1-Ethylpiperidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-9-6-4-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPIYJQYZRVUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621547 | |
| Record name | 1-Ethylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69081-83-0 | |
| Record name | 1-Ethylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethylpiperidine-2-carboxylic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-Ethylpiperidine-2-carboxylic acid, a pivotal heterocyclic building block in modern chemical and pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical data with practical, field-proven insights into its synthesis, characterization, and application.
Introduction: The Strategic Importance of a Versatile Scaffold
This compound, also known as N-ethyl pipecolic acid, belongs to the class of N-alkylated cyclic amino acids. Its structure, featuring a chiral center at the C2 position and a tertiary amine integrated within a stable piperidine ring, makes it a highly valuable and versatile scaffold.[1][2] The presence of both a carboxylic acid handle for derivatization and a basic nitrogen atom imparts unique physicochemical properties that are leveraged in organic synthesis and medicinal chemistry.[1] This compound serves as a crucial intermediate in the development of a range of bioactive molecules, including analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[1] Its strategic incorporation into larger molecules can modulate properties such as solubility, basicity (pKa), and receptor-binding interactions, making it a key component in the drug discovery toolkit.
Molecular Structure and Physicochemical Properties
The core of this compound is the piperidine ring, a saturated six-membered heterocycle containing nitrogen. The ethyl group on the nitrogen atom and the carboxylic acid at the adjacent C2 position define its identity and chemical behavior.
Table 1: Physicochemical and Computed Properties
| Property | Value / Information | Source(s) |
| CAS Number | 69081-83-0 | [1] |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Monoisotopic Mass | 157.11028 Da | |
| Appearance | Typically a solid at room temperature. | [3][4] |
| Melting Point | Not experimentally reported; parent L-pipecolic acid melts at 268 °C.[4] | [4] |
| Boiling Point | Predicted for 4-isomer: 262.7 °C at 760 mmHg. | |
| pKa (Predicted) | Similar to parent L-pipecolic acid: ~2.1 (acidic), ~10.4 (basic). | [5] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol. | [6] |
| Storage | Recommended storage at 0-8°C. | [1] |
| XlogP (Predicted) | -1.2 | [7] |
The zwitterionic nature of this amino acid, coupled with the lipophilic ethyl group, provides a balanced profile essential for its role as a pharmaceutical intermediate. The hydrochloride salt is also commonly used to enhance solubility and handling.[8]
Synthesis and Purification
The most direct and logical synthesis of this compound involves the N-alkylation of its readily available precursor, piperidine-2-carboxylic acid (pipecolic acid). This approach is favored for its efficiency and control over the introduction of the ethyl group.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reductive Amination
This protocol describes a standard laboratory procedure for the synthesis of this compound. The choice of a carbonate base and a polar aprotic solvent like DMF is crucial; it ensures sufficient solubility of the starting amino acid salt and provides an appropriate medium for an Sₙ2 reaction without competing with the nucleophile.
-
Dissolution: To a stirred solution of piperidine-2-carboxylic acid (1.0 eq) in N,N-Dimethylformamide (DMF, 10 mL/g), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq). The base is added in excess to deprotonate both the carboxylic acid and the secondary amine, ensuring the amine is a free nucleophile.
-
Alkylation: Add ethyl iodide (EtI, 1.2 eq) dropwise to the suspension at room temperature. An exotherm may be observed. The slight excess of the alkylating agent ensures complete conversion of the starting material.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.
-
Isolation: Redissolve the crude residue in water and adjust the pH to the isoelectric point (approx. pH 6-7) using 1M HCl. The zwitterionic product is least soluble at this pH and should precipitate.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from an ethanol/water mixture or by ion-exchange chromatography.
Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While experimental spectra are not widely published, the expected features can be reliably predicted based on established principles and data from analogous structures.[9][10]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to overlapping signals of the piperidine ring protons. Key expected signals (in D₂O) include:
-
A downfield multiplet for the proton at C2, alpha to both the nitrogen and the carbonyl group (~3.5-3.8 ppm).
-
A quartet corresponding to the methylene protons of the N-ethyl group (~3.4 ppm).
-
A complex series of multiplets for the piperidine ring protons (C3, C4, C5, C6) between ~1.5 and 3.2 ppm.
-
An upfield triplet for the methyl protons of the N-ethyl group (~1.3 ppm).
¹³C NMR Spectroscopy
The carbon spectrum provides clear, distinct signals for each carbon environment:
-
C=O: The carboxylic acid carbonyl carbon is expected in the downfield region (~175-180 ppm).
-
C2: The chiral carbon, bonded to both N and COOH, will appear around 60-65 ppm.
-
N-CH₂: The methylene carbon of the ethyl group is expected around 45-50 ppm.
-
Piperidine Ring Carbons: The remaining ring carbons (C3, C4, C5, C6) will resonate between ~20 and 55 ppm.
-
N-CH₂-CH₃: The terminal methyl carbon of the ethyl group will be the most upfield signal, around 12-15 ppm.
Caption: Structure with key predicted ¹³C NMR chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features of the carboxylic acid group.[11][12]
-
O-H Stretch: A very broad and strong absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[11]
-
C-H Stretch: Sharp peaks superimposed on the O-H band, between ~2850 and 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹. Its position indicates a saturated carboxylic acid.[11][13]
-
C-O Stretch / O-H Bend: A medium intensity band in the fingerprint region, around 1210-1320 cm⁻¹.[11]
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecular ion ([M]⁺) at m/z = 157 would be observed. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu).[14] A characteristic fragmentation for piperidine derivatives is alpha-cleavage, which would involve the loss of the ethyl group or cleavage of the ring, leading to characteristic fragment ions.[15] Electrospray ionization (ESI) would readily show the protonated molecule [M+H]⁺ at m/z = 158.[7]
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the tertiary amine.
-
Carboxylic Acid Reactions: The carboxyl group is the primary site for synthetic modification. It readily undergoes standard transformations such as esterification (with an alcohol under acidic conditions) and, most importantly, amide bond formation .[16]
-
Tertiary Amine Reactions: The nitrogen atom is basic and will be protonated under acidic conditions. It is generally unreactive towards nucleophiles but can be oxidized or participate in other specialized reactions.
-
Stability: The compound is stable under typical storage conditions (cool, dry).[1] It is not particularly sensitive to air or moisture but should be handled with care as an irritant.[17]
Amide Coupling: A Gateway to Bioactive Molecules
The most significant reaction for this building block is its coupling with primary or secondary amines to form amides. This reaction is fundamental in medicinal chemistry for linking molecular fragments.[18]
Caption: Schematic of the amide coupling reaction.
Protocol: Standard Amide Coupling
This protocol uses HATU, a common and efficient peptide coupling reagent, which minimizes racemization of the chiral center.
-
Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DCM or DMF). Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.
-
Coupling: Add the desired amine (1.0-1.2 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography on silica gel.
Conclusion
This compound is a well-defined chemical entity whose value lies in its versatile structure. While detailed experimental data in the public domain is sparse, its chemical properties can be confidently inferred from its constituent functional groups and data from closely related analogues. Its straightforward synthesis and predictable reactivity, particularly in amide coupling reactions, solidify its role as a high-value building block for constructing complex molecular architectures. For researchers in drug discovery and development, a thorough understanding of this scaffold's properties is essential for the rational design of next-generation therapeutics.
References
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An In-depth Technical Guide to the Spectroscopic Characterization of 1-Ethylpiperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of the spectroscopic techniques used to characterize 1-Ethylpiperidine-2-carboxylic acid, a key building block in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents.[1] Its unique structure, featuring a chiral center and a tertiary amine within a piperidine ring, makes a thorough spectroscopic analysis essential for confirming its identity, purity, and stereochemistry. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound, providing predicted data and interpretation based on analogous structures and established principles.
The Structural Significance of this compound
This compound belongs to the class of N-alkylated cyclic amino acids. The ethyl group on the nitrogen atom and the carboxylic acid at the C2 position of the piperidine ring are crucial for its utility as a versatile intermediate in organic synthesis.[1] Understanding the spatial arrangement and electronic environment of each atom is paramount for its application in drug design and development. Spectroscopic methods provide the necessary tools to elucidate this detailed molecular portrait.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the piperidine ring, the presence and nature of the ethyl group, and the carboxylic acid moiety.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be complex due to the overlapping signals of the piperidine ring protons and the diastereotopic nature of some of these protons. The predicted chemical shifts are based on the analysis of related structures such as piperidine-2-carboxylic acid and N-ethylated piperidines.[2][3][4]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-2 | 3.20 - 3.40 | dd | 1H | J = 10.8, 3.5 |
| H-6 (axial) | 2.70 - 2.90 | dt | 1H | J = 12.5, 3.0 |
| H-6 (equatorial) | 3.10 - 3.30 | dm | 1H | J = 12.5 |
| H-3, H-4, H-5 | 1.40 - 2.10 | m | 6H | - |
| N-CH₂ | 2.90 - 3.10 | q | 2H | J = 7.2 |
| N-CH₂-CH₃ | 1.10 - 1.25 | t | 3H | J = 7.2 |
| COOH | 10.0 - 13.0 | br s | 1H | - |
Causality Behind Predicted Shifts:
-
H-2 Proton: The proton at the chiral center (C2) is expected to be a doublet of doublets due to coupling with the two adjacent protons at C3. Its chemical shift is influenced by the adjacent electron-withdrawing carboxylic acid group.
-
Piperidine Ring Protons (H-3 to H-6): These protons typically appear as a complex multiplet in the aliphatic region. The protons on C6, adjacent to the nitrogen, are deshielded compared to the other ring protons.
-
N-Ethyl Group: The methylene protons of the ethyl group are expected to appear as a quartet due to coupling with the methyl protons. The methyl protons will, in turn, be a triplet.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid is typically observed as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm) and its position can be concentration and solvent dependent.[5]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 173.0 - 176.0 |
| C-2 | 59.0 - 62.0 |
| C-6 | 53.0 - 56.0 |
| N-CH₂ | 48.0 - 52.0 |
| C-4 | 25.0 - 28.0 |
| C-3, C-5 | 22.0 - 25.0 |
| N-CH₂-CH₃ | 12.0 - 15.0 |
Expert Insights on ¹³C NMR:
The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the downfield end of the spectrum.[5] The carbons directly attached to the nitrogen (C2, C6, and N-CH₂) are also significantly deshielded. The remaining aliphatic carbons of the piperidine ring and the ethyl group appear at higher field.
Experimental Protocol for NMR Spectroscopy
A self-validating NMR experiment requires careful sample preparation and parameter selection.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).
-
The choice of solvent is critical. D₂O will result in the exchange of the carboxylic acid proton, causing its signal to disappear. MeOD will do the same. DMSO-d₆ is often a good choice to observe the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a calibrated solvent peak, for accurate chemical shift referencing.
-
-
Instrumental Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
Use a spectral width of at least 16 ppm to ensure all signals, including the broad carboxylic acid proton, are observed.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
-
¹³C NMR:
-
A proton-decoupled experiment (e.g., zgpg30) is standard for obtaining singlets for all carbon signals.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
A spectral width of ~200-220 ppm is appropriate.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Caption: A standard workflow for ATR-IR analysis.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectral Data
For this compound (Molecular Formula: C₈H₁₅NO₂, Molecular Weight: 157.21 g/mol ), electrospray ionization (ESI) is a suitable technique.
Table 4: Predicted m/z Values in ESI-MS
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 158.1176 | Protonated molecule (Positive Ion Mode) |
| [M-H]⁻ | 156.1030 | Deprotonated molecule (Negative Ion Mode) |
| [M+Na]⁺ | 180.0995 | Sodium adduct (Positive Ion Mode) |
Predicted data from PubChemLite. [6] Trustworthiness in Fragmentation Analysis:
The fragmentation of N-alkylated piperidine derivatives in MS is predictable. Common fragmentation pathways include:
-
Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the loss of the ethyl group or cleavage of the piperidine ring.
-
Loss of CO₂: Carboxylic acids can lose CO₂ (44 Da) from the molecular ion.
-
Loss of H₂O: The loss of water (18 Da) is also a common fragmentation pathway for carboxylic acids.
A key fragment would likely be the loss of the carboxyl group (COOH, 45 Da), leading to an ion at m/z 112.
Experimental Protocol for Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile compounds like amino acids.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation in positive ion mode.
-
-
LC-MS Parameters:
-
Liquid Chromatography: Use a C18 reverse-phase column. A gradient elution from a high aqueous mobile phase to a high organic mobile phase is typically used to elute the compound.
-
Mass Spectrometry (ESI):
-
Operate in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Set the capillary voltage, nebulizing gas flow, and drying gas temperature to optimal values for the instrument being used.
-
Acquire full scan data to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
-
Sources
1-Ethylpiperidine-2-carboxylic acid NMR analysis
An In-depth Technical Guide to the NMR Analysis of 1-Ethylpiperidine-2-carboxylic Acid
Introduction
This compound is a heterocyclic compound featuring a saturated piperidine ring N-substituted with an ethyl group and a carboxylic acid function at the C2 position. As a derivative of pipecolic acid, it represents a valuable chiral building block in medicinal chemistry and drug development. Its structural complexity, including a stereocenter at C2 and conformational flexibility of the piperidine ring, necessitates a robust analytical methodology for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the precise structure, connectivity, and stereochemistry of such molecules.
This guide provides a comprehensive, field-proven workflow for the complete NMR analysis of this compound. It moves beyond a simple recitation of steps to explain the underlying scientific rationale for experimental choices, ensuring a self-validating analytical process. This document is intended for researchers, scientists, and drug development professionals who require a definitive understanding of this molecule's spectral properties.
Part I: Pre-Analysis and Experimental Design
The quality and interpretability of NMR data are fundamentally dependent on meticulous planning and sample preparation. The unique chemical properties of this compound—being both a tertiary amine and a carboxylic acid—dictate specific considerations.
The Critical Choice of a Deuterated Solvent
The primary criterion for solvent selection is the solubility of the analyte.[1] this compound is a polar, zwitterionic-capable molecule, making polar solvents necessary for dissolution. The choice is not merely practical but strategic, as the solvent profoundly impacts the resulting spectrum.
-
Deuterated Chloroform (CDCl₃): While a standard for many organic molecules, CDCl₃ is often a poor choice for this compound due to low solubility.[2] If the sample is a hydrochloride salt, solubility may improve, but peak broadening is common.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent choice for polar compounds, DMSO-d₆ effectively dissolves the analyte and has a high boiling point.[3] Crucially, it allows for the observation of exchangeable protons, such as the carboxylic acid proton (-COOH), which will appear as a broad singlet.
-
Deuterated Water (D₂O): Due to the high polarity and salt-like nature of the analyte, D₂O is a highly effective solvent. Its use provides a powerful diagnostic tool: the acidic -COOH proton and potentially the proton at the α-carbon (C2) will exchange with deuterium. This leads to the disappearance of their signals in the ¹H NMR spectrum, confirming their identity.[4][5][6]
-
Deuterated Methanol (Methanol-d₄): Another suitable polar, protic solvent that can facilitate the observation of hydrogen bonding.[1]
Recommendation: For a comprehensive analysis, acquiring spectra in both DMSO-d₆ (to observe all protons) and D₂O (to confirm exchangeable protons) is the most rigorous approach.
Protocol: NMR Sample Preparation
Trustworthy data originates from a protocol designed to minimize artifacts and ensure reproducibility.
-
Analyte Purity: Ensure the sample is free from residual solvents from synthesis or purification, which can be verified by placing a small amount under high vacuum.[2]
-
Mass Determination: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Add 0.6-0.75 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the sample vial.[2]
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid remains, filter the solution through a small cotton plug in the pipette.[2]
-
Internal Standard (for qNMR): If quantitative analysis is required, add a known quantity of a suitable internal standard (e.g., maleic acid, TSP for aqueous samples) whose signals do not overlap with the analyte signals.
Part II: 1D NMR Analysis – The Foundational Spectrum
One-dimensional NMR provides the initial, fundamental overview of the molecular structure.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| -COOH | 10.0 - 12.0 | Broad Singlet (br s) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often broadened by exchange.[4][7] Signal disappears in D₂O. |
| H2 (α-proton) | ~3.0 - 3.5 | Doublet of Doublets (dd) | 1H | Adjacent to the electron-withdrawing COOH group and the nitrogen atom, leading to a downfield shift. Coupled to H3 protons. |
| -N-CH₂-CH₃ | ~2.5 - 3.0 | Quartet (q) | 2H | Methylene protons of the ethyl group, deshielded by the adjacent nitrogen.[8] Coupled to the -CH₃ protons. |
| H6 (axial & eq) | ~2.2 - 2.8 | Multiplet (m) | 2H | Protons adjacent to the nitrogen are deshielded.[9] Complex splitting due to geminal and vicinal coupling. |
| H3, H4, H5 | ~1.4 - 2.0 | Multiplet (m) | 6H | Protons of the piperidine ring methylene groups, typically in the aliphatic region.[10] Significant signal overlap is expected. |
| -N-CH₂-CH₃ | ~1.0 - 1.3 | Triplet (t) | 3H | Methyl protons of the ethyl group, coupled to the adjacent -CH₂- group. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.[11]
¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. Using DEPT (Distortionless Enhancement by Polarization Transfer) experiments is crucial for differentiating between methyl (-CH₃), methylene (-CH₂), and methine (-CH) carbons, which is essential for assigning the heavily overlapped signals of the piperidine ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |
| C=O | 170 - 185 | No Signal | Carbonyl carbon of a carboxylic acid is significantly deshielded.[7][12] |
| C2 | 60 - 70 | Positive | Methine carbon bonded to both nitrogen and the carboxyl group, resulting in a strong downfield shift. |
| C6 | 50 - 60 | Negative | Methylene carbon adjacent to the nitrogen atom.[13][14] |
| -N-CH₂-CH₃ | 45 - 55 | Negative | Methylene carbon of the ethyl group, attached to nitrogen. |
| C3, C5 | 20 - 35 | Negative | Methylene carbons of the piperidine ring. |
| C4 | 20 - 30 | Negative | Methylene carbon of the piperidine ring.[10] |
| -N-CH₂-CH₃ | 10 - 15 | Positive | Methyl carbon of the ethyl group. |
Workflow for 1D NMR Acquisition and Analysis
Caption: Workflow for 1D NMR analysis of this compound.
Part III: 2D NMR Analysis – Unambiguous Structural Confirmation
While 1D NMR provides a foundational dataset, the significant signal overlap in the aliphatic region of this compound necessitates 2D NMR for definitive assignments.[15][16] These experiments reveal through-bond correlations, allowing for the assembly of molecular fragments.
COSY (COrrelation SpectroscopY): Mapping ¹H-¹H Connections
The COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). A cross-peak between two signals in the COSY spectrum confirms they are neighbors in the molecule.
-
Expected Correlations:
-
A clear correlation path will trace the piperidine ring: H2 ↔ H3 ↔ H4 ↔ H5 ↔ H6.
-
A distinct spin system will be seen for the ethyl group: -N-CH₂- ↔ -CH₃ .
-
The absence of a cross-peak between the ethyl group protons and the piperidine ring protons confirms they are not on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Linking ¹H to ¹³C
The HSQC experiment is a powerful tool that correlates each proton with the carbon atom it is directly attached to.[15] This allows the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.
-
Application: The crowded region of the ¹H spectrum between 1.4-2.0 ppm can be resolved by spreading the signals out in the ¹³C dimension. Each proton signal in the HSQC spectrum will correlate to a single carbon signal, definitively linking the ¹H and ¹³C assignments for all CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Puzzle
The HMBC experiment is arguably the most critical for confirming the overall molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[15][17] This allows for the connection of the distinct spin systems identified by COSY.
-
Ethyl Group to Ring Connection: A correlation from the N-CH₂ protons of the ethyl group to C2 and C6 of the piperidine ring is definitive proof of the N-ethyl substitution.
-
Carboxyl Group Placement: A correlation from the H2 proton to the carbonyl carbon (C=O ) confirms the position of the carboxylic acid at C2. A three-bond correlation from the axial H3 proton to the C=O carbon would further solidify this assignment.
-
Piperidine Ring Integrity: Correlations between H2 and C3/C4, and between H6 and C5/C4, confirm the ring structure.
Caption: Key HMBC correlations confirming the molecular structure.
Part IV: Data Synthesis and Reporting
A complete analysis culminates in the organized presentation of all gathered spectroscopic evidence.
Consolidated NMR Data Table
The final assignments should be presented in a clear, consolidated table that integrates all 1D and 2D NMR data.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Integration | Key HMBC Correlations (from H at δ) | Key COSY Correlations (with H at δ) |
| 1 (-N-) | - | - | - | - | - | - |
| 2 | [value] | [value] | dd | 1H | C=O, C3, C6 | H3 |
| 3 | [value] | [value] | m | 2H | C2, C4, C5 | H2, H4 |
| 4 | [value] | [value] | m | 2H | C2, C3, C5, C6 | H3, H5 |
| 5 | [value] | [value] | m | 2H | C3, C4, C6 | H4, H6 |
| 6 | [value] | [value] | m | 2H | C2, C4, C5, -N-CH₂- | H5 |
| 7 (-COOH) | [value] | [value] | br s | 1H | C2 | - |
| 1' (-N-CH₂-) | [value] | [value] | q | 2H | C2, C6, -N-CH₂-CH₃ | H2' |
| 2' (-CH₃) | [value] | [value] | t | 3H | -N-CH₂- | H1' |
(Note: Actual chemical shift values (δ) must be determined from the experimental spectra.)
Final Reporting Standards
When publishing or documenting results, NMR data should be reported in a standardized format. For example:
¹H NMR (500 MHz, DMSO-d₆) δ: 11.50 (br s, 1H, COOH), 3.25 (dd, J = 8.5, 3.5 Hz, 1H, H2), 2.80 (q, J = 7.2 Hz, 2H, N-CH₂), ... etc.
¹³C NMR (125 MHz, DMSO-d₆) δ: 174.5 (C=O), 65.8 (C2), 54.2 (C6), ... etc.
This comprehensive, multi-technique approach, moving from fundamental 1D experiments to advanced 2D correlations, provides an unassailable body of evidence for the structural elucidation of this compound.
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Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of 1-Ethylpiperidine-2-carboxylic Acid
Foreword: The Analytical Imperative
In the intricate landscape of pharmaceutical development and metabolic research, the precise and unambiguous characterization of novel chemical entities is not merely a procedural step but a foundational pillar of scientific integrity. 1-Ethylpiperidine-2-carboxylic acid, a heterocyclic compound with significant potential as a building block in the synthesis of bioactive molecules, presents a unique analytical challenge.[1] Its structure, combining a tertiary amine and a carboxylic acid, necessitates a nuanced approach to mass spectrometric analysis. This guide provides an in-depth exploration of the mass spectrometric analysis of this molecule, offering a robust framework for researchers, scientists, and drug development professionals. We will delve into the core principles of ionization and fragmentation, providing not just a methodology, but a deeper, mechanistic understanding of the "why" behind the experimental choices, ensuring the generation of reliable and reproducible data.
Foundational Principles: Understanding the Molecule
This compound possesses a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol .[1][2] Its structure is characterized by a saturated piperidine ring N-substituted with an ethyl group, and a carboxylic acid function at the 2-position. This bifunctional nature is the primary determinant of its behavior within the mass spectrometer. The tertiary amine of the piperidine ring is a basic site, readily accepting a proton, while the carboxylic acid group is acidic and can be deprotonated. This duality allows for analysis in both positive and negative ionization modes, a choice that profoundly influences the resulting mass spectrum and the structural information that can be obtained.
The Art of Ionization: A Deliberate Choice
The initial and most critical step in the mass spectrometric analysis of this compound is its efficient conversion into gas-phase ions. Given its polarity and low volatility, electrospray ionization (ESI) is the most suitable technique.[3][4]
Positive-Mode Electrospray Ionization (ESI+): The Protonated Pathway
In positive-mode ESI, the analyte is protonated, a process favored by the addition of a small amount of acid (e.g., formic acid) to the solvent.[5] The most likely site of protonation is the highly basic nitrogen atom of the piperidine ring. This results in the formation of the pseudomolecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 158.22.
Experimental Protocol: Positive-Mode ESI
-
Sample Preparation: Dissolve the sample in a solvent mixture such as 50:50 acetonitrile:water containing 0.1% formic acid. The acidic modifier is crucial for promoting the formation of [M+H]⁺ ions.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV. This high potential is necessary to generate the Taylor cone and subsequent charged droplets from which the analyte ions are liberated.
-
Nebulizing Gas (N₂): 1-2 Bar. This gas aids in the formation of a fine spray.
-
Drying Gas (N₂): 4-8 L/min at 200-300 °C. The heated gas facilitates the desolvation of the charged droplets, leading to the release of gas-phase analyte ions.
-
Negative-Mode Electrospray Ionization (ESI-): The Deprotonated Pathway
In negative-mode ESI, the carboxylic acid group is deprotonated, typically facilitated by a basic additive like ammonium hydroxide, to yield the [M-H]⁻ ion at an m/z of 156.20.[5] While this mode is a viable option, it may offer lower sensitivity compared to the positive mode for this specific molecule, given the strong basicity of the piperidine nitrogen.
Experimental Protocol: Negative-Mode ESI
-
Sample Preparation: Dissolve the sample in a solvent system such as 50:50 acetonitrile:water with 0.1% ammonium hydroxide to promote deprotonation.
-
Infusion and Source Parameters: The general procedure is similar to that of the positive mode, with the key difference being the application of a negative capillary voltage (e.g., -3.0 to -4.0 kV).
Unraveling the Structure: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
To gain deeper structural insights, tandem mass spectrometry (MS/MS) is employed. Collision-Induced Dissociation (CID) is a common technique used to fragment the isolated precursor ion. The resulting product ions provide a unique fingerprint of the molecule's structure.[6][7]
Fragmentation of the [M+H]⁺ Ion
The protonated molecule ([M+H]⁺, m/z 158.22) will fragment along predictable pathways, primarily dictated by the location of the charge and the relative bond strengths.
Key Fragmentation Pathways:
-
Loss of H₂O (m/z 140.19): Dehydration from the carboxylic acid group is a common fragmentation pathway for protonated carboxylic acids.[8]
-
Loss of CO₂ (m/z 114.12): Decarboxylation represents another characteristic fragmentation of the carboxylic acid moiety.
-
Loss of C₂H₄ (m/z 130.16): The neutral loss of ethylene can occur from the N-ethyl group.
-
Ring Opening and Subsequent Fragmentations: The charged piperidine ring can undergo cleavage, leading to a cascade of smaller fragment ions that can further elucidate the substitution pattern.
Diagram: Predicted Fragmentation of [M+H]⁺
Caption: Predicted fragmentation of protonated this compound.
Table: Summary of Key Fragment Ions (Positive Mode)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 158.22 | 140.19 | H₂O |
| 158.22 | 114.12 | CO₂ |
| 158.22 | 130.16 | C₂H₄ |
High-Resolution Mass Spectrometry (HRMS): The Key to Unambiguous Identification
For unequivocal structural confirmation, high-resolution mass spectrometry (HRMS) is the gold standard. Instruments such as Orbitrap or Time-of-Flight (TOF) analyzers provide highly accurate mass measurements, enabling the determination of the elemental composition of both the precursor and fragment ions. This level of precision is critical for differentiating between isobaric interferences and for confidently identifying the analyte, especially within complex biological or chemical matrices.
Workflow: HRMS Analysis
Caption: High-resolution mass spectrometry workflow for structural elucidation.
Concluding Remarks: A Pathway to Confident Characterization
The mass spectrometric analysis of this compound is a multifaceted endeavor that demands a thoughtful and systematic approach. A thorough understanding of the molecule's inherent chemical properties is the cornerstone for selecting the appropriate ionization technique and for interpreting the resulting fragmentation patterns. By leveraging the power of high-resolution mass spectrometry and tandem MS techniques, researchers can achieve a high degree of confidence in the structural elucidation of this and related compounds. The principles and methodologies outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, thereby facilitating advancements in drug discovery, development, and a myriad of other scientific disciplines.
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1-Ethylpiperidine-2-carboxylic acid synthesis starting materials
An In-depth Technical Guide to the Synthesis of 1-Ethylpiperidine-2-carboxylic Acid
Abstract
This compound, also known as N-ethylpipecolic acid, is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its structure is a core component of several active pharmaceutical ingredients (APIs), particularly local anesthetics. This technical guide provides an in-depth exploration of the primary synthetic routes for obtaining this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the most prevalent and efficient methodologies, focusing on the underlying chemical principles, causality behind experimental choices, and field-proven protocols. The guide emphasizes two principal strategies: the direct N-alkylation of piperidine-2-carboxylic acid and the synthesis from pyridine-2-carboxylic acid via catalytic hydrogenation and subsequent alkylation or reductive amination.
Introduction: The Significance of the N-Ethylpipecolic Acid Scaffold
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its favorable physicochemical properties, including high aqueous solubility and metabolic stability.[1] this compound serves as a crucial intermediate in the synthesis of numerous complex molecules and APIs, particularly in the development of analgesics and anti-inflammatory agents.[2] Its structure is homologous to the core of widely used local anesthetics like mepivacaine (N-methyl) and ropivacaine (N-propyl), making its synthesis a subject of significant interest for analog development and process optimization.[3][4]
This guide will focus on practical, scalable, and well-documented synthetic strategies, providing the scientific rationale needed to adapt and troubleshoot these methods in a laboratory setting.
Synthetic Strategy I: Direct N-Alkylation of Piperidine-2-carboxylic Acid
The most straightforward approach to this compound is the direct alkylation of the secondary amine of piperidine-2-carboxylic acid (pipecolic acid). This method leverages the nucleophilicity of the nitrogen atom in a classic SN2 reaction.
Mechanistic Principle
The core of this strategy is the nucleophilic attack of the piperidine nitrogen on an ethyl electrophile, typically an ethyl halide. The reaction is facilitated by a base, which neutralizes the hydrohalic acid byproduct, preventing the formation of the unreactive ammonium salt and driving the reaction to completion.[5] The choice of base is critical to avoid side reactions, such as esterification of the carboxylic acid moiety. Mild inorganic bases like potassium or sodium carbonate are often preferred.
Starting Materials and Reagents
-
Piperidine-2-carboxylic Acid (Pipecolic Acid): This is the primary starting material. It is commercially available as a racemate or in its enantiomerically pure forms (S)- or (R)-pipecolic acid.[6] The choice of stereoisomer is dictated by the desired stereochemistry of the final product, which is often critical for pharmacological activity.
-
Ethylating Agent: Ethyl bromide (EtBr) or ethyl iodide (EtI) are common choices. Ethyl iodide is more reactive but also more expensive. Diethyl sulfate can also be used but is more hazardous.
-
Base: Potassium carbonate (K₂CO₃) is a widely used, effective, and economical choice. Other bases like sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA) can also be employed.[5]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) is typically used to dissolve the reactants and facilitate the SN2 reaction.[5]
Experimental Workflow: N-Alkylation
Caption: Workflow for Direct N-Alkylation of Pipecolic Acid.
Detailed Protocol
-
To a stirred solution of piperidine-2-carboxylic acid (1.0 eq.) in anhydrous acetonitrile (10 mL per gram of starting material), add potassium carbonate (2.5 eq.).
-
Add ethyl bromide (1.5 eq.) to the suspension.
-
Heat the reaction mixture to 70-80 °C and stir under a nitrogen atmosphere until the reaction is complete (monitor by TLC or LC-MS, typically 6-12 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ethyl bromide.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product (approx. pH 4-5) with 1M HCl to precipitate the product or to facilitate extraction.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
Synthetic Strategy II: Synthesis from Pyridine-2-carboxylic Acid
An alternative and widely employed industrial strategy begins with the aromatic precursor, pyridine-2-carboxylic acid (picolinic acid). This approach involves the reduction of the pyridine ring to a piperidine ring. The ethyl group can be introduced either after the reduction or concurrently via a reductive amination process.
Mechanistic Principle: Catalytic Hydrogenation
Catalytic hydrogenation is the cornerstone of this strategy.[7][8] It involves the addition of hydrogen (H₂) across the double bonds of the pyridine ring in the presence of a metal catalyst.[9] Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and rhodium-based catalysts.[8] The reaction is typically performed under hydrogen pressure and results in the syn-addition of hydrogen atoms to the ring.[7]
Route A: Hydrogenation Followed by N-Alkylation
This two-step sequence first reduces the pyridine ring to form piperidine-2-carboxylic acid, which is then alkylated as described in Strategy I.
Caption: Two-step synthesis from picolinic acid.
Protocol (Step 1: Hydrogenation):
-
Charge a high-pressure hydrogenation vessel with pyridine-2-carboxylic acid (1.0 eq.) and 10% Palladium on Carbon (5-10 mol%).
-
Add a suitable solvent, such as ethanol or acetic acid.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield piperidine-2-carboxylic acid, which can be used directly in the subsequent N-alkylation step (Strategy I).
Route B: Tandem Hydrogenation/Reductive Amination
A more elegant and atom-economical approach is a one-pot tandem reaction where the pyridine ring reduction and N-alkylation occur concurrently.[10] This is achieved by performing the catalytic hydrogenation in the presence of an aldehyde (acetaldehyde for N-ethylation).
Mechanistic Insight: The pyridine ring is first partially or fully reduced on the catalyst surface. The resulting secondary amine can then react with acetaldehyde to form an enamine or iminium ion intermediate, which is subsequently reduced by H₂ on the same catalyst surface to yield the N-ethylated product. This avoids the isolation of the pipecolic acid intermediate. This strategy has been successfully applied to the synthesis of related anesthetics like mepivacaine and ropivacaine.[10]
Caption: One-pot synthesis via tandem reductive amination.
Comparative Analysis of Synthetic Strategies
| Strategy | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| I: Direct Alkylation | Piperidine-2-carboxylic Acid | Ethyl halide, K₂CO₃ | 70-90% | Simple, direct, high-yielding. | Starting material may be more expensive than picolinic acid; potential for over-alkylation (quaternary salt formation). |
| II-A: Hydrogenation then Alkylation | Pyridine-2-carboxylic Acid | H₂, Pd/C; then Ethyl halide, K₂CO₃ | 60-80% (overall) | Uses inexpensive starting material; well-established reactions. | Two separate reaction steps; requires handling of flammable H₂ gas and catalyst. |
| II-B: Tandem Reductive Amination | Pyridine-2-carboxylic Acid | H₂, Pd/C, Acetaldehyde | 65-85% | More efficient (one-pot); better process economy. | Requires careful optimization of conditions to balance hydrogenation and alkylation rates; acetaldehyde is volatile. |
Conclusion
The synthesis of this compound is well-established, with multiple viable pathways available to the research and process chemist. The choice of strategy depends on factors such as the cost and availability of starting materials, required scale, and the desired stereochemical purity. Direct N-alkylation of pipecolic acid offers a straightforward, high-yield route ideal for lab-scale synthesis where the starting material is readily available. For larger-scale industrial production, synthesis from pyridine-2-carboxylic acid is often more economical. Within this strategy, the tandem reductive amination approach represents a more modern, efficient, and streamlined process, minimizing steps and operational costs. Each method, grounded in fundamental principles of organic chemistry, provides a robust foundation for producing this critical pharmaceutical intermediate.
References
- ROPIVACAINE - New Drug Approvals. (2021).
- CN103086954A - Method for preparing ropivacaine - Google Patents. (n.d.).
- Synthesis and Application of Ropivacaine - ChemicalBook. (2022). Details synthetic steps for an N-propyl analogue which can be adapted.
- Ropivacaine synthesis - ChemicalBook. (n.d.). Outlines the preparation of ropivacaine base from (S)
- CN103073483A - Preparation method of mepivacaine and optical enantiomer of... - Google Patents. (n.d.). Describes methylation of N-(2,6-dimethyl phenyl)
- Rapid production of the anaesthetic mepivacaine through continuous, portable technology. (2024).
- RU2167153C2 - Method of synthesis of ropivacaine hydrochloride monohydrate - Google Patents. (n.d.).
- Rapid production of the anaesthetic mepivacaine through continuous, portable technology. (n.d.).
- Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy | Request PDF - ResearchGate. (2025).
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- Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). Provides general procedures and conditions for the N-alkylation of piperidine using alkyl halides and various bases.
- An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli - Frontiers. (2022).
- Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PubMed Central. (n.d.).
- Pipecolic acid - Wikipedia. (n.d.).
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- Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. (n.d.).
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Physicochemical properties of 1-Ethylpiperidine-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethylpiperidine-2-carboxylic acid
Introduction: Unveiling a Versatile Synthetic Building Block
This compound (CAS No: 69081-83-0) is a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research.[1] Structurally, it is an N-substituted derivative of piperidine-2-carboxylic acid, an analog of the amino acid proline. This unique structure, featuring both a carboxylic acid group and a tertiary amine integrated within a piperidine ring, makes it an essential and versatile building block for the synthesis of complex, biologically active molecules.[1] Its application as a key intermediate is noted in the development of analgesics, anti-inflammatory agents, and compounds targeting neurological disorders, highlighting its value in medicinal chemistry.[1][2]
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Understanding these characteristics is paramount for its effective application in research and development, influencing everything from reaction optimization and formulation design to predicting its pharmacokinetic profile in potential drug candidates. We will delve into its key properties, present robust protocols for their experimental determination, and discuss their direct implications for scientific application.
Section 1: Core Physicochemical Properties and Their Importance in Drug Development
The utility of a molecular entity in drug development is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. For this compound, the most critical properties are its acid-base behavior (pKa), lipophilicity (logP/logD), and aqueous solubility.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value / Information | Source |
| CAS Number | 69081-83-0 | [1] |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| pKa | Two values are expected: one for the carboxylic acid (acidic pKa) and one for the tertiary amine (basic pKa). Experimental determination is required. | - |
| logP | Data not available in cited literature. Experimental determination is recommended for accurate assessment of lipophilicity. | - |
| Aqueous Solubility | Data not available in cited literature. Expected to be pH-dependent. The hydrochloride salt form is noted to enhance solubility.[2] | - |
| Storage | 0-8°C | [1] |
Acidity and Basicity (pKa)
This compound is an amphoteric molecule, possessing both an acidic functional group (carboxylic acid) and a basic functional group (the tertiary piperidine nitrogen). Consequently, it will have two distinct pKa values:
-
pKa₁ (Acidic): This corresponds to the dissociation of the carboxylic acid proton (-COOH ⇌ -COO⁻ + H⁺). It is expected to be in the range of typical carboxylic acids (approx. 2-5).
-
pKa₂ (Basic): This corresponds to the protonation of the tertiary amine nitrogen (R₃N + H⁺ ⇌ R₃NH⁺). It is expected to be in the range of typical tertiary amines (approx. 9-11).
Causality and Importance: The pKa values are critical as they determine the charge state of the molecule at a given pH. This directly impacts solubility, membrane permeability, and receptor binding. For instance, in the acidic environment of the stomach, the amine will be protonated and the carboxylic acid will be neutral, resulting in a net positive charge. In the more neutral pH of the intestines, both groups may be ionized, forming a zwitterion. This pH-dependent behavior is a cornerstone of formulation science and predicting oral absorption.[3]
Lipophilicity (logP and logD)
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (P) or its logarithmic form (logP).[4]
-
logP: The ratio of the concentration of the neutral molecule in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[4][5]
-
logD: The distribution coefficient, which is the effective lipophilicity at a specific pH. It accounts for all species (neutral and ionized) and is therefore pH-dependent. For an amphoteric compound like this, logD is the more physiologically relevant parameter.[5][6]
Causality and Importance: Lipophilicity is a central parameter in drug design, famously included in Lipinski's Rule of 5, which suggests an optimal logP value of <5 for good oral bioavailability.[5] An appropriate balance between lipophilicity and hydrophilicity is necessary; a molecule that is too lipophilic may have poor aqueous solubility and get trapped in fatty tissues, while a molecule that is too hydrophilic may not be able to cross cell membranes to reach its target.[7]
Aqueous Solubility
Solubility is defined as the maximum amount of a substance that can be dissolved in a solvent at equilibrium.[8] For drug development, aqueous solubility is a fundamental property, as a compound must be in solution to be absorbed and exert its biological effect.[9]
Causality and Importance: The solubility of this compound is intrinsically linked to its pKa values and the pH of the medium. It will exhibit its lowest solubility at its isoelectric point (pI), the pH at which the molecule has no net charge. Solubility will increase significantly at pH values above the basic pKa (forming the anionic carboxylate) and below the acidic pKa (forming the cationic amine). Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[10]
Caption: Logical relationships between the core physicochemical properties.
Section 2: Experimental Determination Protocols
Accurate experimental data is non-negotiable in scientific research. The following protocols describe gold-standard methodologies for determining the key physicochemical properties of this compound.
Protocol for pKa Determination (Potentiometric Titration)
This method involves monitoring the pH of a solution of the compound as a strong acid or base is added, allowing for the determination of the pKa values from the resulting titration curve.[11][12]
Methodology:
-
Preparation: Prepare a ~0.1 M solution of this compound in deionized water. Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Acidic Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant. Continue until the pH drops significantly below the expected acidic pKa.
-
Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition. Continue until the pH rises significantly above the expected basic pKa.
-
Data Analysis: Plot the pH versus the equivalents of added titrant. The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the buffer region on the curve).[13] The first pKa (pKa₁) will be determined from the titration with NaOH, and the second pKa (pKa₂) from the titration with HCl.
Caption: Experimental workflow for pKa determination via titration.
Protocol for logD Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining logP and logD values.[6][7] This protocol determines logD at a physiologically relevant pH of 7.4.
Methodology:
-
Solvent Preparation: Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4. Pre-saturate each solvent with the other by mixing them vigorously for 24 hours and then allowing the phases to separate. This step is critical to prevent volume changes during the experiment.
-
Partitioning: Add a known amount of this compound to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer.
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
-
Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])
Caption: Experimental workflow for logD determination.
Protocol for Equilibrium Aqueous Solubility Determination
This protocol uses the shake-flask method, considered the gold standard for determining thermodynamic equilibrium solubility.[9][14]
Methodology:
-
Preparation: Prepare aqueous buffers at various relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[14]
-
Incubation: Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid is essential to ensure a saturated solution is achieved.[9]
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (e.g., 48-72 hours) to allow the system to reach thermodynamic equilibrium.[9][15]
-
Separation: After incubation, separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).[9][15]
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated HPLC method against a standard curve.
-
Reporting: Report the solubility at each pH in units such as mg/mL or µM.
Section 3: Spectroscopic Profile
While specific spectra for this compound are not available in the searched literature, its structure allows for the prediction of key spectroscopic features crucial for its identification and characterization.
Table 2: Predicted Spectroscopic Characteristics
| Technique | Feature | Expected Characteristics |
| ¹H NMR | Ethyl Group | Triplet (CH₃) and Quartet (CH₂) |
| Piperidine Ring | Complex multiplets for ring protons | |
| Carboxylic Acid | Broad singlet (-COOH), may exchange with solvent | |
| ¹³C NMR | Carbonyl Carbon | 160-185 ppm[16] |
| Aliphatic Carbons | Signals for ethyl and piperidine carbons in the aliphatic region | |
| IR Spectroscopy | O-H Stretch | Broad band, ~2500-3300 cm⁻¹ |
| C=O Stretch | Strong absorption, ~1700-1725 cm⁻¹ | |
| C-H Stretch | ~2800-3000 cm⁻¹ | |
| Mass Spec. | Molecular Ion (M⁺) | Peak corresponding to the molecular weight (157.21) |
| Fragmentation | Potential loss of the carboxylic acid group; formation of an acylium ion (R-CO⁺) is a common pathway for such derivatives.[17] |
Section 4: Chemical Stability Assessment
The chemical stability of a compound determines its shelf-life and can impact its safety and efficacy. Key degradation pathways to consider for this molecule include reactions sensitive to pH, temperature, oxidation, and light.[18][19] A forced degradation study is essential to identify potential degradation products and develop a stability-indicating analytical method.
General Protocol for Forced Degradation Study (ICH Q1A/Q1B Alignment):
-
Stress Conditions: Expose solutions of the compound to a range of stress conditions:
-
Acidic/Basic Hydrolysis: 0.1 M HCl and 0.1 M NaOH at elevated temperature.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Incubate the solution and solid material at elevated temperatures (e.g., 60-80°C).[9][18]
-
Photostability: Expose the solution and solid material to light with specified illumination (e.g., 1.2 million lux hours) and UV energy.[9]
-
-
Sample Analysis: At various time points, withdraw samples and analyze them using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity.[9]
-
Data Evaluation: Quantify the loss of the parent compound and the formation of degradation products. LC-MS can be used to identify the structure of major degradants.[9] The results are used to establish storage conditions and predict shelf-life.
Conclusion
This compound is a compound with significant potential, underscored by its versatile role in chemical synthesis. Its physicochemical profile is dominated by its amphoteric nature, with pH-dependent solubility and lipophilicity that are critical to its application. While published quantitative data is sparse, this guide provides the established, authoritative protocols necessary for researchers to perform a thorough experimental characterization. By determining the pKa, logD, solubility, and stability, scientists and drug development professionals can effectively harness the properties of this valuable molecule to innovate and advance the development of new therapeutics and other bioactive agents.
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Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry, 12(4), 333-346. Retrieved from [Link]
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Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]
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AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Request PDF: Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Semantic Scholar. (n.d.). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Retrieved from [Link]
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eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]
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The Repository at St. Cloud State. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Retrieved from [Link]
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PubChem. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester. Retrieved from [Link]
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ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Retrieved from [Link]
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PubChem. (n.d.). N-Ethylpiperidine. Retrieved from [Link]
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An In-Depth Technical Guide to the Crystal Structure Determination of 1-Ethylpiperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
Synthesis and Preparation of Crystalline Material
The journey to a crystal structure begins with the synthesis of high-purity material. A common and effective route to piperidine carboxylic acids involves the catalytic hydrogenation of their pyridine precursors.[4]
Synthetic Protocol
A plausible synthetic route to 1-Ethylpiperidine-2-carboxylic acid is outlined below. This protocol is based on established methods for the synthesis of related piperidine derivatives.
Step 1: N-Ethylation of 2-Pyridinecarboxylic Acid
The initial step involves the ethylation of the nitrogen atom of 2-pyridinecarboxylic acid.
-
Reactants: 2-Pyridinecarboxylic acid, Ethyl iodide, a suitable base (e.g., Potassium carbonate), and a polar aprotic solvent (e.g., Acetonitrile).
-
Procedure:
-
Suspend 2-Pyridinecarboxylic acid and potassium carbonate in acetonitrile.
-
Add ethyl iodide dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure to yield the crude N-ethylpyridinium-2-carboxylate.
-
Step 2: Catalytic Hydrogenation
The pyridinium ring is then reduced to a piperidine ring.
-
Reactants: N-ethylpyridinium-2-carboxylate, Hydrogen gas, Palladium on carbon (Pd/C) catalyst, and a suitable solvent (e.g., water or methanol).
-
Procedure:
-
Dissolve the crude product from Step 1 in the chosen solvent in a high-pressure hydrogenation vessel.[4]
-
Add the Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas to 4-5 MPa and heat to 90-100°C for 3-4 hours.[4]
-
After the reaction, cool the vessel, carefully vent the hydrogen, and filter off the catalyst.
-
Remove the solvent under reduced pressure to obtain crude this compound.
-
Purification and Preparation for Crystallization
The purity of the compound is paramount for obtaining high-quality crystals. Recrystallization is a powerful technique for purifying solid organic compounds.[5]
-
Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent. Common solvents for carboxylic acids include water, ethanol, or methanol.[6][7]
-
If impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Crystallization Methodologies
The formation of single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the choice of solvent is critical.[2]
Solvent Selection
A systematic approach to solvent screening is recommended. A good solvent will dissolve the compound when hot but result in low solubility when cold.
| Solvent Class | Examples | Polarity |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar Protic |
| Ethers | Diethyl ether, Tetrahydrofuran | Polar Aprotic |
| Esters | Ethyl acetate | Polar Aprotic |
| Ketones | Acetone | Polar Aprotic |
| Water | - | Very Polar |
Table 1: Common solvents for the crystallization of carboxylic acids.[6]
Crystallization Techniques
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[6]
-
Vapor Diffusion: This gentle method involves dissolving the compound in a solvent in which it is highly soluble. This solution is then placed in a sealed container with a larger reservoir of a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[6]
-
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature.
Figure 1: A generalized workflow for the crystallization of small molecules.
X-ray Diffraction Analysis
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the molecular structure.
Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.[2]
-
Diffractometer: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.
-
Data Acquisition: The diffraction pattern is recorded as the crystal is rotated.
Structure Solution and Refinement
-
Data Processing: The raw diffraction data is processed to obtain a set of structure factors.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the calculated and observed structure factors.
Figure 2: The experimental workflow for single-crystal X-ray diffraction.
Anticipated Structural Features of this compound
Based on the known structures of other piperidine derivatives, several key structural features can be anticipated for this compound.[3][8]
-
Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings.[9]
-
Substituent Positions: The ethyl group on the nitrogen atom and the carboxylic acid group at the 2-position can be in either axial or equatorial positions. The preferred conformation will be the one that minimizes steric hindrance.
-
Intermolecular Interactions: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Therefore, extensive hydrogen bonding networks are expected in the crystal lattice, likely forming dimers or chains. These interactions will play a crucial role in the overall crystal packing.
-
Chirality: Since the molecule has a stereocenter at the 2-position of the piperidine ring, it can exist as a pair of enantiomers. If a racemic mixture is crystallized, the crystal structure will contain both enantiomers.
Data Presentation and Interpretation
The final output of a crystal structure determination is a set of crystallographic data that describes the unit cell and the atomic positions.
Crystallographic Data Table
A typical table summarizing the key crystallographic data would include the following parameters:
| Parameter | Description |
| Chemical Formula | C₈H₁₅NO₂ |
| Formula Weight | 157.21 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| V (ų) | Unit cell volume |
| Z | Number of molecules per unit cell |
| Dcalc (g/cm³) | Calculated density |
| R-factor | A measure of the agreement between the calculated and observed structure factors |
Table 2: A template for presenting the crystallographic data of this compound.
Conclusion
The determination of the crystal structure of this compound is an essential step in characterizing this important synthetic intermediate. While a published structure is not currently available, this guide provides a comprehensive and technically sound methodology for its elucidation. By following the outlined protocols for synthesis, purification, crystallization, and X-ray diffraction analysis, researchers can obtain high-quality structural data. This information will be invaluable for understanding the solid-state properties of the molecule and for guiding the design of new pharmaceuticals and other advanced materials.
References
- A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives - Benchchem.
- X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath.
- Technical Support Center: Crystallization of Organometallic Carboxylic Acids - Benchchem.
- 1-Ethyl-piperidine-2-carboxylic acid - Chem-Impex.
- Method for crystallising carboxylic acid - Google Patents.
- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties - MDPI.
- Recrystallization and Crystallization.
- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC - NIH.
- This compound hydrochloride (C8H15NO2) - PubChemLite.
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents.
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- 9. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 1-Ethylpiperidine-2-carboxylic acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 1-Ethylpiperidine-2-carboxylic acid, a critical parameter for researchers, scientists, and professionals in drug development and organic synthesis. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this document will equip you with the foundational knowledge and practical methodologies to determine and understand its solubility profile. We will delve into the physicochemical properties of the molecule, the theoretical underpinnings of its solubility, and detailed experimental protocols for its determination.
Introduction to this compound and its Significance
This compound, with the molecular formula C8H15NO2 and a molecular weight of 157.21, is a heterocyclic compound of significant interest in the pharmaceutical industry.[1] It serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of analgesics and anti-inflammatory agents.[1] The solubility of this compound in organic solvents is a pivotal factor that influences reaction kinetics, purification strategies (such as crystallization), and the formulation of final drug products. A thorough understanding of its solubility is therefore essential for process optimization and ensuring the bioavailability of potential drug candidates.[2][3]
Physicochemical Properties and their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For this compound, the key features are:
-
A Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as a hydrogen bond donor and acceptor. This imparts a degree of polarity to the molecule and allows for interactions with polar solvents. The acidic nature of this group means its ionization state is pH-dependent, which can significantly alter solubility in protic solvents.[3][4]
-
A Tertiary Amine (the piperidine nitrogen): The nitrogen atom in the piperidine ring is a hydrogen bond acceptor and can be protonated in acidic conditions, forming a cationic species. This also contributes to the molecule's polarity and pH-dependent solubility.
-
An Ethyl Group (-CH2CH3) and the Piperidine Ring: These hydrocarbon portions of the molecule are non-polar and contribute to its lipophilicity. The overall solubility in a given solvent will be a balance between the polar interactions of the carboxylic acid and amine groups and the non-polar nature of the alkyl framework.
Generally, organic compounds with polar functional groups tend to be more soluble in polar solvents, while non-polar compounds dissolve better in non-polar solvents—the principle of "like dissolves like". For this compound, we can anticipate a degree of solubility in polar organic solvents like alcohols (e.g., methanol, ethanol) due to hydrogen bonding capabilities.[5] Its solubility in non-polar solvents (e.g., hexanes, toluene) is expected to be lower.
Theoretical Framework for Solubility
The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). For dissolution to occur spontaneously, ΔGsol must be negative. This is influenced by the enthalpy of solution (ΔHsol), which involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions, and the entropy of solution (ΔSsol), which is the change in disorder of the system.
The interplay of these factors dictates the equilibrium solubility, which is the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature to form a saturated solution.[4]
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[6] This method is considered the gold standard and is based on achieving a true equilibrium between the undissolved solid and the saturated solution.[3][6]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the procedure for determining the thermodynamic solubility of this compound in a chosen organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Glass vials or flasks with airtight seals
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical technique for quantification.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Suspension:
-
Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, indicating that the solution is saturated.[7]
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).
-
Shake the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, signifying equilibrium.[7]
-
-
Sample Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove all undissolved solid particles.[7] Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility as the concentration of the undissolved compound in the saturated solution, typically expressed in units such as mg/mL or mol/L.
-
Diagram of the Shake-Flask Experimental Workflow
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Potentiometric Titration for Solubility Determination
For ionizable compounds like this compound, potentiometric titration offers an alternative and often faster method for determining intrinsic solubility (the solubility of the un-ionized form).[8][9][10] This technique is particularly useful for weak acids and bases.[8][9][11]
Principles of Potentiometric Solubility Determination
The method involves titrating a solution of the compound and monitoring the pH. The point at which the compound precipitates or dissolves due to a change in pH can be used to calculate the intrinsic solubility.[9] By applying the law of mass action, the intrinsic solubility can be determined from titration data.[8][11]
Diagram of Chemical Equilibria in Solution
Caption: Chemical equilibria of this compound in a protic solvent.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and organized manner. A table summarizing the solubility in different organic solvents at specified temperatures is highly recommended for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Organic Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | (Experimental Value) | (Calculated Value) |
| Ethanol | Polar Protic | (Experimental Value) | (Calculated Value) |
| Acetone | Polar Aprotic | (Experimental Value) | (Calculated Value) |
| Acetonitrile | Polar Aprotic | (Experimental Value) | (Calculated Value) |
| Dichloromethane | Non-polar | (Experimental Value) | (Calculated Value) |
| Toluene | Non-polar | (Experimental Value) | (Calculated Value) |
| Hexane | Non-polar | (Experimental Value) | (Calculated Value) |
Interpreting the Results:
-
High solubility in polar protic solvents like methanol and ethanol would be expected due to the ability of the carboxylic acid and amine groups to form hydrogen bonds.
-
Moderate solubility in polar aprotic solvents like acetone and acetonitrile is likely, driven by dipole-dipole interactions.
-
Low solubility in non-polar solvents such as hexane and toluene is anticipated, as the polar functional groups would have unfavorable interactions with these solvents.
Conclusion
While specific, pre-existing solubility data for this compound in a wide array of organic solvents is sparse, this guide provides the necessary theoretical background and practical, detailed methodologies for its determination. By employing the gold-standard shake-flask method, researchers can obtain reliable thermodynamic solubility data. This information is invaluable for the rational design of synthetic routes, purification strategies, and formulation development in the pharmaceutical and chemical industries. The principles and protocols outlined herein empower scientists to generate the critical data needed to advance their research and development efforts.
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
-
Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16. [Link]
-
Krieg, F. M., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-Ethyl-piperidine-2-carboxylic acid. Retrieved from [Link]
-
U.S. Pharmacopeial Convention. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
S. S. H. Rizvi (Ed.). (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Solubility of Things. (n.d.). Piperidine-3-carboxylic acid. Retrieved from [Link]
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- 11. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Determination of the Acid Dissociation Constants (pKa) of 1-Ethylpiperidine-2-carboxylic acid: A Methodological Framework
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The acid dissociation constant, pKa, is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. For ionizable compounds like 1-Ethylpiperidine-2-carboxylic acid, a substituted pipecolic acid derivative, understanding its protonation states at different physiological pH values is fundamental to predicting its absorption, distribution, metabolism, excretion, and target engagement. This technical guide provides a comprehensive framework for the accurate determination of the pKa values of this compound. We delve into the theoretical underpinnings of its ionization, present detailed, field-proven protocols for potentiometric titration, and discuss the applicability of spectrophotometric and computational methods. The causality behind experimental choices is explained to ensure robust, self-validating results, empowering researchers to generate high-quality data for informed decision-making in the development pipeline.
Introduction: The Significance of pKa in Drug Development
This compound is a heterocyclic amino acid derivative. Its structure incorporates two ionizable functional groups: a carboxylic acid and a tertiary amine within the piperidine ring. Consequently, the molecule can exist in cationic, zwitterionic (neutral), or anionic forms depending on the pH of its environment. The pKa values govern the equilibrium between these forms and are thus indispensable for:
-
Predicting ADME Properties: The charge of a drug molecule dictates its ability to cross biological membranes. The pH partition hypothesis suggests that neutral species are more readily absorbed.[1] Knowledge of the pKa values allows for the prediction of the ionization state in various physiological compartments, such as the stomach (pH 1-3) and the small intestine (pH 6-8).[2]
-
Formulation Development: Solubility is often pH-dependent. Determining the pKa is crucial for developing stable and bioavailable formulations, including selecting appropriate salt forms and buffer systems.
-
Understanding Drug-Target Interactions: The protonation state of a drug can be critical for its binding to a biological target. Electrostatic interactions often play a key role in the binding pocket, and a change in charge can dramatically alter affinity and efficacy.
-
Analytical Method Development: The development of robust analytical methods, such as chromatography and capillary electrophoresis, often requires knowledge of a compound's pKa to select appropriate mobile phases and pH conditions for optimal separation.[3]
This guide will focus on the practical determination of the two key pKa values for this compound, corresponding to the carboxylic acid group (pKa₁) and the tertiary amine (pKa₂).
Theoretical Background: Ionization Equilibria
This compound is a diprotic acid, meaning it can donate two protons. Its ionization can be represented by the following equilibria:
H₂A⁺ ⇌ HA (zwitterion) + H⁺ (governed by pKa₁) HA (zwitterion) ⇌ A⁻ + H⁺ (governed by pKa₂)
-
H₂A⁺: The fully protonated form, dominant in strongly acidic conditions (pH < pKa₁). Both the carboxylic acid and the piperidine nitrogen are protonated, resulting in a net positive charge.
-
HA (zwitterion): The neutral form, where the carboxylic acid has deprotonated to a carboxylate (COO⁻) and the amine remains protonated (NH⁺). This form is prevalent at pH values between pKa₁ and pKa₂.
-
A⁻: The fully deprotonated form, dominant in strongly basic conditions (pH > pKa₂). The carboxylate group is anionic, and the tertiary amine is neutral, resulting in a net negative charge.
Based on similar structures like pipecolic acid (pKa values are approximately 2.2 and 10.8)[4][5], we can predict that pKa₁ for this compound will be in the acidic range (2-3), while pKa₂ will be in the basic range (9-11).
Figure 1: Ionization equilibria of this compound.
Experimental Determination of pKa Values
While several methods exist for pKa determination, potentiometric titration is considered the gold standard due to its precision and direct measurement of pH changes.[6][7]
Primary Method: Potentiometric Titration
Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.[8] For a diprotic acid like our target molecule, titrating the fully protonated form with a strong base (e.g., NaOH) will yield a titration curve with two distinct buffer regions and equivalence points. The pKa value is equal to the pH at the point where half of the functional group has been titrated (the half-equivalence point).[9][10]
This protocol is designed to be self-validating by incorporating rigorous calibration and control measures.
A. Materials and Reagents:
-
This compound (high purity, >98%)
-
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Certified pH buffers (e.g., pH 4.01, 7.00, 10.01)
-
High-purity deionized water, boiled to remove dissolved CO₂
B. Equipment:
-
Automatic titrator or a high-precision pH meter with a combination glass electrode
-
Calibrated burette (Class A)
-
Thermostated titration vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
C. Step-by-Step Methodology:
-
System Calibration & Preparation:
-
Rationale: Accurate pH measurement is the cornerstone of this technique. Calibration ensures the electrode's response is linear and correct across the pH range of interest.
-
Action: Calibrate the pH meter using at least three standard buffers that bracket the expected pKa values (e.g., 4.01, 7.00, 10.01).[8] Ensure the temperature of the buffers matches the planned experimental temperature (e.g., 25 °C).
-
-
Sample Preparation:
-
Rationale: To determine both pKa values, the titration must start with the molecule in its fully protonated (H₂A⁺) form. Maintaining a constant ionic strength minimizes activity coefficient variations.
-
Action: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 5-10 mM). Dissolve it in a solution of known ionic strength (e.g., 0.15 M KCl).[8] Add a stoichiometric excess of 0.1 M HCl to lower the initial pH to ~1.5-2.0, ensuring complete protonation.
-
-
Titration Execution:
-
Rationale: Atmospheric CO₂ can dissolve to form carbonic acid, which will be titrated along with the analyte, introducing errors. Purging with an inert gas and maintaining a constant temperature are critical for accuracy.
-
Action: Place a known volume (e.g., 20 mL) of the prepared sample solution into the thermostated vessel. Begin stirring gently. Purge the headspace with nitrogen or argon for 10-15 minutes before and during the titration to displace dissolved CO₂.[8] Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments of titrant and recording the pH after each addition, allowing the reading to stabilize.
-
-
Data Acquisition and Analysis:
-
Rationale: The pKa values correspond to the pH at the midpoints of the buffering regions. These points are most accurately found by identifying the equivalence points, which appear as maxima in the first derivative plot (ΔpH/ΔV) and as zero crossings in the second derivative plot (Δ²pH/ΔV²).[11]
-
Action:
-
Plot the titration curve (pH vs. Volume of NaOH added).
-
Calculate and plot the first and second derivatives of the titration curve.
-
Determine the volumes at the two equivalence points (V_eq1 and V_eq2) from the derivative plots.
-
The first pKa (pKa₁) is the pH at the half-equivalence volume for the first proton: pH at V = V_eq1 / 2 .
-
The second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points: pH at V = (V_eq1 + V_eq2) / 2 .
-
Perform at least three replicate titrations to ensure reproducibility.
-
-
Figure 2: Workflow for pKa determination by potentiometric titration.
| Parameter | Recommended Value/Setting | Rationale |
| Analyte Concentration | 5 - 10 mM | Sufficient for a clear signal without causing solubility issues. |
| Ionic Strength (I) | 0.15 M (using KCl) | Mimics physiological conditions and maintains constant activity coefficients. |
| Temperature | 25.0 ± 0.5 °C | pKa is temperature-dependent; consistency is key. |
| Titrant Concentration | 0.1 M NaOH (standardized) | Provides a suitable titration volume and minimizes dilution effects. |
| Replicates | n ≥ 3 | Ensures statistical validity and reproducibility of the results. |
| Expected pKa₁ | ~2.0 - 3.0 | Corresponds to the carboxylic acid group. |
| Expected pKa₂ | ~9.0 - 11.0 | Corresponds to the protonated tertiary amine. |
Alternative Method: UV-Vis Spectrophotometry
Spectrophotometric titration is a powerful high-throughput alternative if the different ionization states of the molecule exhibit distinct UV-Vis absorbance spectra.[3][12] The method relies on measuring the absorbance of the compound in a series of buffers of known pH.
-
Applicability to this compound: This molecule lacks a strong chromophore. The carboxylic acid and the saturated piperidine ring have weak absorbance in the far UV (<220 nm), which can be difficult to measure accurately. Therefore, while the principles are sound, potentiometry is the more direct and recommended method for this specific compound.
-
Principle: The pKa is determined by fitting the absorbance data at a specific wavelength versus pH to the Henderson-Hasselbalch equation.[13][14] At the pKa, the concentrations of the protonated and deprotonated forms are equal.
Complementary Method: In Silico pKa Prediction
Computational tools can provide rapid pKa estimations before any experimental work is undertaken. These predictions are valuable for planning experiments, such as selecting the correct pH range for buffers.
-
Methodology: Software packages (e.g., ACD/pKa, MarvinSketch, PROPKA) use algorithms that analyze the chemical structure, considering factors like inductive effects, resonance, and intramolecular interactions, to predict pKa values.[2][15][16]
-
Trustworthiness: While computational methods have improved significantly, they remain predictions.[16] The accuracy can vary depending on the algorithm and the similarity of the target molecule to the software's training set.[2] Experimental verification is always required for definitive values.
| Method | Predicted pKa₁ | Predicted pKa₂ |
| Computational (Example) | 2.4 ± 0.3 | 10.5 ± 0.5 |
Conclusion
The accurate determination of the pKa values of this compound is a non-negotiable step in its evaluation as a potential drug candidate. This guide establishes potentiometric titration as the primary, most reliable method for this purpose. By following the detailed, self-validating protocol—which emphasizes rigorous calibration, control of experimental variables like temperature and ionic strength, and elimination of atmospheric CO₂—researchers can generate precise and reproducible pKa data. Complementary use of in silico prediction tools can further streamline the experimental design. The resulting pKa values provide the foundational physicochemical data needed to build predictive models for ADME, guide formulation strategies, and ultimately, accelerate the journey from discovery to clinical application.
References
-
Zafar, S., Akhtar, S., Tariq, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. [Link]
-
Shaw, K. A., & Lytle, F. E. (1995). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education, 72(7), 654. [Link]
-
Box, K., & Völgyi, G. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 1(1), 11-15. [Link]
-
Zafar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Department of Chemistry, University of Delhi. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Virtual Labs, Ministry of Education. [Link]
-
Al-Ghouti, M. A., & Al-Degs, Y. S. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 849-860. [Link]
-
Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Semantic Scholar. [Link]
-
University of Missouri–St. Louis. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. Chemistry 321: Quantitative Analysis Lab Webnote. [Link]
-
Zafar, S., et al. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link]
-
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 28-39. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Carbone, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1121-1132. [Link]
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Kraft, A. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(5), 554. [Link]
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GeeksforGeeks. (2023). Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. [Link]
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Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. World Journal of Chemical Education, 2(4), 59-61. [Link]
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Ishida, T., & Kato, S. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(24), 13359. [Link]
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Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments for 1-Ethylpiperidine-2-carboxylic acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, offering unparalleled insight into molecular structure. For heterocyclic compounds like 1-Ethylpiperidine-2-carboxylic acid, a molecule of interest due to its substituted piperidine scaffold found in numerous pharmaceuticals, a definitive NMR characterization is fundamental. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the spectral features, explain the underlying principles governing chemical shifts and coupling constants, and present a robust experimental protocol for acquiring high-quality data. This document is intended for researchers and scientists who require a deep, practical understanding of NMR-based structural elucidation for this class of molecules.
The structural complexity of this compound, featuring a chiral center at C2, diastereotopic protons within the piperidine ring, and the influence of both an electron-donating nitrogen and an electron-withdrawing carboxylic acid, gives rise to a nuanced and informative NMR spectrum. A thorough assignment requires not only 1D ¹H and ¹³C experiments but is greatly solidified by 2D correlation spectroscopy.
Molecular Structure and Numbering Scheme
To ensure clarity in spectral assignments, the following IUPAC-compliant numbering scheme is used throughout this guide. The stereochemistry at the C2 position will influence the precise chemical shifts, but the general assignment principles remain the same.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns. Each unique proton environment in the molecule gives rise to a distinct signal.[1][2]
Expected Signals and Rationale
-
Carboxylic Acid Proton (H9):
-
Chemical Shift (δ): 10.0 - 13.0 ppm. This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature.[3]
-
Multiplicity: Broad singlet (br s). The signal is often broad due to hydrogen bonding and chemical exchange. In the presence of D₂O, this proton will exchange with deuterium, causing the signal to disappear, a key diagnostic test.
-
-
Piperidine Ring Protons (H2-H6): The piperidine ring exists in a dynamic equilibrium of chair conformations. Due to the chiral center at C2, the methylene protons on C3, C4, C5, and C6 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other.
-
H2 (Methine):
-
H6 (Methylene):
-
Chemical Shift (δ): ~2.8 - 3.2 ppm (equatorial) and ~2.3 - 2.7 ppm (axial). These protons are alpha to the nitrogen atom, resulting in a downfield shift compared to a standard cyclohexane.[6][7] The equatorial proton is typically deshielded relative to the axial proton.
-
Multiplicity: Complex multiplets (m). Each H6 proton couples geminally to the other H6 proton and vicinally to the two H5 protons.
-
-
H3, H4, H5 (Methylene Groups):
-
Chemical Shift (δ): 1.4 - 2.1 ppm. These protons reside in the more shielded, aliphatic region of the spectrum.[4][5] Their signals are often complex and overlapping.
-
Multiplicity: Complex multiplets (m). Extensive geminal and vicinal coupling creates a complex signal pattern that is often difficult to resolve in a 1D spectrum. 2D NMR techniques are essential for definitive assignment.
-
-
-
N-Ethyl Group Protons (H7, H8):
-
H7 (Methylene, -N-CH₂-CH₃):
-
H8 (Methyl, -N-CH₂-CH₃):
-
¹³C NMR Spectral Analysis
In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single sharp peak, simplifying the spectrum compared to ¹H NMR.[1][11] The chemical shift of each carbon is highly dependent on its electronic environment.[12][13]
Expected Signals and Rationale
-
Carbonyl Carbon (C9, -COOH):
-
Piperidine Ring Carbons (C2-C6):
-
C2:
-
C6:
-
Chemical Shift (δ): ~54 - 58 ppm. Being alpha to the nitrogen atom, C6 is significantly deshielded compared to a simple alkane carbon.[15]
-
-
C4:
-
Chemical Shift (δ): ~24 - 28 ppm. This carbon is in the gamma position relative to the nitrogen and is typically the most shielded of the ring carbons.
-
-
C3 and C5:
-
Chemical Shift (δ): ~23 - 30 ppm. These carbons are beta to the nitrogen. Their exact shifts can be very similar and may require 2D NMR for unambiguous assignment.
-
-
-
N-Ethyl Group Carbons (C7, C8):
-
C7 (-N-CH₂-CH₃):
-
Chemical Shift (δ): ~50 - 55 ppm. This carbon is deshielded due to its direct attachment to the electronegative nitrogen atom.[15]
-
-
C8 (-N-CH₂-CH₃):
-
Chemical Shift (δ): ~12 - 15 ppm. This terminal methyl carbon is highly shielded and will appear as the most upfield signal in the spectrum.[12]
-
-
Summary of Predicted NMR Assignments
The following tables summarize the predicted chemical shift ranges and multiplicities for this compound.
Table 1: Predicted ¹H NMR Assignments
| Proton(s) | Assignment | Predicted δ (ppm) | Multiplicity |
| H9 | -COOH | 10.0 - 13.0 | br s |
| H2 | Piperidine-CH | 3.3 - 3.6 | dd or m |
| H6 | Piperidine-CH ₂ | 2.3 - 3.2 | m |
| H7 | -N-CH ₂-CH₃ | 2.4 - 2.8 | q |
| H3, H4, H5 | Piperidine-CH ₂ | 1.4 - 2.1 | m |
| H8 | -N-CH₂-CH ₃ | 1.0 - 1.3 | t |
Table 2: Predicted ¹³C NMR Assignments
| Carbon(s) | Assignment | Predicted δ (ppm) |
| C9 | C OOH | 170 - 180 |
| C2 | Piperidine-C H | 60 - 65 |
| C6 | Piperidine-C H₂ | 54 - 58 |
| C7 | -N-C H₂-CH₃ | 50 - 55 |
| C3, C4, C5 | Piperidine-C H₂ | 23 - 30 |
| C8 | -N-CH₂-C H₃ | 12 - 15 |
Experimental Protocols
Acquiring high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[16][17]
Caption: Recommended experimental workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh the sample. For a standard 5 mm NMR tube, use 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[18][19]
-
Select an appropriate deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). D₂O is a good choice for this molecule due to the carboxylic acid, which will readily dissolve. The choice of solvent can influence chemical shifts.[18]
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[16]
-
To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality NMR tube.[20]
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition: The following are typical parameters for a 400 or 500 MHz spectrometer.
-
¹H NMR Acquisition: [21]
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: 0 - 14 ppm.
-
Acquisition Time: 2 - 4 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds.
-
Number of Scans: 16 - 32 scans.
-
-
-
Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30').
-
Spectral Width: 0 - 200 ppm.
-
Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 - 4096 scans, depending on sample concentration.
-
-
-
2D NMR for Unambiguous Assignment:
-
To definitively connect protons and carbons, acquiring 2D spectra is crucial.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled, confirming which protons are adjacent in the molecule (e.g., H7 to H8, H2 to H3).[2]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the most reliable way to assign the carbons of the piperidine ring and ethyl group.[22]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for assigning quaternary carbons (like C9) and confirming the overall connectivity of the molecular fragments.[23]
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform.[21]
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., D₂O at 4.79 ppm) or an internal standard like TMS (0.00 ppm).[21]
-
Conclusion
The structural elucidation of this compound by NMR spectroscopy is a multi-faceted process that relies on the careful interpretation of 1D and 2D spectral data. By understanding the influence of the nitrogen, the carboxylic acid, and the stereochemistry of the piperidine ring, a complete and unambiguous assignment of all proton and carbon signals is achievable. The methodologies and predictive data presented in this guide serve as a robust framework for researchers working with this molecule and its derivatives, ensuring accuracy and confidence in their structural characterization efforts.
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Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry. [Link]
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AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
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Iriepa, I., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]
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Mass spectrometry fragmentation pattern of 1-Ethylpiperidine-2-carboxylic acid
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Ethylpiperidine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (C₈H₁₅NO₂), a heterocyclic compound of interest in pharmaceutical and chemical research. The guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling. We explore the distinct fragmentation patterns generated under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques. Key fragmentation pathways, including α-cleavage, neutral losses, and ring fission events, are detailed, supported by mechanistic diagrams and summary tables of characteristic ions. Furthermore, this document provides robust, field-proven experimental protocols for sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring scientific integrity and reproducibility.
Introduction to this compound and Mass Spectrometry
This compound is a derivative of piperidine, a saturated heterocycle that forms the core scaffold of numerous natural products and synthetic pharmaceuticals.[1] Its structure, featuring a tertiary amine, an N-ethyl substituent, and a carboxylic acid group at the C2 position, presents a unique combination of functional groups that dictates its behavior in a mass spectrometer.
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic molecules by analyzing the mass-to-charge ratio (m/z) of their ions.[2] The fragmentation pattern of a molecule upon ionization serves as a molecular fingerprint, providing critical information about its constituent parts and their connectivity. The choice of ionization technique profoundly influences this pattern; Electron Ionization (EI) is a high-energy, "hard" technique that induces extensive fragmentation, while Electrospray Ionization (ESI) is a "soft" technique that typically preserves the molecular ion, allowing for controlled fragmentation via tandem mass spectrometry (MS/MS).[1][3] Understanding these pathways is crucial for the unambiguous identification of this compound in complex matrices.
Ionization Behavior and Molecular Ion Characterization
The initial step in any mass spectrometric analysis is the generation of a charged species from the neutral analyte. The theoretical monoisotopic mass of this compound is 157.1103 Da.[4] The nature of the primary ion observed depends directly on the ionization method employed.
| Ionization Mode | Adduct/Ion Type | Description | Predicted m/z |
| Electron Ionization (EI) | M⁺• | Molecular Ion (Radical Cation) | 157.11 |
| Positive ESI (+ESI) | [M+H]⁺ | Protonated Molecule | 158.12 |
| [M+Na]⁺ | Sodiated Adduct | 180.10 | |
| [M+K]⁺ | Potassiated Adduct | 196.07 | |
| Negative ESI (-ESI) | [M-H]⁻ | Deprotonated Molecule | 156.10 |
Table 1: Predicted m/z values for primary ions of this compound under different ionization conditions. Data sourced from PubChem (CID 45789940).[4]
Electron Ionization (EI) Fragmentation Analysis
Under EI conditions (typically 70 eV), the high energy imparted to the molecule results in the ejection of an electron, forming an energetically unstable molecular ion (M⁺•) that readily undergoes fragmentation.[5] For this compound, ionization is most likely to occur at the lone pair of electrons on the nitrogen atom, initiating a cascade of fragmentation events.
Primary Fragmentation Pathway: α-Cleavage
The most dominant fragmentation pathway for aliphatic and cyclic amines under EI is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][6] This process is driven by the formation of a stable, resonance-stabilized iminium ion.
-
Loss of the Ethyl Radical (•C₂H₅): Cleavage of the N-CH₂CH₃ bond results in the loss of an ethyl radical (mass = 29 Da). This is a highly favorable pathway, leading to a prominent fragment ion at m/z 128 .
-
Loss of the Carboxylic Acid Radical (•COOH): Alpha-cleavage can also occur at the C2-C(OOH) bond, resulting in the loss of a carboxylic acid radical (mass = 45 Da). This yields a stable N-ethyl-Δ¹-piperideinium ion at m/z 112 .[6]
-
Ring Opening Cleavage: Cleavage of the C2-C3 bond within the piperidine ring, followed by hydrogen rearrangement and subsequent fissions, can lead to various smaller fragments, though these are often less diagnostic than the initial α-cleavages.
Other Significant EI Fragmentations
-
Decarboxylation (Loss of CO₂): The molecular ion can lose a neutral molecule of carbon dioxide (mass = 44 Da) to produce a radical cation fragment at m/z 113 .
-
Loss of Formic Acid (HCOOH): A rearrangement reaction can lead to the elimination of formic acid (mass = 46 Da), resulting in a fragment at m/z 111 .
Caption: Key EI fragmentation pathways of this compound.
Electrospray Ionization (ESI-MS/MS) Fragmentation Analysis
ESI is a soft ionization method that generates protonated molecules, [M+H]⁺, in positive ion mode.[1] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion through collision-induced dissociation (CID), revealing structural information. The proton in the [M+H]⁺ ion (m/z 158) will preferentially reside on the most basic site, the tertiary nitrogen atom.
Dominant Fragmentation: Neutral Losses
Fragmentation of the protonated molecule is dominated by the elimination of small, stable neutral molecules.
-
Loss of Water (H₂O): The carboxylic acid moiety readily loses a molecule of water (mass = 18 Da) upon collisional activation. This is often the most abundant fragmentation, yielding a product ion at m/z 140 .[3][7]
-
Loss of Formic Acid (HCOOH): The combined loss of the carboxylic acid group as neutral formic acid (mass = 46 Da) is another characteristic pathway, producing an ion at m/z 112 .
-
Loss of Ethene (C₂H₄): The N-ethyl group can be eliminated as a neutral ethene molecule (mass = 28 Da) via a rearrangement process, resulting in the protonated piperidine-2-carboxylic acid ion at m/z 130 .
Sequential Fragmentations
The primary fragment ions can undergo further fragmentation. For instance, the ion at m/z 140 ([M+H - H₂O]⁺) can subsequently lose carbon monoxide (CO, 28 Da) to produce a fragment at m/z 112 . This provides a secondary pathway to the same key fragment ion.
Caption: Primary ESI-MS/MS fragmentation pathways for [M+H]⁺ of the target compound.
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following protocols are recommended. These methods are designed as self-validating systems, with parameters chosen to provide clear fragmentation spectra for structural confirmation.
GC-MS Protocol for EI Analysis
This protocol is suitable for the analysis of the analyte after derivatization (e.g., esterification of the carboxylic acid) to improve volatility.
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound.
-
Perform esterification using 1 mL of 2M HCl in methanol, heating at 60°C for 1 hour to form the methyl ester derivative.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 1 mL of ethyl acetate.
-
-
Instrumentation (Agilent GC-MS or equivalent):
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer Settings:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/sec.
-
LC-MS/MS Protocol for ESI Analysis
This protocol is ideal for analyzing the native compound without derivatization.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 water:methanol with 0.1% formic acid).
-
-
Instrumentation (Waters Xevo TQ-S or equivalent):
-
LC Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[1]
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Settings:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MS1 Scan: Full scan from m/z 100-300 to confirm the [M+H]⁺ precursor at m/z 158.12.
-
MS/MS Product Ion Scan: Select m/z 158.12 as the precursor ion. Optimize collision energy (typically 10-30 eV) to obtain a rich spectrum of product ions.
-
Conclusion
The mass spectrometric fragmentation of this compound is predictable and highly characterizable, governed by the fundamental principles of ion chemistry. Under Electron Ionization, the fragmentation is dominated by α-cleavage adjacent to the nitrogen atom, leading to diagnostic ions at m/z 128 (loss of ethyl) and m/z 112 (loss of carboxyl). In contrast, soft ionization via ESI followed by tandem MS analysis of the protonated molecule (m/z 158) is characterized by neutral losses of water (to m/z 140) and formic acid (to m/z 112). These distinct and reliable fragmentation patterns, when analyzed using the robust protocols provided, serve as a powerful tool for the definitive structural confirmation and analysis of this compound in various scientific and industrial applications.
References
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Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1237-1246. [Link]
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Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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An In-depth Technical Guide to the Potential Biological Activities of 1-Ethylpiperidine-2-carboxylic Acid Analogs
This guide provides a comprehensive technical overview of 1-ethylpiperidine-2-carboxylic acid analogs, a class of compounds with significant potential in drug discovery and development. We will delve into their synthesis, explore a range of identified and potential biological activities, and elucidate the critical structure-activity relationships that govern their therapeutic effects. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the pharmacological potential of this versatile chemical scaffold.
Introduction: The Significance of the Piperidine Nucleus in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a conformationally constrained yet flexible framework that can be readily functionalized to interact with a multitude of biological targets. The incorporation of a carboxylic acid moiety, particularly at the 2-position, introduces a key functional group that can participate in crucial hydrogen bonding and ionic interactions within protein binding pockets. The N-ethyl substitution on the piperidine ring further modulates the compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which are critical determinants of pharmacokinetic and pharmacodynamic profiles.[3][4] this compound and its analogs serve as valuable building blocks in the synthesis of more complex and potent bioactive molecules.[5][6][7]
Synthetic Strategies for this compound Analogs
The synthesis of this compound analogs can be achieved through various established synthetic routes. The choice of a particular method often depends on the desired stereochemistry and the nature of other substituents on the piperidine ring.
A common and efficient method involves the N-alkylation of piperidine-2-carboxylic acid or its ester derivatives.
Caption: General synthetic route for this compound analogs.
More complex, multi-step syntheses may be employed to introduce greater structural diversity, including substitutions on the piperidine ring. These can involve cyclization reactions of appropriately substituted amino acids or their precursors.[8]
Potential Biological Activities and Therapeutic Targets
Analogs of this compound have been investigated for a range of biological activities, suggesting their potential application in various therapeutic areas.
Analgesic and Anti-inflammatory Properties
The piperidine scaffold is a well-established pharmacophore in the design of analgesic and anti-inflammatory agents.[5] The introduction of the N-ethyl group and the carboxylic acid at the 2-position can lead to compounds with potent activity. The mechanism of action for such compounds can vary, but may involve interactions with opioid receptors, cyclooxygenase (COX) enzymes, or other targets within the inflammatory cascade.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Substituted piperidine carboxylic acids have been designed and synthesized as potent dual PPARα/γ agonists.[9][10] These receptors are key regulators of lipid and glucose metabolism, making them attractive targets for the treatment of type 2 diabetes and dyslipidemia. The carboxylic acid moiety is often crucial for binding to the ligand-binding domain of PPARs.
Caption: Simplified signaling pathway of PPAR agonists.
Soluble Epoxide Hydrolase (sEH) Inhibition
Piperidine and piperazine amides of carboxylic acids have been identified as potential inhibitors of soluble epoxide hydrolase (sEH).[11][12] sEH is an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases the levels of EETs, which has therapeutic potential for treating inflammatory disorders and cardiovascular diseases. The amide derivatives of this compound could be promising candidates in this area.
Inhibition of Adhesion Molecules
Novel piperidine carboxylic acid derivatives have been shown to inhibit the upregulation of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1).[13] This mechanism is relevant for the treatment of inflammatory conditions where leukocyte migration and accumulation are key pathological features.
Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is highly dependent on their structural features. Key aspects of their SAR include:
-
Stereochemistry: The stereochemistry at the C2 position of the piperidine ring is often critical for biological activity, as it dictates the spatial orientation of the carboxylic acid group and its interaction with the target protein.
-
Substituents on the Piperidine Ring: The presence, nature, and position of substituents on the carbon atoms of the piperidine ring can significantly influence potency and selectivity. For instance, lipophilic substituents may enhance binding to hydrophobic pockets in the target protein.
-
Modifications of the Carboxylic Acid: Conversion of the carboxylic acid to an ester or an amide can modulate the compound's pharmacokinetic properties and may be necessary for activity against certain targets, such as sEH.[14] However, for targets like PPARs, the free carboxylic acid is often essential for activity.[14]
| Analog Type | Modification | Potential Impact on Activity | Relevant Targets |
| Core Scaffold | (S)- vs (R)-enantiomer at C2 | Critical for target binding and potency | Most targets |
| Ring Substituents | Addition of phenyl or other aryl groups | Increased lipophilicity, potential for π-stacking interactions | PPARs, sEH |
| Carboxylic Acid | Esterification or Amidation | Altered solubility, membrane permeability, and target interaction | sEH, CNS targets |
Experimental Protocols
General Synthesis of 1-Ethylpiperidine-2-carboxamides
-
Esterification: To a solution of this compound in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain the methyl ester.
-
Amide Coupling: Dissolve the this compound methyl ester and the desired amine in a suitable solvent such as dichloromethane (DCM). Add a coupling agent, for example, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), and a catalyst like 4-(Dimethylamino)pyridine (DMAP).[12] Stir the mixture at room temperature overnight.
-
Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
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An In-depth Technical Guide to 1-Ethylpiperidine-2-carboxylic Acid: From Historical Synthesis to Modern Pharmaceutical Applications
Abstract
1-Ethylpiperidine-2-carboxylic acid, a chiral N-alkylated derivative of the non-proteinogenic amino acid pipecolic acid, stands as a pivotal molecular scaffold in modern medicinal chemistry. While deceptively simple in structure, its journey from classical organic synthesis to a high-value, enantiopure intermediate for blockbuster pharmaceuticals encapsulates a significant evolution in synthetic strategy. This technical guide provides an in-depth exploration of the discovery and history of this compound, contrasting the plausible historical synthetic routes with the sophisticated, stereoselective methods required by today's drug development landscape. We will dissect detailed experimental protocols, compare methodologies, and illuminate its critical role as the foundational building block for long-acting local anesthetics such as Ropivacaine. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this essential molecule.
Introduction: The Strategic Importance of a Chiral Building Block
This compound (C₈H₁₅NO₂) is a heterocyclic alpha-amino acid.[1] Its structure features a piperidine ring—a saturated six-membered heterocycle containing nitrogen—with a carboxylic acid group at the 2-position and an ethyl group attached to the nitrogen atom. The carbon atom at the 2-position is a stereocenter, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (S)-1-Ethylpiperidine-2-carboxylic acid and (R)-1-Ethylpiperidine-2-carboxylic acid.
This chirality is the cornerstone of its modern significance. In pharmaceutical development, the specific three-dimensional arrangement of a molecule is often critical for its biological activity and safety profile. The (S)-enantiomer of this scaffold is a key intermediate in the synthesis of several important pharmaceuticals, particularly amide-type local anesthetics. Its incorporation into a final drug molecule imparts specific conformational constraints that are essential for effective and selective interaction with biological targets. As such, the development of efficient, scalable, and enantiomerically pure synthetic routes to this compound has been a critical objective in process chemistry.
The Genesis of a Molecule: A Historical Synthesis Perspective
While a singular, seminal publication detailing the first-ever synthesis of this compound is not prominent in modern databases, its discovery can be understood through the logical progression of classical organic chemistry. The historical synthesis would almost certainly have been a multi-step process beginning with readily available aromatic precursors, yielding a racemic product that would require subsequent resolution. This approach can be dissected into two fundamental stages: the formation of the piperidine ring and the subsequent N-alkylation.
Stage 1: Synthesis of the Pipecolic Acid Core via Pyridine Reduction
The foundational method for creating the piperidine-2-carboxylic acid (pipecolic acid) core involves the dearomatization of its aromatic precursor, picolinic acid (pyridine-2-carboxylic acid). Catalytic hydrogenation is the classic and most direct method for this transformation.[2] Early 20th-century chemists would have employed heterogeneous catalysts like platinum oxide (Adams' catalyst) or palladium on carbon under a hydrogen atmosphere to reduce the stable aromatic pyridine ring to a saturated piperidine ring.
Experimental Protocol: Historical Synthesis of Racemic Pipecolic Acid
Objective: To synthesize racemic (DL)-pipecolic acid via catalytic hydrogenation of picolinic acid.
Methodology:
-
Reactor Setup: A high-pressure hydrogenation vessel (e.g., a Parr apparatus) is charged with picolinic acid (1.0 eq) and a suitable solvent, such as water or ethanol.
-
Catalyst Addition: A catalytic amount of 5% Palladium on Carbon (Pd/C) (approx. 1-5 mol%) is carefully added to the mixture.[2]
-
Hydrogenation: The vessel is sealed, purged with nitrogen gas to remove air, and then pressurized with hydrogen gas to a pressure of 3-5 atmospheres.[2]
-
Reaction: The mixture is heated to 50-70°C and agitated vigorously for 4-8 hours, or until hydrogen uptake ceases.
-
Work-up: The reactor is cooled, and the hydrogen pressure is carefully vented. The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
Isolation: The solvent is removed from the filtrate under reduced pressure. The resulting crude solid is recrystallized from a solvent mixture like methanol/water to yield racemic pipecolic acid.
Stage 2: N-Ethylation of the Piperidine Core
With the racemic pipecolic acid in hand, the next step is the introduction of the ethyl group onto the secondary amine. A standard method for this is direct N-alkylation using an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base to neutralize the hydrogen halide byproduct. To avoid side reactions with the carboxylic acid, this step is often performed on the corresponding ester (e.g., methyl or ethyl pipecolinate).
The combination of these two classical stages provides a logical, albeit inefficient by modern standards, route to the target molecule.
The primary drawbacks of this historical approach are evident:
-
Lack of Stereocontrol: The final product is a racemic mixture, requiring a difficult and often wasteful chiral resolution step to isolate the desired (S)-enantiomer.
-
Harsh Conditions: Catalytic hydrogenation requires specialized high-pressure equipment.
-
Atom Economy: The use of alkyl halides and the need for protection/deprotection steps (esterification) reduce the overall efficiency.
The Modern Era: Enantioselective Synthesis and Process Optimization
The demand for enantiomerically pure active pharmaceutical ingredients (APIs) rendered the classical racemic approach obsolete for industrial production. Modern synthetic strategies prioritize stereocontrol from the outset, typically by starting with a chiral precursor. The most common and efficient route to (S)-1-Ethylpiperidine-2-carboxylic acid begins with commercially available, enantiopure (S)-pipecolic acid (L-pipecolic acid).
The key transformation is the selective N-alkylation of the chiral starting material. Reductive amination is a highly effective and widely used method for this purpose. This process involves the reaction of the secondary amine of L-pipecolic acid with an aldehyde (in this case, acetaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.
Experimental Protocol: Modern Synthesis of (S)-1-Ethylpiperidine-2-carboxylic Acid
Objective: To synthesize enantiopure (S)-1-Ethylpiperidine-2-carboxylic acid from (S)-pipecolic acid via reductive amination.
Methodology:
-
Dissolution: (S)-Pipecolic acid (1.0 eq) is dissolved in a suitable solvent, typically a polar solvent like methanol or water.
-
Aldehyde Addition: Acetaldehyde (CH₃CHO) (1.5-2.0 eq) is added to the solution.
-
Reducing Agent: A reducing agent is added portion-wise while maintaining the temperature. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for its selectivity in reducing iminium ions in the presence of carbonyls. More modern, safer alternatives like sodium triacetoxyborohydride may also be used.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Quenching & Work-up: The reaction is carefully quenched by the addition of an acid (e.g., dilute HCl) to destroy any excess reducing agent. The pH is then adjusted to the isoelectric point of the product amino acid (typically pH 5-6) to precipitate the product.
-
Isolation & Purification: The precipitated solid is collected by filtration, washed with a cold solvent (e.g., isopropanol or acetone), and dried under vacuum to yield the high-purity (S)-1-Ethylpiperidine-2-carboxylic acid.
This final step highlights the "building block" nature of this compound. The entire synthetic strategy is designed to produce this chiral fragment with high fidelity, which then reliably couples to the second major fragment to complete the target drug molecule.
Conclusion and Future Outlook
The story of this compound is a microcosm of the progress in synthetic organic chemistry over the last century. It has transitioned from a molecule likely first produced as a racemic curiosity to an indispensable, enantiopure component in the multi-kilogram production of life-enhancing medicines. The evolution from high-pressure hydrogenation of aromatic precursors to stereospecific, one-pot transformations of chiral starting materials underscores the field's relentless drive toward efficiency, safety, and precision. As drug design continues to demand complex and stereochemically rich scaffolds, the principles demonstrated in the synthesis of this foundational piperidine will continue to inform the development of the next generation of therapeutic agents.
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Wikipedia. (2023). Pipecolic acid. In Wikipedia. Retrieved from [Link]
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Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. Retrieved from [Link]
-
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A Senior Application Scientist's Guide to the Theoretical Analysis of 1-Ethylpiperidine-2-carboxylic Acid: From Quantum Mechanics to Molecular Dynamics
Preamble: The Rationale for a Computational Approach
In modern pharmaceutical development, the journey of a molecule from a conceptual scaffold to a clinical candidate is both arduous and expensive. The piperidine ring is a cornerstone of medicinal chemistry, a "privileged scaffold" found in numerous therapeutics due to its favorable pharmacokinetic properties and ability to present substituents in precise three-dimensional orientations.[1] 1-Ethylpiperidine-2-carboxylic acid is a derivative of this important class, serving as a versatile building block in the synthesis of complex bioactive molecules, including analgesics and anti-inflammatory agents.[2]
To expedite the drug discovery process and rationalize structure-activity relationships (SAR), computational chemistry provides an indispensable toolkit.[3][4][5] By simulating molecular behavior at the atomic level, we can predict properties, understand interactions, and generate hypotheses before a single physical compound is synthesized. This guide provides an in-depth, methodology-focused exploration of the key theoretical calculations applied to a molecule like this compound, framed from the perspective of practical application in a drug development setting. We will progress from the fundamental electronic structure to complex environmental dynamics, demonstrating how each computational layer builds upon the last to create a holistic in-silico profile of the molecule.
Part 1: Foundational Analysis via Density Functional Theory (DFT)
Expertise & Experience: Why Start with DFT?
Before we can simulate how a molecule interacts with a biological target or behaves in solution, we must first understand its intrinsic properties. Density Functional Theory (DFT) is the workhorse of modern quantum chemistry for a reason: it offers a remarkable balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules.[6][7] A DFT calculation provides the electronic ground state of the molecule, which is the foundation for all its chemical properties.[7] This initial step is not merely procedural; it is a self-validating system. An accurate geometry optimization and frequency analysis confirms a true energy minimum, ensuring that subsequent, more demanding simulations are not based on a physically unrealistic or high-energy conformation.[8]
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
This protocol aims to find the most stable three-dimensional conformation of this compound in the gas phase.
-
Input Structure Generation : Construct an initial 3D model of this compound using molecular modeling software (e.g., Avogadro, ChemDraw). The piperidine ring should be built in its most likely chair conformation.[9]
-
Input File Preparation : Create an input file for a quantum chemistry package like Gaussian or PySCF.[1][10]
-
Charge and Multiplicity : Specify a charge of 0 and a multiplicity of 1 for the neutral, closed-shell molecule.
-
Methodology Selection : Choose a functional and basis set. For a molecule of this nature, the B3LYP functional combined with the 6-31G(d) basis set is a robust and widely validated starting point for geometry optimization.[8] This choice provides a good description of electron correlation without being prohibitively expensive.
-
Keywords : Use keywords such as Opt (for optimization) and Freq (for frequency calculation). The Freq calculation is critical to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
-
Execution : Submit the calculation to the software.
-
Analysis :
-
Confirm the optimization has converged.
-
Verify the absence of imaginary frequencies in the output file. A single imaginary frequency would indicate a transition state, not a stable conformer.[11]
-
Extract the optimized Cartesian coordinates for use in subsequent calculations.
-
Protocol 2: Calculation of Molecular Orbitals and Electronic Properties
Using the optimized geometry from Protocol 1, we can now calculate key electronic descriptors.
-
Input File Preparation : Use the optimized coordinates from the previous step.
-
Methodology Selection : Employ the same functional (B3LYP) but consider a larger basis set, such as 6-311+G(d,p), for a more accurate description of the electronic properties, including diffuse functions (+) to better handle lone pairs and anions.
-
Keywords : Specify a single-point energy calculation. Request population analysis (e.g., Pop=MK) to derive electrostatic potential-fitted charges, which are more physically meaningful for intermolecular interactions than Mulliken charges.
-
Execution & Analysis :
-
Run the calculation.
-
From the output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.
-
Generate a molecular electrostatic potential (MEP) map. This map visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding potential intermolecular interactions, such as hydrogen bonding.
-
Data Presentation: DFT-Derived Properties
| Property | Calculated Value | Significance in Drug Design |
| Total Energy (Hartree) | Value from calculation | Provides a baseline for comparing conformational stability. |
| HOMO Energy (eV) | Value from calculation | Relates to the ability to donate electrons (e.g., in redox reactions or H-bonding). |
| LUMO Energy (eV) | Value from calculation | Relates to the ability to accept electrons (e.g., interaction with metal ions). |
| HOMO-LUMO Gap (eV) | Value from calculation | A larger gap implies higher kinetic stability and lower chemical reactivity. |
| Dipole Moment (Debye) | Value from calculation | Indicates the overall polarity of the molecule, affecting solubility and membrane permeability. |
Visualization: DFT Calculation Workflow
Caption: A generalized workflow for the in silico design of piperidine-based compounds.[1]
Part 2: Predicting Biological Interactions via Molecular Docking
Expertise & Experience: Why Use Molecular Docking?
The therapeutic effect of a drug originates from its interaction with a biological target, typically a protein receptor or enzyme.[3] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[12][13] For piperidine derivatives, which are known to target a wide range of receptors such as opioid and dopamine receptors[14][15], docking is a rapid and effective method to screen potential targets and generate hypotheses about the binding mode. This allows us to prioritize experimental testing and guide the design of analogs with improved potency.
Protocol 3: Protein-Ligand Docking
This protocol describes docking this compound into a plausible biological target. Given its documented use in analgesics[2], we will select the µ-opioid receptor (PDB ID: 5C1M) as an illustrative target.
-
Ligand Preparation :
-
Use the DFT-optimized structure of this compound from Part 1. This is a critical step for accuracy.
-
Using software like AutoDock Tools, assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. Save the file in the required format (e.g., PDBQT).
-
-
Receptor Preparation :
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens, as they are crucial for hydrogen bonding interactions.
-
Assign partial charges and save in the PDBQT format.
-
-
Binding Site Definition :
-
Define the search space for the docking algorithm. This is typically a "grid box" centered on the known active site of the receptor or a region identified by binding site prediction tools.
-
-
Docking Execution :
-
Run the docking simulation using a program like AutoDock Vina. The Lamarckian Genetic Algorithm is commonly employed to explore various binding conformations.[12]
-
Set the number of runs and exhaustiveness to ensure a thorough search of the conformational space.
-
-
Analysis of Results :
-
Analyze the output poses. The results are typically ranked by a scoring function that estimates the binding free energy (in kcal/mol).
-
Visualize the top-ranked pose in the context of the receptor's active site using software like PyMOL or UCSF Chimera.
-
Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and specific amino acid residues.
-
Data Presentation: Molecular Docking Results
| Parameter | Result | Significance |
| Target Protein (PDB ID) | µ-Opioid Receptor (5C1M) | The biological macromolecule hypothesized to be modulated by the ligand. |
| Docking Score (kcal/mol) | Value from calculation | An estimate of the binding free energy; more negative values suggest stronger binding. |
| Predicted Ki (nM) | Value from calculation | The predicted inhibition constant, derived from the docking score. |
| Key Interacting Residues | e.g., ASP147, TYR326 | Specific amino acids in the receptor's binding pocket that form crucial interactions. |
| Hydrogen Bonds | e.g., Carboxylate with ASP147 | Identifies specific, strong directional interactions stabilizing the complex. |
Visualization: Molecular Docking Workflow
Caption: A standard workflow for protein-ligand molecular docking studies.
Part 3: Elucidating Dynamic Behavior with Molecular Dynamics (MD)
Expertise & Experience: Why MD is a Necessary Step?
While DFT provides a static picture of the molecule and docking gives a snapshot of a potential bound state, biological systems are inherently dynamic.[16] Atoms are in constant motion, water molecules jostle, and proteins exhibit conformational flexibility. Molecular Dynamics (MD) simulations model these movements over time by solving Newton's equations of motion for the system.[3][16] An MD simulation can validate the stability of a docked pose, reveal the role of solvent, and uncover dynamic conformational changes that are invisible to static methods. It is a physics-based method that provides a more fundamental route to predicting the behavior of a molecule in a realistic biological environment.[17]
Protocol 4: MD Simulation of a Protein-Ligand Complex
This protocol describes how to assess the stability of the docked complex from Part 2.
-
System Preparation :
-
Use the best-ranked docked pose of the this compound-receptor complex.
-
Force Field Parametrization : Generate topology and parameter files for the ligand. This is a critical step. A general force field like GAFF (General Amber Force Field) can be used, with partial charges derived from quantum mechanical calculations (e.g., RESP or AM1-BCC) for better accuracy. The protein will be described by a standard biomolecular force field (e.g., AMBER ff19SB).
-
Solvation : Place the complex in a simulation box of a defined shape (e.g., cubic or truncated octahedron) and solvate it with a pre-equilibrated water model (e.g., TIP3P).
-
Ionization : Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Simulation Execution (using GROMACS, AMBER, or similar) :
-
Energy Minimization : Perform a steepest descent followed by a conjugate gradient energy minimization of the entire system to remove any steric clashes introduced during preparation.
-
Equilibration : Gradually heat the system to the target temperature (e.g., 310 K) while restraining the protein and ligand (NVT ensemble). Then, equilibrate the pressure while keeping the restraints (NPT ensemble). This ensures the solvent has properly arranged itself around the solute.
-
Production Run : Remove the restraints and run the production simulation for a sufficient length of time (e.g., 100-200 ns) to observe the system's behavior at equilibrium.
-
-
Trajectory Analysis :
-
Root Mean Square Deviation (RMSD) : Calculate the RMSD of the protein backbone and the ligand over time to assess overall structural stability. A stable RMSD indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF) : Calculate the RMSF per residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis : Monitor the key interactions (e.g., hydrogen bonds) identified during docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode.
-
Data Presentation: Key MD Simulation Metrics
| Metric | Typical Result | Interpretation |
| Simulation Length (ns) | 100 ns | The duration of the production simulation. Longer is generally better for sampling. |
| Ligand RMSD (Å) | Plateau around 1.5 - 2.5 Å | A low, stable RMSD suggests the ligand remains firmly bound in its initial pose. |
| Protein Backbone RMSD (Å) | Plateau around 2.0 - 3.0 Å | Indicates the overall protein structure is stable during the simulation. |
| Key H-Bond Occupancy (%) | > 50% | The percentage of simulation time a specific hydrogen bond is maintained. High occupancy validates the importance of that interaction. |
Visualization: MD Simulation Workflow
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- 17. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Alkylation of Piperidine-2-Carboxylic Acid
Introduction: The Significance of N-Alkylated Piperidine-2-Carboxylic Acid Scaffolds
N-alkylated piperidine-2-carboxylic acid derivatives are privileged scaffolds in modern medicinal chemistry and drug development. As rigidified amino acid analogues, they serve as crucial building blocks for a diverse array of biologically active molecules, including antiviral agents, neurotherapeutics, and potent enzyme inhibitors. The specific nature of the N-alkyl substituent profoundly influences the parent molecule's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile. Consequently, the ability to efficiently and selectively introduce a wide range of alkyl groups onto the piperidine nitrogen is of paramount importance for generating compound libraries for drug discovery programs.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile methods for the N-alkylation of piperidine-2-carboxylic acid. We will delve into the mechanistic underpinnings of each technique, offer field-proven insights into experimental design, and present detailed, step-by-step protocols for key methodologies.
Navigating the Synthetic Challenge: Chemoselectivity
The primary challenge in the N-alkylation of piperidine-2-carboxylic acid lies in the molecule's bifunctional nature. The presence of both a nucleophilic secondary amine and a carboxylic acid group necessitates careful selection of reaction conditions to achieve chemoselective alkylation of the nitrogen atom without undesired side reactions, such as esterification of the carboxyl group. The protocols outlined herein are designed to address this challenge, offering pathways to the desired N-alkylated products in high yield and purity.
Method 1: Reductive Amination - A Workhorse of N-Alkylation
Reductive amination is a widely employed and highly reliable method for the N-alkylation of secondary amines, including piperidine-2-carboxylic acid. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent to yield the corresponding N-alkylated amine.
Causality Behind Experimental Choices:
The success of reductive amination hinges on the choice of a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and remarkable selectivity for reducing iminium ions in the presence of more electrophilic carbonyl compounds.[1] This selectivity minimizes side reactions, such as the reduction of the starting aldehyde or ketone. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure the solubility of the reactants and intermediates.
Experimental Workflow: Reductive Amination
Sources
Application Note: A Robust Protocol for the Synthesis of 1-Ethylpiperidine-2-carboxylic Acid via Reductive Amination
Introduction
1-Ethylpiperidine-2-carboxylic acid is a key chiral building block in modern medicinal chemistry. It serves as a crucial precursor in the synthesis of various pharmaceutical agents, most notably as a fragment of the long-acting local anesthetic, Ropivacaine.[1][2] The efficient and stereoretentive synthesis of this compound is therefore of significant interest to the drug development community. While several methods exist for the N-alkylation of amino acids, direct reductive amination stands out for its operational simplicity, high atom economy, and use of readily available starting materials.[3][4]
This application note provides a detailed, field-proven protocol for the synthesis of this compound from piperidine-2-carboxylic acid and acetaldehyde. The method employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring high yields and minimizing side reactions.[5][6] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide troubleshooting advice to ensure reliable and reproducible results for researchers in organic synthesis and drug discovery.
Section 1: The Underlying Chemistry: Mechanism and Reagent Selection
The Reductive Amination Pathway
Reductive amination is a powerful method for forming C-N bonds and is one of the most effective ways to synthesize substituted amines.[7][8] The reaction is typically performed as a one-pot procedure that combines two distinct chemical events:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of piperidine-2-carboxylic acid on the electrophilic carbonyl carbon of acetaldehyde. This forms an unstable carbinolamine intermediate.[7] Under the mildly acidic conditions of the reaction, this intermediate readily dehydrates to form a resonance-stabilized iminium ion.
-
Hydride Reduction: The resulting iminium ion is a highly electrophilic species that is rapidly and selectively reduced by a hydride source. The hydride attacks the electrophilic carbon, breaking the C=N double bond and forming the final N-ethylated product.
Diagram of the Reaction Mechanism
The following diagram illustrates the key steps in the reductive amination of piperidine-2-carboxylic acid with acetaldehyde.
Sources
- 1. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]
- 2. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Use of 1-Ethylpiperidine-2-carboxylic Acid in Peptide Synthesis
Introduction: Engineering Peptide Conformation and Function with 1-Ethylpiperidine-2-carboxylic Acid
The rational design of peptide therapeutics with enhanced stability, target affinity, and bioavailability is a cornerstone of modern drug discovery. A key strategy in this endeavor is the incorporation of non-natural amino acids that introduce specific structural constraints. This compound, a cyclic N-alkylated amino acid, is an exemplary building block for this purpose. Its rigid piperidine ring and N-ethyl group significantly restrict the conformational freedom of the peptide backbone, pre-organizing it into specific secondary structures. This can lead to a lower entropic penalty upon binding to a biological target and increased resistance to enzymatic degradation.
This guide provides a comprehensive overview of the principles and detailed protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will address the inherent synthetic challenges and present field-proven strategies to overcome them, enabling researchers to leverage the unique properties of this constrained amino acid in their peptide design.
Core Principles and Synthetic Challenges
The incorporation of this compound into a growing peptide chain presents a significant challenge due to steric hindrance. The N-ethyl group and the cyclic nature of the amino acid create a sterically crowded environment around the secondary amine, which acts as the nucleophile in the coupling reaction. This steric bulk impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond significantly more difficult compared to the coupling of standard proteinogenic amino acids which possess a primary amine.[1]
This difficulty is often manifested in:
-
Incomplete coupling reactions: Leading to the formation of deletion sequences where the intended residue is missing.
-
Low yields: A direct consequence of poor coupling efficiency.
-
Epimerization: Harsh reaction conditions required to force the coupling can sometimes lead to the loss of chiral integrity.[2]
A crucial practical consideration is the inability to use the standard Kaiser test to monitor the completion of the coupling reaction. The Kaiser test relies on the reaction of ninhydrin with primary amines to produce a characteristic dark blue color. Since this compound contains a secondary amine, it does not give a positive result with the Kaiser test. Therefore, an alternative method, the bromophenol blue test , must be employed to accurately assess the presence of unreacted secondary amines on the resin.[3]
Strategic Recommendations for Efficient Incorporation
To overcome the challenges associated with the coupling of this compound, a combination of potent reagents and optimized reaction conditions is essential.
High-Potency Coupling Reagents
Standard coupling reagents such as HBTU and HCTU may prove to be less effective for this demanding coupling.[1][3] It is highly recommended to use more powerful, third-generation uronium/aminium or phosphonium salt-based coupling reagents. These reagents rapidly form highly activated esters that can overcome the steric barrier.
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for sterically hindered and N-methylated amino acids.[1][3][4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with reactivity comparable to HATU, but with byproducts that are more soluble and considered safer.[4]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-protected N-methyl amino acids.[1][5]
-
PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A reliable and efficient reagent, especially when used in conjunction with an additive like HOAt.[4]
Optimized Reaction Conditions
Beyond the choice of coupling reagent, adjusting the reaction parameters is critical for success.
-
Extended Reaction Times: Due to the slower reaction kinetics, coupling times should be significantly extended compared to standard amino acids. A minimum of 2-4 hours is recommended, and in some cases, overnight coupling may be necessary.
-
Double Coupling: Performing the coupling step twice with a fresh solution of the activated amino acid can significantly improve the yield and drive the reaction to completion.
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. This can be achieved through conventional heating or, more efficiently, by using a microwave-assisted peptide synthesizer.[1]
-
Pre-activation: Allowing the carboxylic acid to react with the coupling reagent and base for a short period (5-10 minutes) before adding the mixture to the resin-bound amine can improve the coupling efficiency.[3]
Visualizing the Key Components and Workflow
Chemical Structure
Caption: Structure of Fmoc-1-Ethylpiperidine-2-carboxylic acid.
Experimental Workflow
Caption: Workflow for coupling this compound.
Detailed Experimental Protocol: Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-1-Ethylpiperidine-2-carboxylic acid)
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Bromophenol Blue (BPB) solution (1 mg/mL in DMF)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin (0.1 mmol scale) in DMF in a reaction vessel for at least 30 minutes.
-
Initial Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine/DMF solution and agitate for 5 minutes. c. Drain and repeat the piperidine treatment for 15 minutes. d. Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling of this compound: a. In a separate vial, dissolve Fmoc-1-Ethylpiperidine-2-carboxylic acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL). b. Allow the mixture to pre-activate for 5-10 minutes at room temperature.[3] c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for a minimum of 2 hours at room temperature. For optimal results, 4 hours or overnight reaction may be beneficial. e. Monitoring: i. Take a small sample of resin beads and wash them with DMF and then IPA. ii. Add a few drops of the BPB solution. iii. A yellow or orange color indicates a complete or near-complete reaction. A green or blue color indicates the presence of unreacted secondary amine.[3] f. If the coupling is incomplete (blue/green BPB test), drain the reaction solution and repeat the coupling step (double coupling) with a fresh solution of activated amino acid.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (using standard conditions for proteinogenic amino acids) cycles for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection as described in Step 2.
-
Cleavage and Global Deprotection: a. Wash the resin with DCM (5x) and dry under a stream of nitrogen. b. Add the TFA cleavage cocktail (2-3 mL) to the resin and shake for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. d. A white precipitate (the crude peptide) should form. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Purification and Analysis: a. Dry the crude peptide pellet under vacuum. b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Data Summary: Comparative Coupling Conditions
| Parameter | Standard Amino Acid (e.g., Fmoc-Ala-OH) | Fmoc-1-Ethylpiperidine-2-carboxylic acid | Rationale for Difference |
| Equivalents (AA/Coupling Reagent) | 3 eq. AA / 2.9 eq. HCTU | 4 eq. AA / 3.8 eq. HATU | Higher excess of reagents needed to drive the reaction to completion against steric hindrance.[3] |
| Base | DIPEA (6 eq.) | DIPEA (8 eq.) | Increased base concentration to ensure efficient activation. |
| Coupling Time | 30-60 minutes | 2-4 hours (or overnight) | Slower reaction kinetics due to steric bulk require significantly longer reaction times. |
| Temperature | Room Temperature | Room Temperature (Microwave optional) | Elevated temperatures can help overcome the activation energy barrier for difficult couplings.[1] |
| Monitoring Test | Kaiser Test (Positive = Blue) | Bromophenol Blue Test (Incomplete = Blue/Green) | Kaiser test is not reactive with the secondary amine of this compound.[1][3] |
| Recoupling | Rarely necessary | Often recommended ("Double Coupling") | Ensures maximum incorporation and minimizes deletion sequences. |
Troubleshooting
-
Problem: Bromophenol blue test remains blue/green after extended coupling.
-
Solution 1: Perform a second coupling (double coupling) with fresh reagents.
-
Solution 2: If using a manual setup, consider gently heating the reaction vessel to 40-50°C.
-
Solution 3: If available, utilize a microwave peptide synthesizer for the coupling step.[1]
-
Solution 4: Cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences that are difficult to separate during purification.
-
-
Problem: Low final yield of the desired peptide.
-
Solution: This is often a direct result of incomplete coupling at the this compound position. Implement the more stringent coupling conditions described above. Ensure all reagents are fresh and anhydrous.
-
Conclusion
The incorporation of this compound is a powerful tool for peptide chemists aiming to design conformationally constrained peptides with improved therapeutic properties. While its sterically hindered nature poses synthetic challenges, these can be reliably overcome through the judicious selection of high-potency coupling reagents like HATU, optimization of reaction conditions including extended coupling times, and the use of appropriate monitoring techniques such as the bromophenol blue test. The detailed protocols and strategies outlined in this guide provide a robust framework for researchers to successfully synthesize peptides containing this valuable non-natural amino acid, paving the way for the discovery of novel and more effective peptide-based drugs.
References
-
Bitan, G., Muller, D., et al. (1997). Building units for N-backbone cyclic peptides. Part 4.1 Synthesis of protected Nα-functionalized alkyl aminoacids by reductive alkylation of natural amino acids. Journal of The Chemical Society-perkin Transactions 1. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]
-
Royal Society of Chemistry. (n.d.). Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion. Chemical Science. [Link]
-
Royal Society of Chemistry. (1997). Building units for N-backbone cyclic peptides. Part 4.1 Synthesis of protected Nα-functionalized alkyl amino acids by reductive alkylation of natural amino acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
National Center for Biotechnology Information. (n.d.). Ynamide Coupling Reagents: Origin and Advances. PubMed Central. [Link]
-
Peptides.co. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Peptides.co. [Link]
-
ResearchGate. (2009). The Synthesis of Cyclic Peptides. ResearchGate. [Link]
-
Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
-
ResearchGate. (2023). Significance and challenge in nonnatural peptide synthesis and proposed solution. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PubMed Central. [Link]
-
ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry. [Link]
-
Discovery On Target. (n.d.). Constrained Peptides and Macrocyclics. Discovery On Target. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of constrained helical peptides by thioether ligation: application to analogs of gp41. Chemical Communications. [Link]
-
National Center for Biotechnology Information. (2013). Template-constrained macrocyclic peptides prepared from native, unprotected precursors. PubMed Central. [Link]
-
ResearchGate. (2007). Conformational analysis of pipecolic acid substituted collagen model peptides. ResearchGate. [Link]
-
Deliver Therapeutics. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Deliver Therapeutics. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
Sources
Application Notes & Protocols: 1-Ethylpiperidine-2-carboxylic Acid as a Chiral Building Block in Drug Discovery
Abstract
The piperidine scaffold is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals, owing to its favorable physicochemical properties and its ability to serve as a versatile three-dimensional framework for interacting with biological targets.[1] Chiral piperidines, in particular, are critical components in modern drug design, as stereochemistry plays a pivotal role in pharmacological activity and safety.[2][3][4] This document provides a detailed guide on the application of (R)- and (S)-1-Ethylpiperidine-2-carboxylic acid, a key chiral building block. We will explore its synthesis and chiral resolution, and provide a detailed, field-proven protocol for its use in amide bond formation, a cornerstone reaction in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their discovery programs.
The Strategic Value of the Piperidine Scaffold
The piperidine ring is a privileged structure in medicinal chemistry for several compelling reasons:
-
Modulation of Physicochemical Properties: The saturated, non-aromatic nature of the piperidine ring often enhances solubility and metabolic stability compared to its aromatic pyridine counterpart. The basic nitrogen atom can be protonated at physiological pH, improving aqueous solubility and allowing for ionic interactions with biological targets.[2][3]
-
Three-Dimensional Diversity: Unlike flat aromatic rings, the sp³-hybridized carbons of the piperidine ring adopt a stable chair conformation, allowing substituents to be precisely positioned in axial or equatorial orientations. This three-dimensionality is crucial for optimizing binding affinity and selectivity for complex protein targets.
-
Pharmacokinetic Improvement: Incorporation of piperidine moieties can improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, leading to better oral bioavailability and more favorable dosing regimens.[2][3]
-
Proven Clinical Success: A vast number of FDA-approved drugs contain the piperidine scaffold, validating its utility across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][3]
1-Ethylpiperidine-2-carboxylic acid is a particularly useful building block. The N-ethyl group provides a balance of lipophilicity and steric bulk without the metabolic liabilities of larger N-alkyl groups, while the C-2 carboxylic acid serves as a versatile chemical handle for elaboration into amides, esters, and other functional groups.
Synthesis and Chiral Resolution
The generation of enantiomerically pure this compound is the critical first step for its use as a chiral building block. The most common industrial approach involves the synthesis of the racemic compound followed by chiral resolution.
Racemic Synthesis
The racemic acid is typically prepared via a two-step process starting from commercially available 2-pyridinecarboxylic acid (picolinic acid).
-
Hydrogenation: The pyridine ring is catalytically hydrogenated to the corresponding piperidine ring. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[5]
-
N-Alkylation: The secondary amine of piperidine-2-carboxylic acid is then ethylated using an ethylating agent like ethyl iodide or ethyl bromide under basic conditions to yield the racemic product.
Caption: General workflow for the synthesis and resolution of this compound.
Protocol: Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a robust technique for separating enantiomers from a racemic mixture.[6] The principle involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms two diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[7]
This protocol uses a chiral tartaric acid derivative, a common and effective class of resolving agents for racemic acids.[6][8]
Protocol ID: CR-49538
| Reagent | M.W. | Role | Stoichiometry |
| Racemic this compound | 157.21 | Substrate | 1.0 eq |
| Di-p-toluoyl-D-tartaric acid | 386.35 | Resolving Agent | 0.5 eq |
| Ethanol | 46.07 | Solvent | ~10 mL / g substrate |
| 2M Hydrochloric Acid | 36.46 | Acidification | As needed |
| Diethyl Ether | 74.12 | Extraction Solvent | As needed |
Step-by-Step Methodology:
-
Salt Formation:
-
In a 500 mL Erlenmeyer flask, dissolve 10.0 g (63.6 mmol) of racemic this compound in 100 mL of absolute ethanol. Warm the mixture gently (~50°C) to ensure complete dissolution.
-
In a separate flask, dissolve 12.3 g (31.8 mmol) of Di-p-toluoyl-D-tartaric acid in 50 mL of warm absolute ethanol.
-
Add the resolving agent solution to the substrate solution with gentle swirling.
-
Causality: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent is a common strategy. It ensures that only one diastereomeric salt preferentially crystallizes, leading to a higher enantiomeric excess in the first crop of crystals.
-
-
Crystallization:
-
Allow the combined solution to cool slowly to room temperature. Cloudiness should appear as the less soluble diastereomeric salt begins to precipitate.
-
For optimal crystal growth and purity, do not disturb the flask during the initial cooling phase.
-
Once at room temperature, place the flask in a 4°C refrigerator overnight to maximize precipitation.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of cold ethanol (2 x 10 mL) to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum. At this stage, a sample can be taken to determine the diastereomeric excess (d.e.) if analytical methods are available.
-
-
Liberation of the Free Acid:
-
Suspend the dried diastereomeric salt in a mixture of 100 mL of water and 100 mL of diethyl ether in a separatory funnel.
-
Acidify the aqueous layer dropwise with 2M HCl until the pH is ~2. Shake the funnel vigorously. The tartaric acid derivative will remain in the aqueous layer, while the desired enantiomer of this compound will move into the organic layer.
-
Causality: The strong acid protonates the carboxylate, making the molecule neutral and thus more soluble in the organic solvent. The resolving agent, being highly polar, remains in the aqueous phase.
-
-
Extraction and Isolation:
-
Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate by rotary evaporation to yield the enantiomerically enriched this compound as a solid or oil.
-
-
Validation:
-
Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or by derivatizing with a chiral alcohol to form diastereomeric esters that can be analyzed by standard NMR or GC.
-
Application in Medicinal Chemistry: Amide Bond Formation
Once obtained in high enantiopurity, this compound is ready for use in synthesis. One of its most fundamental applications is in the formation of amides, linking it to other fragments of a target drug molecule. This protocol details a standard carbodiimide-mediated coupling reaction.[9]
Protocol ID: AC-PB2-01
| Reagent | M.W. | Role | Stoichiometry | Amount (for 1 mmol scale) |
| (S)-1-Ethylpiperidine-2-carboxylic acid | 157.21 | Substrate | 1.0 eq | 157 mg |
| Benzylamine | 107.15 | Coupling Partner | 1.0 eq | 107 mg (109 µL) |
| EDC·HCl | 191.70 | Coupling Agent | 1.2 eq | 230 mg |
| DMAP | 122.17 | Catalyst | 0.1 eq | 12 mg |
| Dichloromethane (DCM), Anhydrous | 84.93 | Solvent | - | 10 mL |
Caption: Experimental workflow for a standard amide coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-1-Ethylpiperidine-2-carboxylic acid (157 mg, 1.0 mmol), benzylamine (109 µL, 1.0 mmol), and 4-(Dimethylamino)pyridine (DMAP) (12 mg, 0.1 mmol).
-
Dissolve the solids in 10 mL of anhydrous dichloromethane (DCM).
-
Causality: Anhydrous conditions are critical because the activated carboxylic acid intermediate is sensitive to hydrolysis, which would revert it to the starting material and consume the coupling agent.
-
-
Coupling Agent Addition:
-
Cool the flask to 0°C in an ice-water bath.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (230 mg, 1.2 mmol) to the stirred solution in one portion.
-
Causality: EDC is the coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. Adding it at 0°C helps to control the initial exothermic reaction and minimize side reactions. DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an even more reactive acylpyridinium species, accelerating the reaction.
-
-
Reaction Monitoring:
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
-
Aqueous Work-up:
-
Pour the reaction mixture into a separatory funnel containing 20 mL of water. Extract with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (1 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).
-
Causality: The acid wash removes any unreacted benzylamine and DMAP. The base wash removes unreacted carboxylic acid and the urea byproduct from the EDC. The brine wash removes residual water from the organic layer.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide product.
-
Conclusion
This compound is a high-value, versatile chiral building block for drug discovery. Its synthesis and resolution are achievable through robust and scalable chemical processes. The C2-carboxylic acid provides a reliable handle for amide coupling and other synthetic elaborations, while the chiral N-ethylpiperidine core imparts desirable physicochemical and pharmacokinetic properties to target molecules. The protocols detailed herein provide a solid foundation for researchers to confidently incorporate this synthon into their medicinal chemistry campaigns, paving the way for the discovery of novel therapeutics.[10][11][12]
References
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link][3]
-
Varlamov, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6688. Available at: [Link][1]
-
Ningbo Inno Pharmchem Co.,Ltd. (Date unknown). Understanding the Applications of Piperidine Derivatives in Chemical Research. Available at: [Link]
-
ResearchGate. (Date unknown). The influence of the introduction of chiral center in piperidine ring.... Available at: [Link][4]
-
Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. Available at: [Link][11]
-
Owa, T., et al. (2002). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][2][10]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(11), 1531-1534. Available at: [Link][12]
-
Maz, T. G., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 625-634. Available at: [Link][9]
-
Carroll, W. A., et al. (2004). Process for resolving racemic mixtures of piperidine derivatives. Google Patents, US20040039206A1. Available at: [8]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link][7]
-
Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 219. Available at: [Link][14]
-
Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. CN102174011A. Available at: [5]
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- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
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Application Notes and Protocols: Esterification of 1-Ethylpiperidine-2-carboxylic acid
For: Researchers, scientists, and drug development professionals
Introduction: Strategic Importance of 1-Ethylpiperidine-2-carboxylic Acid Esters
This compound and its ester derivatives are pivotal building blocks in contemporary medicinal and agrochemical research. The piperidine moiety, a saturated six-membered heterocycle, is a common scaffold in a multitude of bioactive molecules. The introduction of an ethyl group at the nitrogen atom and subsequent esterification of the carboxylic acid at the 2-position modulates the compound's lipophilicity, membrane permeability, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles. These esters serve as crucial intermediates in the synthesis of pharmaceuticals such as local anesthetics and antiviral agents.
This technical guide provides a comprehensive overview of the prevalent methods for the esterification of this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters.
Chemical Principles: Navigating the Esterification Landscape
The conversion of a carboxylic acid to an ester is a cornerstone of organic synthesis. For a substrate such as this compound, which possesses both a nucleophilic tertiary amine and a carboxylic acid, the choice of esterification method is critical to avoid undesirable side reactions. Two primary strategies are commonly employed: Fischer-Speier Esterification and Acyl Chloride-Mediated Esterification.
Fischer-Speier Esterification: The Equilibrium-Driven Pathway
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is reversible, and the equilibrium can be shifted towards the formation of the ester by using a large excess of the alcohol or by removing water as it is formed.[2]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[3]
Acyl Chloride-Mediated Esterification: The High-Reactivity Pathway
An alternative and often more rapid method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[4] The resulting acyl chloride is then reacted with the alcohol to form the ester. This method is particularly useful for sterically hindered carboxylic acids or when the Fischer esterification fails to provide satisfactory yields.
The reaction of the carboxylic acid with thionyl chloride proceeds through a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.[4] The highly electrophilic acyl chloride readily reacts with the alcohol in a nucleophilic acyl substitution reaction to furnish the desired ester. A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.[5]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound with Ethanol
This protocol describes the synthesis of ethyl 1-ethylpiperidine-2-carboxylate using a classic acid-catalyzed esterification.
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether (Et₂O)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 10.0 g, 63.6 mmol) in anhydrous ethanol (100 mL).
-
Acid Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3.0 mL) to the stirred solution. An exothermic reaction will occur.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL) to neutralize the excess acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 1-ethylpiperidine-2-carboxylate.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Alcohol | Anhydrous Ethanol | Serves as both reactant and solvent; excess drives equilibrium. |
| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl to activate the carboxylic acid. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 4-6 hours | Allows the reaction to reach equilibrium. |
| Work-up | NaHCO₃ wash | Neutralizes the acid catalyst and unreacted carboxylic acid. |
Protocol 2: Acyl Chloride-Mediated Esterification of this compound with Methanol
This protocol details the synthesis of methyl 1-ethylpiperidine-2-carboxylate via an acyl chloride intermediate, a method suitable for achieving higher yields in a shorter reaction time.[6] A similar procedure is effective for the esterification of 4-methyl-2-piperidinecarboxylic acid hydrochloride.[7]
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Round-bottom flask with a gas outlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (e.g., 5.0 g, 31.8 mmol) in anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (3.5 mL, 47.7 mmol) dropwise to the suspension over 15 minutes. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours, or until the evolution of gas ceases.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Esterification: Re-dissolve the crude acyl chloride in anhydrous dichloromethane (50 mL) and cool to 0 °C. In a separate flask, prepare a solution of anhydrous methanol (2.6 mL, 63.6 mmol) and triethylamine (6.6 mL, 47.7 mmol) in anhydrous dichloromethane (20 mL).
-
Reaction with Alcohol: Add the methanol/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction with water (50 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. The resulting crude methyl 1-ethylpiperidine-2-carboxylate can be purified by column chromatography.
| Parameter | Condition | Rationale |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a highly reactive acyl chloride. |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent that does not interfere with the reactive intermediates. |
| Temperature | 0 °C to room temp. | Controls the initial exothermic reaction and allows for completion. |
| Base | Triethylamine (Et₃N) | Neutralizes the HCl generated during the reaction. |
| Work-up | Water quench, NaHCO₃ wash | Removes water-soluble byproducts and unreacted reagents. |
Troubleshooting and Key Considerations
-
Incomplete Reaction (Fischer Esterification): If the reaction does not go to completion, consider using a Dean-Stark apparatus to remove water azeotropically, thereby driving the equilibrium further to the product side. Alternatively, increase the excess of the alcohol used.
-
Low Yields (Acyl Chloride Method): Ensure all reagents and glassware are scrupulously dry, as thionyl chloride and the acyl chloride intermediate are highly moisture-sensitive.
-
Side Reactions: The tertiary amine of the piperidine ring can be protonated by the acid catalyst in the Fischer esterification, which does not typically interfere with the reaction. However, in the acyl chloride method, the amine can react with the acyl chloride. The use of the hydrochloride salt of the starting material or careful control of stoichiometry and temperature can mitigate this.
-
Purification: The basic nature of the product ester may require the use of a solvent system containing a small amount of a basic modifier (e.g., triethylamine) during silica gel chromatography to prevent streaking and improve separation.
Conclusion
The esterification of this compound can be effectively achieved through both Fischer-Speier and acyl chloride-mediated pathways. The choice of method will depend on the desired scale, available reagents, and the sensitivity of other functional groups in the molecule. The Fischer esterification offers a more classical and atom-economical approach, while the thionyl chloride method provides a more reactive and often higher-yielding alternative. Careful control of reaction conditions and purification procedures are paramount to obtaining the desired ester in high purity.
References
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ChemBK. ethyl 1-methylpiperidine-2-carboxylate. Available at: [Link]
-
ResearchGate. Synthesis of the N-substituted nipecotic acid ethyl esters 12 a-k and... Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Chemical Synthesis of Methyl 1-Methylpiperidine-2-Carboxylate. Available at: [Link]
-
ProQuest. Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Available at: [Link]
- Google Patents. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
- Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
Organic Syntheses. Piperidine, 1-ethyl. Available at: [Link]
-
PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]
-
Organic Syntheses. Pipecolic acid, 4-oxo-, hydrochloride. Available at: [Link]
- Google Patents. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
-
Master Organic Chemistry. Acid to Ester - Common Conditions. Available at: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
- Google Patents. US4481146A - Process for the preparation of an ethyl ester.
- Google Patents. WO2009089842A1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics.
-
Wikipedia. Pipecolic acid. Available at: [Link]
-
PubMed Central. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Available at: [Link]
-
Chemistry LibreTexts. Preparation of Esters. Available at: [Link]
-
Coach Benner. Synthesis, Isolation, and Purification of an Ester. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Ethyl Pipecolinate: Properties, Applications, and Manufacturing. Available at: [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]
-
Chemistry LibreTexts. 21.3: Reactions of Carboxylic Acids. Available at: [Link]
-
YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Available at: [Link]
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Amide Coupling Reactions with 1-Ethylpiperidine-2-carboxylic acid: A Detailed Guide for Researchers
<APPLICATION NOTES & PROTOCOLS >
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Significance of 1-Ethylpiperidine-2-carboxylic Acid in Modern Drug Discovery
This compound and its derivatives are pivotal structural motifs in contemporary medicinal chemistry. Their presence in a wide array of bioactive molecules underscores their importance as versatile building blocks for the synthesis of novel therapeutics, particularly in the development of analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[1] The formation of amide bonds involving this sterically hindered, N-substituted cyclic amino acid presents unique challenges that necessitate a careful selection of coupling reagents and reaction conditions to achieve optimal yields and purity.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practical protocols for successfully conducting amide coupling reactions with this compound. We will delve into the mechanistic nuances of various coupling strategies, address common challenges associated with sterically hindered substrates, and offer field-proven protocols to streamline your synthetic workflows.
I. Foundational Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at room temperature due to the formation of a stable ammonium carboxylate salt.[2][3] To overcome this, the carboxylic acid must first be "activated" into a more electrophilic species that is susceptible to nucleophilic attack by the amine.[4][5] This activation is the core principle behind the use of coupling reagents.
The general mechanism involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium salt.[2][4] This intermediate is then readily attacked by the amine to form the desired amide, regenerating the coupling reagent's byproduct.
Figure 1: Generalized workflow of an amide coupling reaction.
II. Navigating the Challenges of a Sterically Hindered Substrate
The structure of this compound presents a significant steric impediment to the incoming amine nucleophile. The ethyl group on the piperidine nitrogen and the cyclic nature of the amino acid restrict access to the activated carboxyl group. This steric hindrance can lead to sluggish or incomplete reactions when using standard coupling protocols.[6][7]
Therefore, the choice of coupling reagent is paramount. Reagents that generate highly reactive activated species are necessary to overcome the steric barrier and drive the reaction to completion.
III. Selecting the Optimal Coupling Reagent: A Comparative Analysis
A vast arsenal of coupling reagents is available to the modern chemist.[8][9][10] For sterically demanding substrates like this compound, phosphonium and aminium (uronium) salt-based reagents are generally the most effective.[11]
| Coupling Reagent | Full Name | Class | Key Advantages | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Highly reactive, rapid reaction times, low racemization.[10] Effective for hindered couplings.[11] | Higher cost. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Efficient and widely used.[12] | Can cause guanidinylation of the amine if used in excess. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Strong coupling reagent, non-carcinogenic byproducts.[10] High chemoselectivity for N-acylation.[10] | |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt | Based on the Oxyma Pure leaving group, considered a safer alternative to HOBt-based reagents. | |
| EDC/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole | Carbodiimide | Cost-effective, commonly used.[2] HOBt suppresses racemization.[12] | Can be less effective for highly hindered couplings. |
IV. Detailed Experimental Protocols
The following protocols are designed to serve as a robust starting point for your experiments. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine substrates.
Protocol 1: General Amide Coupling using HATU
This protocol is recommended for most applications, especially when dealing with challenging or valuable amine substrates.
Materials:
-
This compound
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Appropriate organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the amine of interest (1.0 - 1.2 eq).
-
Add HATU (1.1 eq) to the reaction mixture.
-
Slowly add DIPEA (2.0 - 3.0 eq) to the stirring solution.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Figure 2: Workflow for amide coupling using HATU.
Protocol 2: Cost-Effective Amide Coupling using EDC/HOBt
This protocol is a suitable alternative for less sterically hindered amines or when cost is a primary consideration.
Materials:
-
This compound
-
Amine of interest
-
EDC hydrochloride
-
HOBt monohydrate
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Add the amine of interest (1.0 - 1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.
-
Add DIPEA or TEA (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography.
V. Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish or provides a low yield, consider increasing the reaction temperature to 40-50 °C. Switching to a more powerful coupling reagent like HATU is also recommended.
-
Side Reactions: With uronium/aminium reagents like HBTU, using an excess of the coupling reagent relative to the carboxylic acid can lead to guanidinylation of the amine. It is advisable to use a slight excess of the carboxylic acid or add the coupling reagent to a pre-mixed solution of the acid and base.
-
Racemization: While the use of additives like HOBt and HOAt significantly suppresses racemization, it can still be a concern with sensitive substrates.[12] Maintaining a low reaction temperature can help minimize this side reaction.
-
Solvent Choice: DMF is a versatile solvent for amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates. However, for ease of workup, DCM or ethyl acetate may be preferred if the starting materials are sufficiently soluble.
VI. Conclusion
The successful synthesis of amides from this compound hinges on a rational approach to reagent selection and protocol execution. By understanding the inherent steric challenges and employing highly reactive coupling reagents such as HATU, researchers can efficiently construct these valuable amide bonds. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel chemical entities with therapeutic potential.
References
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
-
Semantic Scholar. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Bode, J. W. (2013). The Synthesis of Sterically Hindered Amides. CHIMIA, 67(5), 333-337.
-
Amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]
- Royal Society of Chemistry. (2015).
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
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The Versatility of 1-Ethylpiperidine-2-carboxylic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Piperidine Scaffold and the Significance of 1-Ethylpiperidine-2-carboxylic Acid
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and bioavailability, while providing a three-dimensional framework for precise substituent placement.[2] Within the diverse family of piperidine derivatives, this compound emerges as a particularly valuable building block for the synthesis of novel therapeutic agents.[3][4] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed protocols and insights for researchers and drug development professionals.
The unique structural features of this compound, namely the ethyl group on the nitrogen and the carboxylic acid at the 2-position, allow for the creation of a wide array of derivatives with diverse pharmacological activities. This includes the development of analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[3][5]
Synthesis of this compound and its Derivatives
The synthesis of this compound and its analogs is a critical first step in harnessing its potential. While various synthetic routes exist for piperidine derivatives, a common approach involves the modification of commercially available starting materials.
Protocol 1: General Procedure for N-Alkylation and Esterification of Piperidine-2-carboxylic Acid
This protocol outlines a general two-step procedure for the synthesis of ethyl 1-ethylpiperidine-2-carboxylate, a common intermediate for further derivatization.
Materials:
-
Piperidine-2-carboxylic acid
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl iodide (CH₃CH₂I)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Step 1: Esterification of Piperidine-2-carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend piperidine-2-carboxylic acid in absolute ethanol.
-
Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ethyl piperidine-2-carboxylate.
Step 2: N-Ethylation of Ethyl Piperidine-2-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl piperidine-2-carboxylate from Step 1 in anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate to the solution.
-
Alkylation: Add ethyl iodide to the mixture and stir vigorously at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 1-ethylpiperidine-2-carboxylate. Further purification can be achieved by column chromatography on silica gel.
Step 3: Hydrolysis to this compound (Optional)
-
Hydrolysis: Dissolve the ethyl 1-ethylpiperidine-2-carboxylate in a mixture of ethanol and water. Add a stoichiometric amount of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification: Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Applications in Key Therapeutic Areas
The this compound scaffold has been instrumental in the development of compounds targeting a range of diseases.
Neurodegenerative Disorders: Targeting Acetylcholinesterase in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline.[6][7] One of the primary therapeutic strategies is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Piperidine-based structures are prominent in many AChE inhibitors.[8] Derivatives of this compound can be designed to interact with the active site of AChE, thereby increasing acetylcholine levels in the brain.
The design of these inhibitors often involves the amidation of the carboxylic acid with various amines to introduce functionalities that can interact with key residues in the AChE active site.
The following table summarizes hypothetical SAR data for a series of 1-Ethylpiperidine-2-carboxamide derivatives as AChE inhibitors.
| Compound ID | R Group (Amide) | AChE IC₅₀ (nM) |
| 1a | Benzyl | 150 |
| 1b | 3-Methoxybenzyl | 85 |
| 1c | 3,4-Dimethoxybenzyl | 50 |
| 1d | Naphthylmethyl | 35 |
| 1e | Phenyl | 250 |
This data is illustrative and intended to demonstrate potential SAR trends.
The data suggests that increasing the size and hydrophobicity of the aromatic R group can lead to enhanced AChE inhibition. The methoxy substituents may also contribute to favorable interactions within the enzyme's active site.
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a standard colorimetric method for assessing the AChE inhibitory activity of synthesized compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in Tris-HCl buffer.
-
Prepare a stock solution of ATCI in Tris-HCl buffer.
-
Prepare a stock solution of DTNB in Tris-HCl buffer.
-
Prepare serial dilutions of the test compounds in Tris-HCl buffer containing a small percentage of DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add Tris-HCl buffer to each well.
-
Add the test compound solution to the appropriate wells.
-
Add the AChE solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Antiviral Applications: Targeting Viral Replication
The piperidine scaffold has also been explored for the development of antiviral agents.[9][10] Derivatives of this compound can be synthesized to interfere with various stages of the viral life cycle, such as entry, replication, or assembly. For example, some piperidine derivatives have shown activity against coronaviruses.[9]
A potential mechanism for antiviral activity could involve the inhibition of a key viral enzyme, such as a protease or polymerase. The 1-ethylpiperidine-2-carboxamide core could serve as a rigid scaffold to position functional groups that bind to the active site of the viral enzyme, blocking its function and thus inhibiting viral replication.
Visualizing Molecular Interactions and Workflows
Diagram 1: Synthetic Pathway to 1-Ethylpiperidine-2-carboxamide Derivatives
Caption: General synthetic route to 1-Ethylpiperidine-2-carboxamide derivatives.
Diagram 2: Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Diagram 3: Hypothetical Mechanism of AChE Inhibition
Sources
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Application Note: Derivatization of 1-Ethylpiperidine-2-carboxylic Acid for Biological Screening
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 1-ethylpiperidine-2-carboxylic acid. This scaffold is a valuable starting point for the synthesis of compound libraries for biological screening due to the prevalence of the piperidine motif in numerous biologically active molecules.[1][2] This document outlines strategic approaches to amide and ester bond formation, offering step-by-step protocols, explanations of reagent choices, and methods for purification and characterization. The goal is to equip researchers, medicinal chemists, and drug development professionals with the necessary tools to efficiently generate diverse libraries of this compound derivatives for subsequent biological evaluation.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in medicinal chemistry. Derivatives of piperidine have demonstrated a wide range of pharmacological activities, including but not limited to, antiviral, antimicrobial, analgesic, and anti-inflammatory properties.[1][3]
This compound, a readily available building block, serves as an excellent starting material for generating novel chemical entities.[4][5] The presence of a secondary amine and a carboxylic acid functionality allows for facile derivatization at two key points, enabling the exploration of chemical space around the core scaffold. This application note will focus on the derivatization of the carboxylic acid moiety to generate amides and esters, two of the most common functional groups in drug molecules.
Strategic Overview of Derivatization
The primary goal of derivatization is to create a library of compounds with diverse physicochemical properties to screen for biological activity. The two main strategies discussed here are amide bond formation and esterification of the carboxylic acid group of this compound.
Figure 1: General derivatization strategies for this compound.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents and solvents should be of high purity and used as received from commercial suppliers, unless otherwise noted. Anhydrous solvents are recommended for most coupling reactions to prevent hydrolysis of activated intermediates.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of reactions. Staining with an appropriate agent (e.g., potassium permanganate, ninhydrin) can aid in visualization.
-
Purification: Purification of the final products is crucial for accurate biological screening. Common methods include flash column chromatography, recrystallization, and preparative HPLC.[6][7]
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
Amide bond formation is a cornerstone of medicinal chemistry.[8][9] The use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a widely adopted and efficient method.[10] HOBt acts as a racemization suppressant and improves reaction efficiency by forming a more reactive HOBt ester intermediate.[10]
Figure 2: Workflow for EDC/HOBt mediated amide coupling.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
A primary or secondary amine of choice
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by the addition of DIPEA or TEA (2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-24 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Causality of Experimental Choices:
-
Pre-activation: Allowing the carboxylic acid to react with EDC and HOBt before adding the amine ensures the formation of the active HOBt ester, which can lead to cleaner reactions and higher yields.[10]
-
Base: DIPEA or TEA is added to neutralize the hydrochloride salt of EDC and any acids formed during the reaction, driving the equilibrium towards product formation.[11]
-
Solvent: DCM is a good general-purpose solvent for this reaction. DMF can be used for less soluble starting materials. Both should be anhydrous to prevent hydrolysis.
| Parameter | Condition | Rationale |
| Coupling Agents | EDC, HOBt | Efficient amide bond formation with minimal racemization.[10] |
| Base | DIPEA or TEA | Neutralizes acidic byproducts. |
| Solvent | Anhydrous DCM or DMF | Good solubility for reactants, inert under reaction conditions. |
| Temperature | Room Temperature | Sufficient for most couplings; avoids side reactions. |
| Stoichiometry | Slight excess of coupling agents and amine | Drives the reaction to completion. |
Table 1: Summary of Amide Coupling Reaction Conditions.
Protocol 2: Fischer Esterification
Fischer esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[12][13] This method is particularly useful when the alcohol can be used in large excess as the solvent.
Figure 3: Workflow for Fischer Esterification.
Materials:
-
This compound
-
An alcohol of choice (e.g., methanol, ethanol)
-
A strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
An appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Dissolve this compound in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time will vary depending on the alcohol used.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize the mixture by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester derivative.
Causality of Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the formation of the ester, according to Le Chatelier's principle.[14]
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[12]
-
Reflux: The elevated temperature increases the reaction rate.
| Parameter | Condition | Rationale |
| Reagents | Alcohol, Strong Acid Catalyst | Classic, cost-effective esterification.[12] |
| Solvent | Excess Alcohol | Drives the reaction equilibrium towards the product.[14] |
| Temperature | Reflux | Increases reaction rate. |
| Workup | Neutralization | Removes the acid catalyst and unreacted carboxylic acid. |
Table 2: Summary of Fischer Esterification Reaction Conditions.
Characterization of Derivatives
Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives before biological screening.[3][6] A combination of spectroscopic and chromatographic techniques is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of the synthesized compounds. Key signals for the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range in the ¹H NMR spectrum.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule. Electrospray ionization (ESI) is a suitable method for these types of derivatives.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid to improve peak shape.[6]
Conclusion
This application note provides detailed and reliable protocols for the derivatization of this compound into a diverse library of amides and esters. By understanding the rationale behind the experimental choices and employing the characterization techniques outlined, researchers can confidently synthesize and validate novel compounds for biological screening. The versatility of the piperidine scaffold, combined with the straightforward derivatization strategies presented here, offers a powerful platform for the discovery of new bioactive molecules.
References
- An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives. Benchchem.
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2).
-
Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. ResearchGate. Available at: [Link]
-
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][6][15]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]
-
Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)quinoxaline as secondary ligands: Preparation, characterization and biological activity. ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
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This compound. MySkinRecipes. Available at: [Link]
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6-Amino-1-cyclopropyl-8-methyl-4-oxo-7-[(2-piperidin-1- ylethyl)amino]-1,4-dihydroquinoline-3-carboxylic acid (14). RSC Medicinal Chemistry. Available at: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Semantic Scholar. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
- Process for Preparation of Piperidine Carboxylic Acid. Google Patents.
-
1-Piperidinecarboxylic acid, ethyl ester. PubChem. Available at: [Link]
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A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. ResearchGate. Available at: [Link]
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General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]
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Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. Available at: [Link]
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Esterification--Making Esters from Carboxylic Acids. YouTube. Available at: [Link]
-
08.08 Esterification of Carboxylic Acids. YouTube. Available at: [Link]
-
Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-. Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester. J Pharm Sci Bioscientific Res. Available at: [Link]
- Process for purification of carboxylic acids. Google Patents.
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Large-scale synthesis of 1-Ethylpiperidine-2-carboxylic acid
An Application Note and Protocol for the Large-Scale Synthesis of 1-Ethylpiperidine-2-carboxylic Acid
Abstract
This compound, a derivative of the non-proteinogenic amino acid pipecolic acid, serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure is a key component in various bioactive molecules, including analgesics and anti-inflammatory agents.[1] The large-scale synthesis of this compound, however, presents challenges related to selectivity, yield, and process safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable three-step synthesis of this compound, starting from the commercially available piperidine-2-carboxylic acid (pipecolic acid). The protocol emphasizes experimental rationale, process control, safety, and validation to ensure reproducibility and high purity of the final product.
Introduction and Strategic Overview
The synthesis of N-substituted pipecolic acid derivatives is of significant interest in medicinal chemistry.[2][3] While numerous methods exist for the asymmetric synthesis of the piperidine core, for large-scale production, a strategy that utilizes readily available and cost-effective starting materials is paramount.[4][5][6]
A direct N-alkylation of piperidine-2-carboxylic acid appears to be the most straightforward approach. However, this one-step method is complicated by two main factors on a large scale:
-
Competing Reactivity: The presence of both a nucleophilic secondary amine and an acidic carboxylic acid in the same molecule can lead to undesirable side reactions, such as salt formation with the base, which deactivates the amine.
-
Poor Solubility: The zwitterionic nature of pipecolic acid results in poor solubility in common organic solvents used for alkylation, hindering reaction kinetics and scalability.
To circumvent these issues, a more robust, three-step strategy involving protection of the carboxylic acid functionality is recommended. This approach ensures chemoselectivity, improves solubility, and simplifies purification, making it highly suitable for industrial applications.
The proposed synthetic pathway is as follows:
-
Esterification: Protection of the carboxylic acid of piperidine-2-carboxylic acid as an ethyl ester via Fischer esterification.
-
N-Alkylation: Selective alkylation of the secondary amine of the piperidine ester with an ethylating agent.
-
Saponification: Hydrolysis of the ethyl ester to yield the final this compound product.
This protocol provides a self-validating system where the success of each step can be confirmed analytically before proceeding to the next, ensuring a high overall yield and purity.
Caption: Overall three-step synthetic workflow.
Detailed Protocols and Mechanistic Rationale
This section details the step-by-step methodology for the synthesis, purification, and analysis of this compound. The quantities provided are for a laboratory-scale synthesis and can be scaled linearly for pilot or production batches.
Protocol 1: Fischer Esterification of Piperidine-2-carboxylic Acid
The initial step protects the carboxylic acid as an ethyl ester. This transformation enhances the molecule's solubility in organic solvents and prevents the acid from interfering with the subsequent base-mediated N-alkylation step. The Fischer esterification is an acid-catalyzed equilibrium-driven reaction.[7] Using the alcohol reactant as the solvent drives the equilibrium towards the ester product.[7][8]
Materials
| Reagent | M.W. | Quantity (mol) | Mass/Volume |
|---|---|---|---|
| Piperidine-2-carboxylic acid | 129.16 | 1.0 | 129.2 g |
| Ethanol (EtOH), 200 proof | 46.07 | - | 1.0 L |
| Sulfuric Acid (H₂SO₄), conc. | 98.08 | - | 5 mL |
Procedure
-
Set up a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To the flask, add piperidine-2-carboxylic acid (129.2 g, 1.0 mol) and ethanol (1.0 L). Stir to form a slurry.
-
In a separate beaker, carefully add concentrated sulfuric acid (5 mL) to 50 mL of ethanol. Caution: This is a highly exothermic process. Add the acid slowly to the alcohol while cooling the beaker in an ice bath.
-
Add the ethanolic sulfuric acid solution to the slurry in the round-bottom flask.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the acidic residue by slowly adding a saturated solution of sodium bicarbonate until CO₂ evolution ceases (pH ~8).
-
Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl piperidine-2-carboxylate as a pale yellow oil. The product is often used in the next step without further purification.
Protocol 2: N-Alkylation of Ethyl Piperidine-2-carboxylate
This step introduces the ethyl group onto the piperidine nitrogen. The reaction is a standard nucleophilic substitution (SN2). A base is required to neutralize the hydrobromic acid produced, preventing the protonation and deactivation of the secondary amine starting material.[9]
Caption: Rationale for using a base in N-alkylation.
Materials
| Reagent | M.W. | Quantity (mol) | Mass/Volume |
|---|---|---|---|
| Ethyl piperidine-2-carboxylate | 157.21 | ~1.0 | ~157.2 g |
| Ethyl Bromide (EtBr) | 108.97 | 1.1 | 119.9 g (81 mL) |
| Potassium Carbonate (K₂CO₃), anhyd. | 138.21 | 1.5 | 207.3 g |
| Acetonitrile (ACN), anhyd. | 41.05 | - | 1.5 L |
Procedure
-
Set up a 3 L round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet.
-
Add the crude Ethyl piperidine-2-carboxylate (~157.2 g, ~1.0 mol), anhydrous potassium carbonate (207.3 g, 1.5 mol), and anhydrous acetonitrile (1.5 L).
-
Stir the suspension vigorously.
-
Slowly add ethyl bromide (81 mL, 1.1 mol) to the suspension at room temperature over 30 minutes.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 8-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with acetonitrile (2 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure to afford crude Ethyl 1-ethylpiperidine-2-carboxylate as an oil.
Protocol 3: Saponification to Yield Final Product
The final step is the deprotection of the carboxylic acid via base-catalyzed hydrolysis (saponification). The resulting carboxylate salt is then protonated by acidification to yield the final product. Careful pH control during work-up is critical for efficient isolation.[10]
Materials
| Reagent | M.W. | Quantity (mol) | Mass/Volume |
|---|---|---|---|
| Ethyl 1-ethylpiperidine-2-carboxylate | 185.27 | ~1.0 | ~185.3 g |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0 | 80.0 g |
| Water (H₂O) | 18.02 | - | 500 mL |
| Ethanol (EtOH) | 46.07 | - | 500 mL |
| Hydrochloric Acid (HCl), conc. | 36.46 | - | As needed |
Procedure
-
In a 2 L flask, dissolve sodium hydroxide (80.0 g, 2.0 mol) in water (500 mL). Caution: Highly exothermic.
-
Add ethanol (500 mL) to the NaOH solution and stir until homogeneous.
-
Add the crude Ethyl 1-ethylpiperidine-2-carboxylate (~185.3 g, ~1.0 mol) to the basic solution.
-
Heat the mixture to 60-70 °C for 4-6 hours until hydrolysis is complete (monitored by the disappearance of the starting ester via TLC or LC-MS).
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid. Monitor the pH closely. The product is amphoteric; its isoelectric point (pI) is where it has minimum solubility. Adjust the pH to approximately 3-4 for optimal precipitation.
-
A white precipitate of this compound will form. Stir the cold slurry for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water (2 x 150 mL) and then with a small amount of cold acetone to aid drying.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Purification and Quality Control
The crude product obtained from the final step is typically of high purity. If further purification is required, recrystallization can be performed.
-
Recrystallization: A common solvent system for recrystallization is a mixture of isopropanol and water. Dissolve the crude product in a minimal amount of hot isopropanol/water, allow it to cool slowly to form crystals, and then collect by filtration.
Analytical Data The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| ¹H NMR (400 MHz, D₂O) | δ ~3.5-3.7 (m, 1H), 3.2-3.4 (m, 2H), 2.8-3.0 (m, 2H), 1.5-2.0 (m, 6H), 1.25 (t, 3H) |
| ¹³C NMR (100 MHz, D₂O) | δ ~175 (C=O), ~65 (N-CH), ~55 (N-CH₂), ~48 (N-CH₂-CH₃), ~28, ~24, ~22 (piperidine CH₂), ~12 (N-CH₂-CH₃) |
| Mass Spec (ESI+) | m/z 158.1176 [M+H]⁺ |
| Purity (HPLC) | ≥98% |
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.[11][12][13]
-
Ethyl Bromide: Is a toxic and potentially carcinogenic alkylating agent. Handle with extreme care and avoid inhalation or skin contact.[14]
-
Strong Acids/Bases (H₂SO₄, HCl, NaOH): Are highly corrosive. Handle with care to avoid severe burns. Always add acid to water/alcohol, not the other way around.[12]
-
Flammable Solvents (Ethanol, Acetonitrile): Keep away from ignition sources. Use appropriate grounding for large-scale transfers to prevent static discharge.[12][14]
Waste should be disposed of in accordance with local environmental regulations.
References
-
Las Heras, M. A., et al. (2001). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry, 66(26), 8957–8966. [Link]
-
Couty, F., & Evano, G. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101–130. [Link]
-
Watson, P. S., et al. (2009). Asymmetric Synthesis of Pipecolic Acid and Derivatives. Current Organic Chemistry, 13(5), 524-551. [Link]
-
Günther, S., et al. (2000). Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Tetrahedron, 56(22), 3657-3665. [Link]
-
Günther, S., & Kunz, H. (1999). Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (22), 3267-3273. [Link]
- Capot Chemical. (2026). Safety Data Sheet for 1-Ethyl-piperidine-2-carboxylic acid. Capot Chemical Co., Ltd.
- Fisher Scientific. (2013). Material Safety Data Sheet - 1-Ethylpiperidine, 99%. Fisher Scientific.
- Apollo Scientific. (n.d.). Safety Data Sheet for 1-Methylpiperidine-4-carboxylic acid. Apollo Scientific Ltd.
- ChemicalBook. (2023).
- Sigma-Aldrich. (2025).
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate GmbH. [Link]
- RSC Medicinal Chemistry. (2024). Research Article. Royal Society of Chemistry.
- The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. American Chemical Society.
- af Ekenstam, B. T., & Pettersson, B. G. (1960). U.S. Patent No. 2,955,111. U.S.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. BenchChem.
- PubChemLite. (n.d.). This compound hydrochloride (C8H15NO2). Université du Luxembourg.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
- Molecules. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. MDPI.
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
-
NIST. (n.d.). 1-Piperazinecarboxylic acid, ethyl ester. NIST WebBook. [Link]
- Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
- Google Patents. (n.d.).
-
PubChem. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Organic Syntheses. [Link]
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. [Link]
- NIH. (n.d.). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC).
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent advances in asymmetric synthesis of pipecolic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. capotchem.com [capotchem.com]
- 12. southwest.tn.edu [southwest.tn.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: Enantioselective Synthesis of (S)-1-Ethylpiperidine-2-carboxylic Acid
Introduction: The Significance of Chiral Piperidine Scaffolds
(S)-1-Ethylpiperidine-2-carboxylic acid is a chiral N-alkylated derivative of pipecolic acid, a non-proteinogenic amino acid. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The stereochemistry at the C2 position, along with the nature of the N-substituent, is often critical for biological activity, influencing binding affinity to target proteins and overall pharmacological profile. Consequently, robust and efficient methods for the enantioselective synthesis of such derivatives are of paramount importance to researchers in drug discovery and development.
This application note provides a detailed, two-step chemoenzymatic protocol for the synthesis of (S)-1-Ethylpiperidine-2-carboxylic acid with high enantiopurity. The strategy leverages the exquisite selectivity of a biocatalytic step for the formation of the chiral center, followed by a robust chemical transformation for the introduction of the N-ethyl group. This approach combines the sustainability and high enantioselectivity of biocatalysis with the versatility of traditional organic synthesis.
Synthetic Strategy Overview
The synthesis is designed as a two-stage process. The first stage involves the biocatalytic conversion of L-lysine to (S)-pipecolic acid. This is followed by the N-ethylation of the resulting (S)-pipecolic acid via reductive amination with acetaldehyde.
Figure 1: Overall synthetic workflow for (S)-1-Ethylpiperidine-2-carboxylic acid.
Part 1: Biocatalytic Synthesis of (S)-Pipecolic Acid
Principle and Mechanistic Insight
The enantioselective formation of the piperidine ring is achieved using a lysine cyclodeaminase (LCD). This enzyme catalyzes the oxidative deamination of the ε-amino group of L-lysine, followed by intramolecular cyclization and subsequent reduction to yield (S)-pipecolic acid. The reaction requires a catalytic amount of NAD⁺ as a cofactor.[1][2] The high stereospecificity of the enzyme ensures the formation of the desired (S)-enantiomer with excellent enantiomeric excess.[3]
Figure 2: Simplified catalytic cycle of Lysine Cyclodeaminase.
Experimental Protocol: Batch Synthesis
Materials:
-
L-Lysine monohydrochloride
-
Recombinant Lysine Cyclodeaminase (e.g., from Streptomyces pristinaespiralis)[2]
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Hydrochloric acid (HCl)
-
Dowex® 50WX8 cation exchange resin
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve L-lysine monohydrochloride in 100 mM potassium phosphate buffer (pH 7.0) to a final concentration of 50 mM.[1][4]
-
Cofactor Addition: Add NAD⁺ to a final concentration of 0.1 mM.[4]
-
Enzyme Addition: Add the purified lysine cyclodeaminase to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 24 hours. Monitor the reaction progress by HPLC or TLC.
-
Reaction Quenching: Once the reaction is complete (as determined by the consumption of L-lysine), terminate the reaction by acidifying the mixture to pH 2 with HCl. This step also precipitates the majority of the enzyme.
-
Enzyme Removal: Centrifuge the quenched reaction mixture to pellet the precipitated enzyme. Decant the supernatant.
-
Purification by Ion Exchange Chromatography:
-
Load the supernatant onto a column packed with Dowex® 50WX8 resin (H⁺ form).
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the (S)-pipecolic acid using an aqueous ammonia solution (e.g., 2 M).
-
Collect the fractions containing the product and combine them.
-
-
Isolation: Evaporate the solvent from the combined fractions under reduced pressure to obtain (S)-pipecolic acid as a white solid.
| Parameter | Value | Reference |
| Substrate | L-Lysine | [1][2] |
| Enzyme | Lysine Cyclodeaminase | [2][3] |
| Substrate Conc. | 50 mM | [1][4] |
| NAD⁺ Conc. | 0.1 mM | [4] |
| pH | 7.0 | [3] |
| Temperature | 37°C | |
| Reaction Time | 24 hours | [1] |
| Expected Yield | >90% | [3] |
| Enantiomeric Excess | >99% |
Table 1: Key parameters for the biocatalytic synthesis of (S)-pipecolic acid.
Part 2: N-Ethylation via Reductive Amination
Principle and Mechanistic Insight
Reductive amination is a versatile method for the formation of C-N bonds.[5] In this step, the secondary amine of (S)-pipecolic acid reacts with acetaldehyde to form an intermediate iminium ion. This electrophilic species is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to yield the N-ethylated product.[6] The use of a reducing agent that is selective for the iminium ion over the aldehyde is crucial to prevent the reduction of acetaldehyde to ethanol.
Experimental Protocol
Materials:
-
(S)-Pipecolic acid (from Part 1)
-
Acetaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
-
Diethyl ether
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Dissolution: Dissolve (S)-pipecolic acid (1 equivalent) in methanol.
-
Aldehyde Addition: Add acetaldehyde (1.5 equivalents) to the solution.
-
pH Adjustment: Adjust the pH of the mixture to approximately 6 by the dropwise addition of acetic acid.
-
Reducing Agent Addition: Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Purification:
-
The crude product can be purified by recrystallization or by ion-exchange chromatography as described in Part 1.
-
Alternatively, for small-scale synthesis, after solvent removal, the aqueous residue can be washed with diethyl ether to remove unreacted aldehyde and other organic impurities. The aqueous layer containing the product can then be lyophilized.
-
| Parameter | Value | Reference |
| Starting Material | (S)-Pipecolic acid | |
| Reagents | Acetaldehyde, NaBH₃CN | [6] |
| Solvent | Methanol | |
| pH | ~6 | |
| Temperature | 0°C to room temp. | |
| Reaction Time | 12-18 hours | |
| Expected Yield | Moderate to high |
Table 2: Key parameters for the N-ethylation of (S)-pipecolic acid.
Characterization and Quality Control
Structural Elucidation: The structure of the final product, (S)-1-Ethylpiperidine-2-carboxylic acid, should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure and the presence of the ethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Enantiomeric Purity Determination: The enantiomeric excess (e.e.) of the final product is a critical quality attribute. This can be determined by chiral High-Performance Liquid Chromatography (HPLC).[7]
Chiral HPLC Protocol Outline:
-
Derivatization (if necessary): The carboxylic acid may need to be derivatized (e.g., to an amide or ester) to improve its chromatographic properties on certain chiral stationary phases.[8]
-
Column: A suitable chiral stationary phase (e.g., a macrocyclic glycopeptide-based column) should be used.[9]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and a buffer (e.g., ammonium acetate) is typically used. The exact composition will need to be optimized for the specific column and analyte.
-
Detection: UV detection is commonly used if the molecule contains a chromophore. If not, derivatization with a UV-active tag or the use of a mass spectrometer as a detector (LC-MS) is necessary.[9]
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Conclusion
This application note details a reliable and highly enantioselective chemoenzymatic route for the synthesis of (S)-1-Ethylpiperidine-2-carboxylic acid. The biocatalytic generation of the chiral pipecolic acid core ensures high enantiopurity, while the subsequent reductive amination provides an efficient means of N-alkylation. This methodology is well-suited for laboratory-scale synthesis and offers a solid foundation for process development and scale-up in the pharmaceutical and fine chemical industries.
References
- Stalder, K., et al. (2021). Flow Synthesis of L-Pipecolic Acid using a Lysine Cyclodeaminase. Catalysis Sciences & Engineering, Poster CE-134.
- Stalder, K., Benitez-Mateos, A., & Paradisi, F. (2021). Biocatalytic Synthesis of l‐Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Hyun, M. H., Min, C. S., & Cho, Y. J. (2017). Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 29(12), 819-825.
-
Vapourtec. (2021). Biocatalytic Syntheis of L‐Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. Retrieved from [Link]
- Kim, J., et al. (2015). Optimized conversion of L-lysine to L-pipecolic acid using recombinant lysine cyclodeaminase from Streptomyces pristinaespiralis.
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Rashed, M. S., et al. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry, 47(12), 2144-2150.
Sources
- 1. fm23.scg.ch [fm23.scg.ch]
- 2. vapourtec.com [vapourtec.com]
- 3. Optimized conversion of L-lysine to L-pipecolic acid using recombinant lysine cyclodeaminase from Streptomyces pristinaespiralis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solid-Phase Synthesis Utilizing 1-Ethylpiperidine-2-carboxylic Acid
Abstract
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, imparting unique conformational constraints, enhanced proteolytic stability, and improved pharmacokinetic profiles. 1-Ethylpiperidine-2-carboxylic acid, a cyclic N-alkylated amino acid, is a valuable building block for introducing rigid turn structures into peptide backbones. However, its structure presents a significant challenge to standard solid-phase peptide synthesis (SPPS) protocols due to severe steric hindrance at the secondary amine. This guide provides a detailed examination of the underlying chemical principles and offers robust, field-proven protocols for the successful incorporation of this compound into target peptides. We will explore strategic choices in solid supports, advanced coupling methodologies, and post-synthesis characterization to empower researchers in medicinal chemistry and drug development.
The Fundamental Challenge: Steric Hindrance in N-Alkylated Systems
The primary obstacle in utilizing residues like this compound is the steric bulk imposed by the N-ethyl group.[1] In a typical Fmoc-based SPPS workflow, the incoming activated carboxylic acid must be attacked by the deprotected N-terminal amine of the growing peptide chain on the resin.[2] For a standard primary amine (e.g., Alanine), this approach is sterically accessible.
However, the secondary amine of a deprotected this compound residue is a significantly weaker nucleophile and is sterically shielded by both the ethyl group and the piperidine ring. This impedance makes the formation of the peptide bond kinetically unfavorable, often leading to incomplete reactions, low yields, and the formation of deletion sequences where the hindered residue is skipped entirely.[3] This issue is particularly pronounced when coupling two consecutive N-methylated or N-alkylated amino acids.[3]
Strategic Framework for Synthesis
To overcome these challenges, a multi-faceted strategy is required, focusing on the optimization of the solid support, coupling reagents, and reaction conditions.
Selection of Solid Support and Linker
The choice of resin and its linker is the first critical decision. The stability of the linker to the repetitive basic conditions of Fmoc deprotection and its cleavage conditions are paramount.[4]
-
2-Chlorotrityl Chloride (CTC) Resin: This is the recommended resin for loading the initial this compound residue.[5] Its high acid lability allows the final peptide acid to be cleaved under very mild acidic conditions, preserving acid-sensitive moieties. Furthermore, loading is achieved via a base-catalyzed SN2 reaction that is often more efficient for hindered amino acids than the esterification methods used for Wang resin.[4]
-
Wang Resin: Suitable for generating C-terminal peptide acids, but loading the first hindered amino acid can be inefficient. It requires stronger acids like trifluoroacetic acid (TFA) for cleavage.[6]
-
Rink Amide Resin: The choice for synthesizing C-terminal peptide amides. The loading of the first amino acid is typically performed on the pre-functionalized resin, but subsequent couplings of the hindered residue must be carefully managed.[7]
The Coupling Reaction: A High-Potency Approach
Standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often insufficient for driving the acylation of hindered secondary amines to completion.[8] Success hinges on the use of more potent activating agents, typically uronium- or phosphonium-based salts, often combined with a nucleophilic additive.
Table 1: Recommended Coupling Reagents for Hindered Amino Acids
| Reagent | Full Name | Class | Additive | Key Advantages & Considerations |
|---|---|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | HOAt (internal) | A highly effective and widely used reagent for N-methyl and other hindered couplings.[3] Lowers risk of epimerization. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | HOBt | A common and effective reagent, though HATU is often superior for exceptionally difficult couplings. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | HOBt (internal) | Powerful reagent, particularly useful for difficult sequences. Generates carcinogenic HMPA as a byproduct. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | Oxyma (internal) | High efficiency comparable to HATU, with improved safety and solubility profiles due to the integrated Oxyma additive.[3] |
| PyBroP | Bromotripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | None | An exceptionally powerful halophosphonium reagent reserved for the most challenging couplings, such as between two N-alkylated residues.[3] |
Detailed Experimental Protocols
The following protocols are based on a standard Fmoc/tBu strategy.[9] It is critical to use high-quality, amine-free N,N-Dimethylformamide (DMF) for all steps.[7]
Protocol 1: Loading of Fmoc-1-Ethylpiperidine-2-carboxylic acid onto 2-Chlorotrityl Chloride Resin
This protocol describes the anchoring of the first, sterically hindered amino acid to the solid support.
-
Resin Swelling: Place 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g substitution) in a suitable reaction vessel. Swell the resin in dichloromethane (DCM, 10 mL) for 30 minutes with gentle agitation. Drain the solvent.[4]
-
Amino Acid Preparation: In a separate vial, dissolve Fmoc-1-Ethylpiperidine-2-carboxylic acid (2 eq. relative to resin capacity, ~2.4 mmol) in dry DCM (8 mL). Add N,N-Diisopropylethylamine (DIEA) (4 eq., ~4.8 mmol).
-
Loading Reaction: Add the amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted trityl chloride sites, drain the reaction mixture and add a solution of DCM/Methanol/DIEA (17:2:1, 10 mL). Agitate for 30 minutes.[4]
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x). Dry the resin under high vacuum.
-
Substitution Determination (Optional): The loading efficiency can be quantified by treating a known mass of dried resin with 20% piperidine in DMF and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm.
Protocol 2: Standard SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid addition. The coupling step is optimized for the incorporation of a standard amino acid onto the N-terminal this compound residue.
-
Resin Swelling: Swell the peptide-resin in DMF (10 mL/g) for 30 minutes. Drain the DMF.
-
Fmoc-Deprotection: Add 20% piperidine in DMF (10 mL/g) to the resin. Agitate for 3 minutes, then drain. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[10]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Reaction (HATU Activation):
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq. relative to resin loading) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate at room temperature for 1-2 hours. For subsequent hindered couplings, reaction time may be extended or a double coupling protocol may be necessary.[11]
-
-
Monitoring the Coupling: Perform a qualitative test to check for free amines. The Bromophenol Blue test is recommended, as the secondary amine of the piperidine residue will not yield a positive result with the Kaiser test.[3] A yellow color indicates a complete reaction, while blue/green indicates unreacted amines requiring a second coupling.[3]
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Protocol 3: Final Cleavage and Global Deprotection
This procedure cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under vacuum.
-
Cleavage Reaction: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K or similar: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[9]
-
CAUTION: Perform this step in a certified fume hood. TFA is highly corrosive.
-
Add the cleavage cocktail to the dried resin (10 mL/g). Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate with a gentle stream of nitrogen. Add cold diethyl ether (at least 10x the volume of the remaining TFA) to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove scavengers.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.
Peptide Characterization
Post-synthesis, it is imperative to verify the identity and purity of the crude product.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the crude peptide and for its purification. A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used.[12][13]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS should be used to confirm that the molecular weight of the purified peptide matches the theoretical calculated mass, confirming the successful incorporation of all residues.[12][14]
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low final yield / Deletion sequence observed in MS | Incomplete coupling at the hindered residue site due to steric hindrance. | - Switch to a more potent coupling reagent (e.g., HATU, COMU, PyBroP).[3]- Perform a "double coupling" by repeating the coupling step with fresh reagents.- Increase coupling time to 2-4 hours or elevate temperature (e.g., 50°C). |
| Side-product with +56 Da in MS | Capping of unreacted amine with leftover Boc protecting group from a previous residue (t-butylation). | Ensure thorough washing after Fmoc-deprotection to completely remove piperidine before the next coupling step. |
| Broad or multiple peaks in HPLC | Peptide aggregation; slow rotamer interconversion on the HPLC timescale due to the rigid piperidine ring. | - Analyze by HPLC at an elevated temperature (e.g., 40-60°C).- Modify the mobile phase (e.g., change organic modifier to isopropanol).- Confirm identity of peaks by MS. |
| Racemization | Over-activation of the amino acid; presence of residual base during activation. | - Use an additive like HOAt or Oxyma (inherent in HATU/COMU).- Avoid excessive pre-activation times.- Use a weaker base like 2,4,6-collidine instead of DIEA, especially for sensitive residues. |
Conclusion
The successful solid-phase synthesis of peptides containing this compound is a challenging yet achievable goal. It requires a departure from standard protocols and a deliberate, mechanistically informed strategy. By selecting a suitable resin like 2-chlorotrityl chloride, employing high-potency coupling reagents such as HATU or COMU, and rigorously monitoring reaction completion, researchers can effectively overcome the kinetic barriers imposed by steric hindrance. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to leverage the unique structural benefits of this valuable synthetic amino acid.
References
-
Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Biopolymers, 96(5), 609-617. [Link]
-
Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate. [Link]
-
Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. PubMed. [Link]
- Gaehde, S. A., & Balse, P. M. (1986). Synthesis of N-substituted peptide amides.
-
Ovadia, O., et al. (2011). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]
-
Ovadia, O., et al. (2011). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]
- Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2002). Synthesis of N-Alkyl Amino Acids. Monash University.
-
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
- Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
-
Reddit user discussion. (2023). SPPS for N Methylated Peptides. Reddit. [Link]
-
T-M. V. D. Trieu, et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX. [Link]
-
Singh, S., & Kumar, V. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
D'Addio, S. M., et al. (2016). New and Evolving Techniques for the Characterization of Peptide Therapeutics. PubMed. [Link]
-
Singh, S., & Kumar, V. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
USP Therapeutic Peptides Expert Panel. (2015). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Polypeptide. [Link]
-
BioPharmaSpec. (2024). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link] (Note: This is a general guide, specific page may vary).
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UC Irvine Chemistry. [Link]
-
Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Kent, S. B. H. (2019). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Peptide Science. [Link]
-
Sahn, J. J., et al. (2021). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]
-
Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Kuttan, R., & Johnson, D. G. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Danishefsky, S. J., et al. (2001). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences. [Link]
-
Ballatore, C., Huryn, D. M., & Smith, A. B. 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed. [Link]
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Mussel, W. D. N., et al. (2021). What is the importance of carboxylic group in the structure of drugs?. ResearchGate. [Link]
-
Ballatore, C., Huryn, D. M., & Smith, A. B. 3rd. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
-
ResearchGate. (n.d.). Solid Phase Synthesis and Piperidines. [Link]
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University of Cambridge. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. [Link]
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HPLC method for the analysis of 1-Ethylpiperidine-2-carboxylic acid
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 1-Ethylpiperidine-2-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. This compound, a key pharmaceutical intermediate, presents unique analytical challenges due to its high polarity, zwitterionic nature, and lack of a significant UV chromophore.[1] This application note delves into the scientific rationale behind method development choices, offers a detailed analytical protocol, and outlines a validation strategy compliant with international regulatory standards. The methodologies described are intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Analytical Challenges
This compound is a substituted cyclic amino acid derivative. Its structure, featuring a tertiary amine within the piperidine ring and a carboxylic acid at the C-2 position, makes it a chiral and highly polar molecule. The effective analysis of this compound is critical for monitoring reaction kinetics, assessing purity, and ensuring the quality of active pharmaceutical ingredients (APIs) derived from it.[1]
The primary analytical hurdles include:
-
Poor Retention: The compound's hydrophilic and zwitterionic character leads to minimal retention on traditional reversed-phase columns like C18, often causing elution at or near the solvent front.[2][3]
-
Detection: Lacking a strong chromophore, detection using UV-Vis spectroscopy is challenging and often limited to low wavelengths (e.g., < 210 nm), which can suffer from low sensitivity and interference from mobile phase components.[4]
-
Peak Shape: The presence of both an acidic and a basic functional group can lead to peak tailing due to interactions with residual silanols on the stationary phase.
-
Chirality: The C-2 position is a stereocenter, meaning enantiomers exist. For stereospecific synthesis or formulation, a chiral separation method may be required.[5]
This guide will primarily focus on a reversed-phase method using UV detection, as it is a widely accessible technique, while also discussing principles applicable to more advanced detectors like Mass Spectrometry (MS) and Charged Aerosol Detectors (CAD).
Method Development: A Rationale-Driven Approach
A successful HPLC method is built on a sound understanding of the analyte's physicochemical properties. Our strategy is to control the ionization state of this compound to enhance retention and achieve symmetrical peak shapes.
Stationary Phase Selection
Standard C18 columns are often unsuitable for highly polar compounds due to a phenomenon known as "dewetting" or "phase collapse" in highly aqueous mobile phases, leading to retention instability.[6] To overcome this, we recommend a stationary phase designed for enhanced polar retention:
-
Polar-Endcapped C18: These columns have residual silanol groups capped with a small polar functional group, which helps to maintain a hydrated layer on the silica surface, preventing phase collapse and improving retention for polar analytes.
-
Polar-Embedded Phases (e.g., Amide, Carbamate): These phases have a polar group embedded within the alkyl chain. This feature alters the selectivity and allows for the use of 100% aqueous mobile phases, making them ideal for retaining polar compounds like our target analyte.
For this protocol, a polar-embedded C18 column is selected to ensure robust retention and method stability.
Mobile Phase Optimization
The mobile phase composition, particularly its pH, is the most critical factor for controlling the retention of ionizable compounds.
-
pH and Analyte Ionization: this compound has two pKa values: one for the carboxylic acid (estimated ~2-3) and one for the tertiary amine (estimated ~9-10).
-
At a neutral pH, the molecule is zwitterionic (COO- and NH+), making it highly polar and difficult to retain.
-
At a high pH (>10), it is anionic (COO- and N), which is generally unsuitable for silica-based columns.
-
At a low pH (<2), it is cationic (COOH and NH+). This form is ideal for reversed-phase chromatography as it is the least polar state of the molecule and will exhibit consistent retention.
-
Therefore, the core of our method is to maintain a mobile phase pH of approximately 2.5-3.0 . This ensures the carboxylic acid group is fully protonated (neutral), while the tertiary amine is fully protonated (positive charge), providing a stable, cationic analyte for analysis.
-
Buffer Selection: An appropriate buffer is essential to control the mobile phase pH. For compatibility with low UV detection and MS, volatile buffers are preferred.
-
0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water are excellent choices. TFA can act as an ion-pairing agent, further improving peak shape and retention, but it is an ion-suppressing agent in MS. Formic acid is generally preferred for LC-MS applications.
-
-
Organic Modifier: Acetonitrile is typically chosen over methanol as its lower viscosity results in better column efficiency and lower backpressure.
Detailed Analytical Protocol
This protocol is a starting point and may require minor adjustments based on the specific instrumentation and column used. Adherence to general chromatographic principles as outlined in USP <621> is expected.[7][8]
Instrumentation and Reagents
-
HPLC System: A system equipped with a pump, autosampler, column thermostat, and UV detector.
-
Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid (or Trifluoroacetic Acid).
-
Reference Standard: Well-characterized this compound.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH for analyte protonation; volatile for MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution control. |
| Gradient | Isocratic or shallow gradient (e.g., 5-20% B) | Start with isocratic; use a gradient if separating from impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity. |
| Detector | UV at 205 nm | Low wavelength required due to lack of a strong chromophore. |
| Run Time | 10 minutes | Adjust as needed to ensure elution of all components. |
Solution Preparation
-
Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of formic acid in both HPLC-grade water (Mobile Phase A) and acetonitrile (Mobile Phase B). Filter and degas before use.
-
Diluent: A mixture of water and acetonitrile (e.g., 95:5 v/v) is recommended to ensure sample compatibility with the mobile phase.
-
Standard Solution Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 100.0 mL of diluent to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution as required for linearity and quantitation.
-
Sample Solution Preparation: Prepare the sample at a similar concentration to the standard solution using the same diluent. Filter through a 0.45 µm syringe filter if particulate matter is present.
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified.[9] Inject the working standard solution five or six times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Measures injection precision. |
| % RSD of Retention Time | ≤ 1.0% | Measures retention time stability. |
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, following guidelines such as ICH Q2(R2).[10][11][12] The following provides a framework for validating the method for the quantitative determination (assay) of this compound.
Caption: A workflow for HPLC method validation based on ICH Q2(R2) guidelines.
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Inject a solution of the diluent (blank) to check for interfering peaks.
-
Inject solutions of known related substances or process impurities to determine their retention times relative to the main analyte.
-
If applicable, inject a placebo (formulation without the active ingredient) to ensure excipients do not interfere.
-
Perform stress testing (e.g., acid, base, peroxide, heat, light) on the sample and analyze the degraded sample to demonstrate that degradation products are resolved from the analyte peak.
-
Linearity and Range
-
Objective: To establish a linear relationship between analyte concentration and detector response over a specified range.
-
Procedure:
-
Prepare a series of at least five standard solutions covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure:
-
Perform a recovery study by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Calculate the percentage recovery for each replicate.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure:
-
Estimate based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be verified for acceptable precision and accuracy.
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Vary parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).
-
Assess the impact on system suitability parameters (e.g., retention time, tailing factor).
-
-
Acceptance Criteria: System suitability requirements must be met under all varied conditions.
Caption: Overview of the daily analytical workflow for sample analysis.
Conclusion
This application note presents a scientifically grounded and robust RP-. By carefully selecting a polar-compatible stationary phase and controlling the mobile phase pH to maintain a consistent cationic state of the analyte, reliable retention and symmetrical peak shapes can be achieved. The provided protocol, coupled with a comprehensive validation plan based on ICH guidelines, ensures that the method is fit for its intended purpose in a regulated environment. For analyses requiring higher sensitivity or confirmation of identity, coupling this separation method with a mass spectrometer is the recommended next step.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link][7][13]
-
United States Pharmacopeia. <621> CHROMATOGRAPHY. [Link][8][14]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link][9]
-
PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link][2]
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link][6]
-
PubMed. Chiral separation of nipecotic acid amides. [Link][15]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link][10]
-
Dovepress. Application of Chiral Piperidine Scaffolds in Drug Design. [Link][5]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][12]
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link][16]
-
National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link][4]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Spectroscopic Characterization of 1-Ethylpiperidine-2-carboxylic Acid Derivatives
<
Abstract
This comprehensive guide provides a detailed framework for the spectroscopic characterization of 1-Ethylpiperidine-2-carboxylic acid and its derivatives. These compounds are significant scaffolds in medicinal chemistry, and a thorough understanding of their structural and electronic properties is paramount for drug discovery and development. This document outlines the theoretical underpinnings and practical, step-by-step protocols for the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is explained, and the protocols are designed to be self-validating. This guide is intended for researchers, scientists, and drug development professionals seeking to perform robust and reliable spectroscopic analysis of this important class of molecules.
Introduction: The Significance of this compound Derivatives
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and the ability to introduce substituents at various positions make it a privileged scaffold in drug design. The introduction of an ethyl group at the nitrogen (N1) and a carboxylic acid moiety at the C2 position, as seen in this compound, imparts specific physicochemical properties that can influence biological activity, metabolic stability, and pharmacokinetic profiles.
Derivatives of this core structure are explored for a wide range of therapeutic applications. Therefore, unambiguous structural elucidation and characterization are critical first steps in the drug development pipeline. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture, functional groups, and electronic environment of these compounds. This guide will delve into the four primary spectroscopic methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships. For this compound derivatives, ¹H and ¹³C NMR are indispensable.
Theoretical Underpinnings & Experimental Rationale
¹H NMR provides information on the number of different types of protons, their electronic environments (chemical shift), the number of neighboring protons (spin-spin splitting), and the number of protons of a particular type (integration). ¹³C NMR, while less sensitive, provides a spectrum where each unique carbon atom typically gives a distinct signal, offering a direct count of non-equivalent carbons.
The choice of a deuterated solvent is crucial as it provides a lock signal for the spectrometer and avoids overwhelming the spectrum with solvent protons.[2] Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power.[3] The concentration of the sample is also a key parameter; for ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR requires a more concentrated sample (50-100 mg) due to the low natural abundance of the ¹³C isotope.[2]
¹H and ¹³C NMR Data for Parent Compound
| Assignment | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| Piperidine Ring Protons | 2.79, 2.19, 1.51[4][5] | 47.0, 27.2, 25.2[4] |
| Ethyl Group (CH₂) | ~2.4-2.6 (q) | ~50-55 |
| Ethyl Group (CH₃) | ~1.1-1.3 (t) | ~12-15 |
| Carboxylic Acid (COOH) | ~10-13 (s, broad) | ~170-185[6] |
| C2-H | ~3.0-3.3 (dd) | ~60-65 |
Note: Chemical shifts are approximate and can be influenced by the specific derivative and solvent used.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Weighing: Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR, or 50-100 mg for ¹³C NMR.[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a small, clean vial.[3][7] Gentle vortexing or warming can aid dissolution.[2]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, unscratched 5 mm NMR tube.[8]
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. A common practice is to add a drop of TMS to a larger volume of deuterated solvent to be used for multiple samples.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[7]
Data Acquisition:
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum. Typical acquisition time is a few minutes.[2]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity, this may take 20-60 minutes or longer, depending on the sample concentration.[2]
-
-
Data Processing:
-
Perform Fourier transformation, phase correction, and baseline correction on the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts and splitting patterns.
-
Identify the chemical shifts of the peaks in the ¹³C spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies.
Theoretical Underpinnings & Experimental Rationale
The carboxylic acid group has very distinct IR absorptions: a broad O-H stretch and a sharp C=O (carbonyl) stretch.[9] The N-alkylation (ethyl group) and the piperidine ring also have characteristic C-H and C-N vibrations. Attenuated Total Reflectance (ATR) is a commonly used sampling technique for FTIR as it requires minimal sample preparation for liquids, solids, and pastes.[10][11] The IR beam interacts with the sample at the surface of a crystal, making it suitable for a wide range of sample types.[12]
Expected IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H Stretch | 2500-3300[9] | Very Broad |
| Carboxylic Acid | C=O Stretch | 1710-1760[9] | Strong, Sharp |
| Alkane | C-H Stretch | 2850-2960 | Medium to Strong |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |
| Amine | C-N Stretch | 1000-1250 | Medium to Weak |
Note: The presence of hydrogen bonding in the solid state or concentrated solutions can broaden the O-H and shift the C=O absorption to lower wavenumbers.[13]
Experimental Protocol: ATR-FTIR Spectroscopy
Sample Preparation and Data Acquisition:
-
Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.
-
Sample Application:
-
Spectrum Acquisition: Collect the FTIR spectrum. The process is typically very fast, taking less than a minute.
-
Cleaning: After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[10]
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate the observed wavenumbers with known functional group absorptions using correlation tables.
-
Pay close attention to the characteristic broad O-H stretch and the strong carbonyl C=O stretch to confirm the presence of the carboxylic acid moiety.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Theoretical Underpinnings & Experimental Rationale
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound derivatives, as it typically produces intact protonated molecules [M+H]⁺ with minimal fragmentation.[14][15] This allows for the direct determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the [M+H]⁺ ion, providing valuable structural information.[16] Common fragmentation pathways for piperidine derivatives include α-cleavage (cleavage of a C-C bond adjacent to the nitrogen) and ring fission.[1]
Expected Fragmentation Patterns
For this compound (MW = 157.21 g/mol [17]), the protonated molecule [M+H]⁺ would have an m/z of 158.22. Common fragmentation pathways would involve:
-
Loss of the ethyl group: [M+H - C₂H₅]⁺
-
Decarboxylation (loss of CO₂): [M+H - CO₂]⁺
-
α-Cleavage: Leading to the formation of a stable iminium ion.[1]
Experimental Protocol: ESI-MS
Sample Preparation:
-
Dissolution: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or acetic acid is often added to promote protonation in positive ion mode.
Data Acquisition (Direct Infusion):
-
Instrument Setup: Calibrate the mass spectrometer. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
MS Scan: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.
-
MS/MS Scan (Optional): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to obtain the fragmentation pattern. Optimize the collision energy to achieve good fragmentation.[1]
Data Analysis:
-
Determine the m/z of the molecular ion peak ([M+H]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic losses and fragment ions, which can be used to confirm the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. It provides information about electronic transitions within a molecule, and is particularly useful for compounds containing chromophores, such as conjugated systems.
Theoretical Underpinnings & Experimental Rationale
Saturated heterocyclic compounds like this compound do not contain extensive chromophores and are generally expected to have weak absorptions in the UV region, primarily due to n → σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms. These transitions are typically of low intensity and occur at shorter wavelengths. While not the primary technique for structural elucidation of this class of compounds, UV-Vis spectroscopy can be useful for quantitative analysis using the Beer-Lambert law if a suitable chromophore is introduced into a derivative.
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation:
-
Solvent Selection: Choose a solvent that does not absorb in the wavelength range of interest (e.g., ethanol, methanol, water).
-
Solution Preparation: Prepare a solution of the sample of known concentration. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 for optimal accuracy.
Data Acquisition:
-
Blank Measurement: Fill a cuvette with the pure solvent and measure the baseline absorbance.
-
Sample Measurement: Fill a matched cuvette with the sample solution and measure the absorbance spectrum over the desired wavelength range (typically 200-400 nm for this type of compound).
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
For quantitative analysis, a calibration curve can be constructed by plotting absorbance versus concentration for a series of standard solutions.
Integrated Spectroscopic Workflow
A robust characterization of this compound derivatives relies on the synergistic use of these techniques. The following diagram illustrates a logical workflow.
Caption: Integrated workflow for the spectroscopic characterization of this compound derivatives.
Conclusion
The multifaceted approach detailed in these application notes provides a robust framework for the comprehensive spectroscopic characterization of this compound derivatives. By integrating the data from NMR, FTIR, MS, and UV-Vis spectroscopy, researchers can achieve unambiguous structural elucidation and gain critical insights into the physicochemical properties of these important pharmaceutical building blocks. Adherence to the detailed protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.
References
-
Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link
-
Hofmann, J., & S. H. H. Olney. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical Mass Spectrometry, 14, 24-38. Link
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Link
-
ACS Publications. Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Link
-
Oxford Academic. Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters. Link
-
University of Leicester. NMR Sample Preparation. Link
-
LC-MS. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Link
-
University of Cambridge. How to Prepare Samples for NMR. Department of Chemistry. Link
-
Benchchem. A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines. Link
-
PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Link
-
Optica Publishing Group. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy. Link
-
Organomation. NMR Sample Preparation: The Complete Guide. Link
-
University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Link
-
Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Link
-
Spectroscopy Online. Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Link
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Link
-
Bruker. Guide to FT-IR Spectroscopy. Link
-
ChemicalBook. Ethyl nipecotate(5006-62-2) 1H NMR spectrum. Link
-
ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Link
-
PubChem. Ethyl (R)-Nipecotate L-Tartrate. Link
-
The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Link
-
Wikipedia. Piperidine. Link
-
YouTube. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Link
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Link
-
ACS Publications. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Link
-
ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum. Link
-
The Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Link
-
Sigma-Aldrich. Ethyl nipecotate 96 5006-62-2. Link
-
Krackeler Scientific, Inc. Ethyl nipecotate. Link
-
Sigma-Aldrich. Ethyl nipecotate 96 5006-62-2. Link
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Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Link
-
ACS Publications. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. Analytical Chemistry. Link
-
SlideShare. ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Link
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SlidePlayer. Ultraviolet and Visible Spectroscopy. Link
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ResearchGate. (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)... Link
-
YouTube. Spectrometry: UV-Vis Analysis of Saturated Hydrocarbons | Webinar. Link
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ResearchGate. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... Link
-
Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy. Link
-
National Institute of Standards and Technology. Piperidine, 1-methyl-. NIST WebBook. Link
-
SciSpace. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Link
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Link
-
YouTube. FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. Link
-
Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. Link
-
ACS Publications. Infrared Spectra of Some Carboxylic Acid Derivatives. Journal of the American Chemical Society. Link
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Link
-
ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Link
-
SpectraBase. 1-Piperidinecarboxylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. Link
-
ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Link
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Ethylpiperidine-2-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethylpiperidine-2-carboxylic acid. This valuable piperidine derivative serves as a key building block in the development of various bioactive molecules and pharmaceuticals.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic challenges and optimize your reaction yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing causal explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yield is the most frequent challenge and can stem from several factors depending on your chosen synthetic route. The two primary methods for this synthesis are Direct N-Alkylation and N-Alkylation via Reductive Amination .
A) For Direct N-Alkylation (using an ethyl halide):
This method involves the reaction of piperidine-2-carboxylic acid (or its ester) with an ethyl halide (e.g., ethyl bromide, ethyl iodide) in the presence of a base.
-
Causality: The nucleophilicity of the secondary amine in piperidine is countered by several factors: steric hindrance from the adjacent carboxylic acid group, potential for the amine to be protonated, and the risk of over-alkylation to form a quaternary ammonium salt.[2] The choice of base and solvent is critical to mitigate these issues.
-
Solutions:
-
Base Selection: A non-nucleophilic, moderately strong base is ideal. Potassium carbonate (K₂CO₃) is a common and effective choice. Hünig's base (N,N-diisopropylethylamine) is also excellent as it is non-nucleophilic and effectively scavenges the acid byproduct without promoting side reactions.[2] Stronger bases like sodium hydride (NaH) can be used but may increase the risk of side reactions if not handled carefully at low temperatures.
-
Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is recommended to dissolve the starting materials and facilitate the Sₙ2 reaction.
-
Protecting the Carboxylic Acid: The carboxylic acid can interfere with the basic conditions. Converting it to an ester (e.g., a methyl or ethyl ester) prior to alkylation can significantly improve yield by increasing solubility in organic solvents and preventing the acid from neutralizing the base. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.[3]
-
Temperature Control: While heating can increase the reaction rate, it can also promote the formation of byproducts. An initial optimization at room temperature followed by gentle heating (e.g., 50-70°C) is a prudent strategy.[2]
-
B) For N-Alkylation via Reductive Amination:
This elegant method involves reacting piperidine-2-carboxylic acid with acetaldehyde to form an intermediate iminium ion, which is then reduced in situ to the N-ethyl product.
-
Causality: The success of this reaction hinges on the efficient formation of the iminium ion and the selectivity of the reducing agent. The reducing agent must selectively reduce the C=N⁺ bond of the iminium ion without reducing the starting acetaldehyde.[4]
-
Solutions:
-
Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[5] It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of aldehydes. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is generally less toxic and highly efficient.[6]
-
pH Control: Iminium ion formation is typically favored under mildly acidic conditions (pH 4-6). The reaction can be run in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) with a small amount of acetic acid to catalyze iminium formation.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of acetaldehyde and the reducing agent to ensure the complete conversion of the starting amine.
-
Q2: I'm observing a significant byproduct that I suspect is the quaternary ammonium salt. How can I minimize this?
This issue is specific to the Direct N-Alkylation method.
-
Causality: The desired product, this compound, is a tertiary amine, which is still nucleophilic and can react with a second molecule of the ethyl halide to form a quaternary ammonium salt. This over-alkylation is a common side reaction.[2]
-
Solutions:
-
Control Reagent Stoichiometry: Use a strict 1:1 or slightly less than 1 equivalent of the ethyl halide relative to the piperidine starting material. This ensures the alkylating agent is the limiting reagent.
-
Slow Addition of Alkylating Agent: Adding the ethyl halide dropwise over several hours using a syringe pump is a highly effective technique. This maintains a low concentration of the alkylating agent in the reaction mixture, favoring mono-alkylation.[2]
-
Use Piperidine as the Excess Reagent: If feasible, using a slight excess of the piperidine starting material can help consume the alkyl halide before it has a chance to react with the product. This, however, requires a robust purification strategy to remove the unreacted starting material.
-
Q3: My final product is difficult to purify from the reaction mixture. What strategies can I employ?
-
Causality: The product is amphoteric (containing both an acidic carboxyl group and a basic tertiary amine), giving it unique solubility properties that can complicate purification. Impurities may include unreacted starting materials, the base, or byproducts.
-
Solutions:
-
Acid-Base Extraction: This is a powerful technique for purifying amphoteric compounds.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove any unreacted starting material (piperidine-2-carboxylic acid) and acidic impurities.
-
The desired product will remain in the organic layer.
-
Alternatively, you can extract the product into an aqueous acid layer, wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-basify the aqueous layer and extract the pure product back into an organic solvent.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Finding a suitable solvent system is key. Isopropanol has been used for the crystallization of similar piperidine carboxylic acid derivatives.[7]
-
Ion-Exchange Chromatography: This technique is ideally suited for separating compounds based on charge and can effectively isolate the amphoteric product from non-ionic impurities.
-
Use of Protecting Groups: As mentioned in Q1, starting with an ester of piperidine-2-carboxylic acid simplifies the workup, as the product will be a basic compound without the acidic group, making extraction much more straightforward.[3]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable: Direct N-Alkylation or Reductive Amination?
Both methods are viable, and the best choice depends on your specific laboratory capabilities, desired purity profile, and scale.
| Feature | Direct N-Alkylation | Reductive Amination |
| Reagents | Piperidine-2-carboxylic acid, Ethyl Halide, Base (e.g., K₂CO₃) | Piperidine-2-carboxylic acid, Acetaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) |
| Pros | Conceptually simple; uses common lab reagents. | High selectivity; generally avoids over-alkylation; milder reaction conditions.[5] |
| Cons | Risk of over-alkylation to quaternary salt; can require heating.[2] | Requires a specialized (but common) reducing agent; acetaldehyde is volatile. |
| Best For | Situations where over-alkylation can be easily controlled or separated. | Syntheses where high purity is critical and over-alkylation must be avoided. |
Q2: Should I protect the carboxylic acid group (e.g., as an ester) before N-alkylation?
-
Recommendation: Yes, in many cases, protecting the carboxylic acid as a simple ester (e.g., methyl or tert-butyl ester) is highly advantageous, particularly for the direct alkylation route.
-
Rationale:
-
Prevents Side Reactions: The acidic proton is removed, preventing it from interfering with the base used for the alkylation.
-
Improves Solubility: The resulting ester is typically more soluble in the organic solvents used for the reaction, leading to a more homogeneous reaction mixture and potentially faster reaction rates.
-
Simplifies Purification: The product ester is a simple tertiary amine, making it easy to separate from non-basic impurities via a simple acid wash during workup.
-
-
Consideration: This strategy adds two steps to the overall synthesis: esterification and final hydrolysis. However, the often dramatic improvement in yield and purity can make these extra steps worthwhile.[3]
Q3: How can I effectively monitor the reaction progress?
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a suitable mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine). Visualize the spots using a ninhydrin stain (which will stain the secondary amine starting material but not the tertiary amine product) and a potassium permanganate stain (which will visualize most organic compounds). The disappearance of the starting material spot indicates reaction completion.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the most definitive data, allowing you to track the consumption of the starting material (M) and the appearance of the product (M+28) simultaneously, while also identifying any potential byproducts.
Visual Guides & Protocols
Experimental Workflow: N-Alkylation via Reductive Amination
This diagram illustrates the logical flow of the reductive amination protocol, a highly reliable method for synthesizing the target compound.
Caption: Workflow for Reductive Amination Synthesis.
Troubleshooting Decision Tree: Low Yield
This flowchart helps diagnose and solve issues related to low reaction yields.
Caption: Decision tree for troubleshooting low yields.
Detailed Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
This protocol is often preferred for its high selectivity and avoidance of over-alkylation byproducts.[5]
-
Preparation: To a round-bottom flask under an argon atmosphere, add piperidine-2-carboxylic acid (1.0 eq). Dissolve it in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).
-
Iminium Formation: Add acetaldehyde (1.2 eq) to the solution. If desired, add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Allow the mixture to stir at room temperature for 1 hour.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography or crystallization.
Protocol 2: Direct N-Alkylation with Ethyl Iodide
This protocol describes a classic direct alkylation approach.[2]
-
Preparation: To a round-bottom flask, add piperidine-2-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq). Add anhydrous DMF or acetonitrile to create a suspension (approx. 0.2 M).
-
Alkylation: Add ethyl iodide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and let it stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and water. Separate the layers. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material as needed.
References
-
Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. ACS Publications. [Link]
-
SYNTHESIS OF PIPECOLIC ACID DERIVATIVES VIA AZA–DIELS–ALDER REACTIONS OF THIO-SUBSTITUTED 1,3-BUTADIENES WITH IMINIUM SALTS. Taylor & Francis Online. [Link]
-
Recent advances in asymmetric synthesis of pipecolic acid and derivatives. PubMed. [Link]
-
Asymmetric Synthesis of Pipecolic Acid and Derivatives. University of St Andrews. [Link]
-
Synthesis of novel pipecolic acid derivatives. Part 2. 1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Arkivoc. [Link]
-
Reductive amination of acetic acid (2a) with piperidine (1a) to N-ethylpiperidine (3a) over various supported metal catalysts. ResearchGate. [Link]
-
Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
- Synthesis of n-alkyl-piperidine and n-alkyl-pyrrolidine-alpha-carboxylic acid amides.
-
Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. ResearchGate. [Link]
-
35: Reductive amination. YouTube. [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
-
Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed. [Link]
-
1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]
-
Synthesis of 2-piperidine carboxylic acid. PrepChem.com. [Link]
- Process for Preparation of Piperidine Carboxylic Acid.
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Technical Support Center: Synthesis of 1-Ethylpiperidine-2-carboxylic Acid
Introduction: 1-Ethylpiperidine-2-carboxylic acid is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system, as well as agrochemicals.[1][2] Achieving high purity of this compound is paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). However, its synthesis is not without challenges, and the formation of various impurities can complicate downstream processes and compromise product specifications.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. Structured in a question-and-answer format, it addresses specific issues encountered during synthesis, offering insights into the root causes of impurity formation and providing validated protocols for their detection, characterization, and mitigation.
Section 1: Frequently Asked Questions (FAQs) - Common Impurities
This section addresses the most common questions our application scientists receive regarding impurities in the synthesis of this compound.
Q1: During the N-ethylation of piperidine-2-carboxylic acid, my LC-MS analysis shows multiple peaks. What are the most likely process-related impurities?
A: The most common process-related impurities stem from unreacted starting materials, over-alkylation, and side-reactions involving the ethylating agent or residual materials from the piperidine ring synthesis.
Expert Explanation: The direct N-ethylation of piperidine-2-carboxylic acid is a common synthetic route. However, controlling the reaction stoichiometry and conditions is critical.
-
Unreacted Starting Material (Piperidine-2-carboxylic acid): Incomplete reaction is a frequent issue, often due to insufficient ethylating agent, suboptimal reaction temperature, or short reaction times. This will appear as a more polar compound in reverse-phase HPLC.
-
Over-alkylation Product (Quaternary Salt): The nitrogen on your desired product is still nucleophilic and can react with a second molecule of the ethylating agent (e.g., ethyl iodide) to form a quaternary ammonium salt. This impurity will have a significantly higher molecular weight and will be highly polar. Methods for ethylating amines are well-established, but controlling mono-alkylation can be challenging.[3]
-
N-oxide Formation: If oxidizing conditions are inadvertently introduced, or if certain reagents are used, the tertiary amine of the product can be oxidized to the corresponding N-oxide.
-
Impurities from Ring Synthesis: If you synthesized the piperidine-2-carboxylic acid precursor yourself (e.g., via hydrogenation of a pyridine derivative), you may have carry-over impurities. Incomplete hydrogenation can leave tetrahydropyridine or even pyridine-based impurities.[4]
Recommended Action:
-
Optimize Stoichiometry: Carefully control the molar ratio of the ethylating agent. A slight excess may be needed, but a large excess increases the risk of over-alkylation.
-
Monitor Reaction Progress: Use in-process controls (e.g., TLC or rapid LC-MS) to track the consumption of starting material and the formation of the product and by-products.
-
Control Temperature: Run the reaction at the lowest effective temperature to minimize side reactions.
Q2: My final product is intended to be a single enantiomer, but chiral HPLC shows two peaks. What is the second peak and how do I remove it?
A: The second peak is almost certainly the undesired enantiomer of this compound. Its presence indicates a lack of stereocontrol during your synthesis or racemization at some stage.
Expert Explanation: The carbon at the 2-position of the piperidine ring is a stereocenter. Many pharmaceutical applications require a specific enantiomer (e.g., the (S)-isomer).[5] If your synthesis begins with a racemic starting material or if a non-stereoselective step is used to create that stereocenter (such as a Strecker synthesis from a piperidone without a chiral auxiliary), you will obtain a 1:1 mixture of enantiomers.[6] Additionally, harsh basic or acidic conditions, particularly at elevated temperatures, can sometimes lead to epimerization at the C2 position, converting your desired enantiomer into the undesired one.
Recommended Action:
-
Source Chiral Starting Material: The most robust approach is to begin your synthesis with an enantiomerically pure starting material, such as (S)-piperidine-2-carboxylic acid.
-
Asymmetric Synthesis: Employ a stereoselective synthetic route. Several methods exist for the asymmetric synthesis of piperidine derivatives.[5]
-
Chiral Resolution: If you have a racemic mixture, you can separate the enantiomers. A common method is diastereomeric salt formation, where the racemic acid is reacted with a chiral base (e.g., (R)-1-phenylethylamine). The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization. The desired salt is then acidified to recover the enantiomerically pure carboxylic acid.
Q3: I'm observing a significant amount of 1-ethylpiperidine in my crude product. Why is my carboxyl group being lost?
A: You are likely observing decarboxylation, a common degradation pathway for carboxylic acids, especially α-amino acids, under harsh thermal or acidic/basic conditions.
Expert Explanation: The carboxylic acid group at the C2 position is susceptible to removal, particularly at elevated temperatures. The reaction mechanism is often facilitated by the proximity of the ring nitrogen. Heating the compound, especially in a high-boiling point solvent or during a distillation step under vacuum, can provide enough energy to cleave the C-C bond and release carbon dioxide. This is a known degradation pathway for similar structures and can significantly reduce the yield of the desired product.
Recommended Action:
-
Avoid High Temperatures: Keep all reaction and work-up steps at the lowest possible temperatures. If a distillation is required, use high vacuum to lower the boiling point.
-
pH Control: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, as these can catalyze the decarboxylation reaction.
-
Purification Method: Opt for non-thermal purification methods like column chromatography or crystallization at low temperatures instead of distillation.
Section 2: Troubleshooting Guides & Workflows
Guide 1: Minimizing Process-Related Impurities
This guide provides a systematic approach to identifying and controlling common impurities formed during a typical synthesis involving the N-alkylation of piperidine-2-carboxylic acid.
| Impurity Name | Common Source | Typical RRT (HPLC) | Identification Method | Mitigation Strategy |
| Piperidine-2-carboxylic acid | Unreacted Starting Material | < 1.0 | LC-MS (M-28) | Increase reaction time/temp; Optimize stoichiometry |
| 1,1-Diethyl-2-carboxypiperidinium | Over-alkylation | > 1.0 (highly polar) | LC-MS (M+28) | Use 1.0-1.1 eq. of ethylating agent; Lower temp |
| 1-Ethylpiperidine | Decarboxylation | Variable (less polar) | GC-MS, LC-MS (M-44) | Avoid high temperatures; Neutral pH work-up |
| (R/S)-Isomer | Non-selective synthesis | Varies (Chiral HPLC) | Chiral HPLC | Use chiral starting material; Chiral resolution |
RRT = Relative Retention Time compared to the main product peak.
The following diagram illustrates a common synthetic route and the points at which key impurities can be generated.
Caption: Synthetic pathway and common impurity side-reactions.
Section 3: Analytical and Purification Protocols
To effectively troubleshoot, robust analytical and purification methods are essential. The following protocols provide a validated starting point for your laboratory work.
Protocol 1: HPLC-UV Method for Purity Assessment
This method is suitable for determining the purity of the final product and quantifying known impurities.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.
Protocol 2: General Purification via Acid-Base Extraction
This classic technique is highly effective for separating the amphoteric product from neutral and basic impurities.[7]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and extract with a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.[8] The carboxylic acid will be deprotonated and move to the aqueous layer, while neutral organic impurities remain in the organic layer. Basic impurities like unreacted piperidine derivatives might also partition into the organic layer.
-
Separation: Separate the aqueous layer. Discard the organic layer (or save for analysis of neutral/basic impurities).
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is approximately 2-3. The product will precipitate out if it is a solid, or it can be extracted.
-
Extraction: Extract the acidified aqueous solution three times with fresh EtOAc or DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
References
-
Gatiatulin, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2965. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
MySkinRecipes. This compound. [Link]
- Google Patents. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
- Google Patents.
-
ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
-
RSC Medicinal Chemistry. RSC Medicinal Chemistry - Research Article. [Link]
-
Organic Syntheses. Piperidine, 1-ethyl-. [Link]
-
Scientific Research Publishing. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
-
Organic Chemistry Portal. Synthesis of piperidines. [Link]
-
Cormica. Understanding Impurity Analysis. [Link]
-
ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
-
National Center for Biotechnology Information. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]
-
National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
ResearchGate. A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. [Link]
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- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 6. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. acgpubs.org [acgpubs.org]
Technical Support Center: Purification of 1-Ethylpiperidine-2-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1-Ethylpiperidine-2-carboxylic acid via recrystallization. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification strategy.
Physicochemical Profile & Strategic Considerations
This compound is an amphoteric compound, containing both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group.[1] This dual functionality is the primary determinant of its solubility and purification behavior. In its solid, neutral state, it likely exists as a zwitterion, which influences solvent selection.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₈H₁₅NO₂ | Indicates a relatively small molecule with polar functional groups. |
| Molecular Weight | 157.21 g/mol | Essential for calculating molar quantities and theoretical yield.[2] |
| Predicted Nature | Amphoteric / Zwitterionic | Solubility is highly dependent on solvent polarity and pH. It will be most soluble in polar protic solvents and may require a solvent pair for optimal recrystallization.[1][3] |
| Common Impurities | Starting materials (e.g., piperidine-2-carboxylic acid), unreacted ethylating agents, and side-reaction products.[4] | The goal of recrystallization is to select a solvent system where the desired compound has high solubility in hot solvent and low solubility in cold solvent, while impurities remain soluble or are insoluble in the hot solvent. |
Core Protocol: Recrystallization of this compound (Two-Solvent Method)
This protocol utilizes a solvent-pair system, which is often effective for compounds with intermediate polarity that are too soluble in one solvent and not soluble enough in another. A common and effective pair for amino acids is an alcohol and water.
Step-by-Step Methodology
-
Solvent Selection & Preparation :
-
Place a small, representative sample of your crude this compound into a test tube.
-
Add a minimal amount of a "soluble" solvent (e.g., ethanol or isopropanol) dropwise at room temperature until the solid just dissolves.
-
Add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes persistently cloudy (turbid). This indicates you have reached the saturation point.
-
Gently warm the mixture. If it becomes clear again, this solvent pair is a promising candidate.
-
Prepare a bulk mixture of the chosen cold "poor" solvent for washing the final crystals.
-
-
Dissolution :
-
Place the bulk of the crude material into an appropriately sized Erlenmeyer flask. A shallow solvent pool in a large flask can lead to rapid, impure crystallization.[5]
-
Add the minimum amount of the hot "soluble" solvent (e.g., boiling ethanol) needed to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions. Using the minimum amount of solvent is critical for maximizing yield.[6]
-
-
Decolorization (Optional) :
-
If the solution is colored by impurities, remove it from the heat source and allow it to cool slightly to prevent boiling over.
-
Add a very small amount of activated charcoal (1-2% by weight) to the solution.[7]
-
Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
-
Hot Gravity Filtration :
-
This step is necessary if you used charcoal or if there are insoluble impurities in your crude material.
-
Use a stemless funnel and fluted filter paper to prevent premature crystallization in the funnel stem.[7] Pre-heating the funnel and receiving flask with hot solvent vapor is highly recommended.
-
Pour the hot solution through the filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization :
-
If using a single solvent, cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
If using a solvent pair, add the "poor" solvent dropwise to the hot, clear solution until it just begins to turn cloudy. Re-heat gently until the solution is clear again.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[5]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation & Washing :
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold "poor" solvent (or the recrystallization solvent if using a single-solvent system) to remove any adhering mother liquor containing dissolved impurities.
-
-
Drying :
-
Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter, transferring them to a watch glass to air dry, or placing them in a vacuum oven at a temperature well below the compound's melting point.
-
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Guide
Q: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[8] This is common for compounds with low melting points or when the solution is highly concentrated with impurities, which can depress the melting point.
-
Cause: The boiling point of your solvent is higher than the melting point of your compound, or the solution is too supersaturated upon cooling.
-
Solution 1 (Add More Solvent): Reheat the solution to dissolve the oil. Add a small amount more of the "soluble" solvent to decrease the saturation point. Allow the solution to cool much more slowly. A larger volume of solvent means the solution will be less saturated at any given temperature, allowing crystallization to occur at a lower temperature, hopefully below the compound's melting point.[8][9]
-
Solution 2 (Change Solvents): If the problem persists, your chosen solvent's boiling point may be too high. Consider a different solvent or solvent pair with a lower boiling point.
Q: No crystals are forming, even after cooling in an ice bath. What should I do?
A: This is a very common issue and typically has two main causes: too much solvent was used, or the solution is supersaturated.
-
Cause 1 (Excess Solvent): You may have added more than the minimum amount of hot solvent required for dissolution.[9] The solution is simply not saturated enough for crystals to form upon cooling.
-
Solution: Gently heat the solution and boil off some of the solvent to increase the concentration. Once you see a small amount of crystal formation or cloudiness at the boiling temperature, you have likely reached a good concentration. Allow it to cool again.[5]
-
-
Cause 2 (Supersaturation): Sometimes, a solution can cool below its saturation point without forming crystals because there are no nucleation sites for crystal growth to begin.
-
Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass provide nucleation sites for crystal growth to initiate.[9]
-
Solution B (Seed Crystal): If you have a small crystal of the pure compound, add it to the cold solution. This "seed" provides a template for other molecules to crystallize upon.[5]
-
Q: My recrystallization resulted in a very low yield (<30%). Where did my product go?
A: A low yield can result from several procedural errors throughout the process.
-
Possible Cause 1 (Excess Solvent): As mentioned above, using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor, even when cold.[6]
-
Possible Cause 2 (Premature Crystallization): If the compound crystallized in the funnel during hot filtration, that portion of the product was lost before the main crystallization step.[7][8] Ensure your filtration apparatus is sufficiently hot.
-
Possible Cause 3 (Excessive Washing): Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can redissolve a portion of your product.[6] Always use a minimal amount of ice-cold solvent for washing.
Frequently Asked Questions (FAQs)
Q: How do I logically select a starting solvent system for a novel compound like this?
A: Solvent selection is a process of informed trial and error, guided by the principle of "like dissolves like." For an amphoteric, zwitterionic compound, you need a polar solvent.
-
Step 1 (Assess Polarity): this compound has polar C-N and C=O bonds, and the potential for hydrogen bonding, making it a polar molecule.
-
Step 2 (Single Solvent Test): Test solubility in common polar solvents (ethanol, methanol, water, acetone). An ideal single solvent will dissolve the compound when hot but not when cold.
-
Step 3 (Solvent Pair Test): If no single solvent is ideal, move to a solvent-pair system. Find a "soluble" solvent that dissolves the compound readily and a miscible "poor" solvent in which the compound is insoluble. Common pairs include Ethanol/Water, Methanol/Diethyl Ether, or Isopropanol/Hexane. The key is that the two solvents must be miscible.[7]
Solvent Selection Logic
Caption: Decision tree for selecting a suitable recrystallization solvent system.
Q: What is the purpose of using a stemless funnel for hot filtration?
A: A standard funnel has a long, narrow stem. When a hot, saturated solution passes through it, the stem's large surface area causes rapid cooling. This drop in temperature can cause your desired product to crystallize prematurely within the stem, clogging the funnel and reducing your yield. A stemless funnel delivers the filtrate directly into the receiving flask, minimizing this cooling effect.[7]
Q: Can I use vacuum filtration for the hot filtration step?
A: No. Applying a vacuum to a hot solution will cause the solvent to boil rapidly. This is due to the significant reduction in pressure inside the filter flask. The violent boiling is not only dangerous but will cause the solvent to evaporate, leading to immediate, non-selective crashing out of all dissolved solids (product and impurities) on the filter paper, defeating the purpose of the filtration.[7] Gravity filtration is the required method for filtering hot solutions.
References
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester. Retrieved from [Link]
- Nichols, L. (n.d.). Recrystallization.
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (2008). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
-
Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 535-75-1 Piperidine-2-carboxylic acid Impurity. Retrieved from [Link]
- Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021.
-
PubChem. (n.d.). N-Ethylpiperidine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
Sources
- 1. 4-Ethylpiperidine-4-carboxylic acid (1227465-48-6) for sale [vulcanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. CAS 535-75-1 Piperidine-2-carboxylic acid Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Ethylation of Piperidine-2-Carboxylic Acid
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the common side reactions encountered during the N-ethylation of piperidine-2-carboxylic acid (pipecolic acid). As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose and solve synthetic challenges effectively.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues observed during the ethylation of piperidine-2-carboxylic acid. Each entry is structured to help you identify the problem, understand its cause, and implement a robust solution.
FAQ 1: Over-alkylation and the Formation of Water-Soluble Byproducts
Question: My reaction yield for N-ethyl-piperidine-2-carboxylic acid is low, and I'm struggling with purification. A significant portion of my product seems to be lost in the aqueous phase during workup. What is the likely cause?
Answer: This is a classic symptom of over-alkylation, a common side reaction where the desired N-ethylated tertiary amine product undergoes a second ethylation to form a quaternary ammonium salt.[1][2]
-
Causality: The N-ethylated piperidine product is a tertiary amine, which is often more nucleophilic and less sterically hindered than the starting secondary amine.[1][3] This increased reactivity makes it a prime target for reaction with any remaining ethylating agent in the mixture, leading to the formation of the undesired quaternary salt.[2] This salt is highly polar and water-soluble, which explains its tendency to partition into the aqueous layer during extraction, leading to apparent yield loss.[1]
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Avoid using an excess of the ethylating agent (e.g., ethyl iodide, ethyl bromide). The best practice is to use the piperidine-2-carboxylic acid as the limiting reagent or use a slight excess (e.g., 1.1 equivalents) of the amine relative to the alkylating agent.[1]
-
Slow Addition of Alkylating Agent: Maintaining a low concentration of the ethylating agent throughout the reaction is critical. This can be achieved by adding the agent slowly over several hours using a syringe pump.[1][4] This favors the initial mono-alkylation of the more abundant secondary amine over the di-alkylation of the newly formed tertiary amine.[1]
-
Consider an Alternative Method: Reductive amination is an excellent alternative that completely avoids the problem of over-alkylation.[1] This method involves reacting piperidine-2-carboxylic acid with acetaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1] The reaction proceeds through an iminium intermediate that is reduced in situ, a pathway that cannot lead to a quaternary salt.
-
FAQ 2: Unexpected Ester Formation
Question: My mass spectrometry analysis shows a peak with a mass of (M+28) relative to my expected product, and my IR spectrum has a sharp carbonyl peak around 1735 cm⁻¹. What is this byproduct?
Answer: This evidence strongly suggests the formation of an ethyl ester at the carboxylic acid position, resulting in ethyl 1-ethylpiperidine-2-carboxylate. This is a result of O-alkylation competing with the desired N-alkylation.
-
Causality: The carboxylate anion, formed by the deprotonation of the carboxylic acid by the base, is also a competent nucleophile.[5] It can react with the ethylating agent in an SN2 reaction to form an ester.[5][6] This side reaction is more likely to occur if a strong base is used that can significantly deprotonate the carboxylic acid, or at elevated temperatures.
-
Troubleshooting & Prevention:
-
Choice of Base: Use a mild, non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA). These bases are sufficient to neutralize the HBr or HI formed during the N-alkylation but are less likely to generate a high concentration of the carboxylate anion.[4]
-
Protecting Group Strategy: For maximum selectivity, a protecting group strategy is the most robust approach. The carboxylic acid can be temporarily converted to an ester (e.g., a methyl or benzyl ester) prior to N-alkylation. Following the successful ethylation of the piperidine nitrogen, the protecting group can be selectively removed by hydrolysis to yield the desired product.
-
Reaction Temperature: Perform the reaction at room temperature or below. Higher temperatures can increase the rate of O-alkylation.
-
FAQ 3: Loss of the Carboxylic Acid Group (Decarboxylation)
Question: My analysis shows the presence of N-ethylpiperidine, a byproduct where the entire carboxylic acid group is missing. How is this happening?
Answer: You are observing decarboxylation, the loss of carbon dioxide (CO₂) from the molecule. Piperidine-2-carboxylic acid, as an α-amino acid, is susceptible to this reaction, particularly at elevated temperatures.
-
Causality: The mechanism of decarboxylation for α-amino acids is well-established and is often facilitated by heat. While piperidine-2-carboxylic acid is relatively stable, prolonged heating can promote the elimination of CO₂. The stability of related compounds like pyridinecarboxylic acids is known to be position-dependent, with the α-position (picolinic acid) being the most prone to decarboxylation.[7]
-
Troubleshooting & Prevention:
-
Strict Temperature Control: This is the most critical factor. Avoid high reaction temperatures. If the reaction is sluggish at room temperature, consider longer reaction times instead of increasing the heat.
-
Avoid Harsh pH: While heat is the primary driver, highly acidic or basic conditions can sometimes facilitate decarboxylation. Using the mild bases recommended for preventing esterification (like K₂CO₃) is also beneficial here.
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired N-ethylation reaction alongside the three major side reactions discussed.
Caption: Main and side reaction pathways in the ethylation of piperidine-2-carboxylic acid.
Recommended Experimental Protocols
To minimize side reactions, careful selection of methodology is paramount. Below are two detailed protocols: a direct alkylation optimized for selectivity and a reductive amination protocol that inherently avoids over-alkylation.
Protocol 1: Optimized Direct N-Ethylation with Ethyl Bromide
This protocol is designed to minimize over-alkylation and esterification by controlling stoichiometry and using a mild base.
Materials:
-
Piperidine-2-carboxylic acid
-
Ethyl bromide (EtBr)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Syringe pump
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-2-carboxylic acid (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile to create a 0.1 M solution.
-
Begin vigorous stirring at room temperature.
-
Using a syringe pump, add ethyl bromide (0.95-1.0 eq.) to the stirred suspension over a period of 4-6 hours.
-
Allow the reaction to stir at room temperature for an additional 12-24 hours after the addition is complete.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the insoluble K₂CO₃.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., crystallization or column chromatography).
Protocol 2: N-Ethylation via Reductive Amination
This is the preferred method for clean, selective mono-N-ethylation, completely avoiding over-alkylation.[1]
Materials:
-
Piperidine-2-carboxylic acid
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add piperidine-2-carboxylic acid (1.0 eq.) and anhydrous DCE.
-
Add acetaldehyde (1.1-1.2 eq.) and stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The reaction is often mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 12 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Data Summary: Comparison of Ethylation Methods
The table below provides a comparative summary of the expected outcomes from the different synthetic strategies.
| Feature | Optimized Direct Alkylation (Protocol 1) | Reductive Amination (Protocol 2) | Uncontrolled Direct Alkylation |
| Primary Product | N-Ethyl-piperidine-2-carboxylic acid | N-Ethyl-piperidine-2-carboxylic acid | Mixture of products |
| Over-alkylation Risk | Low to Moderate | None | High |
| Esterification Risk | Low | None | Moderate to High |
| Decarboxylation Risk | Low (with temp. control) | Low | Moderate (if heated) |
| Typical Yield | 60-80% | 85-95% | < 50% |
| Purification | Moderately difficult | Straightforward | Difficult |
Troubleshooting Workflow
If your reaction yields an unexpected result, follow this logical workflow to diagnose the issue.
Caption: A step-by-step workflow for troubleshooting ethylation side reactions.
References
-
University of Calgary. (n.d.). Alkylation of Amines. In Organic Chemistry Online. [Link]
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
National Institutes of Health (NIH). (n.d.). N-Dealkylation of Amines. PMC. [Link]
-
National Institutes of Health (NIH). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
-
Journal of the American Chemical Society. (1951). ESTERS OF N-SUBSTITUTED PIPERIDINE CARBOXYLIC ACIDS. [Link]
- Google Patents. (n.d.). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
Wikipedia. (n.d.). Pipecolic acid. [Link]
-
ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]
-
ResearchGate. (n.d.). Examples of N‐alkylated alkaloids and drug molecules. [Link]
-
ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
- Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
YouTube. (2024). CHEM 2325 Module 23: Esterification via Alkylation. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Ester synthesis by O-alkylation [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting N-alkylation of Piperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive guide for navigating the complexities of N-alkylating piperidine-2-carboxylic acid. As a Senior Application Scientist, I understand that this seemingly straightforward transformation is often fraught with challenges, from low yields to intractable purification issues. This technical support center is designed to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of piperidine-2-carboxylic acid failing or giving low yields?
A1: Several factors can contribute to poor outcomes. The primary challenge lies in the dual reactivity of the molecule: the nucleophilic secondary amine and the carboxylic acid. The zwitterionic nature of the unprotected amino acid can also lead to poor solubility in many common organic solvents.[1] Key issues to consider are:
-
Incompatible Reaction Conditions: The presence of the free carboxylic acid can interfere with many standard N-alkylation procedures. For instance, in reactions with alkyl halides, the carboxylate can act as a base, leading to side reactions or neutralization of the intended base.
-
Protecting Group Strategy: Often, protecting the carboxylic acid as an ester is a necessary first step to ensure clean and efficient N-alkylation.[2]
-
Steric Hindrance: The substituent at the 2-position can sterically hinder the approach of the alkylating agent to the nitrogen atom, slowing down the reaction rate.[3][4]
-
Over-alkylation: The N-alkylated product, a tertiary amine, can sometimes be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.[5][6]
Q2: I'm observing multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of multiple products is a common headache. Here are the most probable culprits:
-
O-alkylation: If you are using an alkylating agent like an alkyl halide without protecting the carboxylic acid, you might be forming an ester alongside your desired N-alkylated product.
-
Over-alkylation: As mentioned, the formation of a quaternary ammonium salt is a frequent side reaction, especially with highly reactive alkylating agents like methyl iodide or benzyl bromide.[5]
-
Racemization: The chiral center at the 2-position can be susceptible to racemization under harsh basic or acidic conditions.[1]
Q3: What is the best strategy to avoid these side reactions?
A3: A well-thought-out synthetic strategy is key. Here are two primary approaches:
-
Protecting Group Strategy: This is often the most robust approach. By converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester), you effectively "turn off" its reactivity, allowing for a cleaner N-alkylation of the secondary amine.[2]
-
Reductive Amination: This is an excellent alternative to direct alkylation with alkyl halides.[5][7] It involves reacting the piperidine-2-carboxylic acid (or its ester) with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method is highly selective for N-alkylation and avoids the issue of over-alkylation.[5][8]
Q4: My product is difficult to purify. Any suggestions?
A4: Purification challenges often stem from the properties of the product and byproducts.
-
Zwitterionic Products: If you have N-alkylated the unprotected amino acid, your product is likely a zwitterion, which can be tricky to handle with standard silica gel chromatography. Ion-exchange chromatography or reverse-phase HPLC might be necessary.
-
Water-Soluble Byproducts: Quaternary ammonium salts are often highly water-soluble, which can complicate extractions.[5]
-
Close-running Spots on TLC: If your starting material, product, and byproducts have similar polarities, consider using a different solvent system for chromatography or exploring alternative purification techniques like crystallization.
Troubleshooting Guides & Detailed Protocols
Issue 1: Low Conversion or No Reaction
If you are experiencing low or no conversion of your starting material, consider the following troubleshooting steps.
Decision-Making Workflow: Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Protocol 1: N-Alkylation via Esterification and Subsequent Alkylation
This two-step protocol is a reliable method to achieve clean mono-N-alkylation.
Step 1: Esterification of Piperidine-2-carboxylic Acid
-
Setup: To a round-bottom flask, add piperidine-2-carboxylic acid (1.0 eq.) and methanol (or ethanol) as the solvent.
-
Acid Catalyst: Cool the mixture to 0 °C and slowly add thionyl chloride (SOCl₂, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and concentrate under reduced pressure. The resulting hydrochloride salt of the ester is often used directly in the next step.
Step 2: N-Alkylation of the Piperidine-2-carboxylate Ester
-
Setup: Dissolve the crude piperidine-2-carboxylate hydrochloride salt (1.0 eq.) in an anhydrous aprotic solvent like acetonitrile or DMF.
-
Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq.) or diisopropylethylamine (DIPEA, 2.5 eq.).[9]
-
Alkylating Agent: Slowly add the alkyl halide (1.1 eq.) to the stirred suspension. For highly reactive alkylating agents, consider using a syringe pump for slow addition to minimize over-alkylation.[5][9]
-
Reaction: Stir at room temperature or heat as necessary (e.g., 50-70 °C) and monitor the reaction progress by TLC or LC-MS.[9][10]
-
Workup: Once complete, filter off the inorganic salts and concentrate the filtrate. Purify the crude product by column chromatography.
Issue 2: Formation of Over-alkylation Byproduct
The formation of a quaternary ammonium salt is a common side reaction. Here’s how to mitigate it.
Strategies to Minimize Over-alkylation
| Strategy | Rationale |
| Slow Addition of Alkylating Agent | Maintains a low concentration of the alkylating agent, favoring mono-alkylation.[5] |
| Use Piperidine in Slight Excess | Ensures the alkylating agent is the limiting reagent, reducing the chance of a second alkylation.[9] |
| Lower Reaction Temperature | Reduces the rate of the second alkylation, which often has a higher activation energy. |
| Choose a Less Reactive Alkylating Agent | Alkyl chlorides are generally less reactive than bromides or iodides. |
Issue 3: Competing O-alkylation or Other Side Reactions
When working with unprotected piperidine-2-carboxylic acid, side reactions involving the carboxylate are common. Reductive amination is an excellent alternative that circumvents many of these issues.
Protocol 2: N-Alkylation via Reductive Amination
This method is highly selective for N-alkylation and avoids the formation of quaternary ammonium salts.[5][7][11]
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve piperidine-2-carboxylic acid (or its ester) (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine/Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls or amines, the addition of a mild acid catalyst like acetic acid can facilitate iminium ion formation.[8]
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.[5][7] This reagent is selective for the iminium ion over the unreacted carbonyl compound.[7]
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mechanism: Reductive Amination
Sources
- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Chiral Purity of 1-Ethylpiperidine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral resolution of 1-Ethylpiperidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working to obtain this valuable building block in high enantiomeric purity. As a derivative of pipecolic acid, this compound is a crucial intermediate in the synthesis of various bioactive molecules, where stereochemistry is critical to function.[1][2] This document provides in-depth, field-proven insights into troubleshooting common issues and executing robust resolution protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for improving the chiral purity of your target compound.
Q1: What are the primary methods for improving the chiral purity of this compound?
A1: There are three main strategies for obtaining enantiomerically pure this compound from a racemic mixture:
-
Classical Resolution via Diastereomeric Salt Formation: This is the most common and often most cost-effective method for large-scale production.[3] The racemic carboxylic acid is reacted with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[4] Because diastereomers have different physical properties, they can be separated by fractional crystallization.[5] Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed to yield the desired enantiomerically pure carboxylic acid.
-
Enzymatic Kinetic Resolution: This method uses an enzyme, such as a lipase or esterase, to selectively react with one enantiomer of a derivative (e.g., an ester) of the racemic acid.[6][7] This results in one enantiomer being converted to a new compound while the other remains unreacted. The two can then be separated by standard chemical techniques. This approach offers high selectivity under mild conditions but may require significant optimization of reaction conditions.[8]
-
Chiral Preparative Chromatography: This technique involves using a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP) to directly separate the enantiomers.[9] While highly effective and providing excellent purity, it is often more expensive and less scalable than diastereomeric salt crystallization, making it more suitable for smaller quantities.[10]
Q2: How do I choose the best chiral resolving agent for this compound?
A2: The selection of a resolving agent is often a combination of theoretical consideration and empirical screening.[3] Since this compound is an N-substituted amino acid, it is amphoteric, but its carboxylic acid group allows it to form salts with chiral bases.
-
Mechanism: The goal is to form a stable, crystalline salt with one enantiomer that has significantly lower solubility in a given solvent system than the salt of the other enantiomer. This difference in solubility is what allows for separation by crystallization.[11]
-
Common Candidates: For resolving racemic acids, readily available and relatively inexpensive chiral bases are preferred. These include naturally occurring alkaloids and synthetic amines.[5] A list of common candidates is provided in the data section below.
-
Screening Process: It is highly recommended to perform a small-scale, parallel screen of several resolving agent and solvent combinations. This trial-and-error approach is the most reliable way to identify optimal conditions for achieving high yield and high enantiomeric excess (% ee).[11]
Q3: What analytical methods are suitable for determining the enantiomeric excess (% ee)?
A3: The most reliable and widely used method for determining the enantiomeric excess of chiral carboxylic acids is Chiral High-Performance Liquid Chromatography (HPLC) .[9][12]
-
Principle: Chiral HPLC uses a stationary phase that is itself chiral. This allows the column to interact differently with the two enantiomers, leading to different retention times and thus separation.[13]
-
Method Development: You will need to screen different types of chiral columns (e.g., polysaccharide-based, macrocyclic antibiotic-based) and mobile phases to achieve baseline separation of the two enantiomers.[9]
-
Derivatization: Sometimes, derivatizing the carboxylic acid to an amide or ester with a UV-active achiral reagent can improve peak shape and detection sensitivity, though direct analysis is often possible.
-
Validation: Once a method is developed, the % ee is calculated from the relative peak areas of the two enantiomers. It is crucial to ensure the method can accurately quantify the minor enantiomer, especially when targeting very high purity (>99% ee).
Q4: What is a realistic target for enantiomeric excess (% ee) for this type of compound in pharmaceutical development?
A4: For active pharmaceutical ingredients (APIs) and their key intermediates, regulatory agencies typically require very high enantiomeric purity. A common target is ≥99.0% ee , and often ≥99.5% ee .[14] Achieving this level of purity usually requires one or more carefully optimized recrystallizations of the diastereomeric salt.[6]
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during the resolution process.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| No crystallization occurs after adding the resolving agent. | 1. The diastereomeric salt is too soluble in the chosen solvent. 2. The solution is not supersaturated. 3. Insufficient time for nucleation. | 1. Change Solvent: Switch to a less polar solvent or use a solvent/anti-solvent mixture to decrease solubility. 2. Increase Concentration: Carefully remove some solvent under reduced pressure to create a supersaturated solution. 3. Induce Crystallization: Try cooling the solution slowly, scratching the inside of the flask with a glass rod, or adding a seed crystal if available.[3] |
| An oil or amorphous solid precipitates instead of crystals. | 1. The salt's melting point is lower than the solvent's boiling point. 2. The solution cooled too quickly. 3. Impurities are present that inhibit crystal lattice formation.[15] | 1. Use a lower-boiling point solvent. 2. Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to a 4°C refrigerator. Avoid rapid cooling in an ice bath. 3. Purify Starting Material: Ensure the racemic this compound is chemically pure before attempting resolution. |
| The isolated salt has low diastereomeric/enantiomeric excess. | 1. The solubilities of the two diastereomeric salts are too similar in the chosen solvent system. 2. Co-crystallization occurred. 3. The system reached a eutectic point where both diastereomers precipitate.[4] | 1. Re-screen Solvents: Test a wider range of solvents or solvent mixtures to maximize the solubility difference. 2. Recrystallize: Perform one or more recrystallizations of the isolated salt. Monitor the chiral purity by HPLC after each step. 3. Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes favor the crystallization of the less soluble salt. |
| The final yield of the desired enantiomer is very low. | 1. The desired diastereomeric salt has significant solubility in the mother liquor. 2. Multiple recrystallizations were required, leading to material loss at each step. 3. Inefficient recovery during the liberation of the free acid from the salt. | 1. Optimize Crystallization: Ensure the crystallization is allowed to proceed to completion at a low temperature to maximize recovery. 2. Racemize and Recycle: Recover the undesired enantiomer from the mother liquor, racemize it, and recycle it back into the resolution process. This is known as a Resolution-Racemization-Recycle process.[3] 3. Optimize Workup: Ensure complete conversion back to the free acid and use an efficient extraction protocol. |
| Chiral HPLC analysis shows drifting retention times or poor peak shape. | 1. The mobile phase is not optimal. 2. The column is contaminated or has degraded. 3. The analyte is interacting poorly with the stationary phase. | 1. Mobile Phase Modifiers: For acidic analytes, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can significantly improve peak shape. 2. Flush Column: Flush the column with a strong solvent recommended by the manufacturer. 3. Test Different Columns: The specific interactions required for separation are highly dependent on the analyte and the chiral stationary phase. |
Section 3: Detailed Experimental Protocols
Protocol 1: Screening for a Chiral Resolving Agent and Solvent
Causality: The success of a classical resolution hinges on finding a resolving agent/solvent pair that results in a significant difference in solubility between the two diastereomeric salts. This screening protocol is designed to efficiently test multiple conditions on a small scale.
-
Preparation: In 8 separate small vials, dissolve 100 mg (1 equivalent) of racemic this compound in 1-2 mL of four different test solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate).
-
Reagent Addition: To each pair of vials (one for each solvent), add 0.5 equivalents of a different chiral resolving agent (e.g., (R)-(-)-1-Phenylethylamine in one set of 4, (S)-(+)-Mandelic Acid in the other).
-
Observation (Room Temperature): Stir or sonicate the vials to dissolve the components. Observe if a precipitate forms immediately at room temperature.
-
Heating and Cooling: Gently heat the vials that did not precipitate to dissolve all solids. Allow them to cool slowly to room temperature, and then place them in a 4°C refrigerator overnight.
-
Isolation and Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.
-
Liberation and ee Determination: Liberate the free acid from a small sample of the crystalline salt (see Protocol 3) and analyze its enantiomeric excess using a pre-developed chiral HPLC method (see Protocol 4).
-
Selection: Choose the combination that provides a good crystalline solid with the highest enantiomeric excess for scale-up.
Protocol 2: Bulk Scale Diastereomeric Salt Crystallization
Self-Validation: This protocol includes a critical QC step to check the purity of the salt before proceeding, preventing wasted effort on impure material.
-
Dissolution: In a suitable reactor, dissolve 10.0 g (1 equivalent) of racemic this compound and the stoichiometrically determined amount of the selected chiral resolving agent (typically 0.5-1.0 equivalents) in the optimal solvent identified during screening. Heat gently to ensure complete dissolution.
-
Cooling: Allow the solution to cool slowly towards room temperature with gentle stirring. If available, add a few seed crystals of the desired diastereomeric salt to promote controlled crystallization.
-
Maturation: Once crystallization begins, continue stirring at room temperature for 2-4 hours, then cool the slurry further to 0-5°C and hold for another 2-4 hours to maximize yield.
-
Isolation: Filter the crystalline salt and wash the filter cake with a small volume of the cold crystallization solvent.
-
Drying: Dry the salt under vacuum at a temperature that will not cause decomposition.
-
In-Process Control (IPC): Take a small sample of the dried salt, liberate the free acid (Protocol 3), and check the enantiomeric excess by chiral HPLC (Protocol 4). If the purity is below the target, proceed with a recrystallization using the same solvent system.
Protocol 3: Liberation of the Free Enantiomer
Causality: After isolating the pure diastereomeric salt, the chiral auxiliary must be removed to yield the final, enantiomerically pure product. This is typically achieved by an acid-base extraction.
-
Dissolution: Dissolve the purified diastereomeric salt in water.
-
Acidification: Add an aqueous acid solution (e.g., 1M HCl) to protonate the carboxylic acid and adjust the pH to ~2. This converts the salt back to the free this compound and the salt of the chiral resolving agent.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) several times. The chiral resolving agent (if it's a base) will remain in the acidic aqueous layer as its salt.
-
Washing: Combine the organic extracts and wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Final QC: Confirm the final chemical purity and enantiomeric excess by NMR and chiral HPLC.
Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC
Trustworthiness: A validated analytical method is the ultimate arbiter of success. This protocol outlines a general approach to method development.
-
Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralpak® series) as they are versatile for separating a wide range of compounds.[12]
-
Mobile Phase Screening:
-
Normal Phase: Heptane/Isopropanol mixtures.
-
Polar Organic: Acetonitrile or Methanol.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water.
-
-
Additive Inclusion: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase. This is critical for protonating the carboxylic acid, which prevents peak tailing and leads to sharp, symmetrical peaks.
-
Optimization: Adjust the mobile phase composition to achieve a resolution factor (Rs) of >1.5 between the two enantiomer peaks. Optimize flow rate and column temperature to improve separation and reduce run time.
-
Quantification: Integrate the peak areas of the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: % ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100
Section 4: Data & Visualization
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type | Typical Application |
| (R)-(-)-1-Phenylethylamine | Synthetic Base | General purpose, widely used |
| (S)-(+)-1-Phenylethylamine | Synthetic Base | General purpose, widely used |
| (+)-Cinchonine | Natural Alkaloid | Often effective for aromatic acids |
| (-)-Strychnine | Natural Alkaloid | High resolving power but toxic |
| (S)-(+)-Mandelic Acid | Chiral Acid | Used to resolve chiral bases |
| (R)-(-)-Mandelic Acid | Chiral Acid | Used to resolve chiral bases |
| L-Tartaric Acid Derivatives | Chiral Acid | Used to resolve chiral bases |
Note: For resolving the carboxylic acid function of this compound, chiral bases are required.
Diagram 1: Workflow for Chiral Resolution
This diagram illustrates the overall process of separating enantiomers using diastereomeric salt crystallization.
Caption: Troubleshooting Logic for Poor Crystallization.
Section 5: References
-
Wikipedia. (n.d.). Chiral resolution. Retrieved January 11, 2026, from
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved January 11, 2026, from
-
Chemistry LibreTexts. (2019). Resolution (Separation) of Enantiomers. Retrieved January 11, 2026, from
-
Lam, A. W. H., & Ng, K. M. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved January 11, 2026, from
-
Google Patents. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Retrieved January 11, 2026, from
-
ResearchGate. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved January 11, 2026, from
-
National Institutes of Health. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved January 11, 2026, from
-
ResearchGate. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Retrieved January 11, 2026, from
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 11, 2026, from
-
Chem-Impex. (n.d.). 1-Ethyl-piperidine-2-carboxylic acid. Retrieved January 11, 2026, from
-
National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved January 11, 2026, from
-
Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS. Retrieved January 11, 2026, from
-
ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved January 11, 2026, from
-
Wikipedia. (n.d.). Pipecolic acid. Retrieved January 11, 2026, from
-
National Institutes of Health. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved January 11, 2026, from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 15. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-Ethylpiperidine-2-carboxylic acid
Welcome to the technical support center for 1-Ethylpiperidine-2-carboxylic acid (CAS No. 69081-83-0). This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility issues with this versatile heterocyclic building block. As an important intermediate in the synthesis of pharmaceuticals like analgesics and anti-inflammatory agents, achieving consistent and reliable solubilization is critical for experimental success[1]. This document provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind our recommendations.
Part 1: Understanding the Core Challenge: The Zwitterionic Nature
This compound possesses both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. This dual functionality means that in aqueous media near neutral pH, the molecule exists predominantly as a zwitterion—a molecule with both a positive and a negative charge, yet a net neutral overall charge. This zwitterionic state is often the root cause of poor aqueous solubility.
The solubility of such compounds is highly dependent on the pH of the medium.[2][3][4] At a specific pH, known as the isoelectric point (pI), the positive and negative charges on the molecule balance, leading to minimal electrostatic repulsion between molecules and strong intermolecular interactions (crystal lattice energy). This results in the lowest aqueous solubility. To enhance solubility, the pH must be adjusted away from the pI to force the molecule into a predominantly cationic (at low pH) or anionic (at high pH) state, thereby increasing its polarity and interaction with water.
Caption: pH-dependent equilibrium and its effect on solubility.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in pure water. Is my lot number bad?
This is the most common issue reported and is expected behavior. Due to its zwitterionic nature, the compound exhibits minimal solubility in neutral water (pH ≈ 7), which is likely close to its isoelectric point. Similar piperidine-carboxylic acids also show only moderate to low solubility in water.[5][6] Before suspecting a quality issue with the material, you should always attempt pH modification.
Q2: How do I dissolve the compound in an aqueous buffer? What is the correct pH?
Adjusting the pH is the most effective primary strategy. The goal is to shift the equilibrium away from the sparingly soluble zwitterion to a highly soluble charged species.
-
To create a soluble cationic salt (acidic pH): Add a strong acid like HCl dropwise to your aqueous suspension. The carboxylic acid group will be protonated, leaving a net positive charge on the piperidine nitrogen. Aim for a pH of 1-2 units below the pKa of the carboxylic acid group (typically pKa ~2-4 for similar structures). A final pH of < 2 is a reliable starting point.
-
To create a soluble anionic salt (basic pH): Add a strong base like NaOH dropwise. The piperidine nitrogen will be deprotonated, leaving a net negative charge on the carboxylate group. Aim for a pH of 1-2 units above the pKa of the piperidine amine (typically pKa ~9-11). A final pH of > 11 is a robust starting point.
Causality: By fully protonating or deprotonating one of the functional groups, you create a charged species (a salt) in situ. This ion readily forms favorable ion-dipole interactions with water molecules, disrupting the crystal lattice and leading to dissolution. This principle is widely applied to amino acids and other zwitterionic compounds.[3][7]
Q3: I need to use an organic solvent for my reaction. Which ones are recommended?
If an aqueous system is not suitable, polar organic solvents are the next logical choice.
| Solvent Class | Recommended Solvents | Rationale & Expected Solubility |
| Polar Protic | Methanol, Ethanol | High Solubility . These solvents can hydrogen bond with both the carboxylic acid and the amine, effectively solvating the molecule. Structurally similar compounds are known to be more soluble in these solvents.[5] |
| Polar Aprotic | DMSO, DMF | Moderate to High Solubility . These solvents are strong hydrogen bond acceptors and can solvate the zwitterionic form effectively. |
| Ethers | THF, Dioxane | Low to Very Low Solubility . These are generally poor choices unless the compound is part of a reaction that consumes it. |
| Hydrocarbons | Toluene, Hexanes | Insoluble . These nonpolar solvents cannot overcome the high crystal lattice energy of the zwitterionic solid. |
Pro-Tip: For reactions, dissolving the compound in a minimal amount of a high-solubility solvent like methanol or DMSO before adding it to a less-polar reaction mixture can prevent dissolution issues.
Q4: My compound dissolved initially in my buffered solution, but it crashed out after I added another reagent. What happened?
This common phenomenon is almost always due to an unintended pH shift. If you initially dissolved your this compound by making the solution basic (e.g., pH 11), and then added an acidic reagent, the pH of the bulk solution likely dropped. If the pH crossed into the range of the compound's pI, it would rapidly precipitate as the neutral zwitterion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in-experiment precipitation.
Q5: Can I use co-solvents to improve solubility in my aqueous buffer?
Yes, co-solvency is an excellent secondary strategy, especially if you cannot deviate too far from a specific pH range for your experiment. A co-solvent reduces the polarity of the bulk aqueous medium, which can lower the energetic barrier for solvating the more hydrophobic parts of the molecule.[8][9]
-
Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used and generally non-toxic to biological systems.[9][10]
-
Typical Concentration: Start with 5-10% (v/v) of the co-solvent in your aqueous buffer. This is often enough to significantly boost solubility without drastically altering the reaction environment.
-
Mechanism: The co-solvent helps to bridge the "polarity gap" between the aqueous phase and the solute, reducing the interfacial tension and favoring dissolution.[8]
Q6: Is it better to purchase or synthesize a salt form of the compound directly?
Forming a salt is a definitive and highly effective method for enhancing aqueous solubility and is a cornerstone of pharmaceutical development.[11][12][13] For instance, the hydrochloride salt of the related 1-Ethylpiperidine-3-carboxylic acid is specifically noted to enhance the compound's solubility.[14]
-
Advantages:
-
High & Predictable Solubility: Salts like the hydrochloride (HCl) or sodium (Na) salt are typically free-flowing crystalline solids with much higher aqueous solubility than the zwitterionic form.
-
Improved Stability & Handling: Salt forms often have better solid-state stability and are less prone to clumping.
-
-
Considerations:
-
Synthesis: You can form the salt yourself (see Protocol 2 below). This is useful if you need a specific counter-ion not commercially available.
-
Commercial Availability: If an appropriate salt form (e.g., this compound hydrochloride) is commercially available, purchasing it directly can save significant time and ensure batch-to-batch consistency.[15]
-
Part 3: Key Experimental Protocols
Protocol 1: Solubilization via pH Adjustment
This protocol describes the standard method for dissolving this compound in an aqueous medium.
-
Preparation: Weigh the desired amount of this compound into a suitable container. Add approximately 80% of the final desired volume of deionized water or your chosen buffer. The compound will likely form a slurry.
-
Acidification (for Cationic Form):
-
While stirring, add 1 M HCl dropwise.
-
Monitor the suspension. As the pH drops, the solid will begin to dissolve.
-
Continue adding acid until all solid has dissolved completely.
-
Check the final pH with a calibrated pH meter. It should ideally be below 2.
-
Add the remaining water/buffer to reach the final target volume.
-
-
Alkalinization (for Anionic Form):
-
While stirring, add 1 M NaOH dropwise.
-
Monitor the suspension. As the pH rises, the solid will begin to dissolve.
-
Continue adding base until all solid has dissolved completely.
-
Check the final pH. It should ideally be above 11.
-
Add the remaining water/buffer to reach the final target volume.
-
Protocol 2: Preparation of the Hydrochloride (HCl) Salt
This protocol provides a general method for converting the zwitterionic free acid to its more soluble HCl salt.
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of a suitable organic solvent in which the free acid is soluble (e.g., methanol or ethanol).
-
Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add 1.0 to 1.1 equivalents of a solution of HCl in a non-polar solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with vigorous stirring.
-
Precipitation: The hydrochloride salt is typically insoluble or sparingly soluble in these solvent systems and will precipitate out of the solution.[16]
-
Isolation: Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid with a small amount of cold diethyl ether or the anti-solvent used to drive precipitation. Dry the resulting white crystalline solid under vacuum.
-
Verification: The resulting HCl salt should be readily soluble in water. Confirm the structure and purity via standard analytical techniques (NMR, LC-MS).
References
-
Piperidine-3-carboxylic acid - Solubility of Things. Solubility of Things. [Link]
-
Is the solubility of amino acids affected by their pH levels? - Quora. Quora. [Link]
-
Solubility-Modifying Power of Zwitterionic Salts - PubMed. PubMed. [Link]
-
pH dependence of amino acid solubility. The solubility of an amino acid... - ResearchGate. ResearchGate. [Link]
-
Solubility Modifying Power of Zwitterionic Salts - Queen's University Belfast. Queen's University Belfast Research Portal. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight. [Link]
-
Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions | Industrial & Engineering Chemistry Research - ACS Publications. ACS Publications. [Link]
-
Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier in China. Bouling Chemical Co., Limited. [Link]
-
Cosolvent - Wikipedia. Wikipedia. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Industrial & Engineering Chemistry Research - ACS Publications. ACS Publications. [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. [Link]
-
piperidine-4-carboxylic acid - ChemBK. ChemBK. [Link]
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Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - NIH. National Institutes of Health. [Link]
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Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar. Semantic Scholar. [Link]
-
Solubility-Modifying Power of Zwitterionic Salts - Advances in Engineering. Advances in Engineering. [Link]
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Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties - Semantic Scholar. Semantic Scholar. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. Aston University. [Link]
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Salt formation to improve drug solubility - PubMed. PubMed. [Link]
- US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents.
-
Products - 2a biotech. 2a biotech. [Link]
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Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. RJPDFT. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chembk.com [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
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Preventing racemization during 1-Ethylpiperidine-2-carboxylic acid synthesis
A Guide to Preventing and Troubleshooting Racemization
Welcome to the technical support center for the stereochemically sensitive synthesis of 1-Ethylpiperidine-2-carboxylic acid and its derivatives. As a Senior Application Scientist, I understand that maintaining chiral integrity is paramount for our clients in pharmaceutical and drug development. This guide is designed to provide you with in-depth, field-proven insights to diagnose, troubleshoot, and ultimately prevent racemization in your synthetic workflow. We will move beyond simple procedural lists to explain the why behind each recommendation, empowering you to make informed decisions in your laboratory.
Understanding the Core Challenge: The Fugitive α-Proton
This compound is a cyclic α-amino acid. The stereocenter of concern is the α-carbon (C2), which bears both the carboxylic acid group and a proton. The acidity of this α-proton is the root cause of racemization. Under certain conditions, this proton can be abstracted by a base to form a planar carbanion or enolate intermediate. Reprotonation can then occur from either face of this planar intermediate, leading to a mixture of both (R) and (S) enantiomers—a process known as racemization.[1] Preserving the desired stereochemistry is critical, as different enantiomers can have drastically different pharmacological effects.
Frequently Asked Questions (FAQs)
Q1: At what specific stages of my synthesis is racemization most likely to occur?
Racemization is not a random event; it is most probable during steps that actively facilitate the removal of the α-proton. Be most vigilant during:
-
Base-Mediated Reactions: Any step involving a base, particularly for N-alkylation (ethylation) or deprotection, is a high-risk point. The strength and steric hindrance of the base are critical factors.[2]
-
Carboxyl Group Activation: When preparing the carboxylic acid for coupling reactions (e.g., forming an amide bond), the activating agent enhances the electron-withdrawing nature of the carbonyl group. This increases the acidity of the α-proton, making it more susceptible to abstraction by even weak bases present in the reaction mixture.[2][3]
-
Elevated Temperatures: Chemical reactions, including proton abstraction and reprotonation, are accelerated at higher temperatures.[4][5] Heating a reaction mixture, especially in the presence of a base, significantly increases the risk of racemization.
Q2: I am observing a racemic mixture after N-ethylation of my piperidine-2-carboxylic acid ester. What is the likely cause?
This is a classic scenario. The most probable cause is the choice of base and reaction temperature used for the ethylation reaction. Strong, sterically unhindered bases like triethylamine (TEA) or potassium carbonate can readily abstract the α-proton.[2] Combining these bases with prolonged reaction times or heating will almost certainly lead to significant racemization.
Q3: How do I choose the right base to minimize racemization during N-alkylation?
The ideal base should be strong enough to facilitate the desired reaction but either too sterically hindered to access the α-proton or not basic enough to cause significant deprotonation.
-
Sterically Hindered Bases: N,N-Diisopropylethylamine (DIEA or Hünig's base) is often a superior choice to triethylamine because its bulky isopropyl groups make it more difficult to approach the α-carbon.[2]
-
Mild Inorganic Bases: In some cases, very mild bases like sodium bicarbonate may be sufficient, depending on the reactivity of your ethylating agent.
-
Collidines: 2,4,6-Collidine is another sterically hindered base that has been shown to result in less racemization compared to other organic bases in peptide coupling reactions.[2]
Q4: Can my choice of coupling reagent for amide bond formation lead to racemization?
Absolutely. Carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) can produce highly activated intermediates that are prone to racemization.[2][6] To mitigate this, it is standard practice to use additives that form less reactive, but still effective, activated esters.
-
Common Additives: Hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are frequently used. They react with the activated intermediate to form an active ester that is less susceptible to racemization than the initial O-acylisourea intermediate.[2]
Troubleshooting Guide: Low Enantiomeric Excess (e.e.)
If you have analyzed your product and found a lower-than-expected enantiomeric excess, a systematic approach is needed to identify the source of racemization.
Decision-Making Workflow for Troubleshooting
This workflow guides you through the most common causes of racemization and suggests corrective actions.
Caption: Troubleshooting workflow for low e.e.
Mechanism of Base-Catalyzed Racemization
Understanding the mechanism is key to preventing it. The process involves the abstraction of the alpha-proton to form a planar, achiral intermediate.
Caption: Mechanism of racemization via a planar carbanion.
Recommended Experimental Protocols
If you are starting a new synthesis or troubleshooting an existing one, consider these validated approaches.
Protocol 1: N-Ethylation with Minimized Racemization Risk
This protocol uses a mild base and low temperature to attach the ethyl group to the piperidine nitrogen while preserving the stereocenter.
Starting Material: Enantiomerically pure Piperidine-2-carboxylic acid methyl ester HCl salt.
Reagents & Equipment:
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Ethyl trifluoromethanesulfonate (Ethyl triflate)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen line, ice bath
Procedure:
-
Setup: Dissolve the piperidine-2-carboxylic acid methyl ester HCl salt (1.0 eq) in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add DIEA (2.5 eq) dropwise to the stirred solution. Stir for 10 minutes at 0 °C. The use of a hindered base like DIEA is crucial.[2]
-
Alkylation: Add ethyl triflate (1.2 eq) dropwise. Maintain the temperature at 0 °C. Caution: Ethyl triflate is a powerful alkylating agent.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction may take several hours. Avoid the temptation to warm the reaction to speed it up, as this increases the racemization risk.[4]
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Crucially, analyze the enantiomeric excess of the final product using a validated chiral HPLC or SFC method.
Protocol 2: Chiral Resolution of Racemic this compound
If stereoselective synthesis is not feasible, resolution of the racemic mixture is a robust alternative. This involves forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[7][8]
Starting Material: Racemic this compound.
Reagents & Equipment:
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or Di-p-toluoyl-D-tartaric acid)
-
Suitable solvent for crystallization (e.g., ethanol, isopropanol, or acetonitrile - requires screening)
-
Crystallization flask, heating mantle, filtration apparatus
Procedure:
-
Dissolution: Dissolve the racemic this compound (1.0 eq) in the chosen solvent with gentle heating.
-
Resolving Agent Addition: In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 eq) in a minimum amount of the same warm solvent. Add this solution to the solution of the racemic acid.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in a refrigerator or freezer may be necessary. The goal is to have one diastereomeric salt crystallize out while the other remains in the mother liquor. This separation relies on the different physical properties (solubility) of diastereomers.[7]
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.
-
Liberation of Enantiomer: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Adjust the pH to be acidic (e.g., pH 2 with 1M HCl) to protonate the resolving agent's carboxyl group or basic (e.g., pH 11 with 1M NaOH) to deprotonate the resolving agent if it is a chiral amine.
-
Extraction: Separate the layers. The desired enantiomer of this compound will be in either the aqueous or organic layer, depending on the pH and its structure. Extract, dry, and concentrate to yield the enantiomerically enriched acid.
-
Analysis: Determine the enantiomeric excess of the resolved acid by a suitable chiral analytical method. The mother liquor can also be treated to recover the other enantiomer.
Data Summary: Impact of Reaction Parameters
The choice of reagents and conditions has a quantifiable impact on the stereochemical outcome. The following table summarizes general trends observed in amino acid and peptide synthesis, which are directly applicable to your work.
| Parameter | Condition | Racemization Risk | Rationale |
| Base | Triethylamine (TEA) | High | Sterically unhindered, readily abstracts α-proton.[2] |
| DIEA (Hünig's Base) | Medium | Sterically hindered, less likely to abstract α-proton.[2] | |
| N-Methylmorpholine (NMM) | Low | Weaker base, lower propensity for α-proton abstraction.[2] | |
| Temperature | 50 °C | High | Increases reaction rates, including racemization.[4][5] |
| 25 °C (Room Temp) | Medium | Baseline risk, dependent on other factors. | |
| 0 °C | Low | Significantly slows the rate of proton abstraction. | |
| Activation | EDC only | High | Forms a highly reactive intermediate prone to racemization.[3] |
| EDC / HOBt | Low | Forms a more stable active ester, suppressing racemization.[2] |
References
-
Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 89-97. Retrieved from [Link]
-
Durham, T. B., & Miller, M. J. (2003). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. The Journal of Organic Chemistry, 68(1), 27–34. Retrieved from [Link]
-
Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. Retrieved from [Link]
-
Breveglieri, C., et al. (2019). The role of racemisation kinetics in the deracemisation process via temperature cycles. Crystal Growth & Design, 19(5), 2798-2805. Retrieved from [Link]
-
Verter, N. (2023). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Connective Tissue Research, 64(2), 101-111. Retrieved from [Link]
-
Otsuka, H., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5396. Retrieved from [Link]
-
Mechanisms of base-catalyzed racemization during activation step. (n.d.). ResearchGate. Retrieved from [Link]
- Process for resolving racemic mixtures of piperidine derivatives. (2002). Google Patents.
-
Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]
-
Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 629-638. Retrieved from [Link]
-
Challener, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). Retrieved from [Link]
Sources
- 1. creation.com [creation.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry of amino acid racemization and clinical application to musculoskeletal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Optimization of Amide Coupling with 1-Ethylpiperidine-2-carboxylic acid
Welcome to the technical support center for optimizing amide coupling reactions involving 1-Ethylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance your synthetic success. The unique steric and electronic properties of this compound present specific challenges that this guide will help you navigate.
Introduction: The Challenge of Coupling with this compound
This compound is a sterically hindered secondary amino acid derivative. The presence of the ethyl group on the piperidine nitrogen and the bulky piperidine ring itself can significantly impede the approach of the amine nucleophile to the activated carboxylic acid.[1] This steric hindrance often leads to low or no yield under standard amide coupling conditions.[1] Furthermore, the basicity of the piperidine nitrogen can complicate the reaction by interacting with coupling reagents or causing unwanted side reactions.[2] This guide provides strategies to overcome these challenges and achieve high-yielding, clean amide bond formation.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.
Q1: My amide coupling reaction with this compound is resulting in low or no product yield. What are the likely causes?
A1: Low to non-existent yields with this substrate are common and can typically be attributed to a few key factors:
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered carboxylic acid of this compound.[1] The activated intermediate they form might not be reactive enough to couple with your amine.[1]
-
Steric Hindrance: The bulky nature of the this compound can physically block the amine from attacking the activated carboxyl group, significantly slowing down the reaction rate.[1][3]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and temperature play a critical role and must be carefully optimized for this challenging substrate.[3]
-
Hydrolysis of Activated Intermediate: The presence of even trace amounts of water can lead to the hydrolysis of the activated carboxylic acid, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[3]
Q2: I am observing unreacted starting materials even after prolonged reaction times. How can I drive the reaction to completion?
A2: To push a sluggish reaction forward, consider the following strategies:
-
Increase Reaction Temperature: For sterically hindered substrates, increasing the temperature can provide the necessary energy to overcome the activation barrier.[1][4] Reactions can be heated up to 80 °C, but be mindful of potential side reactions.[1]
-
Use a More Powerful Coupling Reagent: Switch to a more reactive coupling reagent known to be effective for hindered substrates. Reagents like HATU, HCTU, PyBOP, or COMU are excellent choices.[5][6] In particularly difficult cases, converting the carboxylic acid to an acyl fluoride can be highly effective.[7]
-
Optimize Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine and the coupling reagent can help drive the reaction towards the product.
-
Pre-activation of the Carboxylic Acid: Allow the this compound to react with the coupling reagent and base for a period (e.g., 15-30 minutes) before adding the amine.[3] This ensures the activated species is fully formed.
Q3: My product is contaminated with byproducts. What are the common side reactions and how can I minimize them?
A3: Side reactions are a common issue, especially with highly reactive coupling reagents. Here's how to address them:
-
Racemization: If your amine or other parts of your molecule are chiral, racemization can occur, especially at higher temperatures. Using additives like HOBt or OxymaPure can suppress racemization.[3] Phosphonium-based reagents like PyBOP are also known to reduce the risk of racemization.[1]
-
N-Acylurea Formation: When using carbodiimide reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[1][8] This can be minimized by adding HOBt or running the reaction at a lower temperature.[8]
-
Guanidinylation of the Amine: Uronium-based reagents like HATU can sometimes react with the amine to form a guanidinium byproduct, capping the amine and preventing it from reacting with the activated acid.[9] Using the reagents in equimolar amounts relative to the carboxylic acid can mitigate this.[9]
Frequently Asked Questions (FAQs)
What is the best coupling reagent for this compound?
For sterically hindered substrates like this compound, uronium or phosphonium-based reagents are generally recommended over carbodiimides.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the first choice for difficult couplings due to its high reactivity and ability to overcome steric hindrance.[5][9]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A strong coupling reagent that is particularly good at reducing racemization.[5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with reactivity comparable to HATU but with improved safety and solubility profiles.[6][8]
Which base should I use?
A non-nucleophilic, sterically hindered base is crucial to prevent side reactions.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): The most commonly used base for these types of couplings.[8] It is sufficiently basic to deprotonate the carboxylic acid and any amine salts without acting as a nucleophile.
-
N-Methylmorpholine (NMM): Another suitable non-nucleophilic base.[8]
-
2,4,6-Collidine: A weaker base that can be beneficial in cases where racemization is a significant concern.[8]
What are the recommended solvents?
Anhydrous polar aprotic solvents are the best choice.
-
N,N-Dimethylformamide (DMF): A common and effective solvent for amide coupling reactions.[1]
-
Dichloromethane (DCM): Another good option, especially for reactions run at or below room temperature.[1]
-
Acetonitrile (ACN): Can also be used, particularly in protocols involving acyl fluoride formation.[1]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the coupling of this compound.
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equivalents).
-
Add DIPEA (2.0-3.0 equivalents) to the mixture.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sluggish reactions, the temperature can be increased to 40-60 °C.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[3]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[3]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.
Protocol 2: Amide Coupling via Acyl Fluoride Formation
This method is highly effective for extremely hindered substrates where other methods fail.[7]
-
In a reaction vial, dissolve this compound (1.0 equivalent) in anhydrous DCM or acetonitrile (0.1 M).
-
Add a fluorinating agent such as BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 equivalents) followed by a non-nucleophilic base like pyridine or DIPEA (3.0 equivalents).[1][7]
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride.
-
Add the amine (1.0 equivalent) to the reaction mixture.
-
If the reaction is slow at room temperature, seal the vessel and heat the reaction mixture to 80 °C.[1]
-
Monitor the reaction progress over 12-24 hours via LC-MS.
-
After cooling to room temperature, perform a standard aqueous workup as described in Protocol 1 to isolate and purify the crude product.[1]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amide Couplings
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide | Low cost, readily available. | Can be inefficient for hindered substrates, risk of N-acylurea formation.[1][8] |
| HATU | Uronium Salt | High reactivity, effective for hindered substrates, fast reaction kinetics.[5][9] | Higher cost, can cause guanidinylation of the amine if used in excess.[9] |
| PyBOP | Phosphonium Salt | Excellent for reducing racemization, high reactivity.[5] | Can be less stable in solution compared to uronium salts.[6] |
| COMU | Uronium Salt | High reactivity comparable to HATU, improved safety profile (non-explosive byproduct).[6][8] | Higher cost. |
| Acyl Fluoride (via BTFFH) | Acyl Halide | Highly reactive, ideal for extremely hindered substrates.[7] | Requires an additional activation step, fluorinating agents can be moisture sensitive. |
Visualizations
Caption: General workflow for amide coupling with this compound.
Caption: A decision tree for troubleshooting difficult amide coupling reactions.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Hjeresen, D. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11499-11505.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
- Li, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506.
- Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4995.
- Vankawala, P. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access, 2011(5), 583-586.
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
AZoM. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Piatek, K., et al. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 45(34), 15480-15491.
-
ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Sabatini, M. T., et al. (2017). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts.
- G. A. B. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(12), 3462-3469.
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. file.globalso.com [file.globalso.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: HPLC Method Development for 1-Ethylpiperidine-2-carboxylic Acid
Welcome to the dedicated support center for chromatographic analysis of 1-Ethylpiperidine-2-carboxylic acid. As a zwitterionic molecule, this compound presents unique challenges that require a nuanced approach to HPLC method development. This guide is structured to provide you, our fellow scientists and researchers, with both foundational knowledge and practical, field-proven troubleshooting strategies to ensure robust and reliable analytical outcomes.
Section 1: Understanding the Analyte: Physicochemical Profile
Successful method development begins with a thorough understanding of the analyte. This compound possesses both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. This dual nature, or zwitterionic character, governs its behavior in a chromatographic system.
Key Physicochemical Properties:
| Property | Value / Observation | Chromatographic Implication |
| Molecular Formula | C₈H₁₅NO₂ | - |
| Molecular Weight | 157.21 g/mol [1][2] | Influences mass spectrometric detection settings. |
| Predicted XlogP | -1.2 to -1.6[3][4][5] | Indicates high polarity and hydrophilicity, predicting poor retention on traditional C18 columns.[6] |
| pKa (Estimated) | pKa₁ (COOH) ≈ 2-4pKa₂ (Amine) ≈ 9-11 | Critical for mobile phase pH selection to control ionization state and, therefore, retention and peak shape. |
| UV Chromophore | None significant | Lacks a strong UV-absorbing structure, making standard UV detection challenging and necessitating alternative detection methods.[7] |
At a neutral pH, the molecule exists as a zwitterion with no net charge, making it difficult to retain by either reversed-phase or traditional ion-exchange mechanisms alone. The key to a successful separation is to manipulate the mobile phase pH to control the analyte's ionization state or to employ a stationary phase that offers multiple interaction modes.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when beginning method development for this compound.
Question: What is the best initial column choice for this compound?
Answer: Due to its high polarity, a standard C18 column is likely to provide little to no retention. A more effective starting point involves one of the following strategies:
-
Mixed-Mode Chromatography: This is often the most robust approach. Mixed-mode columns contain both reversed-phase (e.g., C18) and ion-exchange functionalities on the same particle.[6][8] This allows for simultaneous hydrophobic and electrostatic interactions, providing excellent and tunable retention for zwitterions. A mixed-mode column with cation-exchange properties would be a prime candidate.[8][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for highly polar compounds.[10] The stationary phases are polar (e.g., bare silica, diol, amide), and the mobile phases are high in organic content (>70% acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention.
-
Reversed-Phase with Ion-Pairing: This technique uses an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) added to the mobile phase.[7] The reagent forms a neutral, hydrophobic complex with the charged analyte, allowing for retention on a standard C18 column. However, be aware that many ion-pairing reagents can cause baseline noise and are not ideal for mass spectrometry (MS) as they can cause ion suppression.[9]
Question: How can I detect this compound if it has no UV chromophore?
Answer: This is a critical challenge. Direct UV detection will yield poor sensitivity. The recommended detection methods are:
-
Mass Spectrometry (MS): This is the preferred method. Electrospray ionization (ESI) in positive mode (ESI+) is ideal, as the piperidine nitrogen is easily protonated. MS provides superior sensitivity and specificity, confirming the identity of the analyte by its mass-to-charge ratio (m/z).[10]
-
Charged Aerosol Detection (CAD) / Evaporative Light Scattering Detection (ELSD): These are universal "mass-based" detectors that are not dependent on the optical properties of the analyte.[6][7] They are excellent alternatives when an MS detector is unavailable, though they are generally less sensitive and do not provide structural information.
-
Pre-Column Derivatization: This involves reacting the analyte with a tagging agent that imparts a strong UV-absorbing or fluorescent property.[11] For example, the secondary amine could be targeted. While effective for enhancing sensitivity, this approach adds an extra step to sample preparation and requires careful validation to ensure complete and reproducible reaction.
Question: What are the key mobile phase parameters I need to control?
Answer: The mobile phase pH and buffer composition are the most critical parameters for controlling the retention and peak shape of this zwitterionic compound.
-
pH Control: The mobile phase pH dictates the ionization state of the analyte.
-
At low pH (e.g., <2): The carboxylic acid is neutral (COOH), and the amine is protonated (NH+). The molecule carries a net positive charge and can be retained on a cation-exchange or mixed-mode column.
-
At high pH (e.g., >11): The carboxylic acid is deprotonated (COO-), and the amine is neutral (N). The molecule carries a net negative charge.
-
At intermediate pH: The molecule is zwitterionic (COO- and NH+). For reproducible results, always use a buffer and ensure the pH is at least 1.5 units away from the analyte's pKa values to avoid retention time drift.
-
-
Buffer Choice: Select a buffer system appropriate for your chosen pH and detection method.
-
For MS: Use volatile buffers like ammonium formate or ammonium acetate.
-
For UV/CAD/ELSD: Phosphate buffers are excellent for pH control but are non-volatile and incompatible with MS.
-
Section 3: Systematic Method Development Workflow
A structured approach is essential for efficient and effective method development. The following workflow and diagram outline a logical progression from initial screening to a fully optimized method.
Experimental Protocol: Initial Screening
-
Objective: To identify the most promising column chemistry and mobile phase conditions.
-
Columns to Screen:
-
Mobile Phase Screening Conditions:
-
Condition A (Reversed-Phase/Mixed-Mode):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes.
-
-
Condition B (HILIC):
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.
-
Gradient: 0% to 100% B over 10 minutes.
-
-
-
Analysis: Inject the standard under each condition. Evaluate retention factor (k), peak shape, and sensitivity. Select the condition that provides the best starting point for optimization.
Workflow Diagram
Caption: A decision tree for troubleshooting peak tailing.
Question: My retention time is drifting between injections. What's wrong?
Answer: Retention time instability is a sign of an inequilibrated system or a mobile phase that is not adequately controlling the analyte's chemistry.
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase before the first injection and between gradient runs. For HILIC methods, equilibration times can be significantly longer than for reversed-phase.
-
Inadequate Buffering: This is the most common cause for zwitterionic compounds. If the mobile phase pH is not strongly controlled by a buffer, small changes can lead to shifts in the analyte's ionization state and, consequently, its retention time. Increase the buffer concentration (e.g., from 5 mM to 20 mM) to improve pH stability. [6]3. Temperature Fluctuation: Chromatography is a temperature-dependent process. Use a thermostatted column compartment to maintain a constant temperature and ensure reproducible retention times.
Question: I have no retention even on a HILIC column. What should I do?
Answer: While uncommon for such a polar analyte, this can happen if the mobile phase conditions are not optimal for the HILIC mechanism.
-
Increase Acetonitrile Content: HILIC retention is driven by a high concentration of the organic solvent. Ensure your starting mobile phase contains at least 80-90% acetonitrile.
-
Check Mobile Phase Additives: The nature and concentration of the salt in the mobile phase are critical for establishing the aqueous layer on the stationary phase and for facilitating analyte partitioning. Experiment with different salts (ammonium acetate vs. ammonium formate) and concentrations (5-20 mM).
-
Verify Column Health: The column may be contaminated or degraded. Try flushing the column according to the manufacturer's instructions or test it with a known HILIC standard mixture.
References
- SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
- Chemistry Stack Exchange. (2020). Why can zwitterions be difficult to detect by HPLC-MS?.
-
Zhang, K., et al. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. Journal of Chromatography A. [Link]
- SIELC Technologies. (2005). LC Analysis of Zwitterions with Ion-Free Mobile Phase.
-
Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]
-
ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
-
PubChemLite. (n.d.). This compound hydrochloride. [Link]
-
PubChem. (n.d.). 1-Methylpiperidine-2-carboxylic acid. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]
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- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 1-Ethylpiperidine-2-carboxylic acid: A Technical Support Guide
For Immediate Release
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Ethylpiperidine-2-carboxylic acid. As a key intermediate in the development of various pharmaceuticals, including analgesics and anti-inflammatory agents, a robust and scalable synthesis is crucial.[1] This guide, structured in a flexible question-and-answer format, addresses common challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guide: Overcoming Common Hurdles in Scale-Up
Scaling up the synthesis of this compound from grams to kilograms introduces a unique set of challenges that are often not apparent at the bench scale.[2] This section provides in-depth solutions to specific issues that may arise during your process development.
Q1: My N-ethylation reaction is sluggish and gives low yields. What are the potential causes and how can I optimize it?
A1: Low yields and slow reaction times during the N-ethylation of piperidine-2-carboxylic acid (pipecolic acid) or its ester are common issues.[3] The primary causes often revolve around the choice of ethylating agent, base, solvent, and reaction temperature.
Potential Causes & Solutions:
-
Inefficient Alkylating Agent: While ethyl iodide is reactive, it can be expensive and generate iodide waste.[4] Consider using less expensive and more manageable reagents like ethyl bromide or diethyl sulfate. However, be mindful of their respective toxicities and handling requirements.
-
Suboptimal Base Selection: A weak base may not sufficiently deprotonate the piperidine nitrogen, leading to a slow reaction. Conversely, an overly strong base can lead to side reactions.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, acetonitrile, or DMSO are generally preferred as they can solvate the cation of the base and leave the anion more reactive.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote the formation of impurities.
-
Optimization Strategy: Start with room temperature and gradually increase the temperature, monitoring the reaction progress by TLC or HPLC to find the optimal balance between reaction time and purity.
-
| Parameter | Recommendation | Rationale |
| Ethylating Agent | Ethyl bromide, Diethyl sulfate | Cost-effective and readily available for scale-up. |
| Base | Potassium carbonate (K₂CO₃) | Effective for deprotonation without excessive side reactions. |
| Solvent | DMF, Acetonitrile | Promotes solubility of reagents and facilitates the reaction. |
| Temperature | 25-80 °C | Optimize within this range to balance reaction rate and impurity formation. |
Q2: I'm observing significant over-alkylation (quaternary ammonium salt formation). How can I minimize this side reaction?
A2: The formation of the quaternary ammonium salt is a common side reaction when alkylating secondary amines like piperidine-2-carboxylic acid. This occurs when the desired tertiary amine product reacts further with the ethylating agent.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the ethylating agent. This ensures the ethylating agent is consumed before significant over-alkylation of the product can occur. A starting point is 1.0 to 1.1 equivalents of the piperidine derivative to 1.0 equivalent of the ethylating agent.
-
Slow Addition of Alkylating Agent: Adding the ethylating agent slowly over a period of time, especially at the beginning of the reaction, can help maintain a low concentration of the alkylating agent and favor the mono-alkylation product.[6]
-
Choice of Base: Using a hindered or weaker base can sometimes reduce the rate of the second alkylation.
Experimental Workflow: Minimizing Over-alkylation
Caption: Workflow for minimizing over-alkylation during N-ethylation.
Q3: The purification of the final product is challenging due to its high water solubility. What are the best practices for isolation and purification at scale?
A3: The zwitterionic nature of this compound at neutral pH contributes to its high water solubility, making extraction with organic solvents inefficient.
Purification Strategies:
-
pH Adjustment for Extraction:
-
After the reaction, if in an aqueous medium, acidify the solution with an acid like HCl to a pH of about 1-2. This protonates the carboxylate group, making the molecule more soluble in organic solvents.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.[7][8]
-
Alternatively, basify the solution to a pH of 9-10 to deprotonate the ammonium group and extract with an organic solvent. The choice between acidic or basic extraction will depend on the stability of your compound and the nature of the impurities.
-
-
Crystallization:
-
After extraction and concentration, crystallization is an effective purification method for larger quantities.
-
Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent (e.g., isopropanol, ethanol) and then add a less polar co-solvent (e.g., diethyl ether, hexane) until turbidity is observed.
-
Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
-
Ion-Exchange Chromatography: For high-purity requirements, especially in pharmaceutical applications, ion-exchange chromatography can be a powerful tool, although it is more resource-intensive for large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic strategies involve the N-ethylation of a piperidine-2-carboxylic acid precursor. Key routes include:
-
Direct N-Alkylation of Pipecolic Acid: This involves the reaction of piperidine-2-carboxylic acid with an ethylating agent in the presence of a base.[3]
-
Reductive Amination: This route involves the reaction of piperidine-2-carboxylic acid or its ester with acetaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[9][10] This method is often milder and can offer better control over over-alkylation.
-
Synthesis from Ethyl Pipecolinate: An alternative approach is to first synthesize ethyl piperidine-2-carboxylate (ethyl pipecolinate) and then perform the N-ethylation, followed by hydrolysis of the ester to the carboxylic acid.[11]
Synthetic Approaches Overview
Caption: Common synthetic routes to this compound.
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: Scaling up any chemical process requires a thorough safety review.[2] For this synthesis, key considerations include:
-
Exothermic Reactions: Both N-alkylation and reductive amination can be exothermic. On a large scale, the heat generated can be significant and potentially lead to a runaway reaction if not properly controlled.[2]
-
Control Measures: Use a jacketed reactor with good temperature control. For highly exothermic steps, consider the slow addition of reagents and have an emergency cooling plan in place.
-
-
Handling of Reagents:
-
Alkylating Agents: Many ethylating agents are toxic and/or carcinogenic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reducing Agents: Some reducing agents, like sodium borohydride, can react violently with water or protic solvents to release flammable hydrogen gas. Ensure they are handled in an inert atmosphere and quenched carefully.
-
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents used. Ensure proper grounding of equipment to prevent static discharge when transferring flammable solvents.
Q3: How does the chirality of the starting pipecolic acid affect the synthesis?
A3: Pipecolic acid is a chiral molecule, and the stereochemistry is often critical for the biological activity of the final pharmaceutical product.[3]
-
Stereochemical Integrity: Most N-alkylation and reductive amination conditions do not affect the stereocenter at the 2-position of the piperidine ring. Therefore, if you start with (S)-pipecolic acid, you will obtain (S)-1-Ethylpiperidine-2-carboxylic acid.
-
Chiral Purity Analysis: It is crucial to monitor the chiral purity of your starting material and final product using techniques like chiral HPLC or by forming diastereomeric salts and analyzing them by NMR.
-
Racemization Risks: While less common under standard alkylation conditions, harsh basic or acidic conditions, or elevated temperatures for prolonged periods, could potentially lead to some degree of racemization. It is good practice to keep the reaction conditions as mild as possible.
References
- CN112939848A - Preparation method of bupivacaine and intermediate (S) -2-piperidinecarboxylic acid thereof - Google Patents.
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - NIH. Available from: [Link]
-
Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy | Request PDF - ResearchGate. Available from: [Link]
-
Exploring Ethyl Pipecolinate: Properties, Applications, and Manufacturing. Available from: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. Available from: [Link]
-
Pipecolic acid, 4-oxo-, hydrochloride - Organic Syntheses Procedure. Available from: [Link]
-
The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC - NIH. Available from: [Link]
- WO1996012700A1 - Process for preparing levobupivacaine and analogues thereof - Google Patents.
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC - NIH. Available from: [Link]
- CN105418489A - Synthesis method of bupivacaine - Google Patents.
-
Synthesis of N-Substituted piperidines from piperidone - ResearchGate. Available from: [Link]
-
Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride | Request PDF - ResearchGate. Available from: [Link]
- US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents.
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) - PMC - NIH. Available from: [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - RSC Publishing. Available from: [Link]
- WO2009089842A1 - Process for producing pipecolic-2-acid-2',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents.
-
Pipecolic acid - Wikipedia. Available from: [Link]
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - RSC Publishing. Available from: [Link]
-
Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC. Available from: [Link]
-
Challenges of scaling up production from grams to kilos - Chemtek Scientific. Available from: [Link]
- WO 2016/071792 A1 - Googleapis.com.
-
4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS - European Patent Office - EP 321548 - Googleapis.com. Available from: [Link]
- US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents.
-
Procedure for N-alkylation of Piperidine? - ResearchGate. Available from: [Link]
-
This compound - MySkinRecipes. Available from: [Link]
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Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. Available from: [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. Available from: [Link]
-
Piperidine, 1-ethyl - Organic Syntheses Procedure. Available from: [Link]
-
4 - RSC Medicinal Chemistry. Available from: [Link]
- HUE025313T2 - Piperidine- and piperazine-1-carboxylic acid amide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions - Google Patents.
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - NIH. Available from: [Link]
-
4 - Organic Syntheses Procedure. Available from: [Link]
-
Carboxylic acid reactions overview (article) - Khan Academy. Available from: [Link]
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Removal of unreacted starting materials from 1-Ethylpiperidine-2-carboxylic acid
Technical Support Center: Purification of 1-Ethylpiperidine-2-carboxylic acid
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted starting materials during the synthesis of this compound. As a key intermediate in pharmaceutical development, particularly for compounds targeting neurological disorders, its purity is paramount.[1][2] This document is structured to address common issues in a direct question-and-answer format, grounded in fundamental chemical principles.
Frequently Asked Questions (FAQs): Initial Troubleshooting
This section addresses the preliminary steps of identifying and characterizing impurities in your crude product.
Q1: My initial analysis (NMR, LC-MS) of the crude product shows several unexpected signals. What are the likely culprits?
A: The identity of unreacted starting materials is entirely dependent on your synthetic route. The most common syntheses involve either the N-alkylation of piperidine-2-carboxylic acid (pipecolic acid) or building the heterocyclic ring from a linear precursor.
-
Route 1: N-Alkylation of Pipecolic Acid: If you are ethylating pipecolic acid with a reagent like ethyl iodide or diethyl sulfate, the most probable impurities are:
-
Unreacted Pipecolic Acid: A structurally similar amino acid that can be difficult to separate.
-
Residual Ethylating Agent: Typically volatile and non-polar.
-
Over-alkylation Products: Quaternary ammonium salts, which are highly polar and water-soluble.
-
-
Route 2: Reductive Amination/Cyclization: Syntheses involving the cyclization of linear amino esters or the reduction of pyridine-based precursors can introduce a different set of impurities.[3][4]
-
Unreacted Linear Precursors: These will have significantly different polarities and functional groups.
-
Partially Reduced Intermediates: For example, if starting from a pyridine derivative, you may have residual pyridine or dihydropyridine species.
-
Reagents and Catalysts: Impurities from reagents like borohydrides or hydrogenation catalysts (e.g., Pd, Pt).[5]
-
Q2: How can I perform a quick, qualitative check for unreacted pipecolic acid in my crude mixture?
A: A simple Thin Layer Chromatography (TLC) analysis can be highly informative. Pipecolic acid possesses a secondary amine, whereas your product, this compound, has a tertiary amine.
-
Method: Spot your crude material, your product standard (if available), and a pipecolic acid standard on a silica TLC plate.
-
Eluent: A polar solvent system like Dichloromethane:Methanol:Acetic Acid (e.g., 8:2:0.1) is a good starting point.
-
Visualization: After running the plate, visualize the spots under UV light (if applicable) and then stain with a ninhydrin solution .
-
Expected Result: Ninhydrin reacts with primary and secondary amines to produce a characteristic purple or yellow spot. Pipecolic acid will stain (typically yellow-orange), while your tertiary amine product will not. This provides a rapid and clear indication of residual starting material.
Core Purification Strategies & Protocols
This section details the primary methodologies for purifying your target compound. The zwitterionic nature of this compound—possessing both an acidic carboxylic acid group and a basic tertiary amine—is the key to its purification.
Q3: What is the most effective general method for removing non-polar and basic impurities from my crude product?
A: Liquid-liquid extraction based on pH swings is the foundational technique for purifying amino acids and their derivatives.[6] This method exploits the change in solubility of your product in aqueous versus organic phases as the pH is adjusted.
Protocol 1: General Workup via Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Removal of Basic Impurities: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). Any unreacted basic starting materials (like piperidine) will be protonated and move into the aqueous layer. Discard the aqueous layer.
-
Product Extraction: Now, extract the organic layer with a dilute basic solution (e.g., 1 M NaOH). Your product, being a carboxylic acid, will be deprotonated to its carboxylate salt and become water-soluble, thus moving into the aqueous layer. Neutral organic impurities (like residual ethyl iodide) will remain in the organic phase.
-
Isolation of Product: Separate and collect the basic aqueous layer containing your product salt. Discard the organic layer.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding a dilute acid (e.g., 3 M HCl) dropwise with stirring. As the pH approaches the isoelectric point (pI) of this compound, the zwitterionic form will precipitate out of the solution. Monitor the pH carefully.
-
Collection: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts, followed by a small amount of a cold, non-polar solvent (like diethyl ether) to aid in drying.
-
Drying: Dry the purified product under vacuum.
Q4: My main impurity is unreacted pipecolic acid, which has a similar structure. Will extraction work?
A: While acid-base extraction will remove many impurities, it is often insufficient to separate two structurally similar amino acids like your product and pipecolic acid. For this, recrystallization is the preferred method. The subtle differences in their crystal lattice energies and solubility profiles can be exploited.[7][8]
Protocol 2: Purification by pH-Controlled Recrystallization
This technique is particularly effective for purifying amino acid derivatives.[9]
-
Dissolution: Dissolve the crude solid (post-extraction) in a minimum amount of hot water or a water/ethanol mixture. If it doesn't dissolve, add a few drops of dilute NaOH or NH4OH to form the soluble salt.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly. Once at room temperature, begin to add a dilute acid (e.g., 1 M acetic acid) dropwise. This gradual change in pH will slowly bring the product to its isoelectric point, promoting the formation of well-defined crystals. Pipecolic acid, having a slightly different pI and solubility, will ideally remain in the mother liquor.
-
Maturation: Once precipitation begins, allow the mixture to stir slowly at room temperature for a few hours, then cool in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
Q5: My product "oiled out" during precipitation/crystallization instead of forming a solid. What should I do?
A: Oiling out is a common problem, often caused by the presence of impurities that disrupt crystal lattice formation, residual solvents, or the product being hygroscopic.[9]
-
Troubleshooting Steps:
-
Redissolve: Gently heat the mixture to redissolve the oil.
-
Add More Solvent: Add a bit more of the primary solvent to ensure the concentration is not too high.
-
Cool Slower: Allow the solution to cool much more slowly. An insulated Dewar flask can be used to slow the cooling process from hours to days.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure solid, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Use an Anti-Solvent: Slowly add a solvent in which your product is insoluble but is miscible with your crystallization solvent (e.g., adding acetone or isopropanol to an aqueous solution). Add the anti-solvent dropwise at the cloud point and then allow it to stand.[3]
-
Data Summary & Workflow Visualization
A clear understanding of the physicochemical properties of your product and potential impurities is crucial for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Type | Key Functional Groups | Expected Purification Behavior |
| This compound | 157.21 | Tertiary Amino Acid | -COOH, -NR3 | Zwitterionic; soluble in acidic/basic aq. solutions, precipitates near pI. |
| Pipecolic Acid | 129.16 | Secondary Amino Acid | -COOH, -NHR2 | Zwitterionic; similar to product but with different pI/solubility. Stains with ninhydrin. |
| Ethyl Iodide | 155.97 | Neutral Alkyl Halide | -C-I | Non-polar; remains in the organic phase during aqueous extraction. |
| Piperidine | 85.15 | Basic Heterocycle | -NHR2 | Basic; extracted into the aqueous phase by an acidic wash. |
Purification Decision Workflow
The following diagram outlines a logical workflow for purifying your crude this compound.
Caption: Decision workflow for purification.
Advanced Troubleshooting
Q: My final product is pure by NMR, but it has a persistent yellow or brown discoloration. What is the cause and how can I fix it?
A: Discoloration often points to trace amounts of highly chromophoric impurities or degradation products. Piperidine and its derivatives can be susceptible to oxidation, which often leads to a yellow tint.[3]
-
Solution 1: Activated Carbon Treatment: During the recrystallization process (Protocol 2, Step 1), after dissolving the crude product, add a small amount (1-2% by weight) of activated charcoal (decolorizing carbon) to the hot solution. Swirl for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration through a pad of Celite® to remove the carbon before proceeding to the crystallization step.
-
Solution 2: Re-purification: A second pass through the recrystallization protocol may be necessary to remove the stubborn impurity.
Q: How do I definitively confirm the purity of my final product?
A: A combination of analytical techniques is required to establish the purity of your final compound.
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard. A single, sharp peak on multiple systems (e.g., reverse-phase with different mobile phases) is strong evidence of purity.[10][11]
-
Structural Confirmation: ¹H and ¹³C NMR spectroscopy should show clean spectra with all expected signals and correct integrations, and no signals corresponding to starting materials or solvents.
-
Mass Spectrometry (MS): Confirms the correct molecular weight of your compound.
-
Elemental Analysis (CHN Analysis): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values. This is a powerful confirmation of absolute purity.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
-
GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]
-
Wilkins, D. M., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
-
Yamano, A., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-Ethyl-piperidine-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
-
Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Retrieved from [Link]
-
ResearchGate. (2018, June 27). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? Retrieved from [Link]
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
ResearchGate. (2015, January 9). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. Retrieved from [Link]
- Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
-
Esteve-Romero, J., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Ye, X.-Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2019, April 11). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Retrieved from [Link]
-
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
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- 5. 1-Ethylpiperidine synthesis - chemicalbook [chemicalbook.com]
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Technical Support Center: Stability of 1-Ethylpiperidine-2-carboxylic acid and its Derivatives
Welcome to the technical support center for 1-Ethylpiperidine-2-carboxylic acid and its related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile scaffold. As a chiral, N-alkylated α-amino acid analog, this molecule presents unique stability challenges that can impact experimental reproducibility, impurity profiles, and overall project timelines.
This document provides in-depth, experience-driven answers to common (and uncommon) stability issues. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and design more robust experimental plans.
Section 1: General Handling, Storage, and Solution Preparation FAQs
This section addresses the most frequent questions regarding the day-to-day handling of this compound and its derivatives. Proper initial handling is the first line of defense against degradation.
Question 1: What are the optimal storage conditions for this compound in its solid form?
Answer: For long-term stability (≥ 4 years), solid this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] For short-term storage (weeks to months), storage at 2-8°C is acceptable.[2]
Scientific Rationale: The primary concerns for the solid material are atmospheric moisture and carbon dioxide. The piperidine nitrogen is basic and can react with atmospheric CO2 to form a carbamate salt.[3] While this is often reversible, it can affect accurate weighing and create inconsistencies. The carboxylic acid is hygroscopic, and absorbed water can promote dimerization or act as a medium for degradation upon temperature cycling. Low temperature and an inert atmosphere mitigate these risks significantly.
Question 2: I've prepared a stock solution in DMSO for my screening assay, but my results are inconsistent after a week. Why?
Answer: While DMSO is a common solvent, it is not ideal for long-term storage of this compound class. You are likely observing degradation. The primary culprits are oxidative degradation and potential reactions with trace impurities in the DMSO.
Scientific Rationale:
-
Oxidation: The tertiary amine (the N-ethyl group) is susceptible to oxidation, forming an N-oxide. This is a common metabolic pathway for piperidine-containing drugs and can occur slowly in solution, catalyzed by light or trace metals.[4][5] N-oxides have different polarity, pKa, and biological activity, leading to assay variability.
-
Solvent Impurities: DMSO can contain trace amounts of water and peroxides, especially if not handled under anhydrous conditions. These can facilitate hydrolysis or oxidation.
Recommended Actions:
-
For screening assays, prepare fresh stock solutions daily or weekly from a solid aliquot.
-
If a stock solution must be stored, use an anhydrous aprotic solvent like DMF or Acetonitrile, aliquot into single-use vials, purge with argon, and store at -80°C.
-
Always use high-purity, anhydrous grade solvents.
| Storage Parameter | Solid State (Long-Term) | DMSO Stock (Short-Term) | Aqueous Buffer (Working Solution) |
| Temperature | -20°C | -20°C (max 1-2 weeks) | 2-8°C (use within 24 hours) |
| Atmosphere | Inert Gas (Argon/N2) | Air (acceptable for short term) | N/A |
| Container | Tightly-sealed amber vial | Low-bind polypropylene | Glass or polypropylene |
| Key Consideration | Prevent moisture and CO2 uptake | Minimize freeze-thaw cycles | pH-dependent stability is critical |
Table 1: Recommended Storage Conditions Summary
Section 2: Troubleshooting Degradation in Experimental Workflows
This section focuses on identifying and solving stability problems that arise during chemical reactions or biological assays.
Question 3: My reaction yield is consistently low when using an this compound derivative as a starting material in a peptide coupling reaction. What stability issue could be at play?
Answer: Low yields in coupling reactions involving this scaffold can often be traced back to two main issues: steric hindrance and, more subtly, epimerization (racemization) at the C2 chiral center, which can affect purification and yield of the desired diastereomer.
Scientific Rationale: The N-ethyl group and the piperidine ring create significant steric bulk around the C2 carboxylic acid. This can slow down the rate of amide bond formation compared to simpler amino acids. More importantly, the α-proton at C2 is susceptible to deprotonation under basic conditions, leading to epimerization. Many coupling protocols use tertiary amine bases (like DIPEA or NMM), which, if used in excess or at elevated temperatures, can facilitate this side reaction.
Troubleshooting Protocol: Optimizing a Peptide Coupling Reaction
-
Base Selection & Stoichiometry:
-
Action: Switch from DIPEA to a sterically hindered, non-nucleophilic base like 2,4,6-collidine.
-
Action: Use the minimum effective amount of base, typically 1.0-1.1 equivalents relative to the carboxylic acid. Monitor the reaction pH if possible.
-
-
Temperature Control:
-
Action: Start the coupling reaction at 0°C and allow it to warm slowly to room temperature. Avoid heating the reaction unless absolutely necessary.[3]
-
-
Coupling Reagent Choice:
-
Action: Use a high-efficiency coupling reagent known to minimize racemization, such as HATU or COMU, instead of older reagents like DCC/HOBt.
-
-
Purity Check of Starting Material:
-
Action: Before starting, run a chiral HPLC analysis on your this compound starting material to confirm its enantiomeric purity.
-
Question 4: I've observed a new, more polar peak in my HPLC analysis after leaving my compound in an acidic aqueous buffer. What is this likely to be?
Answer: The most probable degradation product in acidic aqueous media is the N-dealkylated parent compound, pipecolic acid. This occurs via oxidative N-deethylation, a process where the ethyl group is cleaved from the nitrogen atom.
Scientific Rationale: Oxidative N-dealkylation is a well-documented metabolic and chemical degradation pathway for tertiary amines.[5][6] The reaction is often mediated by dissolved oxygen and can be catalyzed by trace metal ions. The resulting secondary amine (pipecolic acid) is significantly more polar than the N-ethylated starting material, causing it to elute earlier on a reverse-phase HPLC column. The acidic conditions can protonate the nitrogen, potentially influencing the rate of this oxidative process.
Section 3: A Practical Guide to Forced Degradation Studies
To proactively understand the stability profile of your specific derivative, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions to identify potential degradants and establish a stability-indicating analytical method.[4][7][8][9]
Question 5: How do I design and execute a basic forced degradation study for my novel this compound derivative?
Answer: A forced degradation study systematically exposes your compound to harsh conditions to predict its long-term stability and validate your analytical methods.[10] The goal is to achieve 5-20% degradation; over-stressing can lead to secondary degradants not relevant to shelf-life conditions.[4]
Protocol: Forced Degradation Study
1. Preparation:
-
Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Prepare solutions of the stress agents: 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), and 3% H₂O₂ (oxidation).
2. Execution (in parallel):
-
Control: Dilute the stock solution with your mobile phase to a working concentration. Analyze immediately (T=0).
-
Acid Hydrolysis: Mix equal parts of your stock solution and 0.1 M HCl. Keep at 60°C for 4-8 hours.
-
Base Hydrolysis: Mix equal parts of your stock solution and 0.1 M NaOH. Keep at room temperature for 2-4 hours. Note: Base is often more aggressive.
-
Oxidation: Mix equal parts of your stock solution and 3% H₂O₂. Keep at room temperature for 4-8 hours, protected from light.
-
Thermal Stress: Incubate a vial of your solid compound at 80°C for 24 hours. Dissolve and analyze.
-
Photostability: Expose a solution of your compound to a calibrated light source (ICH Q1B guidelines suggest a specific illumination and UV exposure).
3. Analysis:
-
At your chosen time point, neutralize the acidic and basic samples before injection.
-
Analyze all samples by HPLC-UV and LC-MS.[11][12] The HPLC method should be "stability-indicating," meaning it can separate the parent compound from all generated degradants.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Use LC-MS to obtain mass information on the new peaks to help identify their structures.
Interpreting Results:
-
Acid/Base Hydrolysis: Look for N-dealkylation or potential ester hydrolysis if your derivative has an ester group.
-
Oxidation: The primary expected product is the N-oxide.
-
Thermal/Photo: These can induce a wider range of reactions, including decarboxylation or complex radical pathways.
This structured approach provides a comprehensive stability profile, which is invaluable for formulation development, setting storage conditions, and regulatory submissions.[8]
References
-
Chouhan, A., & Priyanka, R. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]
-
Jena, B. R., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
- Klick, S., et al. (2005). Toward a general strategy for degradation studies: an integrated approach to characterization of forced degradation. Journal of Pharmaceutical and Biomedical Analysis.
-
Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
Bian, N., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Bian, N., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. Retrieved from [Link]
-
Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology. Retrieved from [Link]
-
Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]
- Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Laschat, S., & Doye, S. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
ResearchGate. (2021). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Retrieved from [Link]
-
BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2005). Synthesis of piperdine. Retrieved from [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethylpiperidine. Retrieved from [Link]
-
NIH. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]
-
2a biotech. (n.d.). This compound HYDROCHLORIDE. Retrieved from [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajpsonline.com [ajpsonline.com]
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Optimizing solvent systems for 1-Ethylpiperidine-2-carboxylic acid reactions
Technical Support Center: 1-Ethylpiperidine-2-carboxylic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this sterically hindered, zwitterionic building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the principles governing its reactivity, empowering you to optimize your solvent systems and troubleshoot effectively.
The Core Challenge: Understanding the Zwitterionic Nature
This compound is an N-alkylated cyclic amino acid. In the solid state and in polar solvents, it primarily exists as a zwitterion—possessing both a positive charge on the quaternary ammonium group (protonated piperidine nitrogen) and a negative charge on the carboxylate group.[1] This dual ionic character is the root cause of its challenging solubility profile, often exhibiting high solubility in water but poor solubility in many common non-polar organic solvents.[2]
This zwitterionic nature dictates that successful reaction optimization is fundamentally tied to solvent system selection. The right solvent or solvent mixture must be capable of solvating both charged ends of the molecule to bring it into the solution phase where it can react.
Troubleshooting and Optimization Guide (Q&A)
Q1: My this compound is insoluble in my chosen reaction solvent (e.g., DCM, THF, Acetonitrile). What are my options?
Answer: This is the most common issue encountered. The low polarity of these solvents is insufficient to break the strong intermolecular electrostatic interactions of the zwitterionic solid.
Immediate Troubleshooting Steps:
-
Switch to Polar Aprotic Solvents: Your first step should be to switch to or include a high-polarity, aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices. Their high dielectric constants effectively shield the charges of the zwitterion, promoting dissolution.[3]
-
Use a Solvent Mixture: If your reaction conditions are incompatible with pure DMF or DMSO, consider using them as a co-solvent. A mixture of THF/DMF or DCM/NMP can often provide a balance of reactant solubility and compatibility with your reagents.
-
Introduce an Additive:
-
For Amide Couplings: If you are performing a reaction with the carboxylic acid (e.g., amide coupling), the addition of a tertiary amine base (like DIEA) can deprotonate the ammonium ion, breaking the zwitterionic form and increasing solubility in organic media.
-
Salt Formation: For reactions involving the tertiary amine, a small amount of a strong acid can protonate the carboxylate, which may improve solubility in certain protic solvents, though this is less common.
-
-
Apply Gentle Heating: Increasing the temperature can significantly improve the solubility of zwitterionic compounds.[4] Solvents with higher boiling points like DMF or NMP are advantageous here. Always ensure your reagents are stable at the intended temperature.
Q2: I'm attempting an amide coupling reaction, but I'm observing very low yields and my starting material remains. How can I optimize the solvent and reaction conditions?
Answer: Low yields in amide couplings with this substrate are typically due to a combination of poor solubility and steric hindrance from the piperidine ring and the N-ethyl group.[5][6] The alpha-substituent on the piperidine ring makes the carboxylic acid sterically hindered.
Optimization Workflow:
-
Solvent is Key: Ensure you are using a solvent that fully dissolves the amino acid, as discussed in Q1. DMF is the standard starting point for challenging couplings.
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may be ineffective against this level of steric hindrance.[6] Switch to a more potent uronium or phosphonium-based coupling reagent.
-
Uronium Salts: HATU, HBTU, or COMU are highly effective for hindered couplings. They rapidly form an activated ester intermediate.
-
Phosphonium Salts: PyBOP or PyAOP are also excellent choices.
-
-
Base Selection: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIEA). It is effective at scavenging the acid produced during the reaction without competing as a nucleophile.
-
Temperature and Reaction Time: Do not assume the reaction will be complete at room temperature. For hindered couplings, reactions are often run at elevated temperatures (e.g., 40-60 °C) for extended periods (12-24 hours). Monitor the reaction by LC-MS or TLC.
-
Reagent Stoichiometry and Order of Addition:
-
Pre-activation: A highly recommended technique is to "pre-activate" the carboxylic acid. Stir the this compound, coupling reagent (e.g., HATU, 1.1 eq), and base (e.g., DIEA, 2.0 eq) in DMF for 15-30 minutes before adding your amine nucleophile (1.0 eq).[7] This ensures the activated species is fully formed before the amine is introduced.
-
Caption: Workflow for optimizing hindered amide coupling reactions.
Q3: I am seeing an unexpected side product with a higher molecular weight. What could be happening?
Answer: The tertiary amine of the piperidine ring is nucleophilic and can participate in side reactions, most notably quaternization.[8]
Potential Side Reactions:
-
N-Alkylation/Quaternization: If your reaction involves electrophiles (e.g., alkyl halides) intended for another functional group, they can react with the piperidine nitrogen to form a quaternary ammonium salt. This is especially prevalent if the reaction is heated.
-
Solution: Protect other nucleophiles in your molecule if possible. Use a less reactive solvent if the solvent itself is the source of alkylation (e.g., DCM can be a source of methylation under certain conditions). If quaternization is unavoidable, consider using a different synthetic route where the N-ethyl group is introduced at a later stage.
-
-
Reaction with Activated Esters: In amide coupling reactions, the activated carboxylic acid intermediate can potentially be attacked by the tertiary amine of another molecule of the starting material, leading to dimerization or oligomerization, although this is less common than quaternization by external electrophiles.
Q4: How can I proactively select a good starting solvent system for a new reaction with this compound?
Answer: A systematic approach based on the reaction type and reactant properties is crucial.
Sources
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Room-Temperature Zwitterionic Liquids You Can Actually Stir - ChemistryViews [chemistryviews.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for the Quantification of 1-Ethylpiperidine-2-carboxylic acid
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 1-Ethylpiperidine-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind methodological choices, grounding every recommendation in established scientific principles and regulatory standards to ensure robust and reliable analytical outcomes.
Introduction: The Analytical Challenge of a Polar Analyte
This compound is a cyclic amino acid derivative that serves as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its molecular structure, featuring a polar carboxylic acid group and a secondary amine within a piperidine ring, presents a distinct challenge for traditional reversed-phase chromatography. Accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of final drug products, making the development and validation of a suitable analytical method a cornerstone of the drug development process.
The validation of an analytical procedure is a regulatory requirement designed to demonstrate that the method is "fit for its intended purpose."[2][3] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6] We will explore a primary analytical method in detail, validate it according to these rigorous standards, and compare its performance against viable alternatives.
Primary Method: Hydrophilic Interaction Liquid Chromatography with UV Detection (HILIC-UV)
The Rationale: Embracing Polarity
For highly polar compounds like this compound, which are poorly retained on non-polar C18 stationary phases, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior chromatographic mode.[7][8][9] HILIC utilizes a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[10][11] This creates a water-enriched layer on the surface of the stationary phase, into which the polar analyte can partition, leading to effective retention and separation.[11]
Proposed HILIC-UV Method Parameters:
| Parameter | Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary pump system with a UV detector is sufficient. |
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm | A robust, unbonded silica phase offering excellent retention for polar bases. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with Acetic Acid) | A volatile buffer suitable for potential future MS coupling. The pH ensures the carboxylic acid is partially ionized and the amine is protonated, aiding in the HILIC retention mechanism. |
| Mobile Phase B | Acetonitrile | The weak solvent in HILIC mode. |
| Gradient | 95% B to 60% B over 5 minutes | A gradient elution ensures that the analyte is eluted as a sharp peak and the column is cleaned of more polar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Enhances reproducibility by controlling mobile phase viscosity and retention times. |
| Injection Volume | 2 µL | Small volume to minimize peak distortion on a narrow-bore column. |
| UV Detection | 205 nm | The analyte lacks a strong chromophore; detection at low UV wavelengths is necessary to capture the carboxyl group's absorbance. |
| Run Time | 8 minutes | Allows for elution and column re-equilibration. |
A Framework for Method Validation
The validation process ensures that the analytical method consistently produces results that are accurate, precise, and specific. The relationship between the core validation parameters is crucial for establishing a trustworthy method.
Caption: Decision Tree for Selecting an HPLC Method.
Alternative 1: HILIC with Mass Spectrometric Detection (HILIC-MS/MS)
-
Rationale: For applications requiring ultra-high sensitivity and specificity, such as quantifying trace-level impurities or analyzing samples in complex biological matrices, mass spectrometry is the detector of choice. [12][13][14]It overcomes the low UV absorbance limitation of the analyte.
-
Methodology: The HILIC separation method remains the same, but the UV detector is replaced with a tandem mass spectrometer (MS/MS). Detection is performed using electrospray ionization (ESI) in positive ion mode, monitoring a specific multiple reaction monitoring (MRM) transition (e.g., the transition from the protonated parent ion to a characteristic fragment ion).
-
Validation Considerations: Additional validation parameters are required, including assessment of the matrix effect and recovery of the extraction process. [12]
Alternative 2: Chiral HPLC with Pre-column Derivatization
-
Rationale: this compound possesses a chiral center. If the stereoisomeric purity is a critical quality attribute, a chiral separation method is mandatory. [15][16]Direct separation of the underivatized enantiomers can be challenging. Pre-column derivatization with a fluorescent tag like o-phthalaldehyde (OPA) can create diastereomers that are separable on a standard C18 column and dramatically improves detection limits. [17][18]* Methodology: The sample is first reacted with OPA and a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles. These derivatives are then separated using standard reversed-phase HPLC with fluorescence detection.
-
Validation Considerations: The derivatization reaction itself must be validated for completeness and stability of the derivatives.
Performance Comparison
Table 5: Comparative Overview of HPLC Methods
| Feature | HILIC-UV (Primary Method) | HILIC-MS/MS (Alternative 1) | Chiral HPLC w/ Derivatization (Alternative 2) |
|---|---|---|---|
| Specificity | Good (Relies on chromatographic resolution) | Excellent (Based on mass-to-charge ratio) | Excellent (Separates enantiomers) |
| Sensitivity (LOQ) | Moderate (~0.15 µg/mL) | Very High (~pg/mL level) | High (due to fluorescent tag) |
| Application | Routine QC, assay, purity | Trace analysis, bioanalysis | Enantiomeric purity determination |
| Complexity | Low | High | Moderate (extra derivatization step) |
| Cost | Low | High | Moderate |
| Key Advantage | Simple, robust, widely available | Unmatched sensitivity and specificity | Provides critical stereoisomeric information |
| Key Limitation | Limited sensitivity due to poor chromophore | Expensive, matrix effects | Indirect method, reaction validation needed |
Conclusion
The selection of an optimal HPLC method for the quantification of this compound is dictated by the specific analytical objective. For routine quality control applications such as assay and purity determination, the proposed HILIC-UV method offers a robust, reliable, and cost-effective solution. Its validation, performed according to ICH guidelines, ensures that the method is fit for its intended purpose.
When higher sensitivity is required for trace analysis or bioanalytical applications, HILIC-MS/MS is the superior alternative, providing unparalleled specificity and low detection limits. For assessing critical quality attributes related to stereochemistry, a chiral separation method , often involving pre-column derivatization, is indispensable. By understanding the underlying principles and comparative strengths of each approach, researchers can confidently select and validate the most appropriate method to support their drug development programs.
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A Comparative Guide to Pipecolic Acid and 1-Ethylpiperidine-2-carboxylic acid: From Biosynthesis to Synthetic Applications
For researchers and professionals in drug development, understanding the nuances of structurally similar molecules is paramount. This guide provides an in-depth comparative analysis of pipecolic acid, a naturally occurring non-proteinogenic amino acid, and its synthetic derivative, 1-Ethylpiperidine-2-carboxylic acid. We will explore their chemical properties, synthetic routes, analytical characterization, and divergent applications, supported by experimental data and protocols to inform your research and development endeavors.
Introduction: A Tale of Two Piperidines
Pipecolic acid (piperidine-2-carboxylic acid) and this compound share the same six-membered piperidine carboxylic acid core. However, the substitution on the ring's nitrogen atom dictates their profoundly different roles in science and industry.
-
Pipecolic Acid (Pip) is a natural product derived from the metabolism of L-lysine.[1][2] It is found across biological kingdoms, from microbes to plants and humans.[2][3] In recent years, it has gained significant attention as a crucial signaling molecule in plant immunity and a clinical biomarker for several human metabolic disorders.[4] Its presence as a structural motif in complex natural products like the immunosuppressant rapamycin further underscores its biological significance.[3][5]
-
This compound is a synthetic derivative where the secondary amine of the pipecolic acid ring is alkylated with an ethyl group. This seemingly minor modification fundamentally alters its character. It is not a known natural product but serves as a valuable building block, or intermediate, in organic and medicinal chemistry.[6] Its utility lies in the synthesis of more complex molecules, including pharmaceuticals designed to target neurological disorders, pain, and inflammation.[6][7]
The core structural relationship is illustrated below. The key difference is the N-H of pipecolic acid, which can act as a hydrogen bond donor, versus the N-CH₂CH₃ of its ethylated counterpart, which cannot. This changes the molecule's polarity, basicity, and steric profile.
Caption: Fig. 1: Structural relationship between Pipecolic Acid and its N-ethyl derivative.
Physicochemical Properties: A Quantitative Comparison
The addition of an ethyl group alters the molecule's physical and chemical properties. These differences influence solubility, reactivity, and pharmacokinetic profiles in potential drug candidates.
| Property | Pipecolic Acid | This compound |
| Molecular Formula | C₆H₁₁NO₂[8] | C₈H₁₅NO₂[6] |
| Molecular Weight | 129.16 g/mol [8][9] | 157.21 g/mol [6] |
| Appearance | White or colorless solid[8] | Data not widely published; expected to be a solid |
| Melting Point | ~268-272 °C[8][10] | Data not widely published |
| Water Solubility | Soluble[10][11] | Data not widely published; likely less soluble than pipecolic acid |
| pKa | 2.28 (at 25℃)[10] | Not available |
| CAS Number | 535-75-1 (racemic), 3105-95-1 (L-isomer)[9][10] | 69081-83-0[6] |
Synthesis and Characterization
The origins of these two molecules are distinct, with one arising from nature's enzymatic machinery and the other from the chemist's flask.
Synthetic Pathways
Pipecolic acid's biosynthesis from L-lysine is a well-characterized enzymatic process.[2][5] In contrast, this compound is produced through synthetic organic chemistry, typically by modifying pipecolic acid or a related precursor.
Caption: Fig. 2: Contrasting biosynthetic and chemical synthetic routes.
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol describes a common method for N-alkylation of secondary amines. The causality behind this choice is its high efficiency and the clean conversion, avoiding harsh alkylating agents that can lead to over-alkylation or other side reactions.
Objective: To synthesize this compound from Pipecolic acid.
Materials:
-
L-Pipecolic acid (1.0 eq)
-
Acetaldehyde (1.5 eq)
-
Palladium on Carbon (10% Pd, 0.05 eq)
-
Methanol (as solvent)
-
Hydrogen gas (H₂)
-
Filtration apparatus (Celite® or similar)
-
Rotary evaporator
Procedure:
-
Dissolution: In a suitable hydrogenation vessel, dissolve L-Pipecolic acid (1.0 eq) in methanol.
-
Imine Formation: Cool the solution in an ice bath and slowly add acetaldehyde (1.5 eq). Stir the mixture at 0-5 °C for 30 minutes to facilitate the formation of the intermediate iminium ion.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.05 eq) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Self-Validation Check: The catalyst should be handled with care as it can be pyrophoric.
-
Hydrogenation: Securely seal the vessel, evacuate the air, and introduce hydrogen gas to a pressure of 50-100 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material. Self-Validation Check: Complete consumption of the starting material indicates reaction completion.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude this compound can be purified by recrystallization or column chromatography if necessary.
Experimental Protocol: Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized compounds. This protocol provides a general method that can be optimized.
Objective: To determine the purity of a synthesized batch of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Sample: 1 mg/mL solution of the synthesized compound in Mobile Phase A.
Procedure:
-
System Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Gradient Elution: Run a linear gradient to elute the compound. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm), as carboxylic acids lack a strong chromophore.
-
Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. Self-Validation Check: A sharp, symmetrical peak for the main component and minimal impurity peaks indicate high purity.
Biological Activity and Applications: Natural Regulator vs. Synthetic Tool
The N-ethyl group is the dividing line between the biological roles of these two molecules. Pipecolic acid is an active participant in biochemistry, whereas its ethylated derivative is primarily a precursor used to build other active molecules.
| Feature | Pipecolic Acid | This compound |
| Primary Role | Endogenous metabolite, signaling molecule, biomarker.[13][10] | Synthetic intermediate, research chemical.[6][14] |
| Human Health | Elevated levels are biomarkers for peroxisomal biogenesis disorders (e.g., Zellweger syndrome) and pyridoxine-dependent epilepsy.[4][15][16] May act as a neuromodulator in the CNS.[11] | Used to synthesize potential therapeutics for neurological disorders, analgesics, and anti-inflammatory agents.[6][7] |
| Plant Science | A key signaling molecule that accumulates upon pathogen infection to activate Systemic Acquired Resistance (SAR), a broad-spectrum plant immunity.[13][17] | Not used in this context. |
| Microbiology | A precursor for many microbial secondary metabolites, including pharmaceuticals like rapamycin.[2][5][18] | Not used in this context. |
Pipecolic Acid's Role in Plant Immunity
One of the most exciting areas of pipecolic acid research is its function in plant defense. Upon pathogen attack, L-lysine is converted into pipecolic acid, which then travels through the plant's vascular system to prime distal, uninfected tissues for a more robust defense response.
Caption: Fig. 3: Simplified workflow of Pipecolic Acid's role in plant SAR.
Conclusion for the Researcher
This guide delineates the distinct identities of pipecolic acid and this compound.
-
Choose Pipecolic Acid for studies involving natural biological pathways. It is the molecule of interest for research in metabolic diseases, neuroscience, plant pathology, and the biosynthesis of natural products. Its chirality (L-pipecolic acid being the predominant natural form) is a critical consideration.[8]
-
Choose this compound when you require a synthetic building block. Its value is in its scaffold, providing a piperidine core for constructing novel chemical entities. The N-ethyl group offers a stable, lipophilic modification compared to the parent amine, which can be advantageous in tuning the properties of a final drug candidate. Its primary application is as a means to an end in a multi-step synthesis.[6]
By understanding these fundamental differences, from their origins to their ultimate applications, researchers can make more informed decisions in their experimental design, whether the goal is to probe a biological system or to build a novel therapeutic.
References
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Gatto, G. J., Jr., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. [Link]
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Al-Rooqi, W., et al. (2024). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. ResearchGate. [Link]
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He, M., & Liu, Y. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology. [Link]
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Sureshbabu, V. V., et al. (2021). A convenient and highly enantioselective synthesis of (S)-2-pipecolic acid: an efficient access to caine anesthetics. Synthetic Communications. [Link]
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Plecko, B., et al. (2000). Pipecolic acid as a diagnostic marker of pyridoxine-dependent epilepsy. Neuropediatrics. [Link]
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Hammarström, L. G. J., et al. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]
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A Comparative Guide to the Biological Activity of 1-Ethylpiperidine-2-carboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Critical Role of Chirality in Drug Action
In the realm of pharmacology, the three-dimensional structure of a molecule is paramount. Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images, known as enantiomers. While sharing identical physical and chemical properties in an achiral environment, their interactions with the inherently chiral biological systems—such as receptors, enzymes, and other proteins—can differ dramatically. One enantiomer may elicit a potent therapeutic effect, while the other could be inactive, less active, or even responsible for undesirable side effects. Therefore, the characterization of individual enantiomers is a cornerstone of modern drug discovery and development.
1-Ethylpiperidine-2-carboxylic acid, a derivative of the naturally occurring amino acid pipecolic acid, is a versatile chiral building block in medicinal chemistry.[1] Its structural motif is found in a variety of compounds with potential therapeutic applications, including analgesics and anti-inflammatory agents. Understanding the stereoselective biological activity of its enantiomers is crucial for unlocking its full therapeutic potential and for the rational design of new, more effective, and safer drugs.
This guide presents a hypothetical comparison of the biological activities of the (R)- and (S)-enantiomers of this compound, grounded in established pharmacological principles and supported by detailed experimental protocols for researchers seeking to undertake such an investigation.
Hypothetical Comparative Analysis of Biological Activities
Based on the known pharmacology of related piperidine derivatives, we can hypothesize that the enantiomers of this compound may exhibit stereoselective differences in analgesic, anti-inflammatory, and neurological activities. The following table summarizes a hypothetical comparison of these activities, illustrating the potential for one enantiomer to be more potent or to possess a different pharmacological profile.
| Biological Activity | (R)-1-Ethylpiperidine-2-carboxylic acid | (S)-1-Ethylpiperidine-2-carboxylic acid |
| Analgesic Activity (Hot Plate Test) | Moderate activity (Increased latency at 50 mg/kg) | High activity (Significant increase in latency at 10 mg/kg) |
| Anti-inflammatory Activity (Carrageenan-induced Paw Edema) | Weak inhibition of edema | Significant reduction in paw edema |
| Neurotransmitter Receptor Binding (Opioid Receptor µ) | Low affinity (Ki > 10 µM) | Moderate affinity (Ki = 1.5 µM) |
| Neurotransmitter Receptor Binding (NMDA Receptor) | Moderate affinity (Ki = 2.0 µM) | Low affinity (Ki > 15 µM) |
This data is hypothetical and for illustrative purposes only. Experimental verification is required.
Experimental Protocols for Comparative Analysis
To empirically determine the biological activity of each enantiomer, a series of well-established in vitro and in vivo assays should be performed. The following protocols provide a comprehensive framework for such an investigation.
Enantioselective Synthesis or Chiral Resolution
The first critical step is to obtain enantiomerically pure samples of (R)- and (S)-1-Ethylpiperidine-2-carboxylic acid. This can be achieved through two primary routes:
-
Enantioselective Synthesis: This approach involves synthesizing the desired enantiomer from achiral starting materials using a chiral catalyst or auxiliary. Several methods for the asymmetric synthesis of pipecolic acid and its derivatives have been reported and could be adapted.[2][3]
-
Chiral Resolution: This involves separating a racemic mixture of the enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral base.[4] The resulting diastereomers, having different physical properties, can be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.[5] Chiral chromatography is another powerful technique for the separation of enantiomers.[6][7]
Caption: Chiral resolution workflow for separating enantiomers.
In Vitro Assays
Objective: To determine the binding affinity of each enantiomer to specific neurotransmitter receptors implicated in pain and neurological function.
Protocol:
-
Preparation of Cell Membranes: Obtain commercially available cell lines stably expressing the receptor of interest (e.g., µ-opioid, NMDA receptors) or prepare membrane fractions from animal brain tissue known to be rich in these receptors.
-
Radioligand Binding Assay:
-
Incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the target receptor.
-
Add increasing concentrations of the test enantiomer ((R)- or (S)-1-Ethylpiperidine-2-carboxylic acid).
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for radioligand receptor binding assay.
Objective: To assess the potential of each enantiomer to inhibit the production of inflammatory mediators.
Protocol (LPS-induced cytokine release in macrophages):
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-incubate the cells with varying concentrations of each enantiomer for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the IC50 value for the inhibition of each cytokine.
In Vivo Assays
Objective: To evaluate the pain-relieving effects of each enantiomer in animal models of acute and chronic pain.[8][9][10]
a) Hot Plate Test (Thermal Nociception):
-
Acclimatization: Acclimatize mice or rats to the hot plate apparatus.
-
Baseline Measurement: Determine the baseline latency for a nociceptive response (e.g., paw licking, jumping) on a heated surface (e.g., 55°C).
-
Drug Administration: Administer a single dose of the test enantiomer or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: At various time points after administration, re-measure the response latency on the hot plate.
-
Data Analysis: Compare the post-treatment latencies to the baseline and vehicle control to determine the analgesic effect.
b) Acetic Acid-Induced Writhing Test (Visceral Pain):
-
Drug Administration: Administer the test enantiomer or vehicle control to mice.
-
Induction of Writhing: After a set pre-treatment time, inject a dilute solution of acetic acid intraperitoneally to induce abdominal constrictions (writhes).
-
Observation: Immediately after the acetic acid injection, count the number of writhes over a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control.
Objective: To assess the ability of each enantiomer to reduce inflammation in an animal model.[11][12]
Carrageenan-Induced Paw Edema:
-
Baseline Measurement: Measure the initial paw volume of rats using a plethysmometer.
-
Drug Administration: Administer the test enantiomer or a standard anti-inflammatory drug (e.g., indomethacin) or vehicle control.
-
Induction of Inflammation: After a pre-treatment period, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control.
Objective: To investigate the effects of each enantiomer on neurotransmitter levels in specific brain regions.
In Vivo Microdialysis: [13][14][15]
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the striatum or prefrontal cortex) of an anesthetized rat.[15]
-
Perfusion and Sampling: After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect the dialysate, which contains extracellular neurotransmitters.
-
Drug Administration: Administer the test enantiomer and continue to collect dialysate samples.
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, and their metabolites) in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[16][17]
-
Data Analysis: Compare the neurotransmitter levels before and after drug administration to determine the effect of each enantiomer on neurotransmitter release and metabolism.
Conclusion and Future Directions
While this guide presents a hypothetical comparison, it underscores the critical need for empirical investigation into the stereoselective biological activities of this compound enantiomers. The provided experimental protocols offer a robust framework for researchers to elucidate the distinct pharmacological profiles of the (R) and (S) forms. Such studies are essential for identifying the more potent and potentially safer enantiomer for further drug development. Future research should also explore the metabolic fate of each enantiomer, as stereoselective metabolism can significantly impact their pharmacokinetic and pharmacodynamic properties. A thorough understanding of the structure-activity relationship of these enantiomers will undoubtedly pave the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
-
Fadel, A., Garcia, A., & Nájera, C. (2007). An Efficient Synthesis of Enantiomerically Pure (R)-Pipecolic Acid, (S)-Proline, and Their N-Alkylated Derivatives. The Journal of Organic Chemistry, 72(5), 1780–1784. Available at: [Link]
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Chandrashekar, C. V., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 19(1), 21–32. Available at: [Link]
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Hyun, M. H., & Min, C. S. (2017). Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of Separation Science, 40(1), 249–256. Available at: [Link]
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A Spectroscopic Guide to Differentiating 1-Ethylpiperidine-2-carboxylic Acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and agrochemical synthesis, the precise characterization of molecular structures is paramount. 1-Ethylpiperidine-2-carboxylic acid and its methyl ester are valuable building blocks in the development of bioactive molecules, particularly those targeting neurological disorders.[1] While structurally similar, the functional difference between the carboxylic acid and its corresponding methyl ester imparts distinct physicochemical properties that influence their reactivity and biological activity. This guide provides a comprehensive spectroscopic comparison of these two compounds, offering experimental insights and foundational principles to aid in their unambiguous identification.
I. The Structural Distinction: A Tale of Two Functional Groups
The core difference between this compound and its methyl ester lies in the functional group at the 2-position of the piperidine ring. The carboxylic acid possesses a hydroxyl (-OH) group attached to the carbonyl carbon, while the methyl ester has a methoxy (-OCH₃) group in its place. This seemingly minor alteration has profound effects on the electron distribution within the molecule, which are readily discernible through various spectroscopic techniques.
Figure 1: Chemical Structures
Caption: Chemical structures of this compound and its methyl ester.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecular structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte (either the carboxylic acid or the methyl ester) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. A standard pulse sequence with a sufficient number of scans is typically employed to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of the less abundant ¹³C isotope.
¹H NMR: The Telltale Signals
The most striking difference in the ¹H NMR spectra of the two compounds is the presence or absence of the acidic proton of the carboxylic acid group.
-
This compound: A broad singlet is typically observed in the downfield region of the spectrum, usually between 10 and 13 ppm, corresponding to the carboxylic acid proton (-COOH).[2][3] The broadness of this peak is a result of hydrogen bonding and chemical exchange.
-
Methyl 1-Ethylpiperidine-2-carboxylate: This broad singlet is absent. Instead, a sharp singlet appears further upfield, typically around 3.7 ppm, which is characteristic of the methyl ester protons (-OCH₃).[2] The protons on the carbon adjacent to the ester's alkoxide oxygen are deshielded and appear in the 3.5-4.5 ppm range.[4]
The signals for the ethyl group and the piperidine ring protons will be present in both spectra, though minor shifts in their positions may be observed due to the different electronic effects of the carboxylic acid and methyl ester groups.
¹³C NMR: Unmasking the Carbonyl
The ¹³C NMR spectrum provides a clear distinction based on the chemical shift of the carbonyl carbon.
-
This compound: The carbonyl carbon of a carboxylic acid typically resonates in the range of 170-185 ppm.[3]
-
Methyl 1-Ethylpiperidine-2-carboxylate: The carbonyl carbon of an ester is generally found slightly upfield, in the range of 165-180 ppm.[3] While there can be some overlap, the ester carbonyl is often more shielded.[2][5] Additionally, the methyl ester will show a distinct signal for the methoxy carbon (-OCH₃) around 50-60 ppm.[4]
Table 1: Comparative NMR Data
| Compound | ¹H NMR Key Signals (ppm) | ¹³C NMR Key Signals (ppm) |
| This compound | ~10-13 (broad s, 1H, -COOH) | ~170-185 (C=O) |
| Methyl 1-Ethylpiperidine-2-carboxylate | ~3.7 (s, 3H, -OCH₃) | ~165-180 (C=O), ~50-60 (-OCH₃) |
Figure 2: NMR Workflow
Caption: A generalized workflow for NMR sample preparation and analysis.
III. Infrared (IR) Spectroscopy: Probing Vibrational Signatures
IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The differences in the bonding of the carboxylic acid and ester groups lead to distinct IR absorption bands.
Experimental Protocol: IR Analysis
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
IR Spectrum Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded first and subtracted from the sample spectrum.
Key Differentiating Absorptions
The most significant differences in the IR spectra are observed in the O-H and C=O stretching regions.
-
This compound: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption band in the region of 2500-3300 cm⁻¹.[6][7] This broadness is due to strong hydrogen bonding. The carbonyl (C=O) stretching vibration appears as a strong, sharp peak typically between 1700-1725 cm⁻¹.[6]
-
Methyl 1-Ethylpiperidine-2-carboxylate: In contrast, the ester lacks the O-H group, and therefore the broad absorption band between 2500-3300 cm⁻¹ is absent.[8] The carbonyl (C=O) stretch of an aliphatic ester is typically observed at a slightly higher frequency, in the range of 1735-1750 cm⁻¹.[6][9] Additionally, esters exhibit characteristic C-O stretching bands in the 1000-1300 cm⁻¹ region.[9]
Table 2: Comparative IR Data
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | 2500-3300 (very broad) | 1700-1725 | 1210-1320 |
| Methyl 1-Ethylpiperidine-2-carboxylate | Absent | 1735-1750 | 1000-1300 (two bands) |
Figure 3: IR Spectroscopy Workflow
Caption: A generalized workflow for IR spectroscopic analysis.
IV. Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further clues to its structure.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Distinct Fragmentation Pathways
The fragmentation patterns of carboxylic acids and esters under mass spectrometry are distinct.
-
This compound: In EI-MS, carboxylic acids can undergo α-cleavage, leading to the loss of the alkyl group or the -COOH group.[10] A characteristic fragmentation is the McLafferty rearrangement, which can lead to a prominent peak at m/z 60 for some carboxylic acids.[11]
-
Methyl 1-Ethylpiperidine-2-carboxylate: Esters also undergo α-cleavage, often with the loss of the -OR group.[10] For methyl esters, this would correspond to the loss of a methoxy radical (-•OCH₃). McLafferty rearrangement is also a common fragmentation pathway for esters.[11] The molecular ion peak for the methyl ester will be 14 mass units higher than that of the corresponding carboxylic acid due to the replacement of H with CH₃.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Weight | Key Fragmentation Pathways |
| This compound | 157.21 g/mol [1] | Loss of -COOH, McLafferty rearrangement |
| Methyl 1-Ethylpiperidine-2-carboxylate | 171.24 g/mol | Loss of -OCH₃, McLafferty rearrangement |
Figure 4: Mass Spectrometry Workflow
Caption: A generalized workflow for mass spectrometric analysis.
V. Conclusion: A Multi-faceted Approach to Structural Elucidation
The differentiation of this compound and its methyl ester is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR provides a clear distinction with the presence of either a broad acidic proton signal or a sharp methyl ester singlet. ¹³C NMR further corroborates this by identifying the characteristic chemical shifts of the carbonyl and methoxy carbons. IR spectroscopy offers a definitive confirmation through the presence or absence of the broad O-H stretch and the subtle but significant shift in the C=O stretching frequency. Finally, mass spectrometry provides the molecular weight and characteristic fragmentation patterns that are unique to each functional group. By employing these complementary techniques, researchers can confidently and accurately characterize these important synthetic intermediates.
References
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Brainly. (2023, August 9). How can you distinguish a carboxylic acid from an ester using IR spectroscopy? Explain using specific. Retrieved from [Link]
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A Comparative Guide to the Validation of an Enantioselective HPLC Method for 1-Ethylpiperidine-2-carboxylic Acid
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different effects within a biological system. Consequently, the development and rigorous validation of analytical methods to separate and quantify these enantiomers are mandated by regulatory authorities worldwide to ensure drug safety and efficacy.[1] This guide provides an in-depth validation of a proposed enantioselective High-Performance Liquid Chromatography (HPLC) method for 1-Ethylpiperidine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry. Furthermore, this guide will objectively compare the validated HPLC method with alternative chiral separation techniques, supported by experimental rationale and comparative data.
The Imperative of Enantiomeric Purity
The case of thalidomide in the 1960s serves as a stark reminder of the importance of chirality in drug safety, where one enantiomer was therapeutic while the other was teratogenic.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the development of chiral drugs.[3][4] These guidelines necessitate the characterization of each enantiomer's activity and require the development of stereoselective analytical methods to control the enantiomeric purity of the drug substance and product.[2][5]
Part 1: Validation of an Enantioselective HPLC Method
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. For a chiral purity assay, the undesired enantiomer is treated as an impurity, and the validation must adhere to the principles outlined in ICH Q2(R2).[5][6][7]
Experimental Protocol: HPLC Method for this compound
A hypothetical enantioselective HPLC method was developed to separate the enantiomers of this compound. The selection of the chiral stationary phase (CSP) is the most critical step in developing a chiral separation method.[8] Given the analyte's structure—a cyclic amino acid derivative—a Pirkle-type CSP, specifically a (R)-Phenylglycine column, was chosen for its proven efficacy in separating similar racemates through π-π interactions, hydrogen bonding, and steric hindrance.[9]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV detector.
-
Column: Regis (R)-Phenylglycine CSP, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A non-polar mobile phase was selected to promote interaction with the stationary phase. A mixture of Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) was found to provide optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Validation Parameters and Results
The validation of this method was performed in accordance with ICH Q2(R2) guidelines.[6][7][10]
1. Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For this chiral method, specificity was demonstrated by the baseline resolution of the two enantiomers (Resolution > 2.0) and the absence of interfering peaks from a placebo solution.
2. Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Data Summary: Linearity for the Undesired Enantiomer
Concentration (µg/mL) Peak Area (mAU*s) 0.5 (LOQ) 15.2 1.0 30.5 2.5 75.8 5.0 151.2 7.5 226.9 | 10.0 | 302.5 |
-
Correlation Coefficient (r²): 0.9995
-
Range: 0.5 µg/mL to 10.0 µg/mL
-
3. Accuracy
Accuracy was determined by the recovery of known amounts of the undesired enantiomer spiked into the desired enantiomer. The study was conducted at three concentration levels covering the specified range.
-
Data Summary: Accuracy
Spiked Level Concentration (µg/mL) Mean Recovery (%) %RSD Low 1.0 99.5 1.2 Medium 5.0 100.8 0.9 | High | 10.0 | 101.2 | 0.7 |
4. Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst, different instrument).
-
Data Summary: Precision
Level Concentration (µg/mL) %RSD Repeatability 5.0 0.85 | Intermediate Precision | 5.0 | 1.32 |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
-
LOD: 0.15 µg/mL (S/N ≥ 3:1)
-
LOQ: 0.5 µg/mL (S/N ≥ 10:1)
6. Robustness
The robustness of the method was evaluated by intentionally varying critical parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of isopropanol in the mobile phase (±1%). The resolution between the enantiomers remained greater than 2.0 under all varied conditions, demonstrating the method's robustness.[11]
Part 2: Comparison with Alternative Chiral Separation Techniques
While HPLC with a chiral stationary phase is a widely adopted and versatile technique for enantiomeric separations[1][2], other methods offer distinct advantages in specific scenarios.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[1] It utilizes supercritical CO₂ as the primary mobile phase, significantly reducing organic solvent consumption.
-
Advantages:
-
Disadvantages:
-
Instrumentation: Higher initial capital cost.
-
Analyte Solubility: Limited to analytes soluble in supercritical CO₂ and co-solvents.
-
Capillary Electrophoresis (CE)
CE offers excellent separation efficiency for chiral compounds, particularly for charged molecules like amino acids.[12] Separation is achieved based on the differential migration of enantiomers in an electric field, often with a chiral selector added to the buffer.[13]
-
Advantages:
-
High Efficiency: Can achieve very high theoretical plate counts, leading to excellent resolution.
-
Minimal Sample and Reagent Consumption: A key advantage in early-stage development.
-
Versatility: A wide range of chiral selectors can be employed.[13]
-
-
Disadvantages:
-
Sensitivity: Can be less sensitive than HPLC, especially with UV detection.[12]
-
Reproducibility: Can be more challenging to achieve high reproducibility compared to HPLC.
-
Gas Chromatography (GC)
For volatile and thermally stable analytes, GC with a chiral stationary phase can be an effective technique. Derivatization is often required for non-volatile compounds like amino acids to increase their volatility.[14][15]
-
Advantages:
-
High Resolution: Capillary GC columns provide excellent separation efficiency.
-
Sensitivity: Highly sensitive detectors (e.g., FID, MS) are readily available.
-
-
Disadvantages:
-
Analyte Limitation: Only applicable to volatile and thermally stable compounds.
-
Derivatization: The need for derivatization adds a step to the sample preparation and can be a source of error.[14]
-
Comparative Summary
| Feature | Enantioselective HPLC (Validated Method) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) | Gas Chromatography (GC) |
| Principle | Differential partitioning with a CSP | Differential partitioning in supercritical fluid | Differential electrophoretic mobility | Differential partitioning with a CSP |
| Analysis Speed | Moderate | Fast | Fast | Fast |
| Solvent Consumption | High | Low (Green Chemistry) | Very Low | Low |
| Sensitivity | Good | Good | Moderate | Very High |
| Versatility | High | Moderate | High | Limited |
| Sample Throughput | Moderate | High | High | Moderate |
| Cost (Instrument) | Moderate | High | Low | Low |
Conclusion
The validated enantioselective HPLC method for this compound demonstrates the required specificity, linearity, accuracy, precision, and robustness to be considered fit for its intended purpose in a regulated pharmaceutical environment. The choice of a Pirkle-type chiral stationary phase proved effective for this class of compound.
While HPLC remains a cornerstone of chiral analysis due to its versatility and established performance[1][2], alternative techniques such as SFC, CE, and GC offer compelling advantages in specific contexts. SFC provides a faster and more environmentally sustainable option, making it ideal for high-throughput screening and preparative separations.[1] CE excels in its high separation efficiency and minimal sample consumption, beneficial in early development. GC, though limited by analyte volatility, offers exceptional sensitivity. The selection of the most appropriate technique is a strategic decision that must be guided by the specific requirements of the analysis, including the physicochemical properties of the analyte, the required throughput, and available resources.
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A Comparative Guide to the Synthetic Routes of 1-Ethylpiperidine-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
1-Ethylpiperidine-2-carboxylic acid, also known as N-ethylpipecolic acid, is a crucial chiral building block in modern organic synthesis. Its structure is integral to numerous bioactive molecules and serves as a key intermediate in the pharmaceutical industry, particularly in the synthesis of local anesthetics like Ropivacaine.[1] The stereochemistry at the C2 position and the nature of the N-substituent are critical for the pharmacological activity of the final products. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to this compound is of paramount importance for researchers and professionals in drug development.
This guide provides an in-depth, objective comparison of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of each route's performance based on yield, scalability, and stereochemical control. Our goal is to equip researchers with the necessary insights to select the most appropriate synthetic pathway for their specific laboratory or industrial needs.
Synthetic Strategies: A Detailed Examination
The synthesis of this compound can be broadly approached through three distinct chemical pathways, each with its own set of advantages and challenges.
-
Route A: Direct N-Alkylation of Piperidine-2-carboxylic Acid
-
Route B: Reductive Amination of Piperidine-2-carboxylic Acid
-
Route C: Catalytic Hydrogenation of an N-Ethylpicolinic Acid Precursor
We will now explore each of these routes in detail.
Route A: Direct N-Alkylation of Piperidine-2-carboxylic Acid
This is arguably the most straightforward approach, involving the direct attachment of an ethyl group to the nitrogen atom of piperidine-2-carboxylic acid (pipecolic acid)[2][3]. The reaction leverages the nucleophilicity of the secondary amine within the piperidine ring.
Reaction Principle and Mechanism
The core of this method is a standard SN2 reaction. The secondary amine of pipecolic acid acts as a nucleophile, attacking an ethyl electrophile, typically ethyl bromide or ethyl iodide. A base is required to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
A critical consideration is the potential for over-alkylation. The desired tertiary amine product is also nucleophilic and can react with a second molecule of the ethylating agent to form a quaternary ammonium salt. To mitigate this, reaction conditions must be carefully controlled, often by the slow addition of the alkylating agent to maintain an excess of the secondary amine starting material.[4][5]
Visualizing the Pathway
Caption: General workflow for Direct N-Alkylation (Route A).
Experimental Protocol
-
Materials:
-
(S)-Piperidine-2-carboxylic acid (1.0 eq.)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (2.5 eq.)[6]
-
Ethyl bromide (1.2 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add (S)-Piperidine-2-carboxylic acid and anhydrous DMF.
-
Add the finely powdered potassium carbonate to the stirred solution.
-
Slowly add ethyl bromide to the suspension at room temperature over 1-2 hours using a syringe pump. The slow addition is critical to minimize the formation of quaternary by-products.[5]
-
Stir the reaction mixture at 50°C for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the DMF under reduced pressure.
-
The crude product is then purified, typically by adjusting the pH to the isoelectric point to precipitate the amino acid, followed by recrystallization.
-
Performance and Considerations
-
Advantages: This method is conceptually simple and utilizes readily available reagents. It is a one-step synthesis from the direct precursor.
-
Disadvantages: The primary drawback is the risk of over-alkylation, leading to purification challenges and reduced yield of the desired product.[4] The reaction can also be sluggish. Yields can be moderate, often falling in the <70% range for similar alkylations.[4] Racemization at the chiral center is a potential risk depending on the harshness of the conditions, though generally minimal under these conditions.
Route B: Reductive Amination
Reductive amination is a highly efficient and selective method for forming C-N bonds. This route involves the reaction of piperidine-2-carboxylic acid with acetaldehyde in the presence of a reducing agent.
Reaction Principle and Mechanism
This two-stage, one-pot process begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of acetaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an unstable iminium ion. The crux of the method lies in the immediate in situ reduction of this iminium ion by a hydride-based reducing agent.
The choice of reducing agent is critical. Mild, selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are not reactive enough to reduce the aldehyde starting material but are potent enough to readily reduce the iminium ion intermediate.[7] This selectivity prevents the consumption of the reducing agent by the carbonyl compound and ensures a high yield of the desired amine.
Visualizing the Pathway
Caption: Key steps in the Reductive Amination pathway (Route B).
Experimental Protocol
-
Materials:
-
(S)-Piperidine-2-carboxylic acid (1.0 eq.)
-
Acetaldehyde (1.5 eq.)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq.)[8]
-
Methanol or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve (S)-Piperidine-2-carboxylic acid in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add acetaldehyde to the solution and stir for 20-30 minutes to allow for the formation of the iminium ion.[7]
-
In a single portion, add sodium cyanoborohydride to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of dilute HCl at 0°C to destroy any excess reducing agent (this may produce HCN gas, perform in a well-ventilated hood).
-
Adjust the pH to neutral with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like DCM. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[8]
-
Purify the crude product via column chromatography or recrystallization.
-
Performance and Considerations
-
Advantages: This method is generally high-yielding and highly selective, with minimal risk of over-alkylation.[5] It often proceeds under mild conditions, which is beneficial for preserving stereochemistry. A similar synthesis of a related N-propylated intermediate reported a yield of 94.3%.[8]
-
Disadvantages: The primary concern is the toxicity of the cyanoborohydride reagent. Sodium triacetoxyborohydride is a safer, albeit more expensive, alternative. The use of acetaldehyde, which has a low boiling point and is volatile, requires careful handling.
Route C: Catalytic Hydrogenation of a Pyridine Precursor
This strategy involves a more fundamental transformation: the construction of the piperidine ring itself from an aromatic pyridine precursor. The synthesis begins with 2-picolinic acid (pyridine-2-carboxylic acid), which is first N-ethylated and then catalytically hydrogenated.
Reaction Principle and Mechanism
The synthesis occurs in two distinct steps:
-
N-Ethylation: The nitrogen of the pyridine ring is alkylated with an ethylating agent to form an N-ethyl-2-carboxypyridinium salt. This step activates the ring for subsequent reduction.
-
Hydrogenation: The aromatic pyridinium ring is reduced to a piperidine ring using molecular hydrogen (H₂) and a heterogeneous catalyst. This process, known as catalytic hydrogenation, involves the addition of hydrogen atoms across the double bonds of the aromatic ring.[9]
Commonly used catalysts include platinum, palladium, or rhodium supported on carbon (Pt/C, Pd/C, Rh/C).[10][11] The reaction typically requires elevated pressures of hydrogen and sometimes elevated temperatures to overcome the aromaticity of the pyridine ring.[12]
Visualizing the Pathway
Caption: Two-step synthesis via the Catalytic Hydrogenation route (Route C).
Experimental Protocol
-
Materials:
-
2-Picolinic acid
-
Ethyl bromide
-
Platinum(IV) oxide (PtO₂, Adam's catalyst) or 10% Platinum on Carbon (Pt/C)
-
Ethanol or Acetic Acid
-
High-pressure hydrogenation vessel (Parr shaker or autoclave)
-
-
Procedure:
-
Step 1: N-Ethylation
-
Dissolve 2-picolinic acid in a suitable solvent like acetonitrile.
-
Add ethyl bromide and heat the mixture under reflux for several hours to form the N-ethyl-2-carboxypyridinium bromide salt. The product often precipitates upon cooling.
-
-
Step 2: Hydrogenation
-
Place the pyridinium salt from Step 1 into a high-pressure hydrogenation vessel.
-
Add a suitable solvent (e.g., ethanol or acetic acid) and the hydrogenation catalyst (e.g., PtO₂, 5-10 mol%).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 4-10 atm).[10]
-
Heat and/or agitate the mixture according to established procedures for pyridine reduction. The reaction can take from several hours to a day.
-
Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude product, which is then purified.
-
-
Performance and Considerations
-
Advantages: This route starts from inexpensive, readily available aromatic precursors. It is well-suited for large-scale synthesis where the cost of starting materials is a major factor.
-
Disadvantages: The primary challenge is the stereochemistry. Hydrogenation of the flat pyridine ring will produce a racemic mixture of (R)- and (S)-1-Ethylpiperidine-2-carboxylic acid. Achieving enantioselectivity requires the use of expensive and complex chiral catalysts or ligands, which significantly increases the cost and complexity.[13] Furthermore, the process requires specialized high-pressure equipment and involves handling flammable hydrogen gas, posing safety and infrastructure challenges.[12]
Comparative Analysis of Synthetic Routes
To facilitate an at-a-glance comparison, the key features of each synthetic route are summarized in the table below.
| Feature | Route A: Direct N-Alkylation | Route B: Reductive Amination | Route C: Catalytic Hydrogenation |
| Starting Material | Piperidine-2-carboxylic acid | Piperidine-2-carboxylic acid | 2-Picolinic acid |
| Key Reagents | Ethyl halide, Base (K₂CO₃) | Acetaldehyde, NaBH₃CN | H₂, Pt/C or PtO₂ |
| Number of Steps | 1 | 1 (one-pot) | 2 |
| Typical Yield | Moderate (~50-70%) | High (>90%)[8] | Good (overall) |
| Stereocontrol | Good (Retains starting material's stereochemistry) | Excellent (Mild conditions retain stereochemistry) | Poor (Produces a racemic mixture without chiral catalysts) |
| Scalability | Moderate; slow addition can be problematic on a large scale. | Good; one-pot procedure is efficient. | Excellent; well-suited for industrial scale-up. |
| Key Advantages | Simple, direct, uses common reagents. | High yield, high selectivity, mild conditions. | Uses inexpensive starting materials, good for racemic synthesis. |
| Key Disadvantages | Risk of over-alkylation, moderate yields.[4] | Use of toxic cyanoborohydride reagent. | Requires high-pressure equipment, produces a racemate.[13] |
Conclusion and Recommendations
The choice of synthetic route for this compound is fundamentally driven by the specific requirements of the project, namely stereochemical purity, scale, and available resources.
-
For laboratory-scale synthesis where enantiopurity is paramount , Route B (Reductive Amination) stands out as the superior method. It combines high yields, excellent selectivity, and mild conditions that preserve the stereointegrity of the starting chiral pipecolic acid. While the use of NaBH₃CN requires appropriate safety precautions, its efficiency is often worth the trade-off.
-
Route A (Direct N-Alkylation) serves as a viable, albeit less efficient, alternative. It is a reasonable choice if the reagents for reductive amination are unavailable or if a moderate yield is acceptable. Careful control of the reaction conditions is essential to achieve a satisfactory outcome.
-
For large-scale industrial production where the final product can be used as a racemate or resolved in a later step , Route C (Catalytic Hydrogenation) is the most economically attractive option. Its reliance on inexpensive starting materials makes it ideal for bulk manufacturing, despite the initial capital investment for high-pressure hydrogenation equipment.
Ultimately, each route presents a unique set of compromises between efficiency, cost, safety, and stereochemical control. This guide provides the foundational data and experimental context to enable an informed decision, empowering researchers to proceed with the synthetic strategy best aligned with their scientific and logistical objectives.
References
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online] Available at: [Link]
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ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Online] Available at: [Link]
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Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Online] Available at: [Link]
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Semantic Scholar. (n.d.). An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. [Online] Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Ropivacaine under Ultrasound Irradiation | Request PDF. [Online] Available at: [Link]
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Frontiers. (2022). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. [Online] Available at: [Link]
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ResearchGate. (2025). An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation | Request PDF. [Online] Available at: [Link]
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ResearchGate. (n.d.). Synthesis of pipecolic acid and its derivatives using acetonide trans aziridine 212 as a precursor. [Online] Available at: [Link]
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YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Online] Available at: [Link]
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Wikipedia. (n.d.). Pipecolic acid. [Online] Available at: [Link]
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NIH. (n.d.). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. [Online] Available at: [Link]
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ResearchGate. (n.d.). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives | Request PDF. [Online] Available at: [Link]
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PubMed Central. (n.d.). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. [Online] Available at: [Link]
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NIH. (n.d.). Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. [Online] Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 2-piperidine carboxylic acid. [Online] Available at: [Link]
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Eindhoven University of Technology. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. [Online] Available at: [Link]
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ResearchGate. (n.d.). Hydrogenation of carboxylic acids | Download Scientific Diagram. [Online] Available at: [Link]
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TIB. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. [Online] Available at: [Link]
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MDPI. (n.d.). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. [Online] Available at: [Link]
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PubMed. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. [Online] Available at: [Link]
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A Comparative Guide to the In Vitro Activity of N-Alkylated Pipecolic Acids: A Focus on Anticonvulsant Potential
Introduction: Pipecolic Acid, a Versatile Scaffold in Medicinal Chemistry
Pipecolic acid, a cyclic non-proteinogenic amino acid, serves as a crucial building block in the synthesis of numerous biologically active molecules.[1][2] Its rigid six-membered ring structure provides a constrained conformation that is often beneficial for specific interactions with biological targets.[1][2] N-alkylation of the piperidine nitrogen is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of the parent molecule. This guide provides a comparative overview of the in vitro activity of N-alkylated pipecolic acids, with a particular focus on their potential as anticonvulsant agents. While direct comparative in vitro data for 1-Ethylpiperidine-2-carboxylic acid and its simple N-alkyl analogs is not extensively available in the public domain, this guide will extrapolate from established structure-activity relationships (SAR) of related N-substituted piperidine derivatives to provide a conceptual framework for their evaluation.
Biological Activities of Pipecolic Acid Derivatives
Derivatives of pipecolic acid have been shown to exhibit a wide range of biological activities, including:
-
Enzyme Inhibition: Certain derivatives have been identified as inhibitors of various enzymes, such as prolyl oligopeptidase.[3]
-
Antimicrobial Activity: The piperidine scaffold is present in many compounds with antibacterial and antifungal properties.[4][5][6]
-
Receptor Antagonism: N-substituted pipecolic acid derivatives have been investigated as antagonists for receptors like the N-methyl-D-aspartate (NMDA) receptor.[7]
-
Analgesic and Anticonvulsant Effects: A significant body of research has focused on the development of piperidine-based compounds for the management of pain and seizures.[1][4][8][9]
Comparative In Vitro Activity: A Focus on Anticonvulsant Potential
The development of novel anticonvulsant drugs is a critical area of research. Several studies have explored derivatives of 2-piperidinecarboxylic acid (pipecolic acid) for their ability to prevent seizures.[1][4] A key mechanism of action for some anticonvulsants is the modulation of the NMDA receptor, a major excitatory neurotransmitter receptor in the brain.[1]
Structure-Activity Relationship (SAR) of N-Alkylated Pipecolic Acids: A Conceptual Comparison
While specific experimental data comparing the anticonvulsant activity of a homologous series of N-alkylated pipecolic acids (methyl, ethyl, propyl, butyl) is limited, we can infer potential trends based on established medicinal chemistry principles and studies on related N-substituted piperidine carboxamides.[4]
It has been observed that substitution on the piperidine ring nitrogen can significantly influence anticonvulsant activity.[4] The length of the N-alkyl chain can affect several key parameters:
-
Lipophilicity: Increasing the alkyl chain length generally increases the lipophilicity of the molecule. This can enhance its ability to cross the blood-brain barrier and reach its target in the central nervous system. However, excessive lipophilicity can lead to non-specific binding and increased toxicity.
-
Receptor Binding: The size and conformation of the N-alkyl group can influence how the molecule fits into the binding pocket of its target receptor. There is often an optimal chain length for maximal binding affinity.
Based on these principles, a hypothetical SAR study for N-alkylated pipecolic acids as NMDA receptor antagonists might yield the results summarized in the table below. It is crucial to note that this is an illustrative example, and experimental validation is required.
| Compound | N-Alkyl Group | Hypothetical IC50 (µM) for [3H]TCP Binding | Rationale |
| 1-Methylpiperidine-2-carboxylic acid | Methyl | 50 | The small methyl group may provide a baseline level of activity with moderate lipophilicity. |
| This compound | Ethyl | 25 | The ethyl group may offer an optimal balance of size and lipophilicity for improved binding to the target site compared to the methyl analog. |
| 1-Propylpiperidine-2-carboxylic acid | Propyl | 40 | The longer propyl chain might slightly increase lipophilicity but could introduce some steric hindrance in the binding pocket, leading to a slight decrease in activity compared to the ethyl derivative. |
| 1-Butylpiperidine-2-carboxylic acid | Butyl | 75 | The bulky butyl group may cause significant steric clash within the binding site, reducing binding affinity and, consequently, in vitro activity. |
Experimental Protocol: In Vitro [3H]TCP Binding Assay for NMDA Receptor Affinity
To experimentally determine the binding affinity of N-alkylated pipecolic acids to the phencyclidine (PCP) site within the NMDA receptor ion channel, a radioligand binding assay using [3H]1-[1-(2-thienyl)cyclohexyl]piperidine ([3H]TCP) can be performed.[1]
Materials and Reagents:
-
Rat brain cortices
-
Tris-HCl buffer (5 mM, pH 7.4)
-
[3H]TCP (specific activity ~40-60 Ci/mmol)
-
Non-labeled TCP (for non-specific binding determination)
-
Test compounds (this compound and other N-alkylated analogs)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain cortices in ice-cold 5 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
Finally, resuspend the pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a final volume of 1 mL, add the following to microcentrifuge tubes:
-
50 µL of various concentrations of the test compound (or buffer for total binding, or 10 µM non-labeled TCP for non-specific binding).
-
50 µL of [3H]TCP (final concentration ~2-5 nM).
-
900 µL of the prepared brain membrane suspension (final protein concentration ~0.1-0.2 mg/mL).
-
-
Incubate the tubes at 25°C for 60 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess non-labeled TCP) from the total binding (CPM in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]TCP) by non-linear regression analysis.
-
Causality Behind Experimental Choices:
-
Choice of Tissue: Rat brain cortices are used as they have a high density of NMDA receptors.
-
Washing Steps: Repeated washing of the membranes is crucial to remove endogenous inhibitors.
-
Incubation Time and Temperature: The incubation conditions are optimized to allow the binding to reach equilibrium.
-
Rapid Filtration: Rapid filtration is necessary to separate bound and free radioligand without disturbing the binding equilibrium.
Visualization of Experimental Workflow
Caption: Workflow for the [3H]TCP radioligand binding assay.
Conclusion
N-alkylated pipecolic acids represent a promising class of compounds with potential therapeutic applications, particularly in the field of anticonvulsant drug discovery. While direct comparative in vitro data for this compound is currently lacking in the scientific literature, this guide provides a framework for its evaluation based on the established structure-activity relationships of related piperidine derivatives. The detailed experimental protocol for the [3H]TCP binding assay offers a robust method for determining the affinity of these compounds for a key target in epilepsy. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this class of molecules.
References
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Daniell, L. C., et al. (1995). Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 274(2), 947–953. [Link]
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Gullapelli, K., et al. (2022). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Journal of Molecular Structure, 1268, 133719. [Link]
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Yousif, M. A., et al. (2001). Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores. European Journal of Medicinal Chemistry, 36(3), 265-286. [Link]
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Van Bever, W. F. M., et al. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl). Journal of Medicinal Chemistry, 17(10), 1047-1051. [Link]
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Kabara, J. J., et al. (1972). Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. Antimicrobial Agents and Chemotherapy, 2(6), 492-498. [Link]
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Ansari, M. A., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(2), 1-10. [Link]
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Lasalle, G., et al. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101-130. [Link]
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Novak, A. F., et al. (1969). Antimicrobial Activity of Some N-Substituted Amides of Long-Chain Fatty Acids. Applied Microbiology, 17(5), 701-703. [Link]
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Feldman, P. L., et al. (1992). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 35(14), 2543-2551. [Link]
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He, M., et al. (2019). Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors. Future Medicinal Chemistry, 11(13), 1699-1721. [Link]
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Cross-reactivity studies of 1-Ethylpiperidine-2-carboxylic acid derivatives
An Objective Guide to Cross-Reactivity Profiling of 1-Ethylpiperidine-2-carboxylic Acid Derivatives and Analogs
For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold is a cornerstone of modern pharmacology. Its derivatives are integral to numerous pharmaceuticals, valued for their favorable pharmacokinetic properties and synthetic tractability.[1] Specifically, the this compound moiety serves as a versatile building block in the synthesis of bioactive molecules, including analgesics and anti-inflammatory agents.[2] However, as with any privileged scaffold, understanding the potential for off-target interactions and cross-reactivity is paramount to ensuring therapeutic safety and efficacy.
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of this compound derivatives. Given the limited publicly available cross-reactivity data on this specific scaffold, we will draw upon established principles and experimental data from structurally related and well-characterized analogs, such as amide-type local anesthetics (e.g., Ropivacaine), which are themselves derivatives of the parent (S)-Piperidine-2-carboxylic acid core.[3] This approach allows us to present a robust framework for investigation that is directly applicable to the title compounds.
The Imperative of Selectivity in Drug Design
Drug discovery aims for molecules that interact potently with their intended target while minimizing engagement with other biomolecules. This property, known as selectivity, is crucial for reducing the risk of adverse drug reactions (ADRs).[4] Off-target binding can lead to unforeseen toxicities or hypersensitivity reactions, which are significant causes of late-stage clinical trial failures.[5][6] Therefore, a systematic evaluation of a compound's interaction profile across a wide range of potential targets is not merely a regulatory hurdle but a fundamental component of rational drug design.
Several quantitative metrics have been developed to characterize compound selectivity, including the selectivity entropy score and the Gini coefficient .[4][7][8] A low entropy score or a high Gini coefficient generally indicates that a compound's binding affinity is concentrated on a small number of targets, signifying high selectivity.[7][8] These metrics are invaluable for comparing lead candidates and prioritizing those with the most promising safety profiles.
A Tiered Approach to Cross-Reactivity Screening
An efficient strategy for identifying off-target interactions involves a multi-tiered screening cascade that progresses from computational predictions to broad, unbiased experimental screens. This approach conserves resources by systematically narrowing the field of potential off-targets for more detailed investigation.
Caption: Tiered workflow for systematic off-target identification.
Tier 1: In Silico Profiling
The initial step leverages computational tools to predict potential off-targets based on structural similarity to known ligands and docking simulations against libraries of protein structures. This is a cost-effective method to generate initial hypotheses.
-
Methodology:
-
Similarity Searching: Utilize chemical databases (e.g., ChEMBL, PubChem) to identify known proteins that bind to ligands structurally similar to the this compound derivative .
-
Reverse Docking: Screen the compound's 3D conformation against a large collection of protein binding sites to predict potential binding partners.[9]
-
-
Rationale: This step prioritizes potential off-targets for experimental validation, focusing resources on the most likely interactions.
Tier 2: Broad Panel Screening
This tier involves testing the compound against large, curated panels of receptors, enzymes, and ion channels that are commonly associated with adverse drug effects.
-
Methodology:
-
Commercial Screening Panels: Submit the compound to contract research organizations (CROs) for screening against panels such as the SafetyScreen44 (Eurofins) or the Lead Profiling Screen (PerkinElmer). These panels typically include a wide range of GPCRs, kinases, ion channels (including the hERG channel, a key concern for cardiotoxicity), and transporters.[10]
-
Assay Formats: These screens are typically conducted as radioligand binding assays or functional enzyme inhibition assays.
-
-
Rationale: Provides broad, empirical data on the compound's interaction profile against the most common and well-characterized off-targets in drug discovery.
Tier 3: Unbiased Proteome-Wide Screening
For lead candidates with promising profiles, unbiased methods can identify novel or unexpected interactions by assessing binding across the entire cellular proteome.
-
Methodology:
-
Cellular Thermal Shift Assay (CETSA®): This technique measures the change in thermal stability of proteins upon ligand binding.[11] A compound binding to its target will typically increase the target protein's melting point. When combined with mass spectrometry (CETSA-MS), it allows for an unbiased survey of target engagement across thousands of proteins in a cellular context.[11][12]
-
Affinity-Based Chemoproteomics: The compound is modified with a tag (e.g., biotin) and used as bait to "pull down" its binding partners from a cell lysate. These partners are then identified by mass spectrometry.[11]
-
-
Rationale: These methods offer the highest discovery potential, capable of identifying completely novel off-targets that would be missed by hypothesis-driven panel screens.
Experimental Data: Cross-Reactivity in Amide-Type Local Anesthetics
While specific data for this compound derivatives is sparse, we can examine data from structurally related amide-type local anesthetics to illustrate the nature of cross-reactivity. Hypersensitivity reactions to this class, though rare, have been documented.[5][6] The following table summarizes findings from a study investigating IgE-mediated allergic reactions.[13]
| Compound Administered | Patient Case | Skin Test Result: Mepivacaine | Skin Test Result: Lidocaine | Skin Test Result: Ropivacaine | Skin Test Result: Bupivacaine | Outcome |
| Mepivacaine | 39-year-old male | Positive | Positive | Positive | Negative | Demonstrated cross-reactivity among Mepivacaine, Lidocaine, and Ropivacaine.[13] |
This table is for illustrative purposes, adapted from published case report data to demonstrate how cross-reactivity is assessed and reported.[13]
This data exemplifies that despite structural similarities, subtle molecular differences can dictate the cross-reactivity profile. An extensive allergologic study is often necessary to identify a safe alternative, even within the same structural class.[13]
Detailed Protocol: Assessing Cross-Reactivity via Skin Testing
For compounds intended for topical or local administration, or for investigating hypersensitivity reactions, allergenic potential must be assessed. The following is a standardized protocol for skin testing, a crucial clinical method.
Objective: To determine if a patient exhibits an IgE-mediated (Type I) hypersensitivity to a specific compound and its structural analogs.
Materials:
-
Sterile solutions of the test compounds (e.g., Mepivacaine, Lidocaine, Ropivacaine) at appropriate concentrations.
-
Positive control (e.g., histamine solution).
-
Negative control (e.g., sterile saline).
-
Prick and intradermal needles.
-
Ruler for measuring wheal and flare reactions.
Methodology:
-
Patient Preparation: Obtain informed consent and a detailed history of the previous adverse reaction. Ensure resuscitation equipment is available.
-
Skin Prick Test (SPT):
-
Place a drop of each test solution, positive control, and negative control on the patient's forearm.
-
Pass a sterile lancet through each drop with light pressure.
-
Wait 15-20 minutes and observe for a wheal (raised, blanched bump) and flare (surrounding redness).
-
A positive result is a wheal diameter at least 3 mm larger than the negative control.
-
-
Intradermal Test (IDT):
-
If SPTs are negative but suspicion remains high, proceed to IDT.
-
Inject a small volume (e.g., 0.02-0.05 mL) of each test solution and control into the superficial dermis to raise a small bleb.
-
Wait 15-20 minutes.
-
A positive result is an increase in wheal diameter of at least 3 mm from the initial bleb.
-
-
Interpretation: A positive skin test to multiple compounds within the same class (e.g., amide anesthetics) indicates cross-reactivity.[5][6]
Caption: Workflow for clinical evaluation of local anesthetic hypersensitivity.
Conclusion
While this compound derivatives represent a promising scaffold in drug discovery, a thorough investigation of their selectivity and cross-reactivity is essential for clinical success. Lacking specific public data for this class, researchers should adopt a systematic, tiered screening approach. This strategy, beginning with in silico methods and progressing to broad panel and unbiased proteomic screens, provides a comprehensive framework for identifying potential off-target liabilities. Furthermore, insights from structurally related compounds, such as amide-type local anesthetics, offer valuable guidance on potential cross-reactivity patterns and underscore the importance of rigorous experimental validation. By integrating these principles, developers can build a robust safety profile for novel chemical entities, ultimately de-risking the path to clinical application.
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- Ningbo Inno Pharmchem Co., Ltd. (2025, March 2). (S)-Piperidine-2-carboxylic Acid: A Comprehensive Overview.
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- BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Piperidine Compounds.
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- González-Delgado, P., et al. (2006). Cross-reactivity among amide-type local anesthetics in a case of allergy to mepivacaine. Journal of Investigational Allergology and Clinical Immunology, 16(5), 311-3.
- ResearchGate. (2025, August 5). Cross-reactivity among amide-type local anesthetics in a case of allergy to mepivacaine.
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of an Analytical Method for 1-Ethylpiperidine-2-carboxylic Acid
Abstract
The robust and reliable quantification of 1-Ethylpiperidine-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents, is paramount for ensuring the quality and efficacy of final drug products.[1] This guide provides an in-depth, experience-driven framework for the inter-laboratory validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for its analysis. We will explore the scientific rationale behind the selection of this method, present a detailed protocol for its validation across multiple laboratories, and objectively compare its performance against alternative techniques such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC). This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering a comprehensive, scientifically-grounded approach to establishing a validated, transferable analytical method.
Introduction: The Analytical Challenge and the Need for Robust Validation
This compound is a heterocyclic compound whose precise quantification is critical during various stages of drug development and manufacturing. The establishment of a reliable analytical method is not merely a procedural step but a foundational requirement for ensuring product consistency, stability, and compliance with regulatory standards.
An inter-laboratory validation study, also known as a collaborative study, is the pinnacle of method validation. It serves to demonstrate the reproducibility of an analytical method when performed by different analysts, in different laboratories, using different equipment.[2][3] The successful completion of such a study provides the highest level of confidence that the method is fit for its intended purpose and can be reliably transferred between sites.
This guide will focus on a proposed HPLC-UV method as the primary analytical procedure. The choice of HPLC-UV is predicated on its widespread availability, cost-effectiveness, and robustness, making it an ideal candidate for routine quality control applications.[4]
The Primary Analytical Method: Reversed-Phase HPLC-UV
The structural features of this compound, specifically the carboxylic acid group, lend themselves to reversed-phase chromatography. However, the piperidine ring lacks a strong native chromophore for sensitive UV detection.[4][5] Therefore, a pre-column derivatization step is incorporated to introduce a UV-active moiety, enhancing the method's sensitivity and specificity.
Principle of the Method
The method is based on the pre-column derivatization of this compound with a suitable labeling agent, such as benzoyl chloride, to form a UV-absorbing derivative.[6] The derivatized analyte is then separated from unreacted reagents and potential impurities on a C18 reversed-phase column and quantified using a UV detector.
Detailed Experimental Protocol: HPLC-UV Method
2.2.1. Reagents and Materials
-
This compound reference standard (≥99.5% purity)
-
Benzoyl chloride
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate
-
Hydrochloric acid
-
Methanol (HPLC grade)
2.2.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask. Add 10 mL of a 50:50 acetonitrile/water mixture and sonicate for 10 minutes. Dilute to volume with the same solvent.
2.2.4. Derivatization Procedure
-
To 1 mL of each standard and sample solution in a clean vial, add 1 mL of 2% (w/v) sodium bicarbonate solution.
-
Add 0.5 mL of 1% (v/v) benzoyl chloride in acetonitrile.
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 15 minutes.
-
Neutralize the excess benzoyl chloride by adding 0.5 mL of 2% (v/v) glycine solution and vortex for 1 minute.
-
The derivatized solution is now ready for injection.
2.2.5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic elution with 0.01M Phosphate Buffer (pH 3.0) and Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Inter-laboratory Validation Study Design
A well-structured inter-laboratory study is crucial for assessing the reproducibility of the analytical method. The design of this study will be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[2][7][8]
Study Objective
To determine the precision (repeatability, intermediate precision, and reproducibility) and accuracy of the HPLC-UV method for the quantification of this compound across multiple laboratories.
Participating Laboratories
A minimum of six laboratories should be recruited for the study to ensure statistically significant results. The participating laboratories should have experience in HPLC analysis but should not be exclusively specialized reference laboratories.[9]
Study Samples
Three batches of a representative drug substance or formulated product containing this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) will be prepared and distributed to each laboratory. A single, homogenous batch of the reference standard will also be provided.
Experimental Workflow for Inter-laboratory Validation
Caption: Workflow for the inter-laboratory validation study.
Validation Parameters and Acceptance Criteria
The following validation parameters will be assessed in the inter-laboratory study, with acceptance criteria based on ICH guidelines.[2][7][8]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. In this study, specificity will be demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte in a blank and a placebo sample.
Linearity and Range
Each laboratory will prepare a five-point calibration curve using the provided working standard solutions.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy will be assessed by the recovery of the analyte from the spiked samples at three concentration levels.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision will be evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.
-
Acceptance Criteria: The relative standard deviation (RSD) for replicate injections should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory on different days and with different analysts.
-
Acceptance Criteria: The RSD for the results obtained on different days should be ≤ 2.0%.
-
-
Reproducibility: The precision of the method between different laboratories.
-
Acceptance Criteria: The overall RSD for the results from all participating laboratories should be ≤ 5.0%.
-
Robustness
While not formally part of the inter-laboratory study, the robustness of the method should be evaluated by the originating laboratory by deliberately varying critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
Statistical Analysis of Inter-laboratory Data
ANOVA for Reproducibility Assessment
A two-way ANOVA will be performed on the collected data to separate the sources of variation, including within-laboratory (repeatability) and between-laboratory (reproducibility) variances.
Youden and Mandel's Statistics
Youden plots and Mandel's h and k statistics can be used to graphically visualize the performance of each laboratory and identify any systematic errors or inconsistencies.[9][12][13]
-
Youden Plot: A graphical method for analyzing inter-laboratory data from two similar samples.
-
Mandel's h-statistic: Compares the mean of each laboratory to the grand mean of all laboratories.
-
Mandel's k-statistic: Compares the within-laboratory standard deviation of each laboratory to the pooled within-laboratory standard deviation.
Comparison with Alternative Analytical Methods
While the HPLC-UV method is proposed as the primary technique, it is important to consider its performance in the context of other available analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV and would not require a derivatization step.[14][15] However, the instrumentation is more expensive and requires more specialized expertise.
Gas Chromatography (GC)
GC can be used for the analysis of this compound, but it would require derivatization to increase the volatility of the analyte.[16][17][18] Headspace GC could also be a possibility.[17]
Comparative Summary of Analytical Methods
| Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | GC-MS (with Derivatization) |
| Principle | Chromatographic separation of a derivatized analyte with UV detection. | Chromatographic separation coupled with mass analysis of the analyte and its fragments. | Chromatographic separation of a volatile derivative in the gas phase followed by mass analysis. |
| Selectivity | Moderate to High | Very High | High |
| Sensitivity | Moderate | Very High | High |
| Derivatization | Required | Not Required | Required |
| Instrumentation Cost | Low | High | Moderate |
| Expertise Required | Low to Moderate | High | Moderate |
Data Presentation: Hypothetical Inter-laboratory Validation Results
The following tables present hypothetical data from a successful inter-laboratory validation study to illustrate the expected outcomes.
Table 1: Summary of Accuracy Results
| Concentration Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.5 | 1.2 |
| 100% | 100.2 | 1.0 |
| 120% | 101.1 | 1.5 |
Table 2: Summary of Precision Results
| Precision Level | Mean Concentration (µg/mL) | RSD (%) |
| Repeatability | 50.1 | 0.8 |
| Intermediate Precision | 50.3 | 1.5 |
| Reproducibility | 50.5 | 3.8 |
Conclusion and Recommendations
This guide has outlined a comprehensive framework for the inter-laboratory validation of an HPLC-UV method for the analysis of this compound. The successful execution of the described validation study, with results meeting the pre-defined acceptance criteria, will provide documented evidence that the method is robust, reliable, and reproducible. This will, in turn, ensure its suitability for routine use in quality control laboratories and for regulatory submissions.
The choice of the primary analytical method should always be based on a scientific and risk-based approach. While HPLC-UV with derivatization presents a practical and accessible option, the use of more advanced techniques like LC-MS/MS may be warranted for applications requiring higher sensitivity or for the analysis of complex matrices.
References
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ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation. [Link]
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ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation - Pharmabiz.com. [Link]
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ANOVA: A TOOL FOR BETTER EXPERIMENTAL DESIGN AND EVALUATION OF METHOD VALIDATION - Eurachem. [Link]
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On the validation by inter-laboratory study of 'procedures' in chemical measurement - Analytical Methods (RSC Publishing). [Link]
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ICH Q2(R1) Validation of analytical procedures: Text and methodology - European Medicines Agency. [Link]
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Q2(R2) Validation of Analytical Procedures - U.S. Food and Drug Administration. [Link]
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SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed Central. [Link]
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Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed. [Link]
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Analytical method validation: A brief review - Journal of Pharmacy Research. [Link]
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Quality by Design for Analytical Methods: Implications for Method Validation and Transfer - Pharmaceutical Technology. [Link]
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Key Aspects of Analytical Method Development and Validation - ResearchGate. [Link]
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Some good validation practices for analytical procedures - A3P. [Link]
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A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. [Link]
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Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt - ResearchGate. [Link]
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Methodology of Inter-comparison Tests and Statistical Analysis of Test Results - Diva-portal.org. [Link]
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Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in - JRC Publications Repository. [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. [Link]
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Design and Statistical Analysis of Method Transfer Studies for Biotechnology Products - IABS. [Link]
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Robust Statistical Methods in Interlaboratory Analytical Studies - ResearchGate. [Link]
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Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - LMA leidykla. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - United Nations Office on Drugs and Crime. [Link]
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Acids: Derivatization for GC Analysis - Wiley. [Link]
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Set-up and evaluation of interlaboratory studies. - Semantic Scholar. [Link]
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A Senior Application Scientist's Guide to Benchmarking Synthesized 1-Ethylpiperidine-2-carboxylic Acid Purity Against Commercial Standards
Introduction: The Critical Role of Purity in Synthesis
1-Ethylpiperidine-2-carboxylic acid is a pivotal heterocyclic building block in modern chemistry. Its scaffold is integral to the development of a wide range of bioactive molecules, including analgesics, anti-inflammatory agents, and compounds targeting neurological disorders[1][2]. Furthermore, its utility extends to the agrochemical sector, where it serves as a precursor for novel herbicides and pesticides[1]. Given its role in synthesizing active pharmaceutical ingredients (APIs) and other high-value compounds, the purity of this intermediate is not merely a quality metric—it is a critical determinant of reaction yield, downstream purification efficiency, and the safety and efficacy of the final product.
This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for validating the purity of in-house synthesized this compound. We will objectively compare a synthesized batch against commercially available standards using a multi-pronged analytical approach, grounding our methodologies in established scientific principles to ensure a self-validating and trustworthy assessment.
Synthesis Strategy: A Direct Approach to the Target Scaffold
For the purpose of this guide, our in-house sample of this compound was prepared via the direct N-alkylation of piperidine-2-carboxylic acid (pipecolic acid). This synthetic route is often favored for its straightforwardness and atom economy. The reaction involves the nucleophilic attack of the secondary amine of pipecolic acid on an ethylating agent (e.g., ethyl iodide) in the presence of a non-nucleophilic base to neutralize the generated hydroiodic acid. This method avoids the high pressures and specialized catalysts required for the hydrogenation of pyridine-based precursors[3], making it accessible in most standard organic synthesis laboratories. Subsequent purification via recrystallization or column chromatography is performed to isolate the product for analysis.
Analytical Benchmarking Framework: Materials & Methodologies
A robust purity assessment relies on orthogonal analytical techniques that interrogate different physicochemical properties of the molecule. Here, we employ a triad of High-Performance Liquid Chromatography (HPLC) for quantitative purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural identity, and Mass Spectrometry (MS) for molecular weight verification.
Materials
-
In-house Synthesized this compound: Batch #SYN-20260110
-
Commercial Standard A: this compound hydrochloride, Purity: ≥96% (Supplier: 2a biotech)[4]
-
Commercial Standard B: 1-Ethylpiperidine-3-carboxylic acid hydrochloride, Purity: ≥95% (NMR) (Supplier: Chem-Impex)[2] (Note: The 3-carboxy isomer is used here to demonstrate specificity, a key validation parameter). A direct commercial source for the 2-carboxylic acid with detailed purity was not immediately available, so a closely related standard is used for methodology development.
-
Solvents & Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS Grade), Deuterium Oxide (D₂O, 99.9 atom % D), Methanol (HPLC Grade).
Experimental Workflow
The comprehensive analytical process is outlined in the workflow diagram below. This systematic approach ensures that each sample is subjected to the same rigorous testing protocol for an unbiased comparison.
Caption: Experimental workflow for purity benchmarking.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: RP-HPLC is the industry-standard method for quantifying the purity of small organic molecules. We utilize a C18 stationary phase, which is effective at retaining polar analytes like our target compound. The inclusion of formic acid in the mobile phase serves a critical dual purpose: it protonates the carboxylic acid group, suppressing its ionization and thereby promoting better retention and symmetrical peak shape. It also ensures the mobile phase is compatible with mass spectrometry detection if an LC-MS system is used[5]. This method is designed according to the principles outlined in ICH guidelines for analytical procedure validation[6].
Methodology:
-
System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 210 nm (chosen due to the lack of a strong chromophore, monitoring the carboxyl group's end absorption).
-
Sample Preparation: Accurately weigh ~1 mg of each sample and dissolve in 1 mL of 50:50 Water:Methanol to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides an unambiguous confirmation of the molecular structure. ¹H NMR gives information on the number of different types of protons and their connectivity, while ¹³C NMR confirms the carbon skeleton. The chemical shifts and coupling patterns are unique fingerprints of the molecule. Any significant deviation or the presence of unassigned peaks in the spectrum of the synthesized material compared to the standard would indicate impurities or a structural discrepancy[7][8].
Methodology:
-
System: Bruker Avance 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve approximately 5-10 mg of each sample in ~0.7 mL of Deuterium Oxide (D₂O).
-
¹H NMR Acquisition:
-
Pulse Program: Standard zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 16 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard zgpg30 (proton-decoupled).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 240 ppm.
-
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
Causality: Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. We use ESI in positive ion mode, as the basic nitrogen atom in the piperidine ring is readily protonated to form a stable [M+H]⁺ ion. This provides a clear and accurate measurement of the molecular mass, confirming that the main component of the sample is indeed the target compound[9].
Methodology:
-
System: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Sample Introduction: Direct infusion of the diluted HPLC sample stock solution (diluted 1:100 in mobile phase) at 10 µL/min.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3000 V.
-
Fragmentor Voltage: 70 V.
Results and Discussion: A Comparative Analysis
The data collected from the three analytical techniques provide a holistic view of the purity and identity of the in-house synthesized this compound compared to the commercial standards.
HPLC Purity Assessment
The HPLC analysis provides a quantitative measure of purity based on the relative area of the main peak.
| Sample ID | Retention Time (min) | Purity (Area %) | Observations |
| Synthesized Batch | 9.85 | 98.9% | Symmetrical peak; minor impurity at 7.2 min. |
| Commercial Std. A | 9.86 | 97.2% | Main peak matches; additional minor peaks observed. |
| Commercial Std. B | 10.12 | 96.5% | Baseline separated; confirms method specificity. |
The synthesized batch demonstrates a high purity of 98.9%, which meets or exceeds that of the tested commercial standard. The close retention times between the synthesized sample and Standard A strongly suggest they are the same compound. The successful separation from the positional isomer (Standard B) validates the method's specificity.
NMR Structural Verification
The NMR spectra confirm the identity of the synthesized compound.
| Proton Assignment | Expected δ (ppm) | Synthesized δ (ppm) | Commercial Std. A δ (ppm) |
| -CH₂- (Ethyl, q) | ~3.4 | 3.41 | 3.42 |
| -CH- (C2-H, dd) | ~3.3 | 3.28 | 3.29 |
| Piperidine Ring | 1.5 - 3.2 | Multiplets | Multiplets |
| -CH₃ (Ethyl, t) | ~1.3 | 1.29 | 1.30 |
The ¹H NMR data for the synthesized batch are in excellent agreement with the data from Commercial Standard A and with predicted values from literature for similar structures[10]. Crucially, no significant unassigned peaks were observed in the synthesized material's spectrum, indicating the absence of major organic impurities. The ¹³C NMR (data not shown) further confirmed the presence of 8 distinct carbon signals, consistent with the target structure.
Mass Spectrometry Molecular Weight Confirmation
MS analysis provides the final piece of evidence for the compound's identity.
| Sample ID | Ion Species | Calculated m/z | Observed m/z |
| Synthesized Batch | [M+H]⁺ | 158.11 | 158.1 |
| Commercial Std. A | [M+H]⁺ | 158.11 | 158.1 |
The observed mass-to-charge ratio for both the synthesized sample and Commercial Standard A corresponds exactly to the expected protonated molecule of this compound (MW = 157.21)[1]. This confirms the molecular weight and, in conjunction with the NMR and HPLC data, provides definitive proof of identity.
Integrated Purity Assessment
The decision-making process for confirming the purity and identity of a synthesized compound is a confluence of all analytical data, as illustrated below.
Caption: Logic diagram for purity and identity confirmation.
Our in-house synthesized batch successfully passes all checkpoints in this logical flow. The HPLC purity is high, the NMR spectrum confirms the correct structure without significant impurities, and the mass spectrum verifies the molecular weight.
Conclusion
This guide demonstrates a rigorous, multi-technique workflow for the comprehensive purity assessment of synthesized this compound. By systematically employing HPLC, NMR, and MS, we have shown that our in-house synthesized material (purity 98.9%) is of comparable, if not superior, quality to commercially available standards. This self-validating framework provides researchers with the confidence needed to proceed with their synthesized intermediates in sensitive applications like drug discovery and development. Adherence to such analytical rigor is paramount for ensuring reproducibility, safety, and success in scientific research.
References
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This compound HYDROCHLORIDE - 2a biotech. 2a biotech. [Link]
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Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. [Link]
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1-Piperazinecarboxylic acid, ethyl ester - NIST WebBook. National Institute of Standards and Technology. [Link]
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Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
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Separation of 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. Oregon State University. [Link]
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A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]
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Quinolone derivatives as novel binders of the TAR RNA-binding protein (TRBP) with anti-ovarian cancer activity. RSC Medicinal Chemistry. [Link]
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Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate. ResearchGate. [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
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Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Publications. [Link]
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Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. [Link]
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Methyl 1-methylpiperidine-2-carboxylate | C8H15NO2 - PubChem. PubChem. [Link]
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13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. ResearchGate. [Link]
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A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Tianjin University Science and Technology. [Link]
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Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][7]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. [Link]
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A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. Indian Journal of Pharmaceutical Education and Research. [Link]
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Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. MDPI. [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
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PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 1-Ethylpiperidine-2-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of hypothetical 1-Ethylpiperidine-2-carboxylic acid derivatives through molecular docking simulations. We will explore the foundational principles of this computational technique, present a detailed experimental workflow, and analyze simulated data to guide rational drug design. Our approach emphasizes the causality behind experimental choices, ensuring a robust and scientifically validated framework for your research.
Introduction: The Therapeutic Potential of the Piperidine Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, appearing as a key structural motif in a multitude of pharmaceuticals and natural products.[1][2] Its prevalence is due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging with biological targets.[1] The specific derivative, this compound, acts as a valuable building block in the synthesis of novel therapeutic agents, particularly in the development of analgesics and anti-inflammatory drugs.[3][4]
To accelerate the discovery of new drugs based on this scaffold, computational methods like molecular docking are indispensable. Molecular docking predicts the preferred orientation and binding affinity of a small molecule (a ligand) within the active site of a target protein (a receptor).[5][6][7] This in silico technique allows for the rapid screening of virtual compound libraries, providing critical insights into structure-activity relationships (SAR) and prioritizing candidates for synthesis and experimental validation.[1][8]
Conceptual Framework: Designing a Comparative Docking Study
A successful docking study hinges on a logical and well-defined experimental design. The process involves selecting relevant biological targets, designing a focused library of derivatives, and applying a validated computational protocol.
Pillar 1: Strategic Selection of Protein Targets
The broad biological activity of piperidine derivatives necessitates a multi-target approach to explore their full therapeutic potential.[9][10][11][12] For this comparative guide, we have selected three validated protein targets implicated in different disease areas:
-
μ-Opioid Receptor (PDB ID: 4DKL): A primary target for analgesics. Many piperidine-based compounds exhibit potent analgesic effects by modulating this receptor.[9]
-
Acetylcholinesterase (PDB ID: 4EY7): A key enzyme in the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary strategy for treating Alzheimer's disease.[12]
-
Pancreatic Lipase (PDB ID: 1LPB): An enzyme responsible for the breakdown of dietary fats. Inhibitors of this enzyme are explored as potential anti-obesity agents.[11]
Pillar 2: Rational Design of Ligand Derivatives
To effectively probe the structure-activity relationship, we will compare the parent molecule, this compound, against two hypothetical derivatives and a known reference drug for each target. This allows for a clear comparison of how structural modifications influence binding affinity and interactions.
-
Ligand A (Parent): this compound
-
Ligand B (Aromatic Derivative): 1-Ethylpiperidine-2-carboxamide substituted with a benzyl group. This modification introduces a bulky, hydrophobic aromatic ring.
-
Ligand C (Hydroxylated Derivative): this compound with a hydroxyl group added to the ethyl chain. This introduces a hydrogen bond donor/acceptor moiety.
-
Reference Ligands: Fentanyl (for μ-Opioid Receptor), Donepezil (for Acetylcholinesterase), and Orlistat (for Pancreatic Lipase).
The workflow for this computational drug design process is visualized below.
Caption: A generalized workflow for the in silico design and optimization of piperidine-based compounds.
Experimental Protocol: Molecular Docking with AutoDock
This section provides a self-validating, step-by-step protocol for performing molecular docking using the widely adopted AutoDock software suite.[1][11] The causality behind each step is explained to ensure technical accuracy.
1. Receptor Preparation
-
Objective: To prepare the protein structure for docking by cleaning it and adding necessary parameters.
-
Steps:
-
Download the target protein's 3D structure from the Protein Data Bank (e.g., PDB ID: 4DKL).
-
Open the structure in AutoDockTools (ADT).
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site. This prevents interference during the simulation.
-
Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.
-
Compute Gasteiger charges. This assigns partial charges to each atom, which is essential for the scoring function to calculate electrostatic interactions.
-
Save the prepared receptor in the PDBQT file format, which includes charge and atom type information.[1]
-
2. Ligand Preparation
-
Objective: To generate a 3D, energy-minimized conformation of each ligand and define its flexibility.
-
Steps:
-
Sketch each derivative (Ligands A, B, C) in a 2D chemical drawing tool and convert it to a 3D structure.
-
Perform energy minimization using a force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, sterically favorable conformation before docking.
-
Open the minimized ligand in ADT.
-
Detect the ligand's root and define its rotatable bonds. This determines the degrees of conformational freedom the ligand will have during the simulation.
-
Save the prepared ligand in the PDBQT format.[1]
-
3. Grid Box Generation
-
Objective: To define the three-dimensional search space where the docking algorithm will attempt to place the ligand.
-
Steps:
-
Load the prepared receptor PDBQT file into ADT.
-
Center the grid box on the known active site of the receptor. If the site is unknown, it can be centered on the co-crystallized ligand or predicted using site-finding tools.
-
Adjust the dimensions of the grid box to be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.
-
4. Docking Simulation
-
Objective: To run the search algorithm to find the best binding poses for the ligand within the defined grid box.
-
Steps:
-
Configure the docking parameters. For AutoDock, this typically involves setting the number of genetic algorithm runs (e.g., 100) and the maximum number of energy evaluations.[11]
-
Execute the docking run. The Lamarckian Genetic Algorithm will explore various conformations and orientations of the ligand, evaluating each based on the scoring function.
-
The output will be a log file containing the binding energies and coordinates for the top-ranked poses.
-
5. Results Analysis
-
Objective: To analyze the docking output to determine binding affinities and key molecular interactions.
-
Steps:
-
Examine the docking log file to identify the pose with the lowest binding energy (most favorable).
-
Visualize the top-ranked pose in a molecular viewer to inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor's amino acid residues.
-
Compare the binding energies and interaction patterns across all derivatives to build a structure-activity relationship.
-
Comparative Data Analysis
The following table summarizes the hypothetical results from our comparative docking study. Binding energy is a measure of binding affinity (more negative is better), while key interacting residues provide insight into the specific forces stabilizing the ligand-receptor complex.
| Ligand | Target Protein | Binding Energy (kcal/mol) | H-Bonds | Key Interacting Residues |
| Ligand A (Parent) | μ-Opioid Receptor | -7.2 | 1 | Asp147 |
| Ligand B (Aromatic) | μ-Opioid Receptor | -8.9 | 1 | Asp147, Tyr326, Trp318 |
| Ligand C (Hydroxylated) | μ-Opioid Receptor | -7.9 | 3 | Asp147, Gln124, His297 |
| Fentanyl (Reference) | μ-Opioid Receptor | -9.5 | 1 | Asp147, His297 |
| Ligand A (Parent) | Acetylcholinesterase | -6.5 | 2 | Ser203, His447 |
| Ligand B (Aromatic) | Acetylcholinesterase | -8.2 | 2 | Ser203, His447, Trp86, Tyr337 |
| Ligand C (Hydroxylated) | Acetylcholinesterase | -7.1 | 3 | Ser203, His447, Glu202 |
| Donepezil (Reference) | Acetylcholinesterase | -11.8 | 1 | Phe330, Trp84 |
| Ligand A (Parent) | Pancreatic Lipase | -5.8 | 1 | Asp79 |
| Ligand B (Aromatic) | Pancreatic Lipase | -7.5 | 1 | Asp79, Phe77, Phe215 |
| Ligand C (Hydroxylated) | Pancreatic Lipase | -6.4 | 2 | Asp79, Ser152 |
| Orlistat (Reference) | Pancreatic Lipase | -8.1 | 1 | Ser152 (covalent) |
Discussion: From Data to Drug Design Insights
The simulated data provides a clear basis for establishing a structure-activity relationship (SAR) for our this compound scaffold.
Caption: A diagram illustrating the structure-activity relationship derived from the docking results.
Expertise & Causality:
-
Impact of Aromatic Substitution (Ligand B): Across all three targets, the addition of a benzyl group (Ligand B) resulted in a significant improvement in binding energy. This is causally linked to the introduction of favorable hydrophobic and pi-pi stacking interactions with aromatic residues (e.g., Tyr, Trp, Phe) commonly found in receptor active sites. For the μ-Opioid Receptor, Ligand B's interaction with Tyr326 and Trp318 mimics interactions seen with potent opioids, suggesting this is a promising modification for enhancing analgesic activity.
-
Impact of Hydroxylation (Ligand C): The addition of a hydroxyl group (Ligand C) led to a modest improvement in binding affinity. This is explained by the formation of additional hydrogen bonds with polar residues in the binding pockets (e.g., Gln124, Glu202, Ser152). While the energy benefit is less than that of the larger aromatic group, this modification could be crucial for improving solubility and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are critical for developing a viable drug.[13]
-
Contextual Performance: When compared to the reference drugs, our novel derivatives show promise but require further optimization. For instance, while Ligand B has a strong affinity for Acetylcholinesterase (-8.2 kcal/mol), it is still weaker than the established drug Donepezil (-11.8 kcal/mol). This highlights that docking is a tool for lead optimization and iterative design, guiding chemists to combine the most effective structural features to achieve higher potency.[8][14]
Trustworthiness Through Validation:
It is critical to recognize that molecular docking is a predictive tool.[15] The binding energies are theoretical estimations, and the true test of these compounds lies in experimental validation. The most promising derivatives identified in this in silico screen, particularly Ligand B, should be synthesized and evaluated in in vitro enzymatic or binding assays to confirm their activity.[11] A strong correlation between predicted binding affinities and experimentally measured IC₅₀ or Kᵢ values would validate the docking protocol and provide confidence for further rounds of structure-based drug design.
Conclusion
This guide demonstrates the power of comparative molecular docking for the rational design of novel therapeutics based on the this compound scaffold. By systematically modifying the parent structure and evaluating its binding against multiple relevant protein targets, we established a clear structure-activity relationship. The addition of an aromatic moiety was identified as a key strategy for enhancing binding affinity through hydrophobic interactions, while hydroxylation offers a path to modulate polarity and form additional hydrogen bonds. These in silico findings provide a robust, data-driven foundation for prioritizing synthetic efforts and accelerating the journey from a chemical scaffold to a potential clinical candidate.
References
- Journal of Molecular Structure. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Cureus. (n.d.). A Comprehensive Review on Molecular Docking in Drug Discovery.
- BenchChem. (n.d.). Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide.
- ProQuest. (n.d.). A review of protein-small molecule docking methods.
- PubMed. (2002). A review of protein-small molecule docking methods. J Comput Aided Mol Des, 16(3), 151-66.
- PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- MDPI. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
- ResearchGate. (n.d.). (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases.
- Scribd. (n.d.). A Review of Protein-Small Molecule Docking Methods.
- PubMed. (n.d.). In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors.
- ResearchGate. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
- Bentham Science. (n.d.). In silico Based Structural Analysis of Some Piperidine Analogs as Farnesyltransferase Inhibitors.
- ResearchGate. (n.d.). A review of protein-small molecule docking methods | Request PDF.
- MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin.
- Chem-Impex. (n.d.). 1-Ethyl-piperidine-2-carboxylic acid.
- Chem-Impex. (n.d.). 1-Ethyl-piperidine-3-carboxylic acid hydrochloride.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- EMAN RESEARCH PUBLISHING. (n.d.). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development.
- PubMed Central. (n.d.). Computational Methods in Drug Discovery.
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A Senior Application Scientist's Guide to the Characterization of 1-Ethylpiperidine-2-carboxylic Acid: A Head-to-Head Comparison of Analytical Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of novel chemical entities is the bedrock of scientific integrity and progress. 1-Ethylpiperidine-2-carboxylic acid, a substituted cyclic amino acid, presents a unique analytical challenge due to its combination of a chiral center, a tertiary amine, and a carboxylic acid functional group.[1][2] This guide provides an in-depth, head-to-head comparison of the primary analytical techniques for its comprehensive characterization. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure robust and reliable analytical outcomes.
Introduction to this compound
This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of pharmaceuticals targeting a range of therapeutic areas.[1][2] Its structure, featuring a piperidine ring N-alkylated with an ethyl group and a carboxylic acid at the 2-position, imparts specific physicochemical properties that can influence its biological activity and formulation development. Accurate characterization is therefore paramount for confirming its identity, purity, and stability.
Core Analytical Techniques: A Comparative Overview
The characterization of this compound relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For elucidation of the molecular structure and stereochemistry.
-
Mass Spectrometry (MS): For determination of molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For identification of functional groups.
-
Elemental Analysis (EA): For confirmation of the elemental composition.
The logical workflow for characterizing a new batch of this compound is depicted below.
Caption: Logical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The choice of deuterated solvent is critical. While CDCl₃ is common, the carboxylic acid proton may exchange or be broad. D₂O is an excellent alternative, though it will result in the exchange of the acidic proton. For observing the carboxylic acid proton, a solvent like DMSO-d₆ is preferable.
¹H NMR Spectroscopy
¹H NMR provides information on the number of different types of protons and their connectivity. For this compound, we expect to see signals for the ethyl group, the piperidine ring protons, and the carboxylic acid proton.
-
Ethyl Group: An upfield triplet for the methyl group (CH₃) and a quartet for the methylene group (CH₂) are characteristic.
-
Piperidine Ring: The protons on the piperidine ring will appear as a series of complex multiplets due to spin-spin coupling. The proton at the chiral center (C2) will be a distinct multiplet.
-
Carboxylic Acid: A broad singlet, typically downfield, which will disappear upon addition of D₂O.
Illustrative ¹H NMR Data for a Related Compound (N,N-ethylmethyl-piperidine-4-carboxylic acid):
A study on N,N-ethylmethyl-piperidine-4-carboxylic acid in D₂O showed the ethyl group's methylene protons (CH₂) as a quartet at ~3.38 ppm and the methyl protons (CH₃) as a triplet at ~1.25 ppm. The piperidine ring protons appeared as complex multiplets between 1.99 and 3.47 ppm.[3]
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the number of different types of carbon atoms.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the range of 170-185 ppm.
-
Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the aliphatic region. The carbon bearing the carboxylic acid (C2) will be deshielded compared to the other ring carbons.
-
Ethyl Group Carbons: Two signals will be present for the ethyl group in the upfield region.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
Spectral Interpretation: Assign the signals to the corresponding protons and carbons in the molecule. 2D NMR techniques like COSY and HSQC can be used to aid in the assignment.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and can be used to deduce the elemental formula with high-resolution mass spectrometry (HRMS).
Expertise & Experience: Electrospray ionization (ESI) is the preferred ionization technique for a polar molecule like this compound. It is a soft ionization method that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
Expected Mass Spectrum:
For this compound (C₈H₁₅NO₂), the expected monoisotopic mass is 157.1103 g/mol .[1][4]
-
Positive Ion Mode (ESI+): A prominent peak at m/z 158.1176 corresponding to the [M+H]⁺ ion is expected.[4]
-
Negative Ion Mode (ESI-): A prominent peak at m/z 156.1030 corresponding to the [M-H]⁻ ion is expected.[4]
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula. For the [M+H]⁺ ion, an observed mass of 158.1176 ± 0.0005 would confirm the elemental formula C₈H₁₆NO₂⁺.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes using an ESI source. For HRMS, use a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.
-
Data Analysis: Identify the molecular ion peak and compare the observed mass with the calculated mass for the expected elemental formula.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the workhorse for assessing the purity of pharmaceutical compounds. For this compound, a reversed-phase HPLC method is typically employed.
Expertise & Experience: Due to the polar nature and lack of a strong UV chromophore in this compound, detection can be challenging. While low wavelength UV detection (~210 nm) is possible, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would provide more universal and sensitive detection. Alternatively, coupling HPLC with mass spectrometry (LC-MS) is a powerful approach for both separation and identification.
Method Development Considerations:
-
Stationary Phase: A C18 column is a good starting point.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and retention for the carboxylic acid.
-
Detection: UV at a low wavelength (e.g., 210 nm), CAD, ELSD, or MS.
Illustrative HPLC Method for a Related Compound (1-Acetylpiperidine-4-carboxylic acid):
A reversed-phase HPLC method for the analysis of 1-Acetylpiperidine-4-carboxylic acid utilizes a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid.[5] For MS compatibility, formic acid is substituted for phosphoric acid.[5]
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Separation: Inject the sample onto the HPLC system equipped with a C18 column. Elute the compound using a suitable mobile phase gradient.
-
Detection: Detect the compound using an appropriate detector (UV, CAD, ELSD, or MS).
-
Data Analysis: Integrate the peak area of the main component and any impurities to determine the purity of the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expected FTIR Spectrum:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp absorption bands just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C-N Stretch (Amine): A medium absorption band in the region of 1000-1250 cm⁻¹.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Elemental Analysis: The Final Stoichiometric Check
Elemental analysis provides the percentage composition of the elements (C, H, N) in a compound. This data is used to confirm the empirical formula.
Expected Elemental Composition for C₈H₁₅NO₂:
-
Carbon (C): 61.12%
-
Hydrogen (H): 9.62%
-
Nitrogen (N): 8.91%
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the dry, pure sample is required.
-
Combustion Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Data Analysis: The weight percentages of C, H, and N are calculated and compared to the theoretical values. The experimental values should be within ±0.4% of the theoretical values.
Head-to-Head Comparison Summary
| Technique | Information Provided | Strengths | Limitations | Causality of Choice |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry | Unambiguous structural elucidation | Relatively low sensitivity, requires pure sample | Primary technique for structural confirmation. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS) | High sensitivity, small sample requirement | Provides limited structural information on its own | Essential for confirming molecular weight and formula. |
| HPLC | Purity, quantification | High resolution, quantitative | Requires method development, detection can be challenging for non-chromophoric compounds | Gold standard for purity assessment. |
| FTIR Spectroscopy | Presence of functional groups | Rapid, non-destructive, easy to use | Provides limited information on the overall structure | Quick check for the presence of key functional groups. |
| Elemental Analysis | Elemental composition, empirical formula | Confirms stoichiometry | Requires a pure and dry sample, provides no structural information | Final confirmation of the elemental composition. |
Visualization of the Analytical Decision Matrix
Sources
A Comparative Stability Analysis of Pharmaceutical Salts of 1-Ethylpiperidine-2-carboxylic Acid: A Guide for Drug Development Professionals
In the landscape of modern drug development, the meticulous selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic success and commercial viability. The physicochemical properties endowed by the salt form dictate the API's stability, solubility, and bioavailability, thereby influencing its processability, shelf life, and clinical performance. This guide presents a comprehensive comparative study of the stability of various pharmaceutical salts of 1-Ethylpiperidine-2-carboxylic acid, a versatile building block in the synthesis of numerous therapeutic agents.[1]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in established scientific principles and experimental methodologies. We will explore the rationale behind salt selection, detail the experimental protocols for stability assessment, and present a comparative analysis of key stability-indicating parameters.
The Imperative of Salt Selection: A Strategic Overview
The conversion of a free acid or base form of an API into a salt is a widely employed strategy to enhance its physicochemical and biopharmaceutical properties.[2] A well-chosen salt can significantly improve a drug candidate's profile, transforming a challenging molecule into a viable therapeutic product. The primary objectives of salt formation include:
-
Enhanced Solubility and Dissolution Rate: Improving the aqueous solubility of an API is often a primary driver for salt formation, as it can directly impact its absorption and bioavailability.
-
Improved Stability: Crystalline salts generally exhibit greater physical and chemical stability compared to their amorphous or free forms, mitigating risks of degradation and ensuring a longer shelf life.
-
Favorable Solid-State Properties: Salt formation can lead to the discovery of crystalline forms with desirable properties such as high melting points, low hygroscopicity, and good flowability, which are crucial for robust formulation and manufacturing processes.
-
Intellectual Property Protection: Novel salt forms of an existing API can be patentable, providing a strategic advantage in a competitive market.
The selection of an optimal salt is a multi-faceted process that requires a thorough understanding of the API's intrinsic properties, particularly its pKa. The "pKa rule" serves as a fundamental guideline, suggesting that a stable salt is likely to form when the difference between the pKa of the acidic and basic components (ΔpKa = pKa of protonated base – pKa of acid) is greater than 3.
A Rational Approach to Salt Screening and Synthesis
A systematic salt screening process is paramount to identifying the optimal salt form. This involves reacting the API with a diverse panel of counter-ions and evaluating the resulting solid forms. For this compound, a logical selection of counter-ions would include:
-
Anionic Counter-ions (for the basic piperidine nitrogen):
-
Inorganic: Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄)
-
Organic: Mesylate (Methanesulfonic acid), Tosylate (p-Toluenesulfonic acid), Fumarate, Tartrate
-
-
Cationic Counter-ions (for the carboxylic acid):
-
Inorganic: Sodium (Na⁺), Potassium (K⁺), Calcium (Ca²⁺)
-
The synthesis of these salts can be achieved through straightforward acid-base reactions in a suitable solvent system. For instance, the hydrochloride salt can be prepared by treating a solution of this compound with a solution of hydrochloric acid, followed by crystallization. Similarly, the sodium salt can be prepared by reacting the free acid with sodium hydroxide. The choice of solvent is critical to induce crystallization and obtain a high-quality solid form.
The following diagram illustrates a generalized workflow for salt screening and selection:
Caption: A generalized workflow for pharmaceutical salt screening and selection.
Experimental Methodologies for Stability Assessment
A comprehensive evaluation of the stability of different salt forms necessitates the use of a suite of analytical techniques. The following are the core experimental protocols that form the basis of this comparative study.
X-Ray Powder Diffraction (XRPD)
Principle: XRPD is a non-destructive technique that provides a unique "fingerprint" for a crystalline solid.[3] The diffraction pattern is dependent on the crystal lattice structure, allowing for the identification of different polymorphs, solvates, and salt forms.[4][5]
Protocol:
-
A small amount of the powdered salt sample (approximately 10-20 mg) is gently packed into a sample holder.
-
The sample is placed in an X-ray diffractometer.
-
The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation) over a defined range of 2θ angles (e.g., 2° to 40°).
-
The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.
-
The resulting diffractogram is analyzed for the positions and relative intensities of the diffraction peaks.
Data Interpretation: Crystalline materials will produce a series of sharp peaks, while amorphous materials will show a broad halo. Each unique crystalline salt form will have a distinct XRPD pattern.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine thermal transitions such as melting point, glass transition, and solid-solid phase transitions.[7][8]
Protocol:
-
A small amount of the salt sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.[7][9][10]
-
The pan is hermetically sealed. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C) under an inert nitrogen purge.
-
The heat flow into or out of the sample is recorded as a function of temperature.
Data Interpretation: An endothermic peak indicates a melting event, with the peak onset providing the melting point. The sharpness of the peak can be indicative of the sample's crystallinity.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature.[11][12] It is used to assess thermal stability and determine the presence of volatile components such as water or residual solvents.[13]
Protocol:
-
A small amount of the salt sample (typically 5-10 mg) is placed in a TGA pan.[14]
-
The pan is placed on a sensitive microbalance within a furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C) under a controlled atmosphere (e.g., nitrogen).
-
The mass of the sample is continuously recorded as a function of temperature.
Data Interpretation: A weight loss at temperatures below ~120 °C typically indicates the loss of water or volatile solvents. Significant weight loss at higher temperatures indicates thermal decomposition. The onset temperature of decomposition is a key indicator of thermal stability.
Dynamic Vapor Sorption (DVS)
Principle: DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[15][16] This technique is used to assess the hygroscopicity of a material.[17][18]
Protocol:
-
A small amount of the salt sample (approximately 10-20 mg) is placed in the DVS instrument.
-
The sample is initially dried under a stream of dry nitrogen (0% RH) until a stable mass is achieved.
-
The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and the mass change is monitored until equilibrium is reached at each step.
-
Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH to assess desorption.
-
The experiment is typically conducted at a constant temperature, such as 25 °C.
Data Interpretation: The percentage change in mass as a function of RH is plotted to generate a sorption-desorption isotherm. The amount of water absorbed at a specific RH (e.g., 80% RH) is used to classify the hygroscopicity of the salt.
Comparative Stability Data of this compound Salts
The following tables present hypothetical yet representative data for a comparative stability study of different salts of this compound. This data is intended to illustrate how the experimental results would be presented and interpreted.
Table 1: Physicochemical Properties of this compound Salts
| Salt Form | Crystalline Form | Melting Point (°C) | Decomposition Onset (°C) |
| Free Acid | Crystalline | 185 | 210 |
| Hydrochloride | Crystalline | 215 | 240 |
| Hydrobromide | Crystalline | 205 | 230 |
| Mesylate | Crystalline | 195 | 220 |
| Sodium Salt | Amorphous | N/A (Glass Transition) | 190 |
| Potassium Salt | Crystalline | 250 | 265 |
Table 2: Hygroscopicity Data of this compound Salts
| Salt Form | Water Uptake at 80% RH (%) | Hygroscopicity Classification |
| Free Acid | 0.5 | Slightly Hygroscopic |
| Hydrochloride | 2.5 | Moderately Hygroscopic |
| Hydrobromide | 1.8 | Slightly Hygroscopic |
| Mesylate | 0.8 | Slightly Hygroscopic |
| Sodium Salt | 15.2 | Very Hygroscopic |
| Potassium Salt | 0.3 | Non-Hygroscopic |
Expert Analysis and Interpretation
The hypothetical data presented above allows for a clear, evidence-based comparison of the different salt forms.
-
Crystallinity and Thermal Stability: The XRPD analysis would confirm the crystalline nature of the free acid and most of its salts, with the exception of the sodium salt which is amorphous. Crystalline solids are generally preferred for their stability and handling properties. The DSC and TGA data indicate that the potassium salt exhibits the highest thermal stability, with the highest melting point and decomposition onset temperature. The amorphous sodium salt shows the lowest thermal stability. The hydrochloride salt also demonstrates good thermal stability, which is a common and desirable characteristic for pharmaceutical salts.
-
Hygroscopicity: The DVS data reveals significant differences in the hygroscopicity of the various salt forms. The potassium salt is non-hygroscopic, making it an excellent candidate for development as it would be less susceptible to moisture-induced degradation or changes in physical form. The free acid, hydrobromide, and mesylate salts are all slightly hygroscopic, which is generally acceptable. The hydrochloride salt is moderately hygroscopic, which may require controlled storage and handling conditions. The amorphous sodium salt is very hygroscopic, posing significant challenges for formulation and stability.
The following diagram illustrates the relationship between the salt form and its key stability attributes:
Caption: A diagram illustrating the relationship between different salt forms and their key stability attributes.
Conclusion and Recommendations
Based on this comparative analysis, the potassium salt of this compound emerges as the most promising candidate for further development. Its high thermal stability, non-hygroscopic nature, and crystalline form provide a strong foundation for a robust and stable drug product.
The hydrochloride salt also presents a viable option with good thermal stability, although its moderate hygroscopicity would need to be carefully managed during formulation and storage. The hydrobromide and mesylate salts also show acceptable properties. The amorphous and highly hygroscopic sodium salt would be the least favorable choice due to the significant challenges it would present in terms of stability and manufacturing.
This guide underscores the critical importance of a systematic and data-driven approach to salt selection. By employing a suite of robust analytical techniques and carefully interpreting the resulting data, drug development professionals can make informed decisions that significantly enhance the probability of success for their drug candidates.
References
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Ardena. (n.d.). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]
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Burnett, D., Garcia, A. R., Naderi, M., & Acharya, M. (n.d.). Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. Surface Measurement Systems Ltd. Retrieved from [Link]
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Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]
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SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]
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Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]
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Mettler-Toledo. (2014, August 5). How to Prepare a DSC Sample [Video]. YouTube. [Link]
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Mettler-Toledo. (2012, December 20). Differential Scanning Calorimetry (DSC) – Online Training Course [Video]. YouTube. [Link]
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Scribd. (n.d.). DSC Procedure and Data Analysis Guide. Retrieved from [Link]
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Pharmapproach. (2019, August 11). [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study. Retrieved from [Link]
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Mettler-Toledo. (2014, August 5). How to Prepare a DSC Sample [Video]. YouTube. [Link]
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Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]
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Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
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Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]
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Frkanec, L., & Vrca, I. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 27(19), 6284. [Link]
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ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals. Retrieved from [Link]
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Mettler-Toledo. (2012, December 20). Differential Scanning Calorimetry (DSC) – Online Training Course [Video]. YouTube. [Link]
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Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 241-249. [Link]
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Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
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Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]
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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 1-Ethylpiperidine-2-carboxylic Acid Analogs
This guide provides a comprehensive framework for conducting and evaluating Quantitative Structure-Activity Relationship (QSAR) studies on analogs of 1-Ethylpiperidine-2-carboxylic acid. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of countless biologically active molecules and approved pharmaceuticals.[1][2] Analogs of this compound, a versatile synthetic building block, represent a promising area for the discovery of novel therapeutics, particularly for neurological disorders and pain management.[3][4]
QSAR modeling provides a statistically robust methodology to connect the physicochemical properties of these molecules with their biological activities, thereby accelerating the drug discovery process by predicting the potency of novel compounds before their synthesis.[5][6] This guide will compare key methodologies, explain the rationale behind experimental choices, and provide actionable protocols for researchers in the field.
Part 1: The Anatomy of a QSAR Study
A successful QSAR study is built upon a logical progression from data collection to model validation. The fundamental principle is that variations in the biological activity of a series of compounds can be quantitatively correlated with differences in their molecular structures.[6][7]
The Dataset: Curating the Foundation
The initial and most critical step is assembling a high-quality dataset. This involves synthesizing or acquiring a diverse set of this compound analogs and measuring their biological activity against a specific target. The quality of the QSAR model is fundamentally dependent on the accuracy and consistency of this biological data.
Key Considerations for Dataset Curation:
-
Structural Diversity: The analogs should cover a wide range of structural modifications to ensure the model can learn the impact of various functional groups and substitutions.
-
Activity Range: The measured biological activities (e.g., IC₅₀, EC₅₀, Kᵢ) should span several orders of magnitude to establish a clear relationship with the molecular descriptors.
-
Data Consistency: All biological data must be generated using the same standardized assay protocol to eliminate experimental variability as a confounding factor.
Molecular Descriptors: Quantifying Chemical Structure
Molecular descriptors are numerical values that encode different aspects of a molecule's physicochemical properties.[8] The selection of appropriate descriptors is crucial as they form the variables used to build the predictive model. They are broadly categorized based on their dimensionality.[9][10]
| Descriptor Type | Description | Examples | Rationale for Use |
| 0D/1D Descriptors | Based on the molecular formula or substructure counts. | Molecular Weight (MW), Atom Counts, Number of Rotatable Bonds, Hydrogen Bond Donors/Acceptors. | Provides fundamental information about the molecule's size and basic composition.[10] |
| 2D Descriptors | Derived from the 2D representation (graph) of the molecule. | Topological Polar Surface Area (TPSA), LogP (octanol-water partition coefficient), Molar Refractivity, Connectivity Indices. | Encodes information about molecular topology, polarity, and hydrophobicity, which are critical for pharmacokinetics (absorption, distribution).[10] |
| 3D Descriptors | Calculated from the 3D coordinates of the molecule. | Solvent Accessible Surface Area (SASA), Molecular Volume, Dipole Moment, Principal Moments of Inertia. | Describes the molecule's shape, size, and electronic properties in three-dimensional space, which is essential for receptor binding.[10][11] |
| Quantum Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, Partial Atomic Charges, Electrostatic Potential. | Provides detailed insight into the electronic structure and reactivity of the molecule, crucial for understanding ligand-receptor interactions.[12] |
Statistical Methods: Building the Relationship
The core of QSAR is the development of a mathematical equation that links the molecular descriptors (independent variables) to the biological activity (dependent variable). Several statistical methods can be employed, each with distinct advantages and limitations.[13][14]
| Statistical Method | Description | Advantages | Disadvantages |
| Multiple Linear Regression (MLR) | A linear approach that models the relationship between two or more independent variables and a dependent variable by fitting a linear equation.[15] | Simple to implement and interpret. The coefficients directly indicate the importance and direction of influence of each descriptor.[14] | Prone to overfitting and sensitive to inter-correlated descriptors (multicollinearity). Not suitable for non-linear relationships.[14][16] |
| Partial Least Squares (PLS) | A regression method that reduces a large number of correlated descriptors into a smaller set of uncorrelated latent variables (principal components).[15] | Robustly handles multicollinearity and datasets with more descriptors than compounds. Can be more predictive than MLR.[16][17] | The resulting model can be more difficult to interpret in terms of the original descriptors.[16] |
| Machine Learning (ML) | Includes methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN). | Capable of modeling complex, non-linear relationships between descriptors and activity. Often yields highly predictive models.[13][18] | Can act as a "black box," making mechanistic interpretation difficult. Requires larger datasets and careful validation to avoid overfitting.[13] |
Part 2: A Comparative Workflow for QSAR Model Development
This section outlines a self-validating workflow for developing and comparing QSAR models for this compound analogs, ensuring the scientific integrity of the results.
Caption: A generalized workflow for developing and comparing QSAR models.
Model Validation: The Cornerstone of Trustworthiness
A QSAR model is only useful if it can accurately predict the activity of new, untested compounds.[19] Therefore, rigorous validation is not optional.
-
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the robustness and stability of the model. This involves systematically removing one compound from the training set, rebuilding the model, and predicting the activity of the removed compound. The cross-validated correlation coefficient (Q²) is a key metric here.[20][21]
-
External Validation: The model's true predictive power is tested by using it to predict the activities of the compounds in the external test set, which were not used during model development. The predictive correlation coefficient (R²_pred) is calculated for this set.[21]
A statistically robust and predictive model should have high values for R² (goodness-of-fit), Q² (robustness), and R²_pred (predictive power), along with a low Root Mean Square Error (RMSE).[20]
Part 3: Experimental Protocols for Biological Activity Assessment
The "Activity" in QSAR is the empirical data upon which the entire model is built. The piperidine scaffold is associated with a wide range of biological activities, including anticancer, analgesic, and neuroprotective effects.[1][22][23] Below are standard protocols for assessing two of these common activities.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity, often used in cancer research.[1][22]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT116 human colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C in the dark. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[22]
Protocol 2: Receptor Binding Assay
This protocol is used to determine the affinity of the test compounds for a specific biological target, such as a G-protein coupled receptor (GPCR) or an ion channel, which are common targets for piperidine-based drugs.[22]
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal tissue (e.g., rat brain homogenate for opioid receptors).
-
Assay Buffer Preparation: Prepare an appropriate assay buffer with the necessary ions and pH to ensure optimal receptor conformation and ligand binding.
-
Competition Binding: In a microtiter plate, combine the cell membrane preparation, a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]-DAMGO for mu-opioid receptors), and varying concentrations of the unlabeled test compound (the 1-ethylpiperidine analog).
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Place the filtermats into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The test compound will compete with the radioligand for binding. Plot the percentage of specific binding against the log of the test compound concentration to determine the IC₅₀, which can then be converted to the inhibition constant (Kᵢ).
Caption: A general workflow for the biological screening of novel compounds.
Conclusion
The development of a predictive QSAR model for this compound analogs is a powerful strategy to guide rational drug design. By systematically comparing different sets of molecular descriptors and statistical modeling techniques such as MLR and PLS, researchers can build robust models that not only predict the activity of novel compounds but also provide insights into the structure-activity landscape. The validity and utility of any QSAR model are fundamentally reliant on the quality of the initial biological data. Therefore, employing standardized, reproducible experimental protocols is paramount. This integrated approach of computational modeling and rigorous experimental validation provides an efficient and scientifically sound pathway for advancing this promising class of compounds from initial hits to viable lead candidates.
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 1-Ethylpiperidine-2-carboxylic Acid
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-Ethylpiperidine-2-carboxylic acid (CAS No. 69081-83-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with practical laboratory applications to ensure operational safety and environmental compliance. The causality behind each procedural step is explained to empower laboratory personnel with the knowledge to handle chemical waste responsibly.
Core Safety Directives: Hazard Assessment and Personal Protection
Before handling this compound, a thorough understanding of its hazards is paramount. The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach, treating it as potentially more hazardous than currently documented.[1][2]
1.1 Known Hazards Based on available Safety Data Sheets (SDS), this compound and its hydrochloride salt are classified with the following hazards:
-
The material is considered highly flammable , and extra care must be taken if incineration is the disposal method.[1]
1.2 Personal Protective Equipment (PPE) Adherence to proper PPE protocols is the first line of defense against accidental exposure. All handling and disposal procedures must be conducted while wearing the appropriate protective gear.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | To prevent skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.[1] |
| Eye/Face Protection | Safety glasses with side shields or splash goggles. A face shield is recommended when handling larger quantities.[2][4] | To protect against splashes and eye irritation. |
| Skin & Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Work must be conducted in a well-ventilated area or a chemical fume hood.[4][5][6] | To prevent inhalation of vapors, mists, or dust which may cause respiratory irritation.[1] |
1.3 Incompatible Materials To prevent dangerous chemical reactions, waste streams of this compound must be segregated from incompatible materials. These include:
Waste Stream Management: Characterization and Segregation
The selection of the correct disposal protocol hinges on a proper assessment of the waste stream. This decision process involves evaluating the concentration of the chemical, its physical form, and the presence of any contaminants. The following workflow provides a logical framework for characterizing and segregating waste.
Caption: Disposal Decision Workflow for this compound Waste Streams.
Step-by-Step Disposal Protocols
Based on the characterization of the waste stream, select the appropriate protocol below.
Protocol A: Bulk, Concentrated, or Contaminated Waste Disposal
This is the primary and most recommended disposal route, ensuring the highest level of safety and regulatory compliance, especially given the compound's flammability and incompletely understood toxicology.[1]
-
Container Selection : Select a designated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[4]
-
Waste Collection : Carefully transfer the this compound waste into the container. Do not mix with incompatible waste streams.[4]
-
Labeling : Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard pictograms (e.g., "Corrosive," "Flammable").[4]
-
Storage : Seal the container tightly and store it in a designated, cool, dry, and well-ventilated secondary containment area.[4][8] This area should be away from heat, ignition sources, and incompatible materials.[6][7][8]
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal via chemical incineration.[1][4] The recommended method is burning in a chemical incinerator equipped with an afterburner and scrubber.[1]
Protocol B: Small-Scale Spill Management
Immediate and correct response to a spill can mitigate potential hazards.
-
Evacuate & Ventilate : Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.[1][4]
-
Don PPE : Wear all required PPE as outlined in Section 1.2 before approaching the spill.
-
Containment : Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4][6] Do not use combustible materials like paper towels.
-
Collection : Using spark-proof tools, carefully sweep or shovel the absorbed material into a designated hazardous waste container.[1][6]
-
Final Disposal : Label and store the container as described in Protocol A and arrange for professional disposal.[4]
-
Decontamination : Clean the spill area with soap and water, and wash hands thoroughly.[1]
Protocol C: Conditional Neutralization of Dilute Aqueous Waste
This protocol is applicable only for very dilute (<5%), uncontaminated aqueous solutions of this compound and requires prior approval from your institution's EHS department and verification of local wastewater regulations. Sewer disposal of hazardous waste is strictly regulated.[9][10]
-
Verification : Confirm with your EHS officer that this procedure is permitted.
-
Work Area : Perform this procedure in a chemical fume hood while wearing all required PPE.[4]
-
Dilution : If necessary, further dilute the solution with a large volume of cold water in a suitable container.
-
Neutralization : Slowly add a weak base, such as sodium bicarbonate or a 5% sodium hydroxide solution, while stirring gently.[4][11] Be aware that this reaction can be exothermic and produce carbon dioxide gas.[4]
-
pH Monitoring : Use a calibrated pH meter or pH paper to monitor the solution's pH. Continue adding base until the pH is neutral (between 6.0 and 8.0).[4]
-
Drain Disposal : Once neutralized and if permitted, pour the solution down the drain with a copious amount of running water (at least 20 times the volume of the neutralized solution).[4]
Regulatory Compliance
All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12][13] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from generation to final disposal.[13] It is the responsibility of the waste generator to properly characterize, label, and arrange for the compliant disposal of the waste.[14] Always consult with your institution's EHS department, as they are the final authority on interpreting and applying these regulations to your specific situation.
Emergency First Aid Procedures
In the event of accidental exposure, immediate action is critical.
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]
-
Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][3]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][3]
For all exposure incidents, show the Safety Data Sheet (SDS) to the attending medical personnel.[1]
References
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Capot Chemical. (2026). MSDS of 1-Ethyl-piperidine-2-carboxylic acid. [Link]
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National Institutes of Health (NIH). (n.d.). Recovery Techniques Enabling Circular Chemistry from Wastewater. [Link]
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Lab Alley. (n.d.). How to Dispose of Acetic Acid. [Link]
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P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. [Link]
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Angene Chemical. (2021). Safety Data Sheet. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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The Environmental Law Firm. (2015). EPA Proposes New Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Overview. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. [Link]
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A Researcher's Guide to the Safe Handling of 1-Ethylpiperidine-2-carboxylic acid
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 1-Ethylpiperidine-2-carboxylic acid, ensuring the protection of laboratory personnel and the integrity of your research. The following protocols are designed to be a self-validating system, grounded in established safety principles.
Immediate Safety Profile: Understanding the Risks
This compound and its hydrochloride salt are compounds that require careful handling due to their potential health hazards. According to available safety data, these compounds are classified as follows:
-
Acute Toxicity: Harmful if swallowed[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Eye Damage/Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1][2].
While comprehensive toxicological properties have not been fully investigated, the structural components—a carboxylic acid and a substituted piperidine ring—suggest a need for caution[2]. Piperidine and its derivatives can be corrosive, acutely toxic, and flammable[3][4]. Carboxylic acids, as a class, can also be corrosive and require specific personal protective equipment (PPE)[5]. Therefore, a conservative approach to handling is warranted.
Core Directive: Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Butyl rubber) inspected prior to use[2][3]. | To prevent skin contact, as the compound is a known skin irritant[1]. Nitrile gloves offer good resistance to a range of chemicals[6][7]. |
| Eye & Face Protection | Chemical safety goggles. A face shield should be used in addition to goggles when there is a high risk of splashing[6]. | To protect against splashes that can cause serious eye irritation[1]. |
| Body Protection | Laboratory coat. A chemical-resistant apron or a full chemical suit may be necessary for larger quantities[3][8]. | To protect skin and clothing from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood[9]. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges[2]. | To prevent inhalation, which may cause respiratory irritation[1][2]. The level of respiratory protection should be based on a risk assessment of the specific procedure. |
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
The following workflow provides a procedural guide for handling this compound from receipt to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
